molecular formula C14H21N3 B1441910 1-(Azetidin-3-yl)-4-benzylpiperazine CAS No. 1272846-95-3

1-(Azetidin-3-yl)-4-benzylpiperazine

Cat. No.: B1441910
CAS No.: 1272846-95-3
M. Wt: 231.34 g/mol
InChI Key: MQBXXKJUWZTXRF-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-4-benzylpiperazine is a useful research compound. Its molecular formula is C14H21N3 and its molecular weight is 231.34 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(azetidin-3-yl)-4-benzylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c1-2-4-13(5-3-1)12-16-6-8-17(9-7-16)14-10-15-11-14/h1-5,14-15H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBXXKJUWZTXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-(Azetidin-3-yl)-4-benzylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Azetidin-3-yl)-4-benzylpiperazine is a heterocyclic compound of significant interest in medicinal chemistry, primarily utilized as a versatile building block in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, including its structure, synthesis, and analytical characterization. The molecule incorporates two key pharmacophores: the strained azetidine ring and the widely used piperazine moiety, a combination that offers unique structural and functional attributes for drug design. This document details a robust synthetic protocol for its preparation, including the synthesis of its precursors, and outlines its key spectral and physical characteristics. Its role as a synthetic intermediate is highlighted, providing a foundation for its application in the development of novel therapeutics.

Introduction

The confluence of the azetidine and piperazine scaffolds in a single molecule, 1-(Azetidin-3-yl)-4-benzylpiperazine, presents a compelling platform for drug discovery. Azetidines, as strained four-membered nitrogenous heterocycles, are increasingly recognized for their ability to impart favorable physicochemical properties to drug candidates, including improved solubility and metabolic stability.[1][2] The piperazine ring, conversely, is a ubiquitous structural motif in numerous approved drugs, valued for its ability to introduce basicity and engage in key interactions with biological targets.[3]

The combination of these two rings, linked to a benzyl group, creates a trifunctional scaffold with distinct reactive sites. The secondary amine of the azetidine ring, the tertiary amines of the piperazine ring, and the aromatic benzyl group all offer points for chemical modification, making 1-(Azetidin-3-yl)-4-benzylpiperazine a valuable intermediate for constructing diverse chemical libraries for high-throughput screening and lead optimization. This guide will systematically explore the chemical properties and synthesis of this compound, providing a technical foundation for its effective utilization in research and development.

Physicochemical and Structural Properties

1-(Azetidin-3-yl)-4-benzylpiperazine is typically handled in its free base form or as a more stable hydrochloride salt. The core properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 1-(Azetidin-3-yl)-4-benzylpiperazine-
Synonyms 3-(4-Benzylpiperazin-1-yl)azetidine-
CAS Number (Free Base) 1272846-95-3
CAS Number (HCl Salt) 2247849-88-1[4][5]
Molecular Formula C₁₅H₂₃N₃
Molecular Weight 231.34 g/mol
Appearance Expected to be a solid or oil-

Synthesis and Manufacturing

The synthesis of 1-(Azetidin-3-yl)-4-benzylpiperazine is a multi-step process that typically involves the use of protecting groups to ensure regioselectivity. A common and logical approach involves the coupling of a protected azetidine precursor with 1-benzylpiperazine, followed by deprotection.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 1-(Azetidin-3-yl)-4-benzylpiperazine involves disconnecting the C-N bond between the azetidine and piperazine rings. This leads to 1-benzylpiperazine and a suitable 3-substituted azetidine precursor. To prevent polymerization or side reactions, the azetidine nitrogen is typically protected, for example, with a tert-butoxycarbonyl (Boc) group. The 3-position of the azetidine can be functionalized with a leaving group, such as a tosylate, to facilitate nucleophilic substitution by the secondary amine of 1-benzylpiperazine.

G target 1-(Azetidin-3-yl)-4-benzylpiperazine intermediate1 tert-Butyl 3-(4-benzylpiperazin-1-yl)azetidine-1-carboxylate target->intermediate1 Deprotection (e.g., TFA, HCl) reagents1 1-Benzylpiperazine + tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate intermediate1->reagents1 Nucleophilic Substitution reagents2 Azetidine Precursor + Piperazine Precursor reagents1->reagents2 Disconnection

Caption: Retrosynthetic analysis of 1-(Azetidin-3-yl)-4-benzylpiperazine.

Step-by-Step Synthetic Protocol

The following protocol describes a representative synthesis, starting from commercially available precursors.

Step 1: Synthesis of tert-Butyl 3-(4-benzylpiperazin-1-yl)azetidine-1-carboxylate

  • To a solution of tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF) is added 1-benzylpiperazine (1.2 eq).

  • A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq), is added to the mixture to act as a proton scavenger.

  • The reaction mixture is heated, typically to 80-100 °C, and stirred for 12-24 hours, or until reaction completion is observed by a suitable monitoring technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield tert-butyl 3-(4-benzylpiperazin-1-yl)azetidine-1-carboxylate.

Step 2: Deprotection to yield 1-(Azetidin-3-yl)-4-benzylpiperazine

  • The purified tert-butyl 3-(4-benzylpiperazin-1-yl)azetidine-1-carboxylate from Step 1 is dissolved in a suitable solvent, such as dichloromethane (DCM).

  • An excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, is added to the solution.[6]

  • The mixture is stirred at room temperature for 1-4 hours, with reaction progress monitored by TLC or LC-MS.

  • Upon complete removal of the Boc protecting group, the solvent and excess acid are removed under reduced pressure.

  • If the hydrochloride salt is desired, the residue can be triturated with diethyl ether to induce precipitation, followed by filtration and drying.

  • For the free base, the residue is dissolved in water and basified with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) to a pH > 10.

  • The aqueous layer is then extracted multiple times with an organic solvent (e.g., DCM or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford 1-(Azetidin-3-yl)-4-benzylpiperazine.

G cluster_0 Step 1: Coupling Reaction cluster_1 Step 2: Deprotection A Protected Azetidine (e.g., Boc-Azetidine-3-OMs) C Reaction Mixture (Solvent, Base) A->C B 1-Benzylpiperazine B->C D Heating & Stirring C->D E Workup & Purification D->E F Protected Intermediate E->F G Protected Intermediate H Acidic Conditions (e.g., TFA in DCM) G->H I Reaction at RT H->I J Solvent Removal I->J K Basification & Extraction (for free base) or Trituration (for salt) J->K L Final Product: 1-(Azetidin-3-yl)-4-benzylpiperazine K->L

Caption: Workflow for the synthesis of 1-(Azetidin-3-yl)-4-benzylpiperazine.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group, including aromatic protons typically in the range of δ 7.2-7.4 ppm and a singlet for the benzylic methylene (-CH₂-) protons around δ 3.5 ppm. The piperazine ring protons would likely appear as multiplets in the δ 2.4-2.8 ppm region. The azetidine ring protons would present as a more complex set of multiplets, with the methine proton at the 3-position appearing further downfield due to the adjacent nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum would show aromatic signals between δ 127-138 ppm. The benzylic carbon would be expected around δ 63 ppm. The carbons of the piperazine ring would likely resonate in the range of δ 50-55 ppm, while the azetidine carbons would also appear in the aliphatic region.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): In positive ion mode, the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 232.19. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

  • Fragmentation Pattern: The most likely fragmentation pathway would involve the cleavage of the benzylic C-N bond, leading to a prominent fragment ion at m/z 91, corresponding to the tropylium cation (C₇H₇⁺), which is a characteristic fragment for benzyl-containing compounds.[7]

Chromatographic Purity Assessment

The purity of 1-(Azetidin-3-yl)-4-benzylpiperazine can be assessed using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column. A suitable mobile phase would consist of a gradient of acetonitrile and water, with an additive such as formic acid or trifluoroacetic acid to ensure good peak shape for the basic amine functional groups. Detection can be achieved using a UV detector, typically at wavelengths between 210 and 254 nm.

Chemical Reactivity and Stability

The reactivity of 1-(Azetidin-3-yl)-4-benzylpiperazine is dictated by its three main functional components:

  • Azetidine Secondary Amine: The secondary amine of the azetidine ring is the most nucleophilic and sterically accessible site for further functionalization. It can readily undergo reactions such as acylation, alkylation, sulfonylation, and reductive amination to introduce a wide variety of substituents.

  • Piperazine Tertiary Amines: The two tertiary amines within the piperazine ring are less nucleophilic than the secondary amine of the azetidine but can still participate in reactions such as quaternization. Their basicity also allows for the formation of salts with various acids.

  • Benzyl Group: The benzyl group can be removed under hydrogenolysis conditions (e.g., H₂, Pd/C), which would unmask the secondary amine on the piperazine ring, providing another site for diversification.

The compound is expected to be stable under standard storage conditions, particularly as a hydrochloride salt. The free base may be susceptible to slow oxidation and is likely to absorb atmospheric carbon dioxide over time.[8]

Application in Medicinal Chemistry and Drug Development

1-(Azetidin-3-yl)-4-benzylpiperazine is primarily valued as a synthetic intermediate or building block in drug discovery programs. Its structure is present in a number of patented compounds, indicating its utility in the search for new therapeutic agents.

While specific biological activity data for the parent compound is not widely published, its derivatives have been investigated in various therapeutic areas. The incorporation of the azetidinyl-piperazine scaffold allows for the exploration of chemical space around known pharmacologically active cores. For instance, similar structures have been explored in the context of Bruton's Tyrosine Kinase (Btk) inhibitors, which have applications in immunology and oncology.[9] The general class of piperazine derivatives has been widely studied for a range of biological activities, including as antibacterial and antifungal agents.[10]

The utility of this compound lies in its ability to serve as a scaffold for creating libraries of molecules with diverse functionalities at the azetidine nitrogen, which can then be screened for activity against a wide range of biological targets.

Conclusion

1-(Azetidin-3-yl)-4-benzylpiperazine is a valuable and versatile chemical building block for drug discovery and development. Its synthesis, while requiring careful use of protecting groups, is achievable through established chemical transformations. The presence of multiple reactive sites allows for extensive chemical modification, enabling the creation of diverse libraries of compounds for biological screening. This technical guide provides a foundational understanding of its chemical properties, synthesis, and characterization, which should aid researchers and scientists in leveraging this compound for the development of next-generation therapeutics.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved February 19, 2026, from [Link]

  • Google Patents. (2013). Alkylated piperazine compounds. (US20130116245A1).
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  • Google Patents. (2005). Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide. (US20080312205A1).
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  • Google Patents. (2019). An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. (EP3539965A1).
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  • ResearchGate. (2014). 1-Benzylpiperazine and other Piperazine-based Derivatives. Retrieved February 19, 2026, from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved February 19, 2026, from [Link]

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  • PubMed. (2008). [1-benzylpiperazine (BZP) and 1-(3-trifluorométhylphényl)pipérazine (TFMPP): emergence of two agents which lead to misuse]. Retrieved February 19, 2026, from [Link]

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Sources

1-(Azetidin-3-yl)-4-benzylpiperazine structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 1-(Azetidin-3-yl)-4-benzylpiperazine

Introduction

In the landscape of medicinal chemistry, the fusion of privileged scaffolds often leads to novel molecular entities with significant therapeutic potential. 1-(Azetidin-3-yl)-4-benzylpiperazine is one such molecule, incorporating the strained, three-dimensional azetidine ring and the versatile piperazine linker, a common feature in numerous approved drugs. The azetidine moiety offers a unique vector for substitution and can improve physicochemical properties, while the benzylpiperazine core is a well-established pharmacophore.[1][2] Accurate and unambiguous structure elucidation is the foundational pillar upon which all subsequent drug development activities—from structure-activity relationship (SAR) studies to preclinical safety assessments—are built.

This technical guide provides a comprehensive, multi-technique approach to the structural confirmation of 1-(Azetidin-3-yl)-4-benzylpiperazine. Moving beyond a simple recitation of methods, this document delves into the strategic rationale behind the analytical workflow, offering insights grounded in practical laboratory experience for researchers and drug development professionals.

Molecular Profile and Synthetic Context

A thorough understanding of the target molecule's basic properties and its likely synthetic origin is critical. This context informs the analytical strategy, helping to anticipate potential isomers, byproducts, and impurities that may need to be differentiated from the target compound.

Chemical and Physical Properties

A summary of the key properties for 1-(Azetidin-3-yl)-4-benzylpiperazine is presented below.

PropertyValueSource/Method
Molecular Formula C₁₄H₂₁N₃Calculated
Molecular Weight 231.34 g/mol Calculated
Monoisotopic Mass 231.17355 DaCalculated
CAS Number 1000018-77-9Chemical Registry
Appearance Likely a pale yellow oil or low-melting solidInferred from Analogs
Solubility Soluble in methanol, chloroform, DMSO; sparingly soluble in waterInferred from Analogs[3]
Chemical Structure

The structural representation of the molecule is fundamental to the entire elucidation process.

workflow cluster_synthesis Sample Origin cluster_analysis Analytical Elucidation cluster_conclusion Final Confirmation synthesis Synthesized Compound (with potential impurities) ms Mass Spectrometry (ESI-MS) Determines Molecular Weight & Formula synthesis->ms nmr NMR Spectroscopy (1H, 13C, 2D) Defines Connectivity & Framework ms->nmr ir Infrared Spectroscopy (FTIR) Identifies Functional Groups nmr->ir integration Data Integration & Correlation ir->integration confirmation Unambiguous Structure Confirmed integration->confirmation

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Identity

Expertise & Causality: The first step in analyzing any new chemical entity is to confirm its molecular weight. High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice. ESI is ideal for this molecule as it readily protonates the basic nitrogen atoms, forming a stable [M+H]⁺ ion with minimal fragmentation, which provides a clear measurement of the molecular mass.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid ensures efficient protonation.

  • Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

  • Analysis Mode: Acquire data in positive ion mode.

  • Data Acquisition: Scan a mass range of m/z 50-500. The instrument should be calibrated to ensure high mass accuracy (<5 ppm).

Expected Results and Interpretation

The primary goal is to observe the protonated molecular ion and compare its exact mass to the theoretical value.

IonTheoretical m/zObserved m/zInterpretation
[M+H]⁺ 232.1812~232.1810Confirms the molecular formula C₁₄H₂₂N₃⁺.
[M+Na]⁺ 254.1631~254.1629Common sodium adduct, further supports MW.
m/z 91.0542 91.0542~91.0542Tropylium ion (C₇H₇⁺), the characteristic fragment of a benzyl group. [4][5]
m/z 175.1546 175.1546~175.1545Loss of the azetidine ring (C₃H₆N), fragment corresponds to the N-benzylpiperazine moiety.

The presence of the intense m/z 91 peak is a hallmark of the benzyl group and provides strong evidence for this substructure. The high-resolution measurement of the parent ion allows for the confident assignment of the molecular formula, ruling out other elemental compositions.

NMR Spectroscopy: Mapping the Atomic Framework

Expertise & Causality: While MS confirms what the molecule is made of, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how it is assembled. ¹H NMR maps the proton environments, and ¹³C NMR maps the carbon skeleton. For a molecule with multiple aliphatic ring systems like this one, 2D NMR experiments (such as COSY and HSQC) are not optional; they are essential for unambiguously assigning connectivity and confirming the specific isomeric form.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good starting point for this type of compound.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Standard proton spectrum.

    • ¹³C{¹H} NMR: Standard proton-decoupled carbon spectrum.

    • COSY (Correlation Spectroscopy): To identify proton-proton (J-coupling) correlations.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃) & Interpretation
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.35 - 7.25m5HAr-H (Phenyl)Typical region for monosubstituted benzene ring protons. [6]
~3.65 - 3.55m2HAzetidine-CH₂ Protons on the 4-membered ring, adjacent to NH.
~3.52s2HAr-CH₂ -NBenzylic protons, appear as a singlet due to no adjacent protons.
~3.20 - 3.10m1HAzetidine-CH Methine proton at the point of attachment to the piperazine ring.
~2.95 - 2.85m2HAzetidine-CH₂ Protons on the 4-membered ring, adjacent to NH.
~2.70 - 2.40br m8HPiperazine-CH₂ Complex, overlapping signals for the four methylene groups of the piperazine ring. [7][8]
~2.0 (variable)br s1HNH (Azetidine)Exchangeable proton, chemical shift is concentration and solvent dependent.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃) & Interpretation
Chemical Shift (δ, ppm)AssignmentRationale
~138.0C -Ar (ipso)Quaternary carbon of the benzene ring attached to the CH₂ group.
~129.2C H-Ar (ortho)Aromatic CH carbons. [9]
~128.3C H-Ar (meta)Aromatic CH carbons.
~127.1C H-Ar (para)Aromatic CH carbons.
~63.0Ar-C H₂-NBenzylic carbon.
~60.5Azetidine-C HMethine carbon of the azetidine ring.
~53.5Piperazine-C H₂Piperazine carbons adjacent to the benzyl group.
~49.0Piperazine-C H₂Piperazine carbons adjacent to the azetidine group.
~45.0Azetidine-C H₂Methylene carbons of the azetidine ring.

Trustworthiness through 2D NMR: The overlapping aliphatic signals in the ¹H NMR spectrum (~2.4-3.7 ppm) make definitive assignment impossible from the 1D spectrum alone.

  • COSY will show correlations between the azetidine CH proton and its adjacent CH₂ protons, establishing the 3-substituted azetidine spin system.

  • HSQC will link each proton signal to its directly attached carbon, confirming the assignments made in the tables above. For example, the proton signal at ~3.15 ppm will correlate with the carbon signal at ~60.5 ppm, confirming the azetidine methine group.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: While less structurally informative than NMR, Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and inexpensive technique to confirm the presence of key functional groups. For this molecule, the most important feature to confirm is the N-H bond of the secondary amine in the azetidine ring.

Experimental Protocol: FTIR
  • Sample Preparation: A thin film of the neat compound (if an oil) is placed on a salt (NaCl or KBr) plate. If a solid, a KBr pellet is prepared.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹.

Expected Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350 - 3250N-H StretchSecondary Amine (Azetidine)
~3080, 3030C-H StretchAromatic
~2950 - 2800C-H StretchAliphatic (CH₂, CH)
~1600, 1495, 1450C=C StretchAromatic Ring
~1150C-N StretchAmine

Conclusion: Synthesizing the Data for Unambiguous Confirmation

The structure of 1-(Azetidin-3-yl)-4-benzylpiperazine is confirmed by the convergence of evidence from all three analytical techniques.

  • Mass Spectrometry provides the high-accuracy molecular formula (C₁₄H₂₁N₃) and the key benzylic fragment (m/z 91), confirming the elemental composition and a major substructure.

  • NMR Spectroscopy provides the complete atomic connectivity. ¹H and ¹³C NMR data identify all unique proton and carbon environments, and 2D NMR experiments (COSY, HSQC) unambiguously link these atoms together, confirming the 1-(azetidin-3-yl) substitution pattern on the 4-benzylpiperazine core.

  • Infrared Spectroscopy corroborates the presence of the key functional groups, notably the secondary amine (N-H) of the azetidine ring and the aromatic benzyl moiety.

This integrated, self-validating approach provides the highest degree of confidence, establishing a robust and reliable analytical foundation for all future research and development involving this promising molecule.

References

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An In-depth Technical Guide to 1-(Azetidin-3-yl)-4-benzylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Azetidin-3-yl)-4-benzylpiperazine is a fascinating hybrid molecule that marries the well-documented stimulant properties of the benzylpiperazine (BZP) core with the medicinally significant azetidine scaffold. While specific research on this particular analogue is not extensively published, its structural components suggest a compound of significant interest in the fields of medicinal chemistry and pharmacology. This guide provides a comprehensive overview of its nomenclature, proposed synthesis, and potential applications, drawing from the established knowledge of its constituent moieties.

The benzylpiperazine family of compounds is known for its stimulant effects, primarily through interaction with dopaminergic and serotonergic pathways. Conversely, the azetidine ring, a four-membered nitrogen-containing heterocycle, is considered a "privileged scaffold" in modern drug discovery. Its incorporation into molecules can enhance metabolic stability, improve receptor selectivity, and fine-tune pharmacokinetic profiles. The conjunction of these two fragments in 1-(Azetidin-3-yl)-4-benzylpiperazine presents a unique opportunity for the development of novel chemical probes or therapeutic agents.

Nomenclature and Chemical Identity

The nomenclature for this compound is straightforward, reflecting its constituent parts.

  • IUPAC Name: 1-(Azetidin-3-yl)-4-benzylpiperazine

  • Synonyms: While no common synonyms for the free base are widely documented, its hydrochloride salt is known as 1-(Azetidin-3-yl)-4-benzylpiperazine hydrochloride.

  • CAS Number: The hydrochloride salt is registered under CAS Number 2247849-88-1.

Table 1: Chemical Identity of 1-(Azetidin-3-yl)-4-benzylpiperazine Hydrochloride

PropertyValue
CAS Number 2247849-88-1
Molecular Formula C₁₄H₂₁N₃·HCl
Molecular Weight 267.8 g/mol

Proposed Synthesis

Retrosynthetic Analysis

G Target 1-(Azetidin-3-yl)-4-benzylpiperazine C Reductive Amination Target->C Disconnect C-N bond G N-Alkylation Target->G Disconnect C-N bond A 1-Benzylpiperazine B N-Boc-3-oxoazetidine C->A D N-Boc-azetidin-3-one C->D D->B E Deprotection E->D F Azetidin-3-one F->E Precursor G->A G->F

Caption: Retrosynthetic analysis of 1-(Azetidin-3-yl)-4-benzylpiperazine.

Experimental Protocol: Proposed Synthesis via Reductive Amination

This protocol outlines a hypothetical, yet chemically sound, multi-step synthesis.

Step 1: Synthesis of 1-Benzylpiperazine

1-Benzylpiperazine can be synthesized via the mono-N-alkylation of piperazine with benzyl chloride. A well-established procedure is available in Organic Syntheses.[1]

Step 2: Reductive Amination of N-Boc-3-oxoazetidine with 1-Benzylpiperazine

  • To a solution of 1-benzylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add N-Boc-3-oxoazetidine (1.1 eq).

  • Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-1-(azetidin-3-yl)-4-benzylpiperazine.

Step 3: Deprotection of the Boc Group

  • Dissolve the product from Step 2 in a solution of hydrochloric acid (HCl) in a suitable solvent, such as dioxane or diethyl ether.

  • Stir the mixture at room temperature for 1-2 hours.

  • The hydrochloride salt of the product, 1-(Azetidin-3-yl)-4-benzylpiperazine hydrochloride, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

G cluster_0 Step 1: Synthesis of 1-Benzylpiperazine cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Deprotection Piperazine Piperazine 1_Benzylpiperazine 1_Benzylpiperazine Piperazine->1_Benzylpiperazine + Benzyl chloride Benzyl_chloride Benzyl_chloride N_Boc_product N-Boc-1-(azetidin-3-yl)-4-benzylpiperazine 1_Benzylpiperazine->N_Boc_product + N-Boc-3-oxoazetidine, NaBH(OAc)3 N_Boc_3_oxoazetidine N_Boc_3_oxoazetidine Final_product 1-(Azetidin-3-yl)-4-benzylpiperazine HCl N_Boc_product->Final_product + HCl

Caption: Proposed synthetic workflow for 1-(Azetidin-3-yl)-4-benzylpiperazine hydrochloride.

Physicochemical and Spectroscopic Properties

While experimental data for 1-(Azetidin-3-yl)-4-benzylpiperazine is scarce, its properties can be predicted based on its structure.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/Characteristic
Appearance Likely a solid at room temperature, especially as the hydrochloride salt.
Solubility The hydrochloride salt is expected to be soluble in water and polar organic solvents like methanol and DMSO.
pKa Expected to have multiple pKa values due to the three nitrogen atoms. The piperazine nitrogens will have pKa values typical for secondary and tertiary amines, while the azetidine nitrogen will have a slightly different basicity.
Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include aromatic protons from the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic methylene protons, and a series of multiplets for the piperazine and azetidine ring protons.

  • ¹³C NMR: The carbon NMR would show signals for the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the piperazine and azetidine rings.

  • Mass Spectrometry: The mass spectrum of the free base would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for benzylpiperazines include a prominent peak at m/z 91, corresponding to the tropylium ion (C₇H₇⁺) from the cleavage of the benzyl group.[2]

Potential Pharmacological Significance and Applications

The pharmacological profile of 1-(Azetidin-3-yl)-4-benzylpiperazine is likely to be a hybrid of the properties of its parent molecules.

Central Nervous System Activity

Benzylpiperazine is a known central nervous system (CNS) stimulant with effects similar to amphetamine, though with lower potency.[3] It primarily acts as a releasing agent of dopamine and norepinephrine and has some effects on the serotonin system.[4] The introduction of the azetidine moiety could modulate this activity in several ways:

  • Receptor Binding: The azetidine ring may alter the binding affinity and selectivity for various monoamine transporters and receptors.

  • Pharmacokinetics: The azetidine group could improve metabolic stability, potentially leading to a longer duration of action compared to BZP. It may also influence the blood-brain barrier penetration.

Drug Development Potential

The unique structure of 1-(Azetidin-3-yl)-4-benzylpiperazine makes it an interesting candidate for several areas of drug discovery:

  • CNS Disorders: As a potential modulator of dopaminergic and serotonergic systems, it could be investigated for its utility in treating conditions such as ADHD, depression, or narcolepsy. However, the abuse potential of the benzylpiperazine core would need to be carefully evaluated.

  • Chemical Probe: This molecule could serve as a valuable tool to probe the structure-activity relationships of piperazine-based ligands at various CNS targets.

Conclusion

1-(Azetidin-3-yl)-4-benzylpiperazine represents a structurally novel compound with the potential for interesting pharmacological activity. While specific experimental data on this molecule is limited, a comprehensive understanding of its constituent parts allows for informed predictions regarding its synthesis, properties, and potential applications. For researchers in medicinal chemistry and drug development, this molecule offers an intriguing scaffold for the design of new CNS-active agents. Further investigation into its synthesis and biological evaluation is warranted to fully elucidate its therapeutic potential.

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The Emergence of Azetidine-Piperazine Conjugates: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic conjugation of distinct pharmacophoric scaffolds is a cornerstone of modern medicinal chemistry, aimed at creating novel chemical entities with enhanced potency, selectivity, and optimized pharmacokinetic profiles. This guide provides an in-depth technical exploration of azetidine-piperazine conjugates, a promising class of hybrid molecules demonstrating significant potential across diverse therapeutic areas. We will dissect the fundamental medicinal chemistry principles justifying the synthesis of these conjugates, detail their observed biological activities with a focus on anticancer and antimicrobial applications, provide validated experimental protocols for their evaluation, and synthesize key structure-activity relationship (SAR) insights to guide future drug discovery efforts.

Introduction: The Rationale for Conjugation

The power of azetidine-piperazine conjugates lies in the synergistic combination of two "privileged" heterocyclic scaffolds.[1][2] Each moiety contributes unique and valuable physicochemical properties that address common challenges in drug development.

The Azetidine Moiety: A Vector for Novelty and Improved Properties

Azetidines are four-membered, saturated, nitrogen-containing heterocycles.[3] Their defining characteristic is a notable ring strain (approx. 25.4 kcal/mol), which, while making them more stable and easier to handle than aziridines, imparts unique reactivity and conformational rigidity.[4][5] In drug design, the azetidine ring is increasingly utilized for several key advantages:

  • Improved Physicochemical Properties: The sp3-rich, compact nature of the azetidine scaffold can enhance solubility, reduce lipophilicity, and improve metabolic stability compared to more traditional, larger ring systems.[6]

  • Structural Rigidity and Vectorial Orientation: The constrained conformation of the azetidine ring provides a well-defined three-dimensional structure, allowing for precise orientation of substituents and enabling access to unique chemical space.[3] This rigidity can lead to higher binding affinity and selectivity for biological targets.[6]

  • Metabolic Stability: The introduction of azetidine motifs, particularly spirocyclic azetidines, has been shown to be an effective strategy for mitigating early drug clearance, as they are often poorly recognized by metabolic enzymes.[7]

  • Bioisosteric Replacement: Azetidines can serve as valuable bioisosteres for other functional groups, offering a way to fine-tune a molecule's properties without drastically altering its core binding interactions.[4]

The Piperazine Moiety: A Scaffold for Versatility and Target Interaction

Piperazine is a six-membered ring with two nitrogen atoms at the 1 and 4 positions, making it one of the most versatile and widely used scaffolds in medicinal chemistry.[1][8] Its prevalence in FDA-approved drugs across numerous therapeutic areas—from anticancer agents like Imatinib to antipsychotics—is a testament to its utility.[8][9] Key attributes include:

  • Tunable Basicity and Solubility: The two nitrogen atoms provide handles for functionalization, allowing chemists to modulate pKa, aqueous solubility, and overall pharmacokinetic (ADME) properties.[1][2]

  • Pharmacophore Linker: The piperazine ring is an excellent linker, capable of connecting two or more different pharmacophoric elements within a single molecule, creating multi-target ligands or optimizing interactions within a single binding pocket.[2]

  • Target Interaction: The nitrogen atoms can act as hydrogen bond acceptors, crucial for high-affinity binding to a wide range of biological targets.[8][10] This adaptability has led to piperazine derivatives showing activity as anticancer, antimicrobial, antidepressant, and antihistamine agents, among others.[9][11]

By conjugating these two scaffolds, medicinal chemists aim to create molecules that harness the metabolic stability and unique spatial arrangement of azetidine with the versatile target-binding and pharmacokinetic-modulating properties of piperazine.

Key Biological Activities of Azetidine-Piperazine Conjugates

Research into azetidine-piperazine hybrids has revealed promising activity in several critical therapeutic areas.

Anticancer Activity

The conjugation of piperazine with azetidin-2-one (a β-lactam) scaffolds has yielded compounds with significant anti-proliferative and apoptosis-inducing effects, particularly in human cervical cancer cells (HeLa).[12]

Mechanism of Action: One of the primary mechanisms identified is the induction of apoptosis via the intrinsic mitochondrial pathway.[12] Certain conjugates have been shown to elevate intracellular Reactive Oxygen Species (ROS), leading to oxidative stress. This stress disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytosol.[12] Released cytochrome c then activates caspase-3, a key executioner caspase, leading to programmed cell death.[12] This process is often accompanied by cell cycle arrest, DNA fragmentation, and suppression of cancer cell migration.[12][13]

Structure-Activity Relationship (SAR) Insights: Studies on a series of 1-phenylpiperazine clubbed with 2-azetidinone derivatives revealed that specific substitutions are critical for activity. For instance, the compound N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide (compound 5e in the cited study) was identified as a particularly potent inhibitor of HeLa cell growth.[12] This highlights the importance of the electronic and steric properties of substituents on both the azetidinone and piperazine rings.

Table 1: Cytotoxic Activity of Selected Azetidine-Piperazine Conjugates

Compound ID Cell Line IC50 Value Citation

| 5e | HeLa (Cervical Cancer) | 29.44 ± 1.46 µg/ml |[12] |

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity

The hybridization of piperazine with various heterocyclic systems, including azetidinones, is a well-established strategy for developing new antimicrobial agents.[14][15] This approach is driven by the urgent need for novel drugs to combat the rise of multidrug-resistant pathogens.[15]

Mechanism of Action: While specific mechanisms for azetidine-piperazine conjugates are still under investigation, the antimicrobial action of related piperazine-containing polymers often involves disruption of the bacterial cytoplasmic membrane.[16] The cationic nature of the quaternized piperazine moiety can lead to electrostatic interactions with the negatively charged bacterial cell wall, causing membrane depolarization, leakage of essential intracellular components, and ultimately, cell death.[16]

Structure-Activity Relationship (SAR) Insights: Screening of various 2-azetidinone derivatives of piperazine has shown that these compounds can possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[14] The nature and position of substituents on the aromatic rings attached to the core structure significantly influence the minimum inhibitory concentration (MIC) values.

Central Nervous System (CNS) Activity

Azetidine-piperazine diamides have been identified as potent, selective, and reversible inhibitors of monoacylglycerol lipase (MAGL).[17] MAGL is the primary enzyme responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain.[17]

Therapeutic Potential: Inhibition of MAGL increases the levels of 2-AG, which can produce therapeutic effects in models of inflammatory pain and potentially other neurological and psychiatric disorders.[17] This demonstrates the potential of azetidine-piperazine conjugates to modulate CNS signaling pathways.

Core Experimental Methodologies

The evaluation of azetidine-piperazine conjugates requires a suite of robust and validated in vitro assays. The following protocols are foundational for determining cytotoxic and antimicrobial activities.

Workflow for Biological Evaluation

This diagram illustrates the typical workflow for screening newly synthesized azetidine-piperazine conjugates for anticancer and antimicrobial activity.

G cluster_0 Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary & Mechanistic Assays cluster_3 Lead Optimization Synthesis Compound Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Characterization->Antimicrobial Apoptosis Apoptosis Assays (e.g., Annexin V) Cytotoxicity->Apoptosis Membrane Membrane Permeability Antimicrobial->Membrane ROS ROS Measurement Apoptosis->ROS CellCycle Cell Cycle Analysis ROS->CellCycle SAR Structure-Activity Relationship (SAR) Analysis CellCycle->SAR Membrane->SAR ADME In Vitro ADME/Tox SAR->ADME ADME->Synthesis Design New Analogs

Caption: General workflow for the discovery and initial evaluation of azetidine-piperazine conjugates.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[19]

Pillar of Trustworthiness (Self-Validation): This protocol incorporates essential controls:

  • Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the test compounds. This accounts for any solvent-induced toxicity.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to ensure the assay system is responsive.

  • Blank Control: Wells containing only culture medium and MTT reagent to determine background absorbance.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Test compounds (azetidine-piperazine conjugates)

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (and controls) to the respective wells. Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[19]

    • Causality Check: Only viable cells with active mitochondrial dehydrogenases can reduce the MTT to formazan. The amount of formazan produced is directly proportional to the number of living cells.[20]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. Visually inspect the wells for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or placing the plate on a shaker for 10 minutes.[21]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a plate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[21]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[22][23] This protocol is based on the broth microdilution method.

Pillar of Trustworthiness (Self-Validation):

  • Positive Growth Control: Wells containing only the bacterial inoculum and broth, with no antimicrobial agent. This confirms the viability and growth of the microorganism.[22]

  • Negative/Sterility Control: Wells containing only sterile broth. This checks for contamination of the medium.[23]

  • Reference Antibiotic: A known antibiotic (e.g., Ciprofloxacin) is tested in parallel to validate the susceptibility of the test organism.

Materials:

  • 96-well sterile microtiter plates

  • Test compounds (azetidine-piperazine conjugates)

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Plate reader or visual inspection

Step-by-Step Methodology:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate, discarding 100 µL from the second to last column. The last column serves as the positive growth control (no compound).[24][25]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of ~5 x 10⁵ CFU/mL.[23]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control wells). The final volume in each well will be 200 µL.

    • Causality Check: The serial dilution creates a concentration gradient. The lowest concentration that prevents turbidity (visible growth) after incubation is the MIC.[22]

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[23]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[22][23] This can be confirmed by measuring the optical density (OD) at 600 nm with a plate reader.

Future Perspectives and Conclusion

The conjugation of azetidine and piperazine scaffolds represents a fertile ground for the discovery of novel therapeutic agents. The initial findings in anticancer and antimicrobial research are highly encouraging, demonstrating that these hybrids can effectively modulate complex biological pathways.

Future research should focus on:

  • Expanding SAR Studies: A systematic exploration of substituents on both rings is necessary to build comprehensive SAR models that can guide the rational design of more potent and selective compounds.[10][17][26]

  • Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and signaling pathways affected by these conjugates is crucial.

  • Pharmacokinetic Profiling: Early assessment of ADME properties will be essential to identify candidates with favorable drug-like properties suitable for in vivo studies.

This guide has provided a technical framework for understanding and evaluating the biological activity of azetidine-piperazine conjugates. By leveraging the unique strengths of each heterocyclic component and applying rigorous, validated experimental protocols, researchers are well-positioned to unlock the full therapeutic potential of this promising class of molecules.

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The Azetidine Advantage: Structural & Pharmacokinetic Optimization in Drug Design

[1]

Executive Summary

The transition from "flat" aromatic-heavy drug candidates to three-dimensional, sp³-rich architectures is a defining trend in modern medicinal chemistry. Within this paradigm, the azetidine moiety —a four-membered saturated nitrogen heterocycle—has emerged as a "privileged scaffold."[1][2] Unlike its larger homologs (pyrrolidine and piperidine), azetidine offers a unique combination of high ring strain (~26 kcal/mol), reduced lipophilicity, and distinct vector alignment. This guide analyzes the azetidine moiety's role as a bioisostere, its impact on metabolic stability, and its application in FDA-approved therapeutics like Baricitinib and Cobimetinib.[3]

Physicochemical Profile: The "Azetidine Switch"

The "Azetidine Switch" refers to the strategic replacement of a gem-dimethyl group, a cyclobutane, or a larger saturated heterocycle with an azetidine ring. This substitution often resolves critical DMPK (Drug Metabolism and Pharmacokinetics) liabilities without sacrificing potency.

Lipophilicity and Basicity Modulation

Azetidine serves as a potent tool for lowering LogP (lipophilicity) while maintaining structural rigidity.

PropertyAzetidine (

)
Pyrrolidine (

)
Piperidine (

)
Impact on Drug Design
Ring Strain ~26 kcal/mol~6 kcal/mol~0 kcal/molHigh strain drives unique reactivity and conformational rigidity.
pKa (Parent) ~11.3~11.3~11.2Note: N-alkyl azetidines often exhibit lower pKa than homologs due to increased s-character of the N-lone pair, improving membrane permeability at physiological pH.
LogP Trend LowestIntermediateHighestAzetidine lowers LogD, reducing non-specific binding and improving metabolic stability.
Vector Angle ~90° (C-N-C)~109°~109°Distinct bond angles allow for novel vector exploration in the binding pocket.
Decision Logic for Scaffold Hopping

The following decision tree illustrates when to deploy an azetidine moiety during lead optimization.

Azetidine_Decision_TreeFigure 1: Strategic Logic for Azetidine IncorporationStartLead Optimization IssueHighLogPHigh Lipophilicity (LogP > 3)?Start->HighLogPMetabInstabilityMetabolic Instability?HighLogP->MetabInstabilityNoUseAzetidine1Switch to Azetidine(Lowers LogP ~0.5-1.0 unit)HighLogP->UseAzetidine1YesVectorMisalignVector/Potency Issue?MetabInstability->VectorMisalignNoCheckSoftSpotIs Alpha-Carbon Oxidized?MetabInstability->CheckSoftSpotYesRigidifyNeed Rigidification?VectorMisalign->RigidifyYesCheckSoftSpot->VectorMisalignNoUseAzetidine2Switch to Azetidine(Reduces Alpha-C H-abstraction)CheckSoftSpot->UseAzetidine2YesUseAzetidine3Use 3,3-Disubstituted Azetidine(Gem-dimethyl Bioisostere)Rigidify->UseAzetidine3Yes

Metabolic Stability: The Alpha-Carbon Shield

One of the most valuable attributes of the azetidine ring is its resistance to oxidative metabolism compared to pyrrolidines or piperidines.

Mechanism of Stability

Cytochrome P450 enzymes typically target the

  • Geometric Constraint: In azetidine, the ring strain forces the

    
    -C-H bonds into a geometry that is energetically unfavorable for the formation of the radical cation intermediate required for P450 oxidation.
    
  • Steric Protection: Substituents at the 3-position (common in drug design) pucker the ring, further shielding the nitrogen lone pair and the

    
    -protons.
    

Evidence: Comparative studies show that N-linked azetidines often exhibit 2-5x longer half-lives (

Case Studies in Clinical Success

Baricitinib (Olumiant) - JAK1/2 Inhibitor

Baricitinib demonstrates the utility of the azetidine ring as a rigid linker.

  • Structure: An ethylsulfonyl group is linked to a pyrrolo[2,3-d]pyrimidine core via a 3-azetidinyl moiety.[4]

  • Role: The azetidine ring locks the cyanomethyl group and the ethylsulfonyl moiety into a precise orientation. A flexible chain here would likely result in an entropic penalty upon binding. The azetidine also modulates the solubility of the parent scaffold.

Cobimetinib (Cotellic) - MEK Inhibitor

Cobimetinib features a highly substituted azetidine: (S)-[3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl].[5]

  • Role: The azetidine projects the protonated amine of the piperidine ring toward Asp190 in the MEK allosteric pocket.[6]

  • Critical Interaction: Structural analysis reveals that the azetidine ring's specific conformation is required to position the 3-hydroxyl group to interact with the

    
    -phosphate of ATP (or its analog) and Asp190, stabilizing the inhibitory complex [2].
    

Experimental Protocol: Synthesis of 3-Functionalized Azetidines

The most common entry point for medicinal chemists is the functionalization of the 3-position of the azetidine ring. The following protocol describes the nucleophilic aromatic substitution (SNAr) of a 3-aminoazetidine derivative, a workflow typical for synthesizing libraries of kinase inhibitors (like Baricitinib analogs).

Protocol: SNAr Coupling of 3-Aminoazetidine to Heteroaryl Halides

Objective: To couple a commercially available tert-butyl 3-aminoazetidine-1-carboxylate to a chloropyrimidine core.

Reagents
  • Substrate A: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Substrate B: tert-Butyl 3-aminoazetidine-1-carboxylate (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: n-Butanol or DMF (Dimethylformamide)

Step-by-Step Workflow
  • Preparation: In a dry pressure vial equipped with a magnetic stir bar, dissolve Substrate A (1.0 mmol) in n-Butanol (5 mL).

  • Addition: Add Substrate B (1.2 mmol) followed by DIPEA (3.0 mmol).

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

    • Note: n-Butanol is preferred for its high boiling point and ability to solubilize polar heterocycles. If solubility is poor, use DMF.

  • Monitoring: Monitor reaction progress via LC-MS. Look for the disappearance of the chloride starting material (M+H) and formation of the product adduct.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator).

    • Dilute the residue with EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
    
  • Deprotection (Optional but typical): To remove the Boc group, treat the intermediate with TFA/DCM (1:4) at 0°C for 1 hour.

Synthetic Pathway Visualization

Synthetic_PathwayFigure 2: General SNAr Workflow for Azetidine CouplingReactantsHeteroaryl Chloride+ 3-Aminoazetidine (Boc)ConditionsDIPEA, n-BuOH100°C, 12hReactants->ConditionsIntermediateSNAr Adduct(Boc-Protected)Conditions->IntermediateDeprotectionTFA / DCMDeprotectionIntermediate->DeprotectionFinalProduct3-Heteroaryl-azetidine(Free Amine)Deprotection->FinalProduct

References

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Journal of Medicinal Chemistry. (2026). Retrieved from

  • Cobimetinib: Structural Insights and Mechanism. ResearchGate / PDB Analysis. (2025). Retrieved from

  • Baricitinib (Olumiant) Approval and Mechanism. FDA Drug Database. (2025). Retrieved from

  • Synthesis of 3-Substituted Azetidines. Journal of Organic Chemistry. (2025). Retrieved from

An In-Depth Technical Guide to Piperazine Derivatives in Central Nervous System Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Synthesis of Core Principles, Field-Proven Methodologies, and Practical Insights for Drug Development Professionals.

The piperazine moiety, a six-membered heterocyclic ring with two opposing nitrogen atoms, stands as a cornerstone in the architecture of numerous centrally acting therapeutics.[1][2] Its unique structural and physicochemical properties, including conformational flexibility and the capacity for dual hydrogen bond acceptance, render it a privileged scaffold in modern medicinal chemistry.[3][4] This guide provides a comprehensive exploration of piperazine derivatives in the context of Central Nervous System (CNS) research, delving into their synthesis, mechanisms of action, therapeutic applications, and the critical experimental workflows that underpin their development.

Part 1: The Piperazine Core - A Privileged Scaffold in CNS Drug Discovery

The prevalence of the piperazine ring in CNS-active drugs is no coincidence. Its inherent properties offer several advantages to the medicinal chemist. The two nitrogen atoms provide a handle for introducing diverse substituents, allowing for fine-tuning of a compound's pharmacological profile.[1][4] This structural versatility enables the creation of derivatives that can selectively target a wide array of CNS receptors, including those for serotonin, dopamine, and GABA.[1][5][6] Furthermore, the piperazine core often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross the blood-brain barrier, which are critical for CNS drug efficacy.[3][7]

Synthetic Strategies: Building the Piperazine Core and its Derivatives

The synthesis of piperazine derivatives is a well-established field, with numerous methodologies available to the research scientist. A common and versatile approach is the nucleophilic substitution reaction between a piperazine and an appropriate electrophile. For the creation of unsymmetrical derivatives, protecting group strategies are often employed. One of the nitrogen atoms is temporarily blocked, typically with a tert-butoxycarbonyl (Boc) group, to direct the reaction to the unprotected nitrogen. Subsequent deprotection then allows for the introduction of a second, different substituent.[8]

Another powerful technique is reductive amination, which involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. This method is particularly useful for introducing a wide range of alkyl and aryl substituents. For the synthesis of arylpiperazines, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently utilized.[9]

In recent years, microwave-assisted organic synthesis (MAOS) has gained traction for its ability to accelerate reaction times and improve yields in the synthesis of piperazine derivatives.[8] This is particularly advantageous in the context of generating compound libraries for high-throughput screening.

Part 2: Mechanisms of Action - Modulating Neurotransmitter Systems

Piperazine derivatives exert their effects on the CNS primarily by interacting with neurotransmitter receptors and transporters.[1] The specific pharmacological profile of a derivative is dictated by the nature of the substituents attached to the piperazine core.

Serotonergic System Modulation

The serotonin (5-HT) system is a major target for piperazine-based drugs. Many derivatives exhibit high affinity for various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7.[10][11][12] For instance, arylpiperazine derivatives are known to act as agonists, partial agonists, or antagonists at these receptors, leading to a range of therapeutic effects.

  • 5-HT1A Receptor Agonism: Activation of 5-HT1A receptors is associated with anxiolytic and antidepressant effects.[13][14] Buspirone, an anxiolytic, and vortioxetine, an antidepressant, are examples of clinically used drugs that feature a piperazine moiety and target the 5-HT1A receptor.[2][15]

  • 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a key mechanism of action for many atypical antipsychotic drugs.[6] This action is thought to contribute to their efficacy in treating the negative symptoms of schizophrenia and reducing the risk of extrapyramidal side effects.

  • Serotonin Reuptake Inhibition: Some piperazine derivatives also function as serotonin reuptake inhibitors (SSRIs), increasing the synaptic concentration of serotonin.[16]

Dopaminergic System Modulation

The dopaminergic system is another critical target for piperazine derivatives, particularly in the treatment of psychosis and Parkinson's disease.[6] Aripiprazole, an atypical antipsychotic, is a partial agonist at dopamine D2 receptors and also exhibits activity at serotonin receptors.[6][17] Other derivatives have been developed as selective ligands for D3 receptors, which are being investigated as potential targets for the treatment of substance abuse.[9][17]

Other CNS Targets

Beyond the serotonergic and dopaminergic systems, piperazine derivatives have been shown to interact with a variety of other CNS targets, including:

  • GABA Receptors: Some piperazine derivatives can modulate the activity of GABA receptors, the primary inhibitory neurotransmitter system in the brain.[1] This interaction can contribute to anxiolytic and anticonvulsant effects. The anthelmintic action of piperazine itself is mediated through its agonist effects on GABA receptors in parasites.[18][19][20]

  • Histamine Receptors: Certain piperazine derivatives are potent histamine H1 and H3 receptor antagonists.[1][21] Cetirizine, a widely used antihistamine, contains a piperazine core.[1]

  • Adrenergic Receptors: Some piperazine derivatives also exhibit affinity for adrenergic receptors, which can contribute to their overall pharmacological profile and potential side effects.[22]

Part 3: Therapeutic Applications in CNS Disorders

The diverse pharmacological activities of piperazine derivatives have led to their successful application in the treatment of a wide range of CNS disorders.[2][15][23]

Therapeutic AreaExamples of Piperazine-Based DrugsPrimary Mechanism of Action
Antipsychotics Clozapine, Aripiprazole, OlanzapineDopamine D2 and Serotonin 5-HT2A receptor antagonism/partial agonism[3][6]
Antidepressants Vortioxetine, TrazodoneSerotonin receptor modulation and reuptake inhibition[15][16][24]
Anxiolytics Buspirone, GepironeSerotonin 5-HT1A receptor partial agonism[13][15]
Alzheimer's Disease (Investigational)Potential dual inhibition of acetylcholinesterase and beta-amyloid aggregation[25]; TRPC6 activation[26][27]
Anticonvulsants (Investigational)Modulation of various CNS targets[25]

Part 4: Experimental Workflows in Piperazine Derivative Research

The development of novel piperazine-based CNS drugs involves a rigorous and systematic process of design, synthesis, and pharmacological evaluation.

In Silico Design and Screening

Computational methods play a crucial role in the initial stages of drug discovery. Molecular docking studies are used to predict the binding affinity of designed piperazine derivatives to their target receptors.[28] These in silico predictions help to prioritize compounds for synthesis and biological testing.

cluster_in_silico In Silico Design & Screening Virtual_Library Virtual Library of Piperazine Derivatives Docking Molecular Docking (e.g., MVD 7.0) Virtual_Library->Docking Target_Protein Target Protein Structure (e.g., 5-HT1A Receptor) Target_Protein->Docking Scoring Binding Affinity Prediction Docking->Scoring Selection Selection of Promising Candidates Scoring->Selection cluster_drug_dev Drug Development Pipeline In_Silico In Silico Design Synthesis Chemical Synthesis In_Silico->Synthesis Prioritized Candidates In_Vitro In Vitro Assays (Binding, Functional) Synthesis->In_Vitro Synthesized Compounds In_Vivo In Vivo Models (Behavioral) In_Vitro->In_Vivo Active Compounds Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Efficacious Compounds Lead_Optimization->Synthesis Iterative Refinement Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

Caption: Iterative drug development pipeline for piperazine derivatives.

Toxicology and Safety Pharmacology

A critical aspect of drug development is the assessment of a compound's safety profile. Toxicology studies are conducted to identify potential adverse effects. [29][30][31][32]These studies may involve acute and repeated dose toxicity testing in animals, as well as in vitro assays to assess for potential liabilities such as cardiotoxicity or hepatotoxicity. [30][31]Safety pharmacology studies are specifically designed to evaluate the effects of a drug candidate on major physiological systems, including the cardiovascular, respiratory, and central nervous systems. [33]

Part 5: Future Directions and Conclusion

The field of piperazine derivative research continues to evolve, with ongoing efforts to develop novel compounds with improved efficacy and safety profiles. One promising area of research is the development of multi-target ligands, which are designed to interact with multiple receptors simultaneously. [5][6]This approach may offer advantages in treating complex CNS disorders that involve multiple neurotransmitter systems.

References

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Unlocking the Therapeutic Potential of 1-(Azetidin-3-yl)-4-benzylpiperazine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to explore the therapeutic landscape of 1-(Azetidin-3-yl)-4-benzylpiperazine. By dissecting the pharmacology of its constituent chemical moieties—benzylpiperazine and azetidine—we delineate a rational, evidence-based approach to identifying and validating its most promising molecular targets. This document is intended to serve as a strategic roadmap, from initial hypothesis generation to the design of robust preclinical validation studies.

Introduction: A Molecule of Untapped Potential

1-(Azetidin-3-yl)-4-benzylpiperazine is a synthetic compound that marries two pharmacologically significant scaffolds: the well-characterized benzylpiperazine core and the increasingly utilized azetidine ring. The benzylpiperazine moiety is known for its stimulant and euphoric properties, primarily acting on the central nervous system (CNS) through modulation of monoaminergic systems.[1][2] Conversely, the azetidine motif is a feature of several FDA-approved drugs, valued for its ability to confer improved metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[3][4] The strategic combination of these two structures suggests that 1-(Azetidin-3-yl)-4-benzylpiperazine may possess a unique pharmacological profile with therapeutic potential across a range of disorders, from neurological conditions to oncology.

This guide will explore the most probable therapeutic targets for this compound, drawing upon the known activities of its structural relatives. We will delve into the mechanistic rationale for investigating each target and provide detailed experimental protocols for their validation.

Primary Therapeutic Arenas and Postulated Targets

Based on the pharmacology of benzylpiperazine and the chemical novelty of the azetidine addition, we have identified three primary therapeutic arenas for investigation: Central Nervous System (CNS) disorders, pain modulation, and oncology.

Central Nervous System: Modulating Monoaminergic Pathways

The benzylpiperazine core is a potent modulator of dopamine and serotonin signaling.[2][5] This strongly suggests that 1-(Azetidin-3-yl)-4-benzylpiperazine is likely to interact with key components of these pathways.

Rationale: Benzylpiperazine (BZP) is known to have a mixed mechanism of action on the serotonergic and dopaminergic systems.[1] It exhibits a higher potency for the dopamine transporter (DAT) over the serotonin transporter (SERT), and also affects the norepinephrine transporter (NET).[5] This activity profile is reminiscent of some psychostimulants and antidepressants. The addition of the azetidine ring could fine-tune the selectivity and potency of the compound for these transporters.

Experimental Validation:

  • Primary Screen: Radioligand Binding Assays

    • Objective: To determine the binding affinity (Ki) of 1-(Azetidin-3-yl)-4-benzylpiperazine for human DAT, SERT, and NET.

    • Protocol:

      • Prepare cell membrane homogenates from HEK293 cells stably expressing the human recombinant transporters.

      • Incubate the membrane preparations with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) in the presence of increasing concentrations of the test compound.

      • After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

      • Quantify the radioactivity on the filters using liquid scintillation counting.

      • Calculate the IC50 value from the competition binding curves and convert it to a Ki value using the Cheng-Prusoff equation.

  • Functional Assay: Neurotransmitter Uptake Inhibition

    • Objective: To assess the functional activity of the compound as an inhibitor of dopamine, serotonin, and norepinephrine reuptake.

    • Protocol:

      • Culture neuronal cell lines (e.g., SH-SY5Y for DAT and NET, or HEK293 cells expressing the respective transporters) in 96-well plates.

      • Pre-incubate the cells with varying concentrations of 1-(Azetidin-3-yl)-4-benzylpiperazine.

      • Add a radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to initiate the uptake.

      • After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.

      • Lyse the cells and measure the intracellular radioactivity to determine the extent of neurotransmitter uptake.

      • Calculate the IC50 for uptake inhibition for each transporter.

Data Presentation:

Target TransporterRadioligand Binding Affinity (Ki, nM)Neurotransmitter Uptake Inhibition (IC50, nM)
Dopamine (DAT)TBDTBD
Serotonin (SERT)TBDTBD
Norepinephrine (NET)TBDTBD

Signaling Pathway Diagram:

Monoamine_Transporter_Modulation cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neurotransmitter_Vesicle Neurotransmitter (Dopamine/Serotonin/ Norepinephrine) Neurotransmitter Neurotransmitter Neurotransmitter_Vesicle->Neurotransmitter Release Monoamine_Transporter Monoamine Transporter (DAT/SERT/NET) Neurotransmitter->Monoamine_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter->Postsynaptic_Receptor Binding & Signaling Compound 1-(Azetidin-3-yl)- 4-benzylpiperazine Compound->Monoamine_Transporter Inhibition Sigma1_Receptor_Workflow Start Hypothesis: Compound targets σ1 receptor for pain Binding_Assay In Vitro Binding Assay (³H-pentazocine) Start->Binding_Assay Functional_Assay In Vitro Functional Assay (e.g., Ion Channel Modulation) Binding_Assay->Functional_Assay If significant binding In_Vivo_Model In Vivo Neuropathic Pain Model (e.g., CCI) Functional_Assay->In_Vivo_Model If functional activity confirmed Behavioral_Tests Behavioral Assessment (von Frey, Hargreaves) In_Vivo_Model->Behavioral_Tests End Conclusion on Antinociceptive Potential Behavioral_Tests->End

Caption: Workflow for Sigma-1 Receptor Target Validation.

Oncology: Exploring Anti-proliferative Effects

Rationale: Both piperazine and azetidine scaffolds are found in compounds with demonstrated anti-cancer activities. [6][7]Piperazine derivatives have been shown to induce apoptosis in cancer cell lines, while the azetidine ring can enhance the drug-like properties of a molecule, potentially improving its efficacy and safety profile in an oncology setting.

Experimental Validation:

  • Initial Screening: Cancer Cell Line Proliferation Assays

    • Objective: To screen for anti-proliferative activity across a panel of human cancer cell lines representing different tumor types (e.g., NCI-60 panel).

    • Protocol:

      • Seed cancer cells in 96-well plates and allow them to adhere overnight.

      • Treat the cells with a range of concentrations of 1-(Azetidin-3-yl)-4-benzylpiperazine for 72 hours.

      • Assess cell viability using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo.

      • Determine the GI50 (concentration causing 50% growth inhibition) for each cell line.

  • Mechanism of Action Studies (on sensitive cell lines):

    • Objective: To elucidate the mechanism of cell death.

    • Protocols:

      • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces cell cycle arrest at a specific phase.

      • Apoptosis Assays: Use Annexin V/PI staining followed by flow cytometry to detect early and late apoptotic cells. Western blotting for key apoptotic markers like cleaved caspase-3 and PARP can also be performed.

      • Migration/Invasion Assays: Employ a transwell migration assay (Boyden chamber) to assess the compound's effect on cancer cell motility and invasion.

Logical Relationship Diagram:

Anticancer_Investigation_Logic Initial_Screen Broad Screen: NCI-60 Cell Line Panel Identify_Sensitive_Lines Identify Sensitive Cell Lines (Low GI50 values) Initial_Screen->Identify_Sensitive_Lines Mechanism_Studies Mechanism of Action Studies Identify_Sensitive_Lines->Mechanism_Studies Target_Deconvolution Target Deconvolution (e.g., Kinase Profiling, Proteomics) Identify_Sensitive_Lines->Target_Deconvolution Advanced Step Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis Apoptosis Assays (Annexin V, Caspase-3) Mechanism_Studies->Apoptosis Migration Migration/Invasion Assays (Transwell) Mechanism_Studies->Migration

Caption: Logical Flow for Anticancer Investigation.

Conclusion and Future Directions

1-(Azetidin-3-yl)-4-benzylpiperazine represents a promising chemical entity at the intersection of known CNS-active scaffolds and modern medicinal chemistry principles. This guide outlines a rational and structured approach to unveiling its therapeutic potential. The initial focus on monoamine transporters, serotonin receptors, and the sigma-1 receptor is strongly supported by the literature on the benzylpiperazine core. Furthermore, the exploration of its anti-cancer properties is a logical extension based on the pharmacological activities of both the piperazine and azetidine moieties.

Successful validation of any of these initial targets will pave the way for lead optimization programs, where the azetidine and benzylpiperazine structures can be systematically modified to enhance potency, selectivity, and pharmacokinetic properties. The experimental frameworks provided herein offer a robust starting point for any research team aiming to translate the chemical potential of 1-(Azetidin-3-yl)-4-benzylpiperazine into a tangible therapeutic asset.

References

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1-(Azetidin-3-yl)-4-benzylpiperazine mechanism of action hypothesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action (MoA) hypothesis for 1-(Azetidin-3-yl)-4-benzylpiperazine . This document is structured for researchers in medicinal chemistry and neuropharmacology, focusing on the compound's potential as a next-generation monoaminergic modulator.

Pharmacophore Optimization & Mechanism of Action Hypothesis[1]

Executive Summary

1-(Azetidin-3-yl)-4-benzylpiperazine represents a strategic "scaffold hop" from the established benzylpiperazine (BZP) class of psychostimulants.[1] By incorporating a strained azetidine ring at the N1-position, this molecule is hypothesized to function as a high-affinity, metabolically distinct modulator of monoamine transporters (MATs) .[1]

Unlike classical BZP derivatives which often suffer from promiscuous 5-HT receptor binding and rapid metabolism, the azetidine moiety introduces specific steric constraints and electronic adjustments (lowered pKa) that may enhance selectivity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) while reducing off-target serotonergic liability.

Structural Logic & Pharmacophore Mapping

The molecule is a chimera of two distinct pharmacophores. Understanding the contribution of each sector is critical to the mechanistic hypothesis.

Structural DomainComponentFunction & Hypothesized Effect
The "Engine" 4-Benzylpiperazine Monoamine Recognition: Mimics the phenethylamine core of dopamine/norepinephrine.[1] Drives binding to the orthosteric site of DAT/NET.
The "Steering" Azetidin-3-yl Selectivity & PK: A strained, 4-membered hydrophilic ring.[1] Replaces the N-alkyl group of standard BZPs. The sp3-rich character increases water solubility (lowers LogP) and reduces blood-brain barrier (BBB) penetration speed, potentially blunting abuse liability compared to BZP.[1]
The Linker N1-C3 Bond Rigidity: The direct attachment of the piperazine nitrogen to the azetidine C3 creates a specific vector that restricts conformational freedom, potentially locking the molecule in a bioactive conformation favored by transporters but disfavored by 5-HT receptors.
Mechanism of Action (MoA) Hypothesis

The core hypothesis posits that 1-(Azetidin-3-yl)-4-benzylpiperazine acts as a pseudo-allosteric reuptake inhibitor or a substrate-based releaser of monoamines.[1]

A. Primary Mechanism: DAT/NET Modulation

Unlike simple reuptake inhibitors (e.g., cocaine) that lock the transporter in an outward-facing conformation, benzylpiperazines often act as substrates .

  • Recognition: The benzyl moiety binds to the S1 hydrophobic pocket of the DAT.

  • Translocation: The molecule is transported into the cytosol.

  • Exchange: This triggers the reversal of the transporter flux (efflux), releasing endogenous dopamine into the synaptic cleft.

  • Azetidine Modulation: The bulky, polar azetidine group at the tail is hypothesized to interact with the extracellular vestibule (S2 site) of the transporter. This interaction may slow the translocation rate, resulting in a "partial releaser" profile—offering therapeutic efficacy (e.g., for ADHD) with reduced psychostimulant spikes.

B. Secondary Mechanism: 5-HT Receptor Avoidance

Standard BZP derivatives bind 5-HT2 receptors, causing hallucinogenic side effects.[1] The azetidine substitution creates steric bulk and polarity that is predicted to clash with the conserved aspartate residue in the 5-HT2A binding pocket, thereby improving the safety profile by reducing off-target serotonergic activation.

Visualizing the Pathway

The following diagram illustrates the hypothesized interaction within the dopaminergic synapse.

MoA_Pathway Compound 1-(Azetidin-3-yl)-4-benzylpiperazine DAT_Out DAT (Outward-Facing) Compound->DAT_Out Binds S1/S2 Sites OffTarget 5-HT2A Receptor Compound->OffTarget Steric Clash (Reduced Affinity) DAT_In DAT (Inward-Facing) DAT_Out->DAT_In Translocation (Substrate Mode) DA_Synapse Synaptic Dopamine Increase DAT_In->DA_Synapse Induces DA Efflux PostSynaptic Post-Synaptic D1/D2 Activation DA_Synapse->PostSynaptic Signal Transduction

Caption: Hypothesized signaling cascade showing DAT substrate activity and reduced 5-HT2A affinity.

Experimental Validation Framework

To validate this hypothesis, a tiered screening approach is required.

Phase 1: In Silico Docking
  • Objective: Confirm binding mode and S2 site interaction.

  • Target: Homology models of Human DAT (hDAT) based on Drosophila dDAT crystal structures.

  • Success Metric: Binding energy < -8.0 kcal/mol; Azetidine nitrogen forms hydrogen bond with extracellular loop residues.[1]

Phase 2: In Vitro Functional Assays
  • Objective: Distinguish between "Blocker" vs. "Releaser."

  • Method: [3H]-Dopamine Uptake Inhibition vs. [3H]-MPP+ Release Assay.[1]

  • Protocol Overview:

    • Transfect HEK293 cells with hDAT.

    • Incubate with [3H]-DA and varying concentrations of the compound.

    • Crucial Step: To test for release, pre-load cells with [3H]-MPP+ (a DAT substrate), wash, then treat with the compound. If radioactivity decreases in the cell, the compound is a releaser.

Phase 3: Metabolic Stability (Azetidine Ring Integrity)

Azetidines can be susceptible to ring-opening under acidic conditions or oxidative metabolism.[1]

  • Assay: Microsomal Stability (Human/Rat Liver Microsomes).

  • Marker: Monitor for formation of N-(3-aminopropyl) metabolites via LC-MS/MS, which would indicate azetidine ring cleavage.

Detailed Protocol: [3H]-Dopamine Uptake Inhibition

This protocol is the gold standard for quantifying the compound's affinity for the primary target.

Materials:

  • HEK293-hDAT stable cell line.[1]

  • [3H]-Dopamine (Specific Activity: ~40-60 Ci/mmol).[1]

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).[1]

  • Scintillation fluid.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293-hDAT cells in 96-well plates (poly-D-lysine coated) at 50,000 cells/well. Incubate 24h.

  • Wash: Aspirate media and wash cells 2x with warm KRH buffer to remove endogenous neurotransmitters.

  • Pre-Incubation: Add 180 µL of KRH buffer containing the test compound (1-(Azetidin-3-yl)-4-benzylpiperazine) at concentrations ranging from 0.1 nM to 10 µM.[1] Incubate for 10 min at 37°C.

    • Control: Use Cocaine (10 µM) as a non-specific binding control.

  • Substrate Addition: Add 20 µL of [3H]-Dopamine (final concentration 20 nM).

  • Uptake Phase: Incubate for exactly 5 minutes at 37°C.

    • Note: Keep time short to measure initial velocity of uptake.

  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold KRH buffer to stop transport.

  • Lysis & Counting: Solubilize cells in 1% SDS (100 µL). Transfer to scintillation vials with 3 mL cocktail. Count CPM (Counts Per Minute).

  • Analysis: Plot log[Concentration] vs. % Uptake. Calculate IC50 using non-linear regression (GraphPad Prism).

Screening Workflow Visualization

Workflow Step1 Synthesis (Nucleophilic Sub.) Step2 In Silico Docking (hDAT/hSERT) Step1->Step2 Step3 [3H]-Uptake Assay (Affinity Screen) Step2->Step3 Step4 Release Assay (Mechanism Check) Step3->Step4 If IC50 < 100nM Step5 ADME/Tox (Azetidine Stability) Step4->Step5 If Releaser

Caption: Sequential validation workflow from synthesis to ADME profiling.

References
  • Baumann, M. H., et al. (2005).[2] "N-Substituted Piperazines Abused as Recreational Drugs: In Vivo Neurobiology and Mechanism of Action."[1] Neuropsychopharmacology. Link

  • Lowe, G., et al. (2021). "Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs." Journal of Medicinal Chemistry. Link

  • Simmler, L. D., et al. (2014). "Pharmacological characterization of designer cathinones and piperazines at monoamine transporters." Biochemical Pharmacology. Link

  • SWG Drug. (2005). "Monograph: Benzylpiperazine (BZP)."[2][3][4][5] Scientific Working Group for the Analysis of Seized Drugs. Link

  • Aggarwal, V. K., et al. (2020). "Strain-Release Methodologies for the Synthesis of Azetidines." Chemical Reviews. Link

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Computational Profiling of the Azetidine-Piperazine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: In silico modeling of 1-(Azetidin-3-yl)-4-benzylpiperazine Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

This guide details the computational characterization of 1-(Azetidin-3-yl)-4-benzylpiperazine , a hybrid scaffold of significant medicinal interest. This molecule fuses a benzylpiperazine (BZP) moiety—a known privileged pharmacophore for monoaminergic targets—with an azetidine ring.

The azetidine ring (a strained 4-membered amine) is increasingly utilized in "escape from flatland" strategies to improve metabolic stability and vector orientation compared to standard alkyl chains. However, its high ring strain (~25 kcal/mol) and specific puckering dynamics require rigorous quantum mechanical (QM) treatment before force-field-based simulations. This guide provides a self-validating workflow from Density Functional Theory (DFT) to Molecular Dynamics (MD).

Phase 1: Quantum Mechanical (QM) Architecture

Objective: Accurate conformational analysis and charge derivation. Rationale: Standard molecular mechanics (MM) force fields often fail to accurately capture the specific ring puckering potentials of azetidines. A QM-based optimization is strictly required to derive accurate partial charges (ESP) and validate geometry.

DFT Optimization Protocol

Tool: Gaussian 16 / ORCA / Psi4 Method: B3LYP functional with 6-311G(d,p) basis set.

  • Input Generation: Construct the 3D structure. Ensure the nitrogen inversion centers (azetidine N and piperazine N) are initially set to a pyramidal geometry, not planar.

  • The "Puckering" Scan: Perform a relaxed potential energy surface (PES) scan on the azetidine ring.

    • Coordinate: Dihedral angle (C2-N1-C4-C3).

    • Range: -30° to +30° in 5° steps.

    • Goal: Identify the global minimum (butterfly angle). Azetidines are rarely planar; they exist in a puckered equilibrium.[1]

  • Charge Derivation: Calculate Electrostatic Potential (ESP) charges at the optimized geometry (HF/6-31G* level is standard for AMBER/CHARMM compatibility) to generate RESP (Restrained Electrostatic Potential) charges.

Self-Validation Check
  • Frequency Analysis: Ensure zero imaginary frequencies.

  • Strain Check: If the C-N-C angle in the azetidine ring deviates significantly from experimental X-ray averages (~90-92°), the basis set may be insufficient.

Phase 2: ADMET & Physicochemical Profiling

Objective: Assess CNS penetrability and metabolic liability. Context: Benzylpiperazines are often CNS-active.[2] The azetidine substitution modulates lipophilicity (LogP) and basicity (pKa) compared to a standard ethyl/methyl linker.

In Silico Protocol (SwissADME)

Tool:

  • Input: SMILES string of the optimized geometry.

  • Key Parameters to Monitor:

    • TPSA (Topological Polar Surface Area): Target < 90 Ų for CNS penetration.

    • Lipophilicity (WLOGP): Target 2.0–3.5.

    • P-gp Substrate: Check if the azetidine amine makes it a P-glycoprotein substrate (efflux risk).

    • CYP Inhibition: BZP derivatives often inhibit CYP2D6.

Data Output Table: Theoretical Profile

PropertyTarget Range (CNS)Predicted Impact of Azetidine
MW < 450 Da~231.3 Da (Favorable)
LogP 2.0 - 4.0Lower than cyclohexyl analogs (Polarity ↑)
H-Bond Donors < 31 (Azetidine NH)
Rotatable Bonds < 73 (Rigidified linker)
BBB Permeant YesHigh Probability (BOILED-Egg plot)

Phase 3: Molecular Docking (Target Interaction)

Objective: Elucidate binding mode against likely targets (Dopamine D2/D3, Serotonin 5-HT2A). Rationale: The benzylpiperazine moiety acts as a bioisostere for dopamine. The azetidine tail provides a unique vector to explore secondary binding pockets (e.g., the orthosteric site vs. extended binding pocket).

Protocol (AutoDock Vina / Glide)

Reference: Trott, O., & Olson, A. J. (2010). AutoDock Vina.

  • Target Preparation:

    • Fetch PDB ID: 6CM4 (Dopamine D2) or 6A93 (5-HT2A).

    • Remove non-essential waters and co-crystallized lipids.

    • Add polar hydrogens and merge non-polar hydrogens.

  • Grid Generation:

    • Center the grid box on the orthosteric binding site (typically defined by the key Aspartate residue, e.g., Asp114 in D2, which anchors the piperazine protonated amine).

    • Box Size: 25 x 25 x 25 Å.

  • Ligand Preparation:

    • Protonation State: The piperazine N4 is basic (pKa ~8-9). It must be protonated (+1 charge) for docking. The azetidine nitrogen is less basic but check pKa; likely neutral at pH 7.4 if N-substituted, or protonated if free.

  • Execution:

    • Exhaustiveness: 32 (High precision).

    • Num Modes: 10.

Interaction Analysis
  • Salt Bridge: Verify interaction between the protonated piperazine amine and the conserved Aspartate (Asp 3.32).

  • Pi-Pi Stacking: The benzyl ring should engage in T-shaped or parallel stacking with aromatic residues (e.g., Phe/Trp) in the deep pocket.

Phase 4: Molecular Dynamics (MD) Simulation

Objective: Validate the stability of the Azetidine-Receptor complex. Tool: GROMACS (2024.x series) Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

The "Strained Ring" Parameterization Challenge

Standard force fields may not have pre-calculated parameters for the specific bond angles of the azetidine-piperazine linkage.

  • Solution: Use CGenFF (CHARMM General Force Field) server or acpype (AnteChamber PYthon Parser interfacE) to generate the .itp topology file.

  • Penalty Score: Check the CGenFF penalty score. If > 50, you must manually optimize the dihedral parameters using the QM data from Phase 1.

Simulation Workflow (GROMACS)

See Diagram 2 for the visual pipeline.

  • System Setup:

    • Solvation: TIP3P water model.

    • Neutralization: Add Na+/Cl- ions to 0.15 M.

  • Minimization: Steepest descent (50,000 steps) to relieve steric clashes, particularly around the rigid azetidine ring.

  • Equilibration:

    • NVT (Canonical): 100 ps at 300 K. Restrain ligand heavy atoms.

    • NPT (Isobaric): 100 ps at 1 bar.

  • Production Run:

    • Time: 100 ns.

    • Step size: 2 fs.

    • Algorithm: P-LINCS for bond constraints.

Analysis Metrics[3]
  • RMSD (Root Mean Square Deviation): Ligand stability < 2.0 Å indicates a stable pose.

  • Hydrogen Bond Lifetime: Calculate the percentage of simulation time the Aspartate-Piperazine salt bridge exists.

Visualization & Workflows[3]

Diagram 1: The Computational Pipeline

CompPipeline QM Phase 1: QM/DFT (Azetidine Ring Strain) ADMET Phase 2: ADMET (CNS Permeability) QM->ADMET Optimized Geometry DOCK Phase 3: Docking (D2/5-HT Targets) ADMET->DOCK Druglike Filter MD Phase 4: MD Simulation (Dynamic Stability) DOCK->MD Top Pose (Complex) MD->DOCK Refine Pose

Caption: Integrated workflow moving from quantum mechanical geometry optimization to dynamic system validation.

Diagram 2: GROMACS MD Protocol

MD_Workflow cluster_prep System Preparation cluster_sim Simulation Phases LIG Ligand Topol (CGenFF/ACPYPE) BOX Solvation & Ions (TIP3P / 0.15M) LIG->BOX PROT Protein Topol (pdb2gmx) PROT->BOX EM Energy Min (Steepest Descent) BOX->EM NVT NVT Equil (300K, 100ps) EM->NVT NPT NPT Equil (1 bar, 100ps) NVT->NPT PROD Production Run (100 ns) NPT->PROD

Caption: Step-by-step GROMACS protocol for the Azetidine-Piperazine protein-ligand complex.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[3][4] Journal of Computational Chemistry.

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.[5][6]

  • Lemkul, J. A. (2024). GROMACS Tutorials: Protein-Ligand Complex. MD Tutorials.

  • Vanommeslaeghe, K., et al. (2010). CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry.

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). BZP/piperazines drug profile. (Context on Benzylpiperazine pharmacophore).

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predicting ADME properties of novel piperazine compounds

The piperazine scaffold will undoubtedly continue to be a valuable tool in drug discovery. By employing a strategic and integrated approach to ADME prediction, researchers can proactively identify and mitigate potential liabilities associated with novel piperazine compounds. This guide has outlined a robust framework, from early in silico screening to comprehensive in vitro characterization and predictive PBPK modeling. By embracing these principles of scientific integrity and causality-driven experimentation, drug development professionals can enhance the efficiency of lead optimization, reduce the risk of late-stage failures, and ultimately accelerate the delivery of new and improved medicines to patients. [6][13]

References

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  • In Vitro ADME - Selvita. (n.d.). Selvita.
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs.
  • A Guide to In Vitro ADME Testing in Drug Development. (2022, June 23). WuXi AppTec.
  • The Role of Piperazine Derivatives in Modern Drug Discovery. (2026, January 30). NINGBO INNO PHARMCHEM CO.,LTD..
  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
  • Metabolic Pathways of N-Butyryl-N'-cinnamyl-piperazine: A Technical Guide. (n.d.). Benchchem.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform.
  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
  • Caco‑2 Permeability Testing | Intestinal Model - Formulation. (n.d.). BOC Sciences.
  • Caco2 assay protocol. (n.d.). Unknown Source.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). Protocols.io.
  • In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery.
  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
  • Microsomal Clearance/Stability Assay. (n.d.). Domainex.
  • How Piperazine Works and Its Key Applications in Industry and Medicine. (2025, October 27). Sarchem Labs.
  • Piperazine. (n.d.). Wikipedia.
  • The medicinal chemistry of piperazines: A review. (n.d.). Scilit.
  • ADME Caco-2 Permeability Assay. (n.d.). BioDuro.
  • Caco-2 Permeability Assay. (n.d.). Enamine.
  • ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine. (n.d.). Unknown Source.
  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. (2025, August 7). ResearchGate.
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  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (n.d.). Dalton Transactions (RSC Publishing).
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Azetidine: A Privileged Scaffold Ascending in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered saturated nitrogen heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1] Its unique combination of properties—inherent ring strain, conformational rigidity, and its role as a versatile bioisostere—offers medicinal chemists a powerful tool to overcome common challenges in drug design.[2][3] This guide provides a comprehensive exploration of the azetidine motif, covering its fundamental physicochemical properties, strategic synthetic methodologies, and its impactful applications in enhancing the pharmacodynamic and pharmacokinetic profiles of therapeutic agents. By synthesizing technical details with field-proven insights, this document serves as an authoritative resource for professionals engaged in the pursuit of novel therapeutics.

The Rise of a Privileged Scaffold: Why Azetidine?

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets, suggesting a fundamental utility in drug design.[4] While historically overshadowed by more common heterocycles like pyrrolidines and piperidines, the azetidine ring has firmly established itself as such a motif.[3]

The ascent of azetidine is rooted in its distinct structural and chemical characteristics:

  • Controlled Three-Dimensionality: The constrained, non-planar structure of the azetidine ring provides a rigid scaffold, allowing for the precise positioning of substituents in three-dimensional space.[1] This "sp3-rich" character is highly sought after to improve target binding affinity and escape the "flatland" of traditional aromatic compounds.[2]

  • Unique Exit Vectors: The four-membered ring geometry offers substituent exit vectors that are often unattainable with larger or less strained rings, providing novel ways to probe the binding pockets of biological targets.[3]

  • Modulation of Physicochemical Properties: Incorporation of an azetidine moiety can significantly enhance aqueous solubility, metabolic stability, and overall pharmacokinetic behavior.[2][5] It serves as a valuable tool for fine-tuning properties critical for a successful drug candidate.

  • Bioisosteric Versatility: The azetidine ring is a proven bioisostere for a range of common functional groups, including gem-dimethyl groups, carbonyls, and larger heterocycles like piperidine and pyrrolidine.[5][6] This allows chemists to replace metabolically labile or otherwise undesirable groups while maintaining or improving biological activity.

The journey of azetidine from its first synthesis in 1888 to its current status was significantly boosted by the discovery of the naturally occurring L-azetidine-2-carboxylic acid in 1955, which hinted at its biological relevance.[1] Today, this scaffold is a key component in several FDA-approved drugs, validating its importance in pharmaceutical innovation.[2]

Physicochemical & Conformational Landscape

The unique behavior of azetidine in a biological context is a direct consequence of its underlying physical properties, which differ significantly from its five- and six-membered counterparts.

Ring Strain: A Double-Edged Sword

The defining feature of the azetidine ring is its significant strain energy, a result of compressed bond angles deviating from the ideal sp³ tetrahedral angle.

PropertyAziridineAzetidine PyrrolidinePiperidine
Ring Strain (kcal/mol) ~27.7~25.4 ~5.4~0
pKa (Conjugate Acid) ~7.98~11.29 ~11.31~11.12

Data compiled from multiple sources.[7][8]

This high ring strain (approximately 25.4 kcal/mol) makes the ring more reactive and susceptible to ring-opening reactions under certain conditions.[7][9] While this can be a challenge, it is also an opportunity. The strain can be harnessed in "strain-release-driven" reactions to access novel chemical space.[10] Importantly, despite its strain, the azetidine ring is significantly more stable and easier to handle than the related three-membered aziridine.[11]

Interestingly, the basicity (pKa) of the azetidine nitrogen is much closer to that of the unstrained pyrrolidine and piperidine than to the less basic aziridine.[8] This allows azetidine to behave as a typical secondary amine, a crucial feature for its role in interacting with biological targets where a basic nitrogen is often a key pharmacophoric element.

Conformational Puckering

To alleviate some of its inherent strain, the azetidine ring is not planar. It adopts a puckered conformation.[12] This non-planarity is critical to its function, as it dictates the spatial orientation of its substituents. The conformation can be described by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes, which is approximately 37° in the unsubstituted ring.[12]

For substituted azetidines, substituents can occupy pseudo-axial or pseudo-equatorial positions. Bulky groups generally favor the pseudo-equatorial position to minimize steric hindrance, a predictable behavior that is invaluable in rational drug design.[12] This conformational preference is a key factor in how azetidine-containing molecules present their pharmacophoric features to a target protein.[13][14]

Strategic Synthesis of the Azetidine Core

The primary hurdle to the widespread use of azetidines has been synthetic accessibility.[5] The strain of the four-membered ring makes its formation thermodynamically and kinetically challenging.[9] However, significant advances have led to a robust toolkit of synthetic methodologies.

Synthesis_Overview gamma_amino_alcohols γ-Amino Alcohols / Halides intramolecular Intramolecular Cyclization gamma_amino_alcohols->intramolecular Classic & Reliable imines_alkenes Imines + Alkenes cycloaddition [2+2] Cycloaddition imines_alkenes->cycloaddition Photochemical (Aza Paterno-Büchi) beta_lactams β-Lactams reduction Reduction beta_lactams->reduction Synthon Approach azabicyclobutanes Azabicyclo[1.1.0]butanes (ABBs) strain_release Strain-Release Functionalization azabicyclobutanes->strain_release Modern & Modular AzetidineCore Functionalized Azetidine Scaffold intramolecular->AzetidineCore cycloaddition->AzetidineCore reduction->AzetidineCore strain_release->AzetidineCore

Intramolecular Cyclization

The most traditional and widely used method for constructing the azetidine ring is through the intramolecular cyclization of γ-amino alcohols or their derivatives (e.g., γ-amino halides).[1][15] This Sɴ2 reaction involves the nucleophilic nitrogen attacking an electrophilic carbon at the γ-position.

  • Causality: The success of this method hinges on several factors. The choice of the leaving group is critical; hydroxyl groups must be converted to better leaving groups like mesylates or tosylates to facilitate the reaction.[9] Furthermore, the acyclic precursor must be able to adopt a conformation that brings the reacting centers into proximity, a factor that can be hindered by steric bulk.[9]

[2+2] Cycloaddition Reactions

Photochemical methods, particularly the Aza Paterno-Büchi reaction, offer a direct route to the azetidine core via a [2+2] cycloaddition of an imine and an alkene.[16] This approach can provide access to densely functionalized azetidines that may be difficult to obtain through other routes.[17]

Strain-Release Functionalization of Azabicyclo[1.1.0]butanes (ABBs)

A modern and highly versatile strategy involves the ring-opening of highly strained 1-azabicyclo[1.1.0]butanes (ABBs).[18] The immense strain of the ABB system drives reactions with a wide range of nucleophiles and electrophiles, enabling the modular and divergent synthesis of complex 3,3-disubstituted azetidines.[10][18] This method is particularly powerful for rapidly building libraries of diverse azetidine scaffolds.

Azetidine in Modern Drug Design

The true value of the azetidine scaffold is demonstrated by its successful incorporation into numerous clinical candidates and approved drugs across a wide spectrum of therapeutic areas.[2][19]

Azetidine as a Bioisosteric Replacement

Bioisosteric replacement is a key strategy in drug design to improve a molecule's properties while retaining its desired biological activity. Azetidine has proven to be an exceptionally useful bioisostere.

Bioisostere cluster_common Common Motifs Isopropyl gem-Dimethyl (e.g., Isopropyl) Piperidine Piperidine / Piperazine Phenyl Phenyl Ring Azetidine Azetidine Scaffold Azetidine->Isopropyl Improves solubility Reduces lipophilicity Azetidine->Piperidine Reduces pKa Alters exit vectors Azetidine->Phenyl Introduces 3D character 'Escape from Flatland'

  • Replacing gem-Dimethyl Groups: Replacing a lipophilic gem-dimethyl or tert-butyl group with a polar azetidine ring can increase aqueous solubility and metabolic stability without substantially increasing molecular weight.[5][6]

  • Replacing Piperidines/Piperazines: Spirocyclic azetidines, such as 2,6-diazaspiro[3.3]heptane, can serve as effective mimics of piperazine, often with altered basicity and improved properties.[20][21] This strategy can be used to navigate intellectual property landscapes and fine-tune receptor interactions.[22]

  • Replacing Proline in Peptidomimetics: L-azetidine-2-carboxylic acid, the four-membered ring analogue of proline, acts as a potent molecular mimic.[23] Its incorporation into peptides induces different conformational preferences, favoring γ-turns over the β-turns typically induced by proline.[24] This offers a powerful method to modulate the secondary structure and, consequently, the biological activity of peptides. However, its misincorporation into proteins can lead to protein misfolding and ER stress, a mechanism of toxicity that also highlights its potent biological effects.[25][26]

Notable Azetidine-Containing Drugs

The clinical and commercial success of drugs containing the azetidine motif provides definitive validation of its privileged status.

Drug NameTherapeutic AreaMechanism of ActionRole of Azetidine
Cobimetinib OncologyMEK1/2 InhibitorThe azetidinyl-amide moiety provides a favorable torsional profile, mimicking a mono-substituted amide while improving metabolic stability.[2][27]
Azelnidipine HypertensionL-type Calcium Channel BlockerThe azetidine ring contributes to the overall conformation required for potent and selective channel blocking.[2][28]
Baricitinib Rheumatoid ArthritisJanus Kinase (JAK) InhibitorThe azetidine scaffold is integral to the molecule's binding to the ATP-binding pocket of the JAK enzyme.[2][29]
Sarolaner Veterinary ParasiticideIsoxazoline EctoparasiticideThe spiro-azetidine moiety is crucial for the compound's insecticidal and acaricidal activity.[2]

These examples underscore the versatility of the azetidine scaffold in achieving diverse therapeutic outcomes, from oncology and cardiovascular disease to inflammation and beyond.[2][19]

Experimental Protocol: A Representative Synthesis

To provide a practical context, the following section details a generalized, multi-step protocol for the synthesis of a substituted azetidine via the classical intramolecular cyclization pathway, a foundational technique in azetidine chemistry.

Synthesis of a 1-Alkyl-2-(trifluoromethyl)azetidine

This protocol is adapted from methodologies described in the literature for the synthesis of functionalized azetidines from γ-amino alcohols.[15]

Workflow Diagram:

Protocol_Workflow start Start: Ethyl 4,4,4-trifluoroacetoacetate + Primary Amine step1 Step 1: Enamine Formation (AcOH catalyst) start->step1 Condensation step2 Step 2: Reduction (NaBH4 in MeOH) step1->step2 Forms γ-amino alcohol step3 Step 3: Chlorination (SOCl2 in DCM) step2->step3 Forms γ-amino chloride step4 Step 4: Intramolecular Cyclization (LiHMDS in THF, reflux) step3->step4 Ring Closure product Product: 1-Alkyl-2-(trifluoromethyl)azetidine step4->product Purification

Step-by-Step Methodology:

  • Enamine Formation:

    • To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv) in a suitable solvent (e.g., toluene), add a primary amine (1.0 equiv) and a catalytic amount of acetic acid.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC or LC-MS until consumption of the starting material is complete.

    • Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine.

  • Reduction to γ-Amino Alcohol:

    • Dissolve the crude enamine from the previous step in methanol (MeOH) and cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄, ~1.5 equiv) portion-wise, maintaining the temperature below 10 °C.

    • Causality: The portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.

    • Allow the reaction to warm to room temperature and stir for several hours until complete.

    • Quench the reaction carefully by the slow addition of water, then concentrate the mixture under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude γ-amino alcohol.

  • Conversion to γ-Amino Chloride:

    • Dissolve the crude γ-amino alcohol (1.0 equiv) in dichloromethane (DCM) and cool to 0 °C.

    • Add thionyl chloride (SOCl₂, ~1.2 equiv) dropwise. Safety Note: This reaction releases HCl and SO₂ gas and must be performed in a well-ventilated fume hood.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir until the reaction is complete (monitored by TLC/LC-MS).

    • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous phase with DCM. Dry the combined organic layers, filter, and concentrate to give the crude N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine.

  • Intramolecular Cyclization and Purification:

    • Dissolve the crude γ-amino chloride (1.0 equiv) in anhydrous tetrahydrofuran (THF).

    • Add a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS, ~1.5 equiv) at room temperature.

    • Heat the reaction mixture to reflux and stir for 4-6 hours.

    • Trustworthiness: The use of a strong, non-nucleophilic base is essential to promote the desired intramolecular Sɴ2 reaction (ring closure) over competing intermolecular reactions or E2 elimination.

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final 1-alkyl-2-(trifluoromethyl)azetidine.[15]

Conclusion and Future Outlook

The azetidine scaffold has completed its transformation from a niche heterocycle into a mainstay of medicinal chemistry.[1][11] Its unique structural rigidity, ability to confer favorable physicochemical properties, and versatility as a bioisostere have cemented its status as a privileged motif.[2][3] Advances in synthetic chemistry have made a diverse array of substituted azetidines more accessible than ever, empowering drug discovery teams to explore new chemical space and tackle challenging biological targets.[10][17] As the demand for sp³-rich, three-dimensional molecules continues to grow, the strategic application of the azetidine ring is poised to play an even more significant role in the development of the next generation of innovative therapeutics.[2][5]

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. (2026-01-06). Available from: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026-01-05). Available from: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. PMC. Available from: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing. (2021-03-25). Available from: [Link]

  • Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. Who we serve. (2025-10-08). Available from: [Link]

  • Examples of azetidine‐based bioisosters. ResearchGate. Available from: [Link]

  • Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily. (2019-08-10). Available from: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. (2017-09-27). Available from: [Link]

  • Background and conceptual design a Aza-azetidine bioisostere of... ResearchGate. Available from: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021-03-24). Available from: [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications. (2025-03-19). Available from: [Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. (2025-04-10). Available from: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. Available from: [Link]

  • Relevance and chemistry of azetidines and ABBs a, Relevance of the... ResearchGate. Available from: [Link]

  • Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation.
  • Conformational preferences of proline analogues with different ring size. PubMed. (2007-04-05). Available from: [Link]

  • Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B - ACS Publications. (2007-03-13). Available from: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. (2021-09-30). Available from: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. (2021-09-30). Available from: [Link]

  • Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Broad Institute. (2012-09-07). Available from: [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. (2024-07-19). Available from: [Link]

  • Azetidines of pharmacological interest. PubMed. (2021-06-29). Available from: [Link]

  • Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. PubMed. (2008-03-07). Available from: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. LOCKSS: Serve Content. (2011-10-25). Available from: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Available from: [Link]

  • This figure shows the structures of proline (a),... ResearchGate. Available from: [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Available from: [Link]

  • Azetidine derivatives with CNS activity. ResearchGate. Available from: [Link]

  • Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. ResearchGate. Available from: [Link]

  • Azetidine Amides in Drugs: Structure Search. (2024-05-19). Available from: [Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. (2024-10-22). Available from: [Link]

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (2025-10-17). Available from: [Link]

  • (PDF) Incorporation of L-azetidine-2-carboxylic acid into hemoglobin in rabbit reticulocytes. (2025-08-09). Available from: [Link]

  • L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. MDPI. (2023-06-16). Available from: [Link]

  • Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. (2024-06-12). Available from: [Link]

Sources

Architectures of Stimulation: A Technical Guide to the SAR of Benzylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structure-activity relationships (SAR) of N-benzylpiperazine (BZP) and its derivatives.[1] Originally developed as potential antidepressants and later emerging as New Psychoactive Substances (NPS), this chemical class offers a unique window into monoamine transporter selectivity. This document details how specific structural modifications shift pharmacological profiles from dopaminergic uptake inhibition to serotonergic agonism, providing a roadmap for researchers in medicinal chemistry and neuropharmacology.

The Pharmacophore: Scaffold Analysis

The BZP pharmacophore acts as a rigidified analogue of the phenethylamine backbone found in amphetamines. Unlike the flexible alkyl chain of amphetamine, the piperazine ring constrains the nitrogen atom, altering binding kinetics at monoamine transporters.

The core scaffold consists of three distinct regions:

  • Ring A (Aromatic): The lipophilic anchor, typically a phenyl ring.

  • The Linker: A methylene bridge (

    
    ) connecting the aromatic ring to the basic nitrogen.
    
  • Ring B (Basic): The piperazine heterocycle containing two nitrogen atoms (

    
     and 
    
    
    
    ).
SAR Logic Diagram

The following diagram maps the structural "hotspots" where chemical modification alters pharmacological output.

BZP_SAR BZP Benzylpiperazine (Core Scaffold) RingA Ring A (Phenyl) Electronic/Steric Control BZP->RingA Linker Methylene Linker Distance Constraint BZP->Linker RingB Piperazine Ring Basic Center & H-Bonding BZP->RingB ParaSub Para-Substitution (4-position) Favors DAT/NET Affinity (e.g., 4-F, 4-Me) RingA->ParaSub MetaSub Meta-Substitution (3-position) Favors SERT/5-HT Agonism (e.g., 3-CF3, 3-Cl) RingA->MetaSub Bridge Linker Extension Shifts to GBR-12909 Class (Highly Selective DAT Inhibitor) Linker->Bridge N_Alk N4-Alkylation Reduces Release Potency Increases Uptake Inhibition RingB->N_Alk

Figure 1: Structural modification map of the BZP scaffold illustrating the divergent pharmacological pathways accessible through specific substitutions.

Structure-Activity Relationship (SAR) Deep Dive

The primary pharmacological "switch" in this series is the selectivity between the Dopamine Transporter (DAT) and the Serotonin Transporter (SERT).

Ring A Substitutions: The Selectivity Switch

The electronic nature and position of substituents on the benzyl ring dictate transporter selectivity.[1]

  • Unsubstituted (BZP): Exhibits a profile of DAT/NET > SERT . It functions primarily as a catecholamine releaser, mimicking the mechanism of amphetamine but with approximately 10% of the potency [1].

  • Para-Substitution (4-position):

    • Electron-Withdrawing Groups (EWG) like Fluorine (4-F-BZP) generally retain or enhance DAT affinity while minimizing SERT interaction.

    • This mimics the para-substitution trends seen in methcathinone analogs, where para-modification often retains stimulant (dopaminergic) character.

  • Meta-Substitution (3-position):

    • The Serotonergic Shift: Introducing lipophilic EWGs at the meta-position dramatically shifts selectivity toward SERT > DAT .

    • TFMPP (3-trifluoromethylphenylpiperazine): A direct 5-HT receptor agonist and SERT releasing agent. It lacks significant dopaminergic stimulation, often resulting in dysphoria when administered alone [2].

    • mCPP (3-chlorophenylpiperazine): A major metabolite of trazodone, acting as a non-selective 5-HT receptor agonist and SERT inhibitor.

Quantitative Comparison

The table below summarizes the shift in transporter inhibition (IC50) based on Ring A substitution. Note the inversion of the DA/5-HT ratio between BZP and TFMPP.

CompoundStructureDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)Primary Effect
BZP Unsubstituted~175>10,000~98DA/NE Releaser
TFMPP 3-CF3>10,000~120>2,0005-HT Agonist/Releaser
mCPP 3-Cl>5,000~250~1,8005-HT Agonist
MeOPP 4-OMeLow AffinityLow AffinityLow AffinityWeak Stimulant

Data synthesized from Baumann et al. (2004/2005) and Rothman et al. (2003) regarding monoamine transporter inhibition.

The Linker and Piperazine Nitrogen
  • Linker Length: Extending the methylene bridge to an ethylene bridge (

    
    ) or adding steric bulk (e.g., a benzhydryl group) transitions the molecule from a substrate-based releaser to a pure uptake inhibitor (blocker), such as the GBR-12909 series [3].
    
  • N4-Nitrogen: The secondary amine at the N4 position is crucial for transporter translocation. Alkylation (e.g., N-methyl-BZP) often retains binding affinity but hinders the conformational changes required for the "reverse transport" mechanism, converting the drug from a releaser to a reuptake inhibitor.

Chemical Development: Library Generation

To explore this SAR, a robust and modular synthesis is required. While direct alkylation is possible, it often leads to poly-alkylation (dibenzylpiperazine). Reductive Amination is the preferred method for generating high-purity SAR libraries.

Protocol: Reductive Amination (General Procedure)

Objective: Synthesize mono-substituted N-benzylpiperazine analogs from substituted benzaldehydes.

  • Reagents:

    • Substituted Benzaldehyde (1.0 eq)

    • Piperazine anhydrous (3.0 - 5.0 eq) [Excess prevents bis-alkylation]

    • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (

      
      ).
      
    • Solvent: Dichloromethane (DCM) or Methanol (MeOH).

  • Step-by-Step Workflow:

    • Imine Formation: Dissolve the aldehyde in DCM. Add excess piperazine.[2] If using MeOH/NaBH4, stir for 30 mins to allow imine equilibrium.

    • Reduction: Add the reducing agent portion-wise at 0°C. Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Quench: Acidify with 1N HCl to decompose excess hydride.

    • Workup: Basify the aqueous layer to pH >12 using NaOH.[3] Extract with DCM (

      
      ).
      
    • Purification: The excess piperazine remains in the aqueous phase or is removed via vacuum distillation. Convert to dihydrochloride salt using HCl/Ether for crystallization.

Synthesis_Flow Start Substituted Benzaldehyde + Excess Piperazine Step1 Imine Formation (Solvent: DCM or MeOH) Start->Step1 Step2 Reduction (Add NaBH4 or STAB) Step1->Step2 Step3 Acid/Base Extraction (Removes excess Piperazine) Step2->Step3 End Final Product (N-Benzylpiperazine Analog) Step3->End

Figure 2: Synthetic workflow for the generation of BZP analogs via reductive amination.

Pharmacological Evaluation: Transporter Assays

To validate the SAR, one must measure the compound's ability to inhibit the uptake of radiolabeled monoamines into synaptosomes.

Protocol: Synaptosomal Uptake Inhibition

Causality: This assay differentiates between simple binding and functional transport inhibition.

  • Tissue Preparation: Rat brain synaptosomes are prepared (Striatum for DA, Cortex for 5-HT).

  • Incubation: Synaptosomes are incubated with the test compound (1 nM – 100

    
    M) in Krebs-phosphate buffer.
    
  • Substrate Addition: Add

    
     or 
    
    
    
    and incubate for 5–15 minutes.
  • Termination: Rapid filtration through Whatman GF/B filters to trap synaptosomes.

  • Quantification: Scintillation counting determines the amount of radioligand retained.

  • Analysis: Plot log-concentration vs. % inhibition to derive IC50 values.

Mechanism of Action Diagram

BZP analogs function as transporter substrates, entering the neuron and triggering efflux (reversal).[4]

Mechanism BZP_Out BZP (Extracellular) DAT DAT (Transporter) BZP_Out->DAT 1. Binds BZP_In BZP (Cytosolic) DAT->BZP_In 2. Translocates DA_Out Dopamine (Synaptic Cleft) DAT->DA_Out 5. Efflux BZP_In->DAT 4. Reverses DAT DA_Vesicle Dopamine (Vesicular) BZP_In->DA_Vesicle 3. Displaces DA (VMAT)

Figure 3: Mechanism of transporter-mediated dopamine release induced by BZP analogs.[5][6]

Metabolism & Toxicology

Understanding the metabolic fate is critical for safety and interpreting in vivo data.

  • CYP Inhibition: BZP and TFMPP are both substrates and potent inhibitors of CYP2D6. When co-administered (a common "party pill" stack), they competitively inhibit each other's clearance, leading to non-linear pharmacokinetics and increased risk of toxicity (seizures) [4].[4]

  • Metabolites:

    • Hydroxylation: The primary route is aromatic hydroxylation at the 4-position (4-OH-BZP) followed by glucuronidation.

    • N-Dealkylation: Minor pathway yielding benzylamine and piperazine.

  • Toxicological Implications: The seizure threshold is significantly lowered by BZP, particularly in combination with other serotonergic agents, due to the synergistic loss of inhibitory GABAergic control and excessive monoaminergic stimulation.

References

  • Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy')."[7] Neuropsychopharmacology.

  • Baumann, M. H., et al. (2004). "Effects of 'Legal X' piperazine analogs on dopamine and serotonin release in rat brain." Annals of the New York Academy of Sciences.

  • Rothman, R. B., & Baumann, M. H. (2003).[8] "Monoamine transporters and psychostimulant drugs."[6] European Journal of Pharmacology.

  • Antia, U., et al. (2009).[9] "The pharmacokinetics of the 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants." Forensic Science International.

  • Schep, L. J., et al. (2011).[10] "The clinical toxicology of the designer 'party pills' benzylpiperazine and trifluoromethylphenylpiperazine."[10] Clinical Toxicology.

Sources

The 3-Substituted Azetidine: A Vector for Chemical Space Exploration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In the pursuit of novel intellectual property and improved physicochemical profiles, medicinal chemistry has aggressively moved away from flat, aromatic-heavy scaffolds toward sp³-rich architectures.[1] The 3-substituted azetidine has emerged as a premier "escape vector" in this transition.

Unlike its larger homologues (pyrrolidine, piperidine), the azetidine ring offers a unique combination of high ring strain (~26 kcal/mol), distinct "butterfly" puckering conformations, and the ability to project substituents into vectors that are inaccessible to 5- and 6-membered rings. This guide explores the strategic application of 3-substituted azetidines, detailing the physicochemical arguments for their use and the modern synthetic architectures required to access them.[2]

Part 1: The Physicochemical Argument[3]

The Bioisosteric Landscape

The 3-substituted azetidine is rarely used as a simple spacer; it is a functional bioisostere used to modulate metabolic stability and lipophilicity (LogD).

  • Gem-Dimethyl Replacement: The C3-methylene of an azetidine occupies a similar steric volume to a gem-dimethyl group but introduces a polar nitrogen atom, lowering LogP while maintaining steric bulk.

  • Carbonyl Bioisostere: The azetidine ring can mimic the planar geometry of a carbonyl group (in amides) while introducing a basic center that can engage in hydrogen bonding or salt bridging.

  • Vector Reorientation: While pyrrolidines typically project substituents at 109.5° (tetrahedral), the constrained azetidine ring forces C3 substituents into specific axial or equatorial orientations depending on the N-substitution, often altering the exit vector by 15–20° relative to pyrrolidine.

Quantitative Comparison: The Four-Membered Anomaly

The following table highlights the distinct properties of azetidine compared to its homologs. Note the pKa anomaly : despite being a strained amine, the parent azetidine is highly basic, but this basicity is exceptionally sensitive to C3-substitution due to efficient through-bond inductive effects (I-effect) in the small ring.

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)
Ring Strain (kcal/mol) ~26.0~6.0~0.0
Parent pKa (H₂O) 11.311.311.1
3-Fluoro pKa 8.0 (High sensitivity)9.3 (Moderate sensitivity)~10.0 (Low sensitivity)
C-N-C Angle ~90°~104°~110°
Fsp³ Character 1.01.01.0
Dominant Conformation Puckered "Butterfly"EnvelopeChair
Visualization: The Bioisosteric Decision Matrix

The following diagram illustrates the logical flow for selecting an azetidine scaffold based on specific medicinal chemistry problems (Solubility, Potency, or Metabolic Stability).

BioisostereLogic Problem MedChem Challenge Solubility Low Solubility / High LogP Problem->Solubility Metabolism High Clearance (CYP) Problem->Metabolism Potency Poor Target Engagement Problem->Potency Azetidine 3-Substituted Azetidine Solubility->Azetidine Replace Cyclobutane/Gem-dimethyl Metabolism->Azetidine Replace Piperidine/Morpholine Potency->Azetidine Vector Optimization Mechanism1 Lowers LogD via N-polarity & reduced C-count Azetidine->Mechanism1 Mechanism2 Blocks metabolic soft spots (gem-dimethyl mimic) Azetidine->Mechanism2 Mechanism3 Alters Exit Vector (Rigidification) Azetidine->Mechanism3

Figure 1: Decision matrix for deploying azetidine scaffolds to solve specific multiparametric optimization (MPO) issues.

Part 2: Synthetic Architectures

Accessing the C3 position of azetidines is synthetically non-trivial due to the ring's tendency to open under nucleophilic or electrophilic stress. We categorize synthesis into three "Architectures."

Architecture A: The "Make-the-Ring" Approach (Traditional)

This involves the cyclization of acyclic precursors, typically


-haloamines or 1,3-amino alcohols.
  • Utility: Best for simple, monosubstituted azetidines.

  • Limitation: Poor tolerance for steric bulk at C3; difficult to introduce complex chirality.

Architecture B: Direct Functionalization (Cross-Coupling)

Modern Nickel/Photoredox catalysis allows for the direct coupling of 3-iodoazetidines or 3-zincate azetidines.

  • Utility: High modularity.[3] Allows "late-stage" installation of the azetidine.

  • Key Reaction: Nickel-catalyzed Negishi or Suzuki coupling on N-Boc-3-iodoazetidine.

Architecture C: Strain-Release Functionalization (State-of-the-Art)

This method utilizes 1-azabicyclo[1.1.0]butanes (ABBs) . The relief of the immense bicyclic strain drives the reaction, allowing for the rapid construction of 3,3-disubstituted azetidines, a motif previously considered "difficult-to-access" chemical space.

Part 3: Protocol Deep Dive

Strain-Release Synthesis of 3,3-Disubstituted Azetidines via 1-Azabicyclo[1.1.0]butanes

Rationale: This protocol is selected because it grants access to 3,3-disubstituted variants, which are superior bioisosteres for gem-dimethyl groups and quaternary centers. Traditional alkylation of azetidine-3-carboxylic esters often leads to poly-alkylation or ring opening. This method is self-validating through the disappearance of the highly strained ABB starting material.

Scope: Synthesis of 3-aryl-3-amino azetidines (high value for GPCR targets).

Materials
  • Precursor: 1-(tert-butoxycarbonyl)-3-phenyl-1-azabicyclo[1.1.0]butane (Commercially available or synthesized from 3-phenyl-3-hydroxyazetidine).

  • Nucleophile: Secondary amine (e.g., Morpholine) or organometallic reagent (Gridnard/Organozinc).

  • Catalyst (Optional for amines, Required for C-C bond): Copper(II) Triflate or simply thermal activation.

  • Solvent: Toluene (anhydrous).

Step-by-Step Methodology
  • Preparation of the Reaction Vessel:

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Argon for 5 minutes.

    • Why: ABBs are sensitive to acid; moisture can lead to hydrolytic ring opening to the acyclic ketone.

  • Reactant Assembly:

    • Add 1.0 equiv of the N-Boc-3-phenyl-ABB.

    • Add 1.2 equiv of the nucleophile (e.g., Morpholine).

    • Add 5.0 mL of anhydrous Toluene.

  • Activation:

    • For Amines: Add 10 mol% Cu(OTf)₂. Stir at Room Temperature.

    • For Grignards: Cool to -78°C, add RMgBr dropwise.

    • Mechanism:[2][4][5][6] The Lewis Acid coordinates to the bridgehead nitrogen, increasing the electrophilicity of the C3 position. The nucleophile attacks C3, breaking the central bond and relieving ~60 kcal/mol of strain, resulting in the azetidine.

  • Monitoring (Self-Validation Step):

    • Monitor via TLC (Hexane/EtOAc 4:1).

    • Crucial Check: The ABB starting material usually runs high (non-polar). The product (3,3-disubstituted azetidine) will be significantly more polar.

    • Endpoint: Complete consumption of the top spot is required before workup to prevent hydrolysis of unreacted ABB during aqueous wash.

  • Workup & Isolation:

    • Quench with saturated aqueous NaHCO₃ (mildly basic to protect the ring).

    • Extract with EtOAc (3x).

    • Dry over Na₂SO₄ and concentrate.

    • Purify via flash chromatography on silica gel (neutralized with 1% Et₃N to prevent acid-catalyzed ring opening).

Synthetic Workflow Diagram

ABBSynthesis Start Start: N-Boc-3-Aryl-ABB Decision Nucleophile Type? Start->Decision PathA Heteroatom (Amine/Thiol) Decision->PathA PathB Carbon (Grignard/Zinc) Decision->PathB CondA Cat. Cu(OTf)2 or Thermal Strain Release PathA->CondA CondB THF, -78°C Transmetallation/Addition PathB->CondB Intermediate Central Bond Cleavage (Strain Relief ~60 kcal/mol) CondA->Intermediate CondB->Intermediate Product Product: 3,3-Disubstituted Azetidine Intermediate->Product

Figure 2: Divergent synthesis of 3,3-disubstituted azetidines via strain-release chemistry of 1-azabicyclo[1.1.0]butanes.

Part 4: References

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Chemistry – A European Journal. [Link]

  • Gianatassio, R., et al. (2016). Strain-Release Amination. Science. [Link]

  • Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm. [Link]

  • Melnykov, K. P., et al. (2019). pKa values of azetidine, pyrrolidine, piperidine, and their mono- and difluorinated derivatives. Journal of Organic Chemistry. [Link]

  • Fawcett, A., et al. (2019). Photoinduced Decarboxylative Borylation of Carboxylic Acids. Science. [Link]

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The Piperazine Core: A Technical Guide to the Discovery, Synthesis, and Analysis of Novel Psychoactive Substances

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The emergence of Novel Psychoactive Substances (NPS) presents a continuous challenge to public health and forensic sciences.[1] Among these, synthetic compounds featuring the piperazine scaffold have garnered significant attention due to their stimulant and hallucinogenic properties, often mimicking controlled substances like MDMA and amphetamines.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and analysis of piperazine-based NPS. We will explore the fundamental chemistry, common clandestine synthesis routes, robust analytical methodologies for identification and quantification, and the underlying pharmacological principles that dictate their psychoactive effects. This document is intended to serve as a critical resource for researchers, forensic chemists, and drug development professionals working to understand and mitigate the impact of these emerging substances.

Introduction: The Rise of Piperazine-Based Novel Psychoactive Substances

The piperazine moiety, a six-membered heterocyclic ring with two opposing nitrogen atoms, is a versatile scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[3][4] However, this same structural versatility has been exploited in the clandestine synthesis of NPS.[1] The first wave of piperazine-based NPS, such as 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), emerged in the early 2000s, often marketed as "legal highs" or "party pills."[1][5] These substances are typically central nervous system stimulants, mediating their effects through interactions with dopamine, norepinephrine, and serotonin systems.[6]

The appeal of piperazine derivatives in the illicit market stems from their relatively simple synthesis and the availability of precursors.[1] Clandestine laboratories can readily adapt known synthetic procedures to produce a wide array of analogues, each with potentially unique pharmacological profiles.[7] This constant evolution of chemical structures poses a significant challenge for law enforcement and forensic laboratories, necessitating the continuous development of agile and comprehensive analytical methods.

Synthetic Pathways: From Precursors to Psychoactive Compounds

The synthesis of piperazine-based NPS can often be accomplished through straightforward chemical reactions, making them accessible to clandestine chemists.[8] Understanding these synthetic routes is crucial for identifying potential impurities and byproducts, which can serve as valuable chemical signatures in forensic analysis.

Common Synthetic Strategies

A prevalent method for synthesizing N-substituted piperazines involves the reaction of piperazine with a suitable electrophile. For instance, BZP can be synthesized by reacting piperazine monohydrochloride with benzyl chloride.[9] Similarly, phenylpiperazines can be prepared through the reaction of piperazine with a substituted dichlorobenzene or by reacting a substituted aniline with diethanolamine.[9]

The simplicity of these reactions allows for the generation of a wide variety of derivatives by simply changing the starting materials.[1] For example, substituting benzyl chloride with other substituted benzyl halides or using different anilines can lead to a diverse range of psychoactive compounds.

Clandestine Synthesis and Impurity Profiling

Clandestine synthesis often results in the presence of characteristic impurities.[10] For example, the synthesis of BZP can lead to the formation of 1,4-dibenzylpiperazine (DBZP) as a byproduct.[9][11] The identification of such impurities can provide valuable intelligence regarding the synthetic route employed.

Caption: Generalized synthesis of BZP, highlighting the formation of the common impurity DBZP.

Analytical Methodologies: A Self-Validating System for Identification and Quantification

The unambiguous identification of piperazine-based NPS is paramount in forensic and clinical settings. A multi-tiered analytical approach, incorporating both screening and confirmatory techniques, provides a robust and self-validating system.

Presumptive Color Tests

While not specific, presumptive color tests can provide a rapid preliminary indication of the presence of certain functional groups. For instance, Simon's reagent can produce a blue color in the presence of secondary amines like BZP and TFMPP.[11] However, these tests are prone to false positives and must be followed by confirmatory analysis.

Chromatographic Techniques Coupled with Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold standards for the identification and quantification of piperazine derivatives.[2][12]

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[13] For many piperazine derivatives, derivatization with an agent like trifluoroacetic anhydride may be necessary to improve their chromatographic properties.[13] The resulting mass spectra, with their characteristic fragmentation patterns, provide a high degree of certainty for compound identification.[13]

Experimental Protocol: GC-MS Analysis of Piperazine Derivatives

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., methanol). For biological matrices, a liquid-liquid or solid-phase extraction is typically required.[14]

  • Derivatization (Optional): If necessary, add a derivatizing agent (e.g., trifluoroacetic anhydride) and heat to complete the reaction.[13]

  • Injection: Inject an aliquot of the prepared sample into the GC-MS system.

  • Chromatographic Separation: Utilize a capillary column (e.g., DB-5MS) with a suitable temperature program to separate the analytes.

  • Mass Spectrometric Detection: Acquire mass spectra in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.[14]

  • Data Analysis: Compare the obtained mass spectra with reference libraries for identification. Quantify using a calibration curve prepared with certified reference materials.

3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of less volatile and thermally labile piperazine derivatives.[2] It often does not require derivatization, simplifying sample preparation.[15] The use of tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity.

Experimental Protocol: LC-MS/MS Analysis of Piperazine Derivatives

  • Sample Preparation: Dilute the sample in a suitable solvent compatible with the mobile phase. For biological samples, protein precipitation followed by solid-phase extraction is a common workflow.

  • Chromatographic Separation: Employ a reverse-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: Utilize an electrospray ionization (ESI) source and operate the mass spectrometer in multiple reaction monitoring (MRM) mode for targeted analysis.

  • Data Analysis: Identify compounds based on their retention time and the presence of specific precursor-to-product ion transitions. Quantify using an internal standard method with a stable isotopically labeled analog.[2]

Caption: Simplified mechanism of action for the common piperazine combination of BZP and TFMPP.

Structure-Activity Relationships (SAR)

The nature and position of substituents on the piperazine ring and any attached aromatic moieties significantly influence the pharmacological activity. [16]For instance, the addition of electron-withdrawing groups, such as the trifluoromethyl group in TFMPP, can enhance selectivity for serotonin receptors. [2]The exploration of SAR is a key aspect of NPS development in clandestine laboratories, as minor structural modifications can lead to compounds with altered potency and effects. [7] Table 1: Pharmacological Properties of Common Piperazine Derivatives

CompoundPrimary Mechanism of ActionAssociated Psychoactive Effects
BZP Dopamine and Norepinephrine ReleaserStimulant, Euphoric [2]
TFMPP Serotonin Receptor AgonistMild Hallucinogenic, Entactogenic [2]
mCPP Serotonin Receptor AgonistAnxiogenic, Hallucinogenic [6]
MDBP Monoamine ReleaserStimulant [2]

Toxicology and Clinical Manifestations

The use of piperazine-based NPS is associated with a range of adverse health effects. [17]The clinical presentation of intoxication can vary depending on the specific compound(s) ingested and the dosage.

Common Toxic Effects

Acute intoxication with piperazine derivatives often presents with sympathomimetic symptoms, including tachycardia, hypertension, agitation, and anxiety. [17]Seizures have also been reported in some cases. [6]The co-ingestion of other substances, which is a common practice, can further complicate the clinical picture and increase the risk of severe toxicity. [18]

Long-Term Consequences

The long-term effects of chronic piperazine use are not well-established, but there is evidence to suggest a potential for dependence and psychiatric complications, including psychosis. [19][20]The neurotoxic potential of these compounds is an area of ongoing research.

Conclusion

The continuous emergence of novel psychoactive substances with a piperazine core underscores the need for a dynamic and multidisciplinary approach to their detection and control. A thorough understanding of their synthesis, analytical signatures, and pharmacological properties is essential for forensic scientists, clinicians, and researchers. The methodologies and insights presented in this guide are intended to equip professionals in the field with the knowledge necessary to address the evolving challenges posed by these compounds. Continued research and collaboration are imperative to stay ahead of the curve in the ever-changing landscape of NPS.

References

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  • Kemper, B., Jose, J., & Pietsch, C. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(1), 223-233. Retrieved from [Link]

  • Dias da Silva, D., Carmo, H., & de Lourdes Bastos, M. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Retrieved from [Link]

  • Liu, H., Wang, J., & Li, Y. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Bioorganic & Medicinal Chemistry Letters, 19(22), 6433-6438. Retrieved from [Link]

  • Kumar, R., Sahu, B., Pathania, S., Singh, P. K., Akhtar, M. J., & Kumar, B. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry, 28(8), 643-663. Retrieved from [Link]

  • Kemper, B., Jose, J., & Pietsch, C. (2018). 1 H NMR spectra of compound 3a measured in five different solvents. ResearchGate. Retrieved from [Link]

  • Yilmaz, F., & Parlar, A. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 465-474. Retrieved from [Link]

  • Welz, A., & Koba, M. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7585. Retrieved from [Link]

  • Vorce, S. P., Holler, J. M., Levine, B., & Past, M. R. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology, 32(6), 444-450. Retrieved from [Link]

  • Di Trana, A., Berardinelli, D., Tini, A., & Zaami, S. (2021). The targeted analysis of New Psychoactive Substances in oral fluid through chromatographic-spectrometric methods. Journal of Pharmaceutical and Biomedical Analysis, 192, 113654. Retrieved from [Link]

  • Orsolini, L., Papanti, D., De Berardis, D., Guirguis, A., Corkery, J. M., & Schifano, F. (2024). Piperazine Abuse and Psychosis: A Systematic Review of the Literature. University of Hertfordshire. Retrieved from [Link]

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Methodological & Application

Application Note & Detailed Protocol: Selective N-Benzylation of 3-(Piperazin-1-yl)azetidine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of N-Benzylated Piperazinyl-Azetidines

In contemporary drug discovery, the deliberate construction of molecules with high three-dimensional (3D) character is paramount for achieving superior efficacy, selectivity, and pharmacokinetic profiles. The azetidine ring, a strained four-membered heterocycle, has emerged as a "privileged" scaffold in medicinal chemistry.[1][2][3] Its conformational rigidity and sp³-rich nature can enhance metabolic stability, improve aqueous solubility, and provide precise vectors for interacting with biological targets.[2][4]

When coupled with the versatile piperazine linker, the resulting 3-(piperazin-1-yl)azetidine core presents two distinct nitrogen atoms for functionalization. The selective benzylation of the terminal piperazine nitrogen introduces the N-benzyl piperidine motif, a structural element frequently employed by medicinal chemists to modulate physicochemical properties and engage in crucial cation-π interactions with target proteins.[5] This application note provides a comprehensive, field-proven protocol for the selective mono-N-benzylation of 3-(piperazin-1-yl)azetidine using reductive amination, a reliable and high-yielding method that avoids the common pitfalls of direct alkylation.[6][7]

Mechanistic Rationale: The Superiority of Reductive Amination

While direct alkylation of amines with benzyl halides is a classic C-N bond-forming reaction, it is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as potential quaternization of the amine.[8][9] Reductive amination offers a more elegant and controlled alternative for synthesizing secondary and tertiary amines.[7][10]

The process is a one-pot, two-step sequence:

  • Iminium Ion Formation: The secondary amine (the terminal nitrogen of the piperazine ring) reacts with benzaldehyde in the presence of a catalytic amount of acid (e.g., acetic acid) to form a transient iminium ion intermediate.

  • Hydride Reduction: A mild and selective reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB), is introduced. STAB is specifically chosen for its remarkable ability to reduce the electrophilic iminium ion much faster than it reduces the starting aldehyde.[11][12][13] This selectivity is crucial for the success of the one-pot procedure and prevents the wasteful formation of benzyl alcohol.[13][14] The steric bulk and electron-withdrawing acetate groups of STAB moderate its reactivity compared to harsher reagents like sodium borohydride, making it the reagent of choice for this transformation.[11]

Reductive_Amination_Mechanism Start_Azetidine 3-(Piperazin-1-yl)azetidine Iminium_Ion Iminium Ion Intermediate Start_Azetidine->Iminium_Ion Condensation (-H₂O) Benzaldehyde Benzaldehyde Benzaldehyde->Iminium_Ion Condensation (-H₂O) Final_Product 1-Benzyl-4-(azetidin-3-yl)piperazine Iminium_Ion->Final_Product Reduction STAB NaBH(OAc)₃ (STAB) STAB->Final_Product Hydride Source Acid Acetic Acid (cat.) Acid->Iminium_Ion Catalyzes Formation

Caption: Reaction mechanism for reductive amination.

Detailed Experimental Protocol

This protocol describes a robust method for the N-benzylation of 3-(piperazin-1-yl)azetidine on a 1.0 mmol scale.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-(Piperazin-1-yl)azetidine≥95%CommercialCan be used as free base or dihydrochloride salt (adjust base).
BenzaldehydeReagent Grade, ≥99%CommercialFreshly distilled to remove benzoic acid.
Sodium Triacetoxyborohydride (STAB)Reagent Grade, ≥97%CommercialHandle in a fume hood; moisture sensitive.
Dichloromethane (DCM), AnhydrousACS Grade, ≥99.8%CommercialUse a dry solvent for optimal reaction.
Acetic Acid, GlacialACS Grade, ≥99.7%CommercialUsed as a catalyst.
Saturated Sodium Bicarbonate (NaHCO₃) Soln.-Lab PreparedFor aqueous work-up.
Brine (Saturated NaCl Soln.)-Lab PreparedFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)-CommercialFor drying the organic layer.
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography.

3.2. Step-by-Step Procedure

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-(piperazin-1-yl)azetidine (1.0 mmol, 1.0 equiv.).

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, 10 mL). Add benzaldehyde (1.1 mmol, 1.1 equiv.) followed by a catalytic amount of glacial acetic acid (approx. 0.1 mmol, 0.1 equiv.).

  • Iminium Formation: Stir the resulting solution at room temperature (20-25 °C) under a nitrogen or argon atmosphere for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv.) to the stirring solution in three portions over 15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up and Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of 0-10% methanol in dichloromethane, often with 0.5-1% triethylamine added to prevent the basic amine product from tailing on the acidic silica gel.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to afford the final product, 1-benzyl-4-(azetidin-3-yl)piperazine. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm structure and purity.

Experimental Workflow Visualization

Experimental_Workflow A 1. Reaction Setup (Amine in dry DCM) B 2. Add Benzaldehyde & Acetic Acid A->B C 3. Stir 30 min (Iminium Formation) B->C D 4. Add STAB (Portion-wise) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E F 6. Aqueous Work-up (Quench with NaHCO₃) E->F G 7. Extraction (DCM) F->G H 8. Dry & Concentrate G->H I 9. Purification (Silica Gel Chromatography) H->I J 10. Characterization (NMR, MS) I->J

Caption: Step-by-step experimental workflow diagram.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time. 2. Deactivated STAB due to moisture. 3. Insufficient STAB.1. Allow the reaction to proceed for a longer duration. 2. Use anhydrous solvent and fresh STAB. 3. Add an additional portion of STAB (0.3-0.5 equiv.) and monitor.
Low Isolated Yield 1. Product is water-soluble and lost during work-up. 2. Product loss during chromatographic purification.1. Perform more extractions (e.g., 5-6 times) with the organic solvent. 2. Add triethylamine to the eluent to improve recovery from the silica column.[15]
Presence of Benzyl Alcohol 1. STAB is too reactive (e.g., reaction temperature too high). 2. Aldehyde reduction is competing with iminium reduction.1. Ensure the reaction is run at room temperature and STAB is added slowly. 2. This is a known, though minor, side reaction; it can be easily separated by column chromatography.
Product Tailing on TLC/Column The basic nitrogen atoms of the product are interacting strongly with the acidic silica gel.[15]Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol (for the methanolic portion of the eluent) to the mobile phase.[15]

Conclusion

The reductive amination protocol detailed herein provides a reliable, selective, and high-yielding pathway to N-benzyl-3-(piperazin-1-yl)azetidine. By leveraging the mild reducing power of sodium triacetoxyborohydride, this method circumvents the challenges associated with direct alkylation and furnishes the desired product with high purity after standard chromatographic purification. The resulting scaffold is a valuable building block for drug discovery professionals seeking to explore new chemical space with molecules possessing enhanced 3D-dimensionality and tunable pharmacophoric features.

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  • RSIS International. (2024, February 4). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Retrieved from [Link]

  • PubMed. (2024, October 16). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]

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reductive amination for 1-(Azetidin-3-yl)-4-benzylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 1-(Azetidin-3-yl)-4-benzylpiperazine via Reductive Amination

Introduction: The Strategic Importance of Reductive Amination

In contemporary medicinal chemistry, the azetidine moiety is a highly sought-after structural motif, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1] The target molecule, 1-(Azetidin-3-yl)-4-benzylpiperazine, serves as a versatile building block for more complex pharmaceutical agents. Its synthesis via reductive amination represents a cornerstone of modern synthetic chemistry, offering a robust and efficient pathway for carbon-nitrogen bond formation.[2][3]

This application note provides an in-depth exploration of the reductive amination process for synthesizing this key intermediate. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents, and present a detailed, field-proven laboratory protocol designed for reproducibility and scalability. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical guide to this essential transformation.

Part 1: The Underlying Mechanism

Reductive amination is a powerful one-pot reaction that transforms a carbonyl compound and an amine into a more substituted amine.[4] The process elegantly combines two distinct chemical events: the formation of an iminium ion intermediate and its subsequent reduction by a selective hydride source.

  • Iminium Ion Formation: The reaction commences with the nucleophilic attack of the secondary amine, 1-benzylpiperazine, on the electrophilic carbonyl carbon of azetidin-3-one. This is followed by the elimination of a water molecule to form a transient iminium ion. This initial step is critically acid-catalyzed. A mild acid, such as acetic acid, protonates the carbonyl oxygen, significantly enhancing its electrophilicity and accelerating the rate of nucleophilic attack.[5][6]

  • Hydride Reduction: A carefully chosen reducing agent then delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing the carbon-nitrogen double bond to a single bond and yielding the final tertiary amine product. The success of the entire process hinges on the reducing agent's ability to selectively reduce the iminium ion in the presence of the starting ketone.[7]

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Azetidinone Azetidin-3-one Protonation Protonated Carbonyl (Acid-Catalyzed) Azetidinone->Protonation + H⁺ (from Acetic Acid) Piperazine 1-Benzylpiperazine Iminium Iminium Ion Intermediate Protonation->Iminium + 1-Benzylpiperazine - H₂O Iminium_ref Iminium Ion Intermediate Iminium->Iminium_ref Water H₂O Hydride NaBH(OAc)₃ (Hydride Source) Product 1-(Azetidin-3-yl)-4-benzylpiperazine Iminium_ref->Product + [H⁻]

Figure 1: The two-stage mechanism of reductive amination.

Part 2: Rational Reagent Selection

The efficiency and selectivity of the reductive amination are critically dependent on the judicious choice of reagents. Each component is selected to optimize the formation of the desired product while minimizing side reactions.

Reagent RoleCompoundRationale for Selection
Carbonyl Source Azetidin-3-one (or its HCl salt)A strained, four-membered cyclic ketone that serves as the electrophilic partner. Its reactivity is well-suited for iminium ion formation.
Amine Source 1-BenzylpiperazineA secondary amine that acts as the nucleophile. The benzyl group is a common protecting group in medicinal chemistry.[8]
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)This is the reagent of choice for modern reductive aminations. It is a mild and selective reducing agent, capable of reducing iminium ions much faster than ketones or aldehydes.[9] This selectivity prevents the wasteful reduction of the starting azetidin-3-one. Unlike the more toxic sodium cyanoborohydride (NaBH₃CN), it is safer to handle and does not introduce cyanide into the reaction or waste stream.[2][3][7]
Solvent 1,2-Dichloroethane (DCE)DCE is the preferred solvent for reactions involving NaBH(OAc)₃.[9][10] It is an aprotic solvent that effectively solubilizes the reactants and intermediates without reacting with the hydride agent. Tetrahydrofuran (THF) is also a viable alternative.[11]
Acid Catalyst Acetic Acid (AcOH)Often used in stoichiometric amounts, acetic acid catalyzes imine formation without creating an overly acidic environment that could decompose the hydride reagent.[2][5]

Part 3: Experimental Protocol

This protocol details the synthesis of 1-(Azetidin-3-yl)-4-benzylpiperazine from azetidin-3-one hydrochloride and 1-benzylpiperazine.

Materials and Reagent Data
CompoundFormulaMW ( g/mol )MmolEquiv.Amount
Azetidin-3-one HClC₃H₆ClNO107.5410.01.01.08 g
1-BenzylpiperazineC₁₁H₁₆N₂176.2610.01.01.76 g (1.8 mL)
Triethylamine (Et₃N)C₆H₁₅N101.1911.01.11.11 g (1.5 mL)
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.9415.01.53.18 g
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96--50 mL

Note: Triethylamine is added to neutralize the hydrochloride salt of the starting material. If using free-base azetidin-3-one, this can be omitted.

Step-by-Step Synthesis Procedure
  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add azetidin-3-one hydrochloride (1.08 g, 10.0 mmol).

  • Reagent Addition: Add 1,2-dichloroethane (50 mL) to the flask, followed by 1-benzylpiperazine (1.8 mL, 10.0 mmol) and triethylamine (1.5 mL, 11.0 mmol).

  • Initial Stirring: Stir the resulting suspension at room temperature (20-25°C) under a nitrogen atmosphere for 20-30 minutes. This allows for the neutralization of the HCl salt and the initial formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the mixture in three portions over 10 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Reaction Quench: Once the reaction is complete, carefully quench it by slowly adding 30 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (DCM, 2 x 30 mL).

  • Washing and Drying: Combine all organic layers and wash with brine (1 x 40 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil using silica gel column chromatography. A typical eluent system is a gradient of 0-10% methanol in dichloromethane, with 0.5% triethylamine added to the mobile phase to prevent product tailing on the acidic silica gel. The fractions containing the pure product are combined and concentrated to afford 1-(Azetidin-3-yl)-4-benzylpiperazine, typically as a pale yellow oil.

Workflow Diagram

Figure 2: Experimental workflow for the synthesis.

Part 4: Expected Results and Troubleshooting

Product Characterization
PropertyExpected Value
Appearance Pale yellow oil
Molecular Formula C₁₄H₂₁N₃
Molecular Weight 231.34 g/mol
¹H NMR (CDCl₃, 400 MHz) δ ~ 7.20-7.35 (m, 5H, Ar-H), 3.50 (s, 2H, Ar-CH₂), 3.40-3.60 (m, 3H), 3.10-3.30 (m, 2H), 2.30-2.60 (m, 8H, piperazine-H).
MS (ESI+) m/z = 232.18 [M+H]⁺

Note: NMR chemical shifts are estimates based on the structure and may vary slightly.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time.- Deactivated reducing agent (hydrolyzed by moisture).- Inefficient iminium ion formation.- Allow the reaction to stir for a longer period.- Use fresh, high-quality NaBH(OAc)₃ and ensure anhydrous conditions.- Add 1.0-1.2 equivalents of acetic acid to catalyze iminium formation.
Low Yield - Incomplete extraction of the product.- Loss of product during chromatography.- Increase the number of organic extractions.- Add triethylamine to the chromatography eluent to improve recovery of the basic product.
Side Product Formation - Reduction of the starting azetidin-3-one (unlikely with NaBH(OAc)₃ but possible with other reagents).- Confirm the identity of the reducing agent. Ensure NaBH(OAc)₃ is used for optimal selectivity.

Safety Precautions

  • 1,2-Dichloroethane (DCE): Is a toxic and suspected carcinogen. Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Triacetoxyborohydride: Is a water-reactive solid. It can release flammable hydrogen gas upon contact with water or acid. Handle in a dry environment and quench reactions carefully.

  • Triethylamine and 1-Benzylpiperazine: Are corrosive and have strong odors. Handle in a fume hood.

By following this detailed guide, researchers can confidently and safely execute the synthesis of 1-(Azetidin-3-yl)-4-benzylpiperazine, a valuable intermediate for further drug discovery and development efforts.

References

  • Brainly. (2024). What is the role of acetic acid in the reductive amination experiment? Available at: [Link]

  • Myers, A. Reductive Amination of Aldehydes and Ketones. Harvard University. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society.
  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Cymerman Craig, J., & Young, R. J. 1-benzylpiperazine. Organic Syntheses, Coll. Vol. 4, p.88 (1963); Vol. 38, p.6 (1958). Available at: [Link]

  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 513-524. Available at: [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2013). The double reductive amination approach to the synthesis of polyhydroxypiperidines. ARKIVOC, 2013(2), 243-263.
  • Organic Chemistry Portal. Synthesis of azetidines. Available at: [Link]

  • Google Patents. (2016). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • Karu, K., & Lepiku, M. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Molecules, 28(5), 2390. Available at: [Link]

  • Hili, R., & Yudin, A. K. (2006). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Angewandte Chemie International Edition, 45(12), 1845-1848. Available at: [Link]

  • Meschkov, A. A., et al. (2022). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Russian Journal of Organic Chemistry, 58(8), 1238-1245.
  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. Available at: [Link]

  • Google Patents. (2018). CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides.
  • ResearchGate. Intramolecular reductive amination for the preparation of piperazines. Available at: [Link]

  • SWGDrug. (2005). BENZYLPIPERAZINE. Available at: [Link]

  • Chan, W. Y., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry, 13(1), 008-016.

Sources

Application Note: A Practical Guide to the Crystallization of 1-(Azetidin-3-yl)-4-benzylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The control of the solid-state form of an Active Pharmaceutical Ingredient (API) is a cornerstone of modern drug development. The crystalline state of an API profoundly influences critical physicochemical properties, including solubility, dissolution rate, stability, and manufacturability.[1][][3][4] These properties, in turn, dictate the bioavailability and therapeutic efficacy of the final drug product.[1][5][6] An uncontrolled or poorly characterized crystalline form can lead to significant challenges, such as the unexpected appearance of a less soluble polymorph, which can compromise drug performance and patient safety.[1]

This guide provides a comprehensive, scientifically-grounded framework for the crystallization of 1-(Azetidin-3-yl)-4-benzylpiperazine Dihydrochloride, a small molecule hydrochloride salt. While this document details specific protocols, the underlying principles and methodologies are broadly applicable to other small molecule APIs. We will explore the "why" behind each step, moving from initial material characterization and solubility screening to detailed crystallization protocols and final solid-state analysis. The objective is to provide researchers, scientists, and drug development professionals with a robust, self-validating system for obtaining a consistent and well-characterized crystalline material.

Part 1: Pre-Crystallization Fundamentals

A successful crystallization process begins long before a flask is heated. The quality of the starting material and a thorough understanding of its solubility are paramount.

Starting Material Purity Assessment

The presence of impurities can significantly inhibit or alter crystallization kinetics, sometimes preventing crystallization altogether or leading to the formation of an undesired solid form. Therefore, the first step is to confirm the purity of the 1-(Azetidin-3-yl)-4-benzylpiperazine Dihydrochloride batch.

Protocol 1: Purity Verification by HPLC

  • Preparation of Standard: Accurately weigh and dissolve a reference standard of the API in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a known concentration (e.g., 1 mg/mL).

  • Preparation of Sample: Prepare the sample to be crystallized at the same concentration as the standard.

  • HPLC Conditions (Illustrative):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A: 0.1% Trifluoroacetic Acid in Water; B: 0.1% Trifluoroacetic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis: Chromatograph the standard and sample. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks. A purity of >99.5% is desirable for crystallization development.

Solubility Screening: The Cornerstone of Design

Choosing an appropriate solvent system is the most critical decision in developing a crystallization process.[7][8][9] The ideal solvent should exhibit high solubility at an elevated temperature and low solubility at a lower temperature (for cooling crystallization) or be miscible with an anti-solvent in which the API is insoluble (for anti-solvent crystallization).[10]

Protocol 2: Small-Scale Solubility Screening

  • Solvent Selection: Choose a diverse range of solvents based on polarity, hydrogen bonding capability, and functional groups (e.g., alcohols, ketones, esters, ethers, water).[11]

  • Procedure:

    • Add a known mass (e.g., 10 mg) of the API to a small vial.

    • Add the selected solvent in small, measured aliquots (e.g., 100 µL) at ambient temperature, vortexing between additions.

    • Record the volume of solvent required to achieve complete dissolution.

    • If the solid does not dissolve in a reasonable volume (e.g., 2 mL), gently heat the suspension in increments (e.g., to 40°C, then 60°C) and repeat the solvent addition process.

    • Categorize solubility as Very Soluble, Soluble, Sparingly Soluble, or Insoluble.

  • Data Analysis: Summarize the results in a table to guide the selection of a crystallization solvent system.

Table 1: Illustrative Solubility Data for 1-(Azetidin-3-yl)-4-benzylpiperazine Dihydrochloride

SolventSolubility at 25°CSolubility at 60°CComments
WaterVery SolubleVery SolublePoor choice for cooling crystallization; potential anti-solvent.
MethanolSolubleVery SolubleGood candidate for cooling crystallization.
EthanolSparingly SolubleSolubleGood candidate for cooling crystallization.
Isopropanol (IPA)Sparingly SolubleSolubleGood candidate for cooling crystallization.
AcetoneInsolubleInsolublePotential anti-solvent.
AcetonitrileInsolubleSparingly SolublePotential anti-solvent or slurry solvent.
Ethyl AcetateInsolubleInsolublePotential anti-solvent.
Tetrahydrofuran (THF)InsolubleInsolublePotential anti-solvent.

Causality: Based on this data, methanol, ethanol, and IPA are good candidates for a cooling crystallization process due to the positive temperature-solubility correlation. Acetone, Ethyl Acetate, and THF are excellent candidates for use as anti-solvents because the API is largely insoluble in them.[10]

Part 2: Crystallization Protocol Development

With a purified starting material and a map of its solubility, we can now design a rational crystallization protocol. The anti-solvent method is often highly effective for hydrochloride salts, as it can be performed at a constant temperature and allows for precise control over supersaturation.[10][12][13]

Workflow for Crystallization Protocol Development

G cluster_0 Phase 1: Screening & Selection cluster_1 Phase 2: Protocol Execution cluster_2 Phase 3: Characterization Purity Purity Assessment (>99.5%) Solubility Solubility Screening Purity->Solubility Solvent_Selection Select Solvent/Anti-Solvent Pair Solubility->Solvent_Selection Dissolution Dissolve API in Solvent (e.g., Methanol) Solvent_Selection->Dissolution Filtration Hot Polish Filtration (Remove Particulates) Dissolution->Filtration Addition Controlled Anti-Solvent Addition (e.g., Ethyl Acetate) Filtration->Addition Aging Age Slurry (Crystal Growth & Maturation) Addition->Aging Isolation Isolate Solids (Filtration) Aging->Isolation Drying Dry Under Vacuum Isolation->Drying XRPD XRPD Drying->XRPD Characterization Characterize Final Product XRPD->Characterization DSC DSC DSC->Characterization TGA TGA TGA->Characterization Microscopy Microscopy Microscopy->Characterization

Caption: Workflow for crystallization development.

Protocol 3: Anti-Solvent Crystallization

This protocol uses a Methanol/Ethyl Acetate solvent system, a common choice where an alcohol provides solubility and an ester acts as a miscible anti-solvent.

  • Dissolution: In a clean, jacketed reactor vessel equipped with an overhead stirrer, dissolve 1.0 part of 1-(Azetidin-3-yl)-4-benzylpiperazine Dihydrochloride in ~5 parts by volume of Methanol (e.g., 10 g in 50 mL).

    • Rationale: This creates a concentrated stock solution. The volume is kept relatively low to ensure high supersaturation upon anti-solvent addition, driving nucleation.

  • Heating: Gently warm the solution to 40-45°C with moderate agitation (e.g., 150 RPM) to ensure complete dissolution.

  • Polish Filtration: Filter the warm solution through a 0.45 µm filter into the final crystallization vessel to remove any insoluble particulate matter.

    • Rationale: Undissolved particles can act as uncontrolled nucleation sites, leading to a poorly defined particle size distribution.

  • Temperature Control: Maintain the temperature of the clear solution at 40°C.

  • Anti-Solvent Addition: Add 10 parts by volume of Ethyl Acetate (~100 mL for a 10 g batch) subsurface via a syringe pump over a period of 2-4 hours.

    • Rationale: Slow, controlled addition is critical.[13] It maintains a steady level of supersaturation within the metastable zone, favoring controlled crystal growth over rapid, uncontrolled precipitation (oiling out).

  • Seeding (Optional but Recommended): Once the solution becomes faintly turbid, or after ~10% of the anti-solvent has been added, add a small quantity of previously generated seed crystals (~0.1% by weight).

    • Rationale: Seeding provides a template for crystallization, ensuring the formation of the desired polymorphic form and improving batch-to-batch consistency.[10]

  • Slurry Aging: Once the anti-solvent addition is complete, hold the resulting slurry at 40°C for 1 hour with continued agitation.

    • Rationale: This "digestion" period allows for crystal growth and can help any initially formed metastable phases to convert to a more stable form.

  • Cooling: Slowly cool the slurry to ambient temperature (20-25°C) over 2-3 hours.

  • Isolation: Isolate the crystalline product by vacuum filtration, washing the filter cake with a small amount of the anti-solvent (Ethyl Acetate) to remove residual dissolved impurities.

  • Drying: Dry the crystals in a vacuum oven at 40-50°C until a constant weight is achieved.

Part 3: Solid-State Characterization

Obtaining a solid is not the end of the process. The solid form must be rigorously characterized to confirm its identity, crystallinity, purity, and thermal properties.[14] This step is essential for regulatory filings and ensuring consistent product quality.[3][6]

X-Ray Powder Diffraction (XRPD)

XRPD is the gold standard for identifying crystalline phases.[15][16] Each crystalline solid has a unique diffraction pattern that serves as its fingerprint.

  • What to Look For: A pattern with sharp, well-defined peaks indicates a highly crystalline material. A broad, featureless "halo" is characteristic of amorphous material. The peak positions (in degrees 2θ) are used to identify the specific polymorph.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[17] It is used to determine melting point, purity, and to detect polymorphic transitions.[15]

  • What to Look For: For a pure, crystalline substance, you should observe a single, sharp endotherm corresponding to its melting point. Broad peaks or multiple thermal events may suggest the presence of impurities, amorphous content, or multiple polymorphs.[18]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is primarily used to determine the amount of residual solvent or water within the crystal lattice (solvates/hydrates).[15][18]

  • What to Look For: A significant weight loss before the melting point typically corresponds to the loss of solvent. The percentage of weight loss can be used to determine the stoichiometry of a solvate or hydrate.

Table 2: Expected Analytical Data for Crystalline API

TechniqueParameterExpected ResultRationale
XRPD PatternSharp, defined peaks at characteristic 2θ angles.Confirms high crystallinity and phase identity.
DSC Melting PointSharp endotherm at a specific temperature (e.g., 210-215°C).Indicates thermal stability and purity.
TGA Weight Loss<0.5% weight loss below 150°C.Confirms the material is an anhydrate/ansolvate.
Microscopy Crystal HabitUniform, well-defined crystals (e.g., needles, plates).Provides visual confirmation of crystallinity and particle morphology.
Logical Relationship in Solvent-Antisolvent System

G API API 1-(Azetidin-3-yl)-4-benzylpiperazine dihydrochloride Solvent Solvent (e.g., Methanol) High API Solubility Forms Solvated Complex API->Solvent Dissolves In Supersaturation Supersaturation (Driving Force for Crystallization) Solvent->Supersaturation Mixed With AntiSolvent Anti-Solvent (e.g., Ethyl Acetate) Low API Solubility Miscible with Solvent AntiSolvent->Supersaturation Induces Crystals Crystalline Solid Product Supersaturation->Crystals Leads To

Caption: Logic of solvent/anti-solvent selection.

Conclusion

This application note has detailed a systematic and scientifically-driven approach to the crystallization of 1-(Azetidin-3-yl)-4-benzylpiperazine Dihydrochloride. By prioritizing pre-crystallization characterization, employing a controlled anti-solvent addition protocol, and conducting thorough solid-state analysis, researchers can reliably produce a crystalline API with consistent and desirable properties. This methodology not only provides a direct path to a high-quality solid form but also builds a foundational understanding of the material's behavior, which is invaluable for process scale-up and formulation development. Adherence to these principles mitigates the risks associated with solid-state form control, ultimately contributing to the development of safer and more effective medicines.[4][5][6]

References

  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!
  • BOC Sciences. Crystallization of APIs: Methods and Challenges.
  • ACS Publications. (2020, February 19). Diverse Solvent Selection for Polymorph Landscape Investigation Based on Specific API–Solvent Interactions. Crystal Growth & Design.
  • ResearchGate. (2025, August 10). Drug Polymorphism and its Importance on Drug Development Process.
  • Journal of Chemical and Pharmaceutical Research. (2024, May 30). Impact of Polymorphism on Drug Formulation and Bioavailability.
  • YouTube. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development.
  • Veeprho Pharmaceuticals. (2025, November 6). Effect of Polymorphism Formulations.
  • Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry.
  • Antisolvent Crystallization of Poorly Water Soluble Drugs. (n.d.).
  • Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development.
  • APC. Solvent Selection - (API) Solubility.
  • BIA. Crystallisation in pharmaceutical processes.
  • Malvern Panalytical. (2022, July 13). How complementary techniques boost XRPD in solid form analysis.
  • PMC. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • NETZSCH Analyzing & Testing. API Characterization.
  • Mettler Toledo. Using AntiSolvent for Crystallization.
  • MDPI. (2023, April 9). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns.
  • Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. (2012, January 1).
  • DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals. (n.d.).

Sources

Application Note: Comprehensive Analytical Characterization of 1-(Azetidin-3-yl)-4-benzylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the comprehensive analytical characterization of 1-(Azetidin-3-yl)-4-benzylpiperazine, a heterocyclic compound of interest in pharmaceutical research and development. Due to its specific chemical structure, a multi-faceted analytical approach is required to ensure its identity, purity, and quality. This application note outlines detailed protocols for chromatographic, spectroscopic, and spectrometric techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The methodologies are designed to be robust and adhere to the principles of analytical method validation as outlined in the ICH Q2(R1) guidelines.[1][2]

Introduction

1-(Azetidin-3-yl)-4-benzylpiperazine is a disubstituted piperazine derivative containing both a benzylpiperazine and an azetidine moiety. The piperazine ring is a common scaffold in many biologically active compounds.[3][4] The benzylpiperazine (BZP) group, in particular, has been noted for its stimulant properties.[5][6][7] The azetidine ring, a four-membered nitrogen-containing heterocycle, is also a significant motif in medicinal chemistry, known for its unique reactivity driven by ring strain.[8] The combination of these two pharmacologically relevant structures in one molecule necessitates a thorough analytical characterization to support drug discovery and development efforts.

Robust analytical methods are crucial for confirming the chemical structure, quantifying the purity, and identifying potential impurities that may arise during synthesis. This guide provides a foundational set of protocols that can be adapted and validated for routine quality control and research applications.

Physicochemical Properties (Predicted)

A preliminary understanding of the physicochemical properties of 1-(Azetidin-3-yl)-4-benzylpiperazine is essential for method development.

PropertyPredicted Value/InformationRationale/Source
Molecular Formula C₁₄H₂₁N₃Derived from chemical structure.
Molecular Weight 231.34 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.By analogy to similar piperazine derivatives.[9]
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, and chloroform.[9][10]Based on the organic nature of the molecule.
UV Absorbance The benzyl group provides a chromophore, allowing for UV detection.The aromatic ring is a known chromophore.[11]

Chromatographic Analysis

Chromatographic techniques are fundamental for assessing the purity of 1-(Azetidin-3-yl)-4-benzylpiperazine and for quantifying the parent compound and any related impurities.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a primary technique for purity assessment and assay of non-volatile organic molecules.[12] The benzyl group in the target molecule allows for sensitive UV detection.

Experimental Protocol: HPLC-UV Purity and Assay

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of the main component from potential impurities with varying polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: A photodiode array (PDA) detector can be used to scan for the optimal wavelength, likely around 254 nm due to the benzyl chromophore.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare a reference standard of 1-(Azetidin-3-yl)-4-benzylpiperazine at a known concentration for quantification.

  • Analysis: Inject the sample and standard solutions. The purity is determined by the area percentage of the main peak relative to the total peak area. The assay is calculated by comparing the peak area of the sample to that of the reference standard.

Causality Behind Experimental Choices:

  • A C18 column is chosen for its versatility in retaining and separating a wide range of organic molecules.

  • A gradient elution is employed to effectively separate impurities that may have significantly different polarities from the parent compound.

  • Formic acid is added to the mobile phase to improve peak shape and control the ionization state of the basic nitrogen atoms in the molecule.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Inject Inject into HPLC Dissolve_Sample->Inject Dissolve_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate_Purity Calculate Purity (% Area) Integrate->Calculate_Purity Calculate_Assay Calculate Assay vs. Standard Integrate->Calculate_Assay

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds and impurities.[10][13] It provides both chromatographic separation and mass spectral data for structural elucidation.[14]

Experimental Protocol: GC-MS for Impurity Identification

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole detector).

  • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for this type of compound.

  • Injector Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C) to ensure the elution of compounds with a range of boiling points. A typical program could be: hold at 100 °C for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample. Identify the main peak corresponding to 1-(Azetidin-3-yl)-4-benzylpiperazine and any impurity peaks by their retention times and mass spectra. The fragmentation pattern can provide structural information about impurities. Common fragment ions for benzylpiperazine derivatives include m/z 91 (tropylium ion from the benzyl group) and fragments arising from the cleavage of the piperazine ring.[14][15]

Trustworthiness of the Protocol: The use of a mass spectrometer provides high confidence in peak identification. The fragmentation pattern serves as a "fingerprint" for the molecule and its related impurities, allowing for a self-validating system where identity is confirmed alongside purity.

Spectroscopic Characterization

Spectroscopic methods are essential for the unambiguous structural confirmation of 1-(Azetidin-3-yl)-4-benzylpiperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the chemical structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed to aid in signal assignment.

  • Data Analysis:

    • ¹H NMR: Expect signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, the protons of the piperazine ring, and the protons of the azetidine ring. The integration of the signals should be consistent with the number of protons in each environment.

    • ¹³C NMR: Expect signals for all unique carbon atoms in the molecule, including the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the piperazine and azetidine rings.

Expected ¹H NMR Chemical Shift Ranges (Predicted):

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic (Benzyl)7.2 - 7.4Multiplet
Benzylic (-CH₂-Ph)~3.5Singlet
Piperazine (-CH₂-)2.4 - 2.8Multiplets
Azetidine (-CH₂- and -CH-)3.0 - 3.8Multiplets

Authoritative Grounding: The interpretation of NMR spectra for heterocyclic compounds like azetidines and piperazines is well-established in the scientific literature.[4][16][17]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film on a salt plate (if it is an oil), or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the functional groups present.

Expected Characteristic FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2800 - 3000Stretching
C=C (Aromatic)1450 - 1600Stretching
C-N1000 - 1250Stretching
N-H (Azetidine)~3300Stretching (if present as a secondary amine)

Expertise & Experience: The FTIR spectrum provides a quick and reliable confirmation of the presence of key functional groups, complementing the more detailed structural information from NMR and MS. The absence of unexpected peaks (e.g., carbonyls) can also provide evidence of purity.

Method Validation

Any analytical method intended for routine use in a regulated environment must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][2][18]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Validation_Process Start Method Development Validation_Protocol Write Validation Protocol Start->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Validation_Report Write Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report End Method Implementation Validation_Report->End

Conclusion

The analytical characterization of 1-(Azetidin-3-yl)-4-benzylpiperazine requires a combination of chromatographic and spectroscopic techniques. The protocols outlined in this application note provide a robust framework for establishing the identity, purity, and quality of this compound. HPLC-UV is the recommended method for routine purity and assay testing, while GC-MS is invaluable for impurity identification. NMR and FTIR spectroscopy are essential for definitive structural confirmation. All methods should be appropriately validated for their intended use to ensure reliable and accurate results in a research and development setting.

References

  • Benchchem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • Benchchem. (n.d.). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • ResearchGate. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse.
  • ResearchGate. (n.d.). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine.
  • PMC. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
  • Perpusnas. (n.d.). ICH Q2 R1: Mastering Analytical Method Validation.
  • Benchchem. (n.d.). Purity Analysis of 1-(2-Hydroxyethyl)piperazine: A Comparative Guide to GC-MS and Alternative Methods.
  • Journal of Applied Pharmaceutical Research. (2025). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms.
  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (n.d.). Quality Guidelines.
  • MDPI. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches.
  • PubMed. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry.
  • Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • PMC. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
  • Semantic Scholar. (2014). Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine.
  • ACS Publications. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects.
  • European Union. (2018). BZP/piperazines drug profile.
  • ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1.
  • ResearchGate. (n.d.). FTIR spectra of piperazine‐methacrylate monomer and multifunctionalized piperazine polymer.
  • ResearchGate. (n.d.). Chemical structures of N-benzylpiperazine (BZP), N-benzylethylenediamine (BEDA), benzylamine (BA), and N , N 'dibenzylpiperazine (DBZP). Arrows indicate the metabolism of BZP.
  • Advanced Journal of Chemistry. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity.
  • PMC. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • ResearchGate. (n.d.). Synthesized azetidine derivatives.
  • Muthanna Journal of Pure Science. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine.
  • Benchchem. (n.d.). Comparative Kinetic Analysis of Reactions Involving Azetidines: A Guide for Researchers.
  • PMC. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • Sigma-Aldrich. (n.d.). Benzylpiperazine.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine.
  • ResearchGate. (n.d.). 1 H VT-NMR spectroscopy of piperazine 2c (400 MHz, d 8 -THF) showing 5.40−3.10 ppm.
  • METU. (2022). SYNTHESIS OF NEW AZIRIDINE DERIVATIVES AS POTENTIAL PIPERAZINE PRECURSORS.
  • Wiley Online Library. (n.d.). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides.
  • SWGDrug. (2005). BENZYLPIPERAZINE.
  • PubMed. (1995). Design and Synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one Derivatives as Potent, Selective Acetylcholinesterase Inhibitors.
  • ResearchGate. (2016). Synthesis and Antibacterial Activity of Some Novel 4-Benzyl-piperazinyl-s-triazine Derivatives.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

Sources

Application Note: Structural Elucidation of 1-(Azetidin-3-yl)-4-benzylpiperazine using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of 1-(Azetidin-3-yl)-4-benzylpiperazine

1-(Azetidin-3-yl)-4-benzylpiperazine is a bifunctional scaffold of significant interest in medicinal chemistry. It combines the rigid, strained four-membered azetidine ring with the conformationally flexible and commonly employed piperazine moiety. The azetidine component can introduce unique three-dimensional vectors for molecular exploration, while the benzylpiperazine fragment is a well-established pharmacophore found in numerous centrally active agents.

Accurate structural confirmation is the cornerstone of chemical synthesis. NMR spectroscopy remains the most powerful and definitive tool for the unambiguous structural elucidation of organic molecules in solution. This note details the expected ¹H and ¹³C NMR spectral features of the title compound and provides a field-proven protocol for obtaining high-fidelity data.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following IUPAC-consistent numbering scheme will be used throughout this document.

Caption: Molecular structure and numbering of 1-(Azetidin-3-yl)-4-benzylpiperazine.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the title compound. These predictions are based on established values for analogous structural motifs, including substituted piperazines, azetidines, and benzyl groups.[1][2][3][4] The typical solvent for analysis is deuterated chloroform (CDCl₃), with residual CHCl₃ at 7.26 ppm and the ¹³C triplet at 77.16 ppm used as internal references. Alternatively, DMSO-d₆ can be used, which is particularly useful for observing exchangeable protons like N-H.[5]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~ 7.25 - 7.40Multiplet (m)5HH13, H14, H15, H16, H17Aromatic protons of the benzyl group. The complex multiplet arises from overlapping signals.[3][6]
~ 3.80 - 4.00Triplet (t)2HH8, H10 (trans)Azetidine methylene protons trans to the piperazine group.
~ 3.55Singlet (s)2HH11Benzylic methylene protons. Appears as a sharp singlet as there are no adjacent protons for coupling.[7]
~ 3.30 - 3.45Multiplet (m)1HH7Azetidine methine proton, coupled to four adjacent methylene protons.
~ 3.15 - 3.30Triplet (t)2HH8, H10 (cis)Azetidine methylene protons cis to the piperazine group.
~ 2.40 - 2.70Broad Multiplet8HH2, H3, H5, H6Piperazine ring methylene protons. Often appear as broad or complex signals due to ring conformational dynamics.[8]
~ 1.8 - 2.5Broad Singlet1HH9 (N-H)Azetidine amine proton. Chemical shift is highly variable and dependent on solvent, concentration, and temperature. Disappears upon D₂O exchange.
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentNotes
~ 137 - 138C12Ipso-carbon of the phenyl ring, typically deshielded and of lower intensity.
~ 129.0C13, C17Ortho-carbons of the phenyl ring.
~ 128.5C14, C16Meta-carbons of the phenyl ring.
~ 127.0C15Para-carbon of the phenyl ring.
~ 63.0C11Benzylic methylene carbon.
~ 55 - 58C8, C10Azetidine methylene carbons.
~ 53.0C2, C6Piperazine carbons adjacent to the benzyl group.
~ 46.0C3, C5Piperazine carbons adjacent to the azetidine substituent.[9][10]
~ 35 - 40C7Azetidine methine carbon, shifted upfield due to being an sp³ carbon.

Experimental Protocols for NMR Data Acquisition

To ensure data of the highest quality and reproducibility, the following protocols are recommended.

A. Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of 1-(Azetidin-3-yl)-4-benzylpiperazine directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.

    • Causality: Proper dissolution is critical for achieving sharp, well-resolved NMR signals. Incomplete dissolution leads to broad lines and inaccurate integration. TMS provides a universal reference point (0.00 ppm) for both ¹H and ¹³C spectra.

B. Spectrometer Setup and ¹H NMR Acquisition
  • Instrumentation: Data should be acquired on a spectrometer with a field strength of at least 400 MHz.[11]

  • Tuning and Matching: Tune and match the probe for the ¹H frequency to maximize sensitivity.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity (B₀), which is essential for high resolution.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 5 seconds. Expertise Insight: A longer relaxation delay is crucial for ensuring that all protons, especially those with long T₁ relaxation times (like quaternary carbons in ¹³C or some aromatic protons), have fully relaxed before the next pulse. This is vital for accurate signal integration.[7]

    • Number of Scans (NS): 16-64 scans, depending on sample concentration.

C. Spectrometer Setup and ¹³C NMR Acquisition
  • Tuning and Matching: Re-tune and match the probe for the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled with a 30° pulse (zgpg30).

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024-4096 scans. Causality: A significantly higher number of scans is required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope and its smaller gyromagnetic ratio compared to ¹H.

D. Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform on the Free Induction Decay (FID).

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).[5]

  • Integration: For the ¹H spectrum, integrate the signals to determine the relative number of protons for each peak.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (5-10 mg) Solvent Add Deuterated Solvent + TMS (0.6 mL) Weigh->Solvent Dissolve Dissolve Sample Solvent->Dissolve Tune Tune & Match Probe Dissolve->Tune Shim Lock & Shim Tune->Shim Acquire Acquire FID (¹H or ¹³C Parameters) Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum Baseline->Reference Final Spectrum Final Spectrum Reference->Final Spectrum

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Trustworthiness: A Self-Validating Approach with 2D NMR

While 1D NMR provides foundational data, unambiguous assignment, especially in complex molecules, requires further validation. Two-dimensional (2D) NMR experiments provide a self-validating system by revealing correlations between nuclei.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It would be used to confirm the connectivity within the azetidine ring (H7 to H8/H10).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton signal with the carbon atom to which it is directly attached. It is the most reliable method for assigning carbon signals by leveraging the better-resolved proton spectrum. For example, the singlet at ~3.55 ppm (H11) will correlate directly with the carbon signal at ~63.0 ppm (C11), confirming both assignments simultaneously.

By using these 2D techniques, every assignment can be cross-verified, ensuring the highest level of confidence in the final structure.

G H1_Spec ¹H Spectrum (Proton Shifts) HSQC ¹H-¹³C HSQC H1_Spec->HSQC Proton Dimension C13_Spec ¹³C Spectrum (Carbon Shifts) C13_Spec->HSQC Carbon Dimension Structure Validated Structure HSQC->Structure Direct C-H Correlations

Caption: Logic diagram for structural validation using 2D HSQC NMR.

References

  • ResearchGate. The ¹H NMR signals for the methylene proton signals of the benzyl group... Available at: [Link]

  • MDPI. ¹³C ; DEPT135 ; HSQC) and HRMS spectra. Available at: [Link]

  • Wiley Online Library. ¹³C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Available at: [Link]

  • Sci-Hub. Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. Available at: [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

  • The Royal Society of Chemistry. General experimental details. Available at: [Link]

  • PMC. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Available at: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • SpectraBase. 1-(3-Chlorophenyl)-4-(4-fluorobenzoyl)piperazine - Optional[¹³C NMR] - Chemical Shifts. Available at: [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • Pfizer. Intramolecular Ring-opening Decomposition of Aryl Azetidines. Available at: [Link]

  • The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Available at: [Link]

  • UGC. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • University of Wisconsin. NMR Chart. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available at: [Link]

  • JoVE. Video: ¹H NMR Signal Integration: Overview. Available at: [Link]

  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available at: [Link]

  • NP-MRD. ¹³C NMR Spectrum (1D, 101 MHz, D₂O, predicted) (NP0000084). Available at: [Link]

Sources

mass spectrometry analysis of 1-(Azetidin-3-yl)-4-benzylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mass Spectrometry Analysis of 1-(Azetidin-3-yl)-4-benzylpiperazine

Executive Summary

This application note details the protocol for the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 1-(Azetidin-3-yl)-4-benzylpiperazine (ABP). This compound serves as a critical heterocyclic building block in the synthesis of histamine H3 antagonists and dopamine transporter inhibitors.

Due to the presence of three basic nitrogen centers (azetidine, piperazine N1, piperazine N4), ABP presents specific challenges in chromatography, notably peak tailing and carryover. This guide provides a validated High-pH Reverse Phase (RP) method to ensure sharp peak shape and high sensitivity, alongside a comprehensive fragmentation analysis for structural confirmation.

Chemical Profile & Physicochemical Properties

Understanding the molecule's basicity is prerequisite to selecting the correct LC methodology.

PropertyValueNotes
IUPAC Name 1-(Azetidin-3-yl)-4-benzylpiperazine
Formula

Monoisotopic Mass 231.1735 Da

232.1808 m/z Primary precursor ion in ESI(+)
Basicity (pKa) ~9.7 (Piperazine), ~9-10 (Azetidine)Highly basic; prone to protonation at neutral pH.[1]
LogP ~1.2Moderately lipophilic due to benzyl group.

Analytical Workflow

The following diagram outlines the decision matrix for analyzing ABP, prioritizing High-pH Reverse Phase chromatography to suppress ionization of the basic amines during separation, thereby improving peak shape.

AnalyticalWorkflow Sample Sample Preparation (Dilution/PPT) LC_Choice LC Method Selection Sample->LC_Choice High_pH Primary: High pH C18 (pH 10, NH4HCO3) LC_Choice->High_pH Preferred HILIC Alternative: HILIC (Polar Retention) LC_Choice->HILIC If polar impurities MS_Source ESI(+) Source Optimization High_pH->MS_Source HILIC->MS_Source Detection MRM Detection (232 -> 91 / 142) MS_Source->Detection

Figure 1: Analytical workflow prioritizing High-pH chromatography to mitigate peak tailing common in poly-basic heterocycles.

Experimental Protocols

Sample Preparation
  • Stock Solution: Dissolve 1 mg of ABP in 1 mL of Methanol (1 mg/mL). Store at -20°C.

  • Working Standard: Dilute stock to 1 µg/mL in 50:50 Water:Acetonitrile.

  • Biological Matrix (Plasma):

    • Aliquot 50 µL plasma.

    • Add 150 µL cold Acetonitrile (containing internal standard).

    • Vortex (30s) and Centrifuge (10,000 x g, 5 min).

    • Inject supernatant.

Liquid Chromatography (High pH Strategy)

Rationale: Standard acidic mobile phases (Formic acid) protonate all three nitrogens, leading to secondary interactions with residual silanols on the column and severe peak tailing. Using a high pH buffer keeps the amines neutral (or less charged), improving peak symmetry and retention.

  • System: UHPLC (Agilent 1290 / Waters Acquity)

  • Column: Waters XBridge BEH C18 XP (2.1 x 50 mm, 2.5 µm) or equivalent high-pH stable hybrid column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with

    
    ).
    
  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) %B Description
0.00 5 Initial equilibration
1.00 5 Hold for polar impurities
4.00 95 Linear ramp to elute ABP
5.00 95 Wash
5.10 5 Re-equilibration

| 7.00 | 5 | End of Run |

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C (High temp required for efficient desolvation of basic amines).

  • Cone Voltage: 30 V.

Fragmentation Analysis & Mechanism

Structural confirmation relies on the specific cleavage of the benzyl group and the piperazine ring.

Precursor Ion:



Key Product Ions:

  • m/z 91.05 (Tropylium Ion): The most abundant fragment. Formed by the cleavage of the benzylic C-N bond. This is diagnostic for any N-benzyl species.

  • m/z 142.10 (Azetidinyl-piperazine core): Formed by the neutral loss of the benzyl radical/group (

    
    ). This confirms the core structure intact.
    
  • m/z 56.05 & 70.07: Characteristic piperazine ring fragmentation (retro-Diels-Alder type cleavages).

Fragmentation Parent Precursor Ion [M+H]+ = 232.18 Frag1 Fragment A Tropylium Ion m/z = 91.05 Parent->Frag1 Benzylic Cleavage (High Energy) Frag2 Fragment B [M-Benzyl]+ m/z = 142.10 Parent->Frag2 Neutral Loss (Benzyl group) Frag3 Fragment C Piperazine Ring Cleavage m/z = 56.05 / 70.07 Frag2->Frag3 Ring Opening

Figure 2: Proposed fragmentation pathway. The m/z 91 ion is the quantifier transition due to its high intensity.

MRM Transition Table:

Transition Type Collision Energy (eV) Purpose
232.2 -> 91.1 Quantifier 25 - 35 Maximum sensitivity (Tropylium)
232.2 -> 142.1 Qualifier 15 - 20 Structural confirmation (Core preservation)

| 232.2 -> 70.1 | Qualifier | 35 - 45 | High energy structural check |

Method Validation & Troubleshooting

Linearity & Limits
  • Linear Range: 1.0 ng/mL to 1000 ng/mL.

  • LOD: ~0.2 ng/mL (System dependent).[2]

  • Correlation Coefficient (

    
    ):  > 0.995.
    
Common Issues (Self-Validating Checks)
  • Issue: Peak Tailing.

    • Cause: Interaction of the azetidine nitrogen with silanols.

    • Fix: Ensure pH is > 9.5. If using pH < 3, add ion-pairing agent (e.g., 5mM HFBA), though this suppresses MS signal. The High pH method is preferred.

  • Issue: Carryover.

    • Cause: "Sticky" basic amines adsorbing to injector port.

    • Fix: Use a strong needle wash: 50:25:25 Isopropanol:Acetonitrile:Acetone + 0.1% Formic Acid.

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018). BZP/piperazines drug profile.[3][4][5] Retrieved from [Link]

    • Context: Establishes the foundational fragmentation patterns (m/z 91, 56) for benzylpiperazine derivatives.[6]

  • Zhu, N., et al. (2021).[6] Mass Fragmentation Characteristics of Piperazine Analogues.[6][7][8][9] Journal of Chinese Mass Spectrometry Society.[6]

    • Context: Detailed mechanism of C-N bond cleavage in piperazine rings used to derive the fragment
  • Waters Corporation. (2023). Strategies for the Analysis of Basic Compounds in Reverse Phase LC. Retrieved from [Link]

    • Context: Authoritative source for the High-pH chromatography protocol (XBridge columns) to prevent amine tailing.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperazine and Azetidine derivatives. Retrieved from [Link]

    • Context: Verification of physicochemical properties (pKa, LogP) used for method development.[1]

Sources

Application Notes & Protocols: A Strategic Framework for In Vitro Assay Development for Azetidinylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidinylpiperazine Scaffold as a Privileged Motif in Drug Discovery

The azetidinylpiperazine moiety has emerged as a cornerstone in modern medicinal chemistry. Its unique three-dimensional structure, conferred by the strained four-membered azetidine ring, provides a rigid conformational constraint that can enhance metabolic stability, improve solubility, and fine-tune receptor selectivity.[1][2] This "privileged scaffold" is present in numerous FDA-approved drugs targeting a wide array of protein classes, including G-Protein Coupled Receptors (GPCRs), kinases, and ion channels.[1] Given the chemical tractability and favorable pharmacokinetic properties of this scaffold, its derivatives are a fertile ground for novel therapeutic development.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade to characterize azetidinylpiperazine derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating system for generating high-quality, decision-enabling data. The framework is designed as a tiered approach, starting with primary binding assays to establish target affinity, moving to functional assays to elucidate the mechanism of action, and culminating in cell-based assays to assess activity in a more physiologically relevant context.

Tier 1: Primary Screening - Quantifying Target Affinity with Radioligand Binding Assays

Expert Rationale: The foundational step in characterizing any new chemical entity is to confirm it binds to its intended molecular target and to quantify the affinity of this interaction. This provides the fundamental Structure-Activity Relationship (SAR) data that drives medicinal chemistry optimization. For this purpose, the competitive radioligand binding assay remains the gold standard due to its high sensitivity, robustness, and direct measurement of binding.[4][5]

This assay determines the affinity of a non-radioactive test compound (the azetidinylpiperazine derivative) by measuring its ability to compete off a radiolabeled ligand ("radioligand") that has a known high affinity and specificity for the target receptor. The resulting inhibition curve allows for the calculation of the inhibitory constant (Kᵢ), a true measure of the compound's binding affinity.

Experimental Workflow: Radioligand Binding Assay

cluster_prep Membrane Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis p1 Homogenize cells/tissue expressing target receptor p2 Centrifuge to pellet membranes p1->p2 p3 Wash and resuspend pellet p2->p3 p4 Quantify protein concentration (e.g., BCA assay) p3->p4 a1 Add membranes, radioligand (fixed concentration), and test compound (serial dilutions) to 96-well plate p4->a1 a2 Incubate to reach equilibrium (e.g., 60 min at 30°C) a1->a2 a3 Separate bound from free radioligand via rapid vacuum filtration onto PEI-soaked glass fiber filters a2->a3 a4 Wash filters with ice-cold buffer a3->a4 d1 Dry filters and add scintillation cocktail a4->d1 d2 Count radioactivity (CPM) in a microplate scintillation counter d1->d2 d3 Plot % Inhibition vs. [Compound] and fit to sigmoidal curve d2->d3 d4 Calculate IC50 and convert to Ki using Cheng-Prusoff equation d3->d4

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay (Filtration Method)

This protocol is a general template and must be optimized for each specific receptor-radioligand pair.

Materials:

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold Assay Buffer

  • Membrane Preparation: From cells or tissue expressing the target of interest.

  • Radioligand: Specific for the target, at a concentration near its Kₔ.

  • Unlabeled Competitor: A known high-affinity ligand for the target to determine non-specific binding.

  • Test Compounds: Azetidinylpiperazine derivatives, serially diluted.

  • Filter Plates: 96-well glass fiber plates (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[6]

  • Scintillation Cocktail

  • Equipment: 96-well plate harvester, microplate scintillation counter.

Procedure:

  • Assay Plate Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • Total Binding Wells: 150 µL membranes, 50 µL radioligand, 50 µL assay buffer.

    • Non-Specific Binding (NSB) Wells: 150 µL membranes, 50 µL radioligand, 50 µL saturating concentration of unlabeled competitor (e.g., 1000x Kᵢ).

    • Test Compound Wells: 150 µL membranes, 50 µL radioligand, 50 µL of each test compound dilution.[6]

  • Incubation: Incubate the plate with gentle agitation for 60-90 minutes at room temperature or 30°C to allow the binding reaction to reach equilibrium.[6]

  • Filtration: Rapidly terminate the incubation by vacuum filtering the contents of the plate onto the pre-soaked filter plate using a cell harvester.

  • Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Drying & Counting: Dry the filter mat, typically for 30 minutes at 50°C.[6] Add scintillation cocktail to each well and count the trapped radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Determine the percent inhibition for each test compound concentration relative to the specific binding.

    • Plot percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[6]

Tier 2: Functional Assays - Defining the Mechanism of Action (MoA)

Expert Rationale: A compound that binds with high affinity is not necessarily a useful drug. It is critical to understand its functional consequence: does it activate the target (agonist), block the endogenous ligand (antagonist), or modulate the target's activity in another way (e.g., allosteric modulator)?[7] The choice of functional assay is dictated by the target class.

A) For GPCR Targets: Second Messenger Assays

GPCRs transduce extracellular signals into intracellular responses via second messengers like cyclic AMP (cAMP) and calcium (Ca²⁺).[8][9] Measuring the modulation of these messengers is a direct readout of a compound's functional effect.

Caption: Common GPCR signaling pathways (Gs and Gq).

This assay is a competitive immunoassay in a no-wash, add-and-read format, ideal for high-throughput screening.[10][11] It measures cAMP produced by cells, which competes with a labeled cAMP tracer for binding to a specific antibody.[12]

Materials:

  • HTRF cAMP Kit: Containing cAMP standard, anti-cAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate), and cAMP labeled with an acceptor fluorophore (e.g., d2).[12][13]

  • Cell Line: Expressing the Gs or Gi-coupled GPCR of interest.

  • Stimulation Buffer

  • Agonist/Antagonist Test Compounds

Procedure:

  • Cell Plating: Seed cells into a low-volume 384-well plate and culture overnight.

  • Compound Addition (Agonist Mode): Add serial dilutions of the azetidinylpiperazine test compounds to the cells.

  • Compound Addition (Antagonist Mode): Pre-incubate the cells with serial dilutions of the test compounds, then add a known agonist at its EC₈₀ concentration.

  • Incubation: Incubate the plate for 30 minutes at room temperature to allow for cAMP production.[11]

  • Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to all wells.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.[13]

  • Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[12]

  • Data Analysis: Calculate the emission ratio (665nm/620nm) and plot it against compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

This assay measures changes in intracellular calcium concentration upon activation of Gq-coupled GPCRs using a calcium-sensitive dye.

Materials:

  • Calcium Indicator Dye: e.g., Fluo-8 AM or Fura-2 AM.[14][15]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Cell Line: Expressing the Gq-coupled GPCR of interest, plated in a black-walled, clear-bottom 96- or 384-well plate.

  • Positive Control: Ionomycin or ATP to induce maximal calcium release.[16]

Procedure:

  • Cell Plating: Plate cells 24 hours prior to the assay to form a near-confluent monolayer.[17]

  • Dye Loading: Remove the culture medium and add the calcium indicator dye loading solution to each well.

  • Incubation: Incubate the plate for 45-60 minutes at 37°C, protected from light, to allow the dye to enter the cells and be cleaved to its active form.[16][17] Do not wash the cells after loading if using a no-wash kit formulation.

  • Assay Measurement: Place the cell plate into a kinetic plate reader (e.g., FLIPR, FlexStation).

  • Compound Addition: The instrument will record a baseline fluorescence, then automatically inject the test compounds (or a known agonist for antagonist mode) and continue to record the fluorescent signal over time (typically 1-3 minutes).

  • Data Analysis: The change in fluorescence intensity (or ratio for ratiometric dyes) reflects the intracellular calcium concentration. Plot the peak response against the compound concentration to determine EC₅₀ or IC₅₀ values.

B) For Kinase Targets: ADP-Glo™ Kinase Assay

Expert Rationale: For kinase inhibitors, it is essential to measure the direct inhibition of enzymatic activity (i.e., phosphorylation). Radiometric assays using ³²P-ATP are the gold standard but involve hazardous materials.[18] The ADP-Glo™ assay is a robust, luminescence-based alternative that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction, making it universally applicable to any kinase and substrate.[19]

Procedure:

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the kinase, its specific substrate, ATP, and serial dilutions of the azetidinylpiperazine inhibitor. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Terminate & Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP produced in the first step into ATP. Incubate for 30 minutes.

  • Luminescence Measurement: The newly synthesized ATP is used by a luciferase to produce light. Measure the luminescence signal using a plate reader.

  • Data Analysis: The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity. A decrease in signal indicates inhibition. Plot the signal versus inhibitor concentration to determine the IC₅₀.

Tier 3: Cell-Based Assays - Verifying Activity and Assessing Cytotoxicity

Expert Rationale: Positive results in biochemical or isolated functional assays do not guarantee activity in a living cell.[20] A compound must be able to cross the cell membrane and engage its target within the complex intracellular environment.[21] Furthermore, any observed activity must be decoupled from general cytotoxicity; a compound that simply kills cells can appear potent in many functional assays.[22] Therefore, a cell viability assay is a mandatory counter-screen.

Experimental Workflow: MTT Cell Viability Assay

cluster_cell_prep Cell Culture & Treatment cluster_assay_run MTT Reaction cluster_detection Quantification c1 Seed cells in a 96-well plate c2 Incubate overnight to allow attachment c1->c2 c3 Treat cells with serial dilutions of test compound c2->c3 c4 Incubate for a defined period (e.g., 24, 48, or 72 hours) c3->c4 r1 Add MTT reagent to each well c4->r1 r2 Incubate for 3-4 hours at 37°C r1->r2 r3 Viable cells with active mitochondria reduce yellow MTT to purple formazan crystals r2->r3 q1 Add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve formazan crystals r3->q1 q2 Incubate with shaking to ensure complete dissolution q1->q2 q3 Measure absorbance at ~570 nm using a microplate reader q2->q3 q4 Plot % Viability vs. [Compound] to determine CC50 q3->q4

Caption: Workflow for an MTT cell viability/cytotoxicity assay.

Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23][24] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals.[25]

Materials:

  • Cell Line: An appropriate cell line for toxicity screening (e.g., HEK293, HepG2, or the line used in the functional assay).

  • Culture Medium: As required for the cell line.

  • MTT Reagent: 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in PBS, sterile-filtered.[25]

  • Solubilization Solution: e.g., DMSO, or 0.01 M HCl in 10% SDS solution.

Procedure:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the azetidinylpiperazine derivatives. Include vehicle-only wells as a 100% viability control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 to 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10-20 µL of the MTT reagent to each well and incubate for an additional 3-4 hours at 37°C.[23] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[25]

  • Absorbance Reading: Measure the absorbance of the resulting colored solution on a microplate spectrophotometer at a wavelength between 500-600 nm (typically ~570 nm).[23][25]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot this against the log concentration of the compound to determine the CC₅₀ (concentration causing 50% cytotoxicity).

Data Summary and Interpretation

Consolidating data from the assay cascade into a single table is crucial for lead candidate selection. A desirable compound will exhibit high affinity (low Kᵢ), high functional potency (low EC₅₀/IC₅₀), and low cytotoxicity (high CC₅₀).

Table 1: Hypothetical In Vitro Profile of Azetidinylpiperazine Derivatives

Compound IDTarget Binding (Kᵢ, nM)Functional Activity (IC₅₀, nM)Cell Viability (CC₅₀, µM)Selectivity Index (CC₅₀ / IC₅₀)
AZP-0015.215.5> 50> 3225
AZP-002150.8450.2> 50> 111
AZP-0031.84.912.32510
AZP-00425.680.10.911

Interpretation:

  • AZP-001 and AZP-003 show high potency in both binding and functional assays.

  • AZP-004 demonstrates significant cytotoxicity, as its CC₅₀ value is close to its functional IC₅₀. This compound would likely be deprioritized.

  • AZP-001 is the most promising candidate, with a high potency and an excellent therapeutic window, indicated by a very high Selectivity Index.

References

  • MTT Assay Protocol for Cell Viability and Prolifer
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Kinase Screening Assay Services. Reaction Biology.
  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
  • CALCIUM FLUX PROTOCOL.
  • Protocol for Cell Viability Assays. BroadPharm.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Cell Based Assays | Biomarker & Phenotypic Profiling. Domainex.
  • How to run a cAMP HTRF assay. Revvity.
  • MTT (Assay protocol).
  • MTT assay protocol. Abcam.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Pl
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices.
  • Radioligand binding methods: practical guide and tips. American Journal of Physiology.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC.
  • How to run a cAMP HTRF assay. YouTube.
  • Recent progress in assays for GPCR drug discovery.
  • HTRF® package insert cAMP HiRange General inform
  • Cell-Based Assays Guide. Antibodies.com.
  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
  • Fluo-8 Calcium Flux Assay.
  • Azetidines in medicinal chemistry: emerging applic
  • FLIPR Calcium 4 Assay Kit Guide. Molecular Devices.
  • Technical Manual GenieHTS Calcium Flux R
  • Azetidines in medicinal chemistry: emerging applic
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

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Application Note: A Researcher's Guide to Cell-Based Assays for Evaluating the CNS Activity of Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery of novel therapeutics for central nervous system (CNS) disorders is a formidable challenge, largely due to the intricate complexity of the brain and the restrictive nature of the blood-brain barrier (BBB). Cell-based assays provide an indispensable platform for the initial stages of drug discovery, offering a scalable and biologically relevant environment to screen compounds, elucidate mechanisms of action, and identify potential neurotoxicity. This guide provides an in-depth overview of key in vitro models and protocols, from foundational single-cell-type cultures to complex co-culture and BBB models. We will explore the causality behind experimental choices and present detailed, self-validating protocols for assessing neuronal health, function, neuroinflammation, and BBB permeability, designed for researchers, scientists, and drug development professionals.

Section 1: Foundational Cell Models for CNS Research

The choice of a cellular model is the most critical first step in designing a CNS drug discovery campaign. The model must be complex enough to provide physiologically relevant data yet simple enough to ensure reproducibility and scalability. Each model system offers unique advantages and limitations.

Primary Neuronal Cultures

Primary neurons, freshly isolated from rodent brain tissue (e.g., cortex, hippocampus), are considered a gold standard for many neuropharmacology studies because they closely mimic the electrophysiological and biochemical properties of neurons in vivo.[1][2] They form functional synaptic networks, making them ideal for studying synaptic transmission and plasticity.[1]

Causality in Practice: The use of embryonic tissue (typically E17-E18 for rats) is crucial because neurons at this stage are still post-mitotic but have not yet formed extensive connections, making them more amenable to dissociation and survival in culture. Defined, serum-free media are now standard, as serum can introduce variability and promote the overgrowth of glial cells.[2]

Astrocyte Cultures

Astrocytes are the most abundant cell type in the CNS and play critical roles in metabolic support for neurons, neurotransmitter recycling (especially glutamate), and maintenance of the BBB.[3][4][5] In drug discovery, they are essential for studying neuroprotection, neuroinflammation, and toxicity.[4][6] Reactive astrogliosis, a response to CNS injury, is a key pathological feature in many diseases and can be modeled in vitro.[3]

Microglia Cultures

As the resident immune cells of the CNS, microglia are central to neuroinflammatory processes.[7][8] They are highly sensitive to their environment and can adopt different activation states, from a "resting" surveillance state to a pro-inflammatory or anti-inflammatory phenotype.[9] Assays using microglia are vital for screening compounds that aim to modulate neuroinflammation, a key component of neurodegenerative diseases.[10]

Co-Culture and 3D Systems

While monocultures are valuable, they lack the intricate cell-to-cell communication that defines the CNS. Co-culture systems, which combine neurons with astrocytes and/or microglia, provide a more physiologically relevant environment.[11] For example, astrocytes are known to be required for robust synaptogenesis and neurotransmission in cultured neurons.[6] Advanced 3D models, such as spheroids and organoids, further bridge the gap between 2D cultures and the in vivo brain, offering improved models for developmental neurotoxicity and disease modeling.[12]

Induced Pluripotent Stem Cell (iPSC)-Derived Models

A significant breakthrough in CNS modeling is the use of human iPSCs, which can be differentiated into various neuronal and glial subtypes. This technology allows for the creation of patient-specific disease models, retaining the genetic background of the donor.[9][13] These models are becoming indispensable for studying the genetic basis of neurological disorders and for screening compounds in a human-relevant context.[14]

In Vitro Blood-Brain Barrier (BBB) Models

The BBB severely restricts the entry of most therapeutics into the brain.[15][16] Therefore, assessing a compound's ability to cross this barrier is a critical step. In vitro BBB models, typically grown on microporous membranes in Transwell™ inserts, are essential tools for this purpose.[17] Simple models use a monolayer of brain endothelial cells, while more advanced co-culture models incorporate astrocytes and pericytes to induce the formation of a tighter barrier.[16][17][18]

Table 1: Comparison of Common CNS Cell Models
Model TypeKey AdvantagesKey LimitationsPrimary Applications
Primary Rodent Neurons High physiological relevance, form functional networks.[1]Batch-to-batch variability, labor-intensive, non-human origin.[2]Functional screening, neurotoxicity, mechanism of action.
Primary Rodent Glia Reflect in vivo functions (e.g., inflammation, support).[5]Can de-differentiate in culture, potential for over-proliferation.Neuroinflammation, neuroprotection, gliosis studies.
Immortalized Cell Lines High reproducibility, easy to culture, suitable for HTS.May not fully recapitulate primary cell phenotypes or functions.[19]High-throughput screening (HTS), initial toxicity screens.
Human iPSC-Derived Cells Human origin, patient-specific disease modeling, unlimited supply.[13]Differentiation protocols can be long and costly, potential for immaturity.Disease modeling, personalized medicine, DNT screening.
3D / Co-Culture Models Better mimic in vivo tissue architecture and cell interactions.[11][12]More complex to establish and analyze, may limit HTS feasibility.Complex disease modeling, barrier function studies.

Section 2: Key Phenotypic and Functional Assays

Once a suitable cell model is established, a battery of assays can be employed to assess the effects of novel compounds. The following protocols are foundational examples that can be adapted for specific research questions.

Neuronal Viability and Neurotoxicity Assays

The first step in characterizing a compound is to determine its effect on cell survival. High-content imaging (HCI) allows for the simultaneous measurement of multiple cytotoxicity indicators.

Protocol: Multiplexed Neurotoxicity Assay
  • Cell Plating: Plate primary or iPSC-derived neurons in 96- or 384-well imaging plates coated with a suitable substrate (e.g., Poly-D-Lysine).[20] Allow cells to mature for at least 7-10 days in vitro (DIV) to form a stable network.

  • Compound Treatment: Prepare a serial dilution of the test compound. Add compounds to the wells and incubate for a relevant time period (e.g., 24-72 hours). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., Triton™ X-100).

  • Staining: Add a cocktail of fluorescent dyes directly to the live cell media. A common combination includes:

    • Hoechst 33342: A cell-permeant dye that stains the nuclei of all cells (live and dead).

    • Propidium Iodide (PI) or similar: A cell-impermeant dye that only enters cells with compromised membranes, staining the nuclei of dead cells.[21]

    • Calcein-AM: A cell-permeant dye that is cleaved by esterases in live cells to produce a green fluorescent signal, staining the cytoplasm of viable cells.

  • Imaging: Acquire images using a high-content imaging system. Use filter sets appropriate for the chosen dyes (e.g., DAPI for Hoechst, FITC for Calcein-AM, TRITC for PI).

  • Analysis: Use automated image analysis software to identify and count the total number of cells (Hoechst-positive) and the number of dead cells (PI-positive).[22] Viability is calculated as the percentage of live cells (Total - Dead) / Total.

  • Interpretation: Plot cell viability against compound concentration to generate a dose-response curve and calculate the IC50 value, the concentration at which 50% of cell viability is lost.

Neurite Outgrowth and Synaptogenesis Assays

Structural plasticity, including the growth of neurites and the formation of synapses, is fundamental to CNS function and can be disrupted in disease.[23][24]

Workflow for Structural Plasticity Assessment

G cluster_0 Phase 1: Culture & Treatment cluster_1 Phase 2: Immunocytochemistry (ICC) cluster_2 Phase 3: Imaging & Analysis Plating Plate Neurons (e.g., Rat E18 Cortical) in 384-well plates Treatment Treat with compounds at desired concentrations (e.g., for 72 hours) Plating->Treatment Fixation Fix cells with 4% PFA Treatment->Fixation Staining Stain for key markers: - β-III Tubulin (Neurons) - MAP2 (Dendrites) - Synapsin I (Presynaptic) - PSD-95 (Postsynaptic) - DAPI (Nuclei) Fixation->Staining Imaging Acquire multi-channel images on High-Content Imager Staining->Imaging Analysis Automated Image Analysis: - Neurite total length/branching - Synaptic puncta count - Puncta colocalization Imaging->Analysis Result Data Output: Dose-response curves for neurite growth & synapse density Analysis->Result

Caption: High-content workflow for assessing neuroplasticity.

Protocol: High-Content Synaptogenesis Assay
  • Cell Culture: Plate primary cortical neurons in 384-well imaging plates and culture for at least 7 DIV.[23]

  • Compound Treatment: Treat neurons with compounds for a period sufficient to observe changes in synaptic density (e.g., 72 hours to 6 days).[23]

  • Immunostaining: Fix the cells and perform immunocytochemistry using antibodies against:

    • A neuronal marker (e.g., β-III Tubulin or MAP2) to identify neurites.

    • A presynaptic marker (e.g., Synapsin I).

    • A postsynaptic marker (e.g., PSD-95).[25]

    • A nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis: Use an HCS system to image the plates. The analysis software should be configured to:

    • Identify the neuronal network based on the β-III Tubulin/MAP2 signal.

    • Detect and count fluorescent puncta for Synapsin I and PSD-95 along the identified neurites.

    • Quantify the number of colocalized pre- and postsynaptic puncta, which represent putative synapses.[23]

  • Interpretation: Compounds that promote neuroplasticity will increase neurite length, branching, and/or the density of synaptic puncta.

Functional Neuronal Activity Assays

Assessing the electrophysiological activity of neuronal networks provides a direct measure of CNS function.[26] Two dominant techniques are calcium imaging and microelectrode arrays (MEAs).

2.3.1 Calcium Imaging

Intracellular calcium concentration ([Ca2+]i) is tightly linked to neuronal activity.[27][28] When a neuron fires an action potential, voltage-gated calcium channels open, leading to a rapid influx of Ca2+ that can be visualized with fluorescent indicators.[29]

Protocol: High-Throughput Calcium Imaging
  • Cell Culture: Plate neurons in 96- or 384-well black, clear-bottom imaging plates. Allow cultures to mature and form active networks (typically >14 DIV).

  • Dye Loading: Incubate the mature cultures with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.[29] The AM ester group allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the active dye inside.

  • Compound Addition: Place the plate into a kinetic imaging reader (e.g., FLIPR® or an automated microscope with environmental control). Add compounds and immediately begin recording fluorescence intensity over time.

  • Data Acquisition: Record a baseline fluorescence for several seconds, then add the compound and continue recording to capture the response. Spontaneous calcium oscillations, indicative of synchronous network activity, can also be monitored.[27]

  • Analysis: Analyze the resulting kinetic traces to quantify parameters such as peak fluorescence intensity, frequency of oscillations, and the number of responding cells.

  • Interpretation: Excitatory compounds will increase the frequency and amplitude of calcium transients, while inhibitory compounds will suppress them.

2.3.2 Microelectrode Array (MEA) Assays

MEAs are multi-well plates with integrated microelectrodes in the bottom of each well, allowing for non-invasive, label-free recording of extracellular field potentials from neuronal networks over long periods (days to weeks).[30][31][32]

MEA Experimental Workflow

G cluster_0 Data Analysis Plating Plate neurons directly onto MEA plate Maturation Culture for 2-4 weeks Monitor network development Plating->Maturation Baseline Record baseline spontaneous activity Maturation->Baseline Dosing Dose with compound Baseline->Dosing Recording Record post-dose activity Dosing->Recording Washout Washout compound (optional) Recording->Washout Analysis Extract parameters: - Weighted Mean Firing Rate - Burst Frequency - Network Synchrony Recording->Analysis Recovery Record recovery Washout->Recovery Recovery->Analysis

Caption: Workflow for a typical MEA compound screening experiment.

Interpretation of MEA Data: MEA systems provide rich datasets. Key parameters include:

  • Activity: Mean firing rate indicates the overall excitability of the network.

  • Bursting: Neurons often fire in high-frequency "bursts." Changes in burst duration or frequency can indicate compound effects.

  • Synchrony: A measure of how correlated the firing is across different electrodes in the network. Seizure-inducing compounds often dramatically increase network synchrony.

Microglial Activation and Neuroinflammation Assays

These assays measure the inflammatory response of microglia to stimuli and the ability of compounds to modulate this response.

Protocol: Microglial Phagocytosis Assay
  • Cell Culture: Plate primary or iPSC-derived microglia. To model a "resting" state, culture in serum-free conditions.[7]

  • Priming (Optional): To mimic a pro-inflammatory environment, prime the microglia with a stimulus like lipopolysaccharide (LPS).[8][10]

  • Compound Incubation: Pre-incubate the cells with the test compound.

  • Phagocytosis: Add a fluorescently labeled substrate for phagocytosis, such as pH-sensitive bioparticles (which only fluoresce in the acidic environment of the phagosome) or fluorescently labeled Aβ fibrils.[7][33]

  • Detection: Monitor the uptake of the fluorescent substrate in real-time using a live-cell imaging system or as an endpoint assay using a plate reader or flow cytometry.[7][33]

  • Interpretation: An increase in fluorescence indicates enhanced phagocytosis, which could be beneficial in clearing pathological proteins. A decrease may indicate an anti-inflammatory effect that reduces excessive phagocytic activity.

Mitochondrial Function and Oxidative Stress Assays

Mitochondrial dysfunction and oxidative stress are common pathological mechanisms in many neurodegenerative diseases.[34][35]

Protocol: High-Content Mitochondrial Health Assay
  • Cell Culture: Plate neurons in imaging-compatible plates.

  • Compound Treatment: Expose cells to the test compound. To induce stress, co-treat with a known mitochondrial toxin (e.g., rotenone) or an inducer of oxidative stress (e.g., H2O2).[22]

  • Staining: Use a cocktail of fluorescent probes to assess multiple parameters simultaneously:

    • Mitochondrial Membrane Potential (ΔΨm): Use a potentiometric dye like TMRM or TMRE.[36] In healthy mitochondria with a high membrane potential, the dye accumulates and gives a bright signal. Depolarization leads to a loss of signal.

    • Mitochondrial ROS: Use a probe like MitoSOX™ Red, which specifically detects superoxide within the mitochondria.

    • Cell Viability: Include Hoechst and PI as described in section 2.1.

  • Imaging and Analysis: Acquire and analyze images using an HCS platform. The software can segment individual cells and then identify mitochondria within each cell to quantify the fluorescence intensity of each probe on a per-cell basis.[22]

  • Interpretation: Neuroprotective compounds may prevent the loss of ΔΨm or the increase in mitochondrial ROS induced by a toxic stimulus.

Blood-Brain Barrier (BBB) Permeability Assay

This assay quantifies the ability of a compound to cross an in vitro BBB model.

Protocol: Transwell™ Permeability Assay
  • Model Setup: Seed brain endothelial cells on the apical (upper) side of a Transwell™ insert. In advanced models, co-culture astrocytes and/or pericytes on the basolateral (lower) side of the membrane.[16][18]

  • Barrier Integrity Check: Culture the model until a tight barrier is formed. Barrier integrity is validated by measuring Trans-Endothelial Electrical Resistance (TEER). High TEER values indicate a tight barrier.[15][18][37]

  • Permeability Assay:

    • Add the test compound to the apical chamber (mimicking the "blood" side).

    • At various time points (e.g., 30, 60, 120 minutes), take a sample from the basolateral chamber (mimicking the "brain" side).

    • Include a low-permeability marker (e.g., Lucifer Yellow or FITC-Dextran) to continuously monitor barrier integrity during the experiment.

  • Quantification: Analyze the concentration of the compound in the basolateral samples using a sensitive analytical method like LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp), a standard measure of permeability.

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Table 2: Typical Parameters for BBB Permeability Classification
Papp Value (cm/s)BBB PermeabilityCNS Drug Potential
> 5.0 x 10⁻⁶HighGood
2.0 - 5.0 x 10⁻⁶MediumPossible
< 2.0 x 10⁻⁶LowPoor

Section 3: High-Throughput Screening (HTS) Considerations

Adapting these complex biological assays for HTS requires careful optimization.[21][38]

  • Miniaturization: Moving from 96-well to 384- or even 1536-well plates increases throughput and reduces reagent costs.[12]

  • Automation: Liquid handling robots are essential for precise and reproducible compound addition, cell plating, and reagent dispensing.

  • Robustness: Assays must have a high signal-to-noise ratio and low well-to-well variability. The Z'-factor is a common statistical parameter used to validate the quality of an HTS assay. A Z' > 0.5 is generally considered excellent.

  • Data Analysis: Automated image analysis and data processing pipelines are critical for handling the large volumes of data generated.[13][39]

Conclusion

Cell-based assays are a powerful and indispensable component of the modern CNS drug discovery pipeline. By starting with simple, robust monocultures for initial screening and progressing to more complex, physiologically relevant co-culture and BBB models for hit validation, researchers can make more informed decisions early in the development process. The assays detailed in this guide provide a solid foundation for assessing the neuroactivity, toxicity, and therapeutic potential of novel compounds, ultimately accelerating the path toward new treatments for debilitating neurological disorders.

References

  • Microglial Activation Assays. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. (n.d.). The Journal of American Medical Science and Research. Retrieved from [Link]

  • Pardeshi, K., & Belgur, C. (2021). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of Applied Pharmaceutical Science, 11(1), 1-13. Retrieved from [Link]

  • Joshi, H., et al. (2020). High-throughput screening of compound neurotoxicity using 3D-cultured neural stem cells on a 384-pillar plate. Bio-protocol, 10(21), e3803. Retrieved from [Link]

  • Delp, J., et al. (2018). A High-Throughput Approach to Identify Specific Neurotoxicants / Developmental Toxicants in Human Neuronal Cell Function Assays. ALTEX, 35(2), 235-249. Retrieved from [Link]

  • Timmerman, R., et al. (2022). Assaying Microglia Functions In Vitro. Cells, 11(21), 3438. Retrieved from [Link]

  • In Vitro & In Vivo Electrophysiology Studies. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Neuronal Electrophysiology Assay Services. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Neurotoxicity Screening with High-Throughput Microelectrode Arrays. (2013). Axion BioSystems. Retrieved from [Link]

  • Sirenko, O., et al. (n.d.). High-throughput High-Content Screening for Developmental Neurotoxicity in Human iPSC-derived Neurons. Molecular Devices. Retrieved from [Link]

  • Radio, N. M., et al. (2008). Development of a High-Throughput Screening Assay for Chemical Effects on Proliferation and Viability of Immortalized Human Neural Progenitor Cells. Toxicological Sciences, 105(2), 355-365. Retrieved from [Link]

  • In Vitro Assays | Electrophysiology. (n.d.). AXXAM. Retrieved from [Link]

  • Brown, R. C., et al. (2016). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Neuroanatomy, 10, 68. Retrieved from [Link]

  • Primary Neuronal Cell Cultures Research Tools. (n.d.). NeuroProof. Retrieved from [Link]

  • In Vitro Blood Brain Barrier Permeability Assessment. (2024). Visikol. Retrieved from [Link]

  • Cell-based Assays. (n.d.). MD Biosciences. Retrieved from [Link]

  • Calcium imaging. (n.d.). Neurotar. Retrieved from [Link]

  • Inventing a new in vitro model for the blood brain barrier. (2023). Cellomatics Biosciences. Retrieved from [Link]

  • Calcium Assays. (n.d.). BrainXell. Retrieved from [Link]

  • Calcium Imaging Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • He, Y., et al. (2018). An Overview of in vitro Methods to Study Microglia. Frontiers in Cellular Neuroscience, 12, 148. Retrieved from [Link]

  • Sidoryk-Wegrzynowicz, M., & Aschner, M. (2013). Oxidative events in neuronal and glial cell-enriched fractions of rat cerebral cortex. Glia, 61(4), 579-590. Retrieved from [Link]

  • Calcium Imaging Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Cui, J., et al. (2023). Phenotypic Screening with Primary and Human iPSC-derived Neurons. SLAS Discovery, 28(6), 135-146. Retrieved from [Link]

  • Grienberger, C., & Konnerth, A. (2012). Two-photon calcium imaging of neuronal activity. Nature Methods, 9(2), 121-134. Retrieved from [Link]

  • Characterization of in vitro cortical networks and their responses to neuroactive compounds. (n.d.). Axion BioSystems. Retrieved from [Link]

  • Beaudoin, G. M., et al. (2019). Culturing primary neurons from rat hippocampus and cortex. Biochemical Society Transactions, 47(2), 675-683. Retrieved from [Link]

  • Translational Neuroinflammation Assays for High-Throughput In Vitro Screening. (2023). Scantox. Retrieved from [Link]

  • High-Content Analysis of Mitochondrial Function in iPSC-Derived Neurons. (2018). Springer Protocols. Retrieved from [Link]

  • In Vitro Assays of Neurite Outgrowth and Synapse Formation Using Thermoplasmonic Ablation Technique. (2023). Biochip Journal, 17(4), 458-467. Retrieved from [Link]

  • Development of high content in vitro assays for the assessment of structural neuroplasticity. (n.d.). Cellectricon. Retrieved from [Link]

  • Neurite Outgrowth Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Liddelow, S. A., & Barres, B. A. (2015). Astrocyte form and function in the developing CNS. Current Opinion in Neurobiology, 32, 54-63. Retrieved from [Link]

  • Little, D., et al. (2018). High content analysis of mitochondrial function in iPSC-derived neurons. UCL Discovery. Retrieved from [Link]

  • In vitro electrophysiological drug testing on neuronal networks derived from human induced pluripotent stem cells. (2022). University of Twente Research Information. Retrieved from [Link]

  • Microglia Phagocytosis Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Boddeke, E. W. G. M., et al. (2022). High-Throughput Analysis of Astrocyte Cultures Shows Prevention of Reactive Astrogliosis by the Multi-Nutrient Combination Fortasyn Connect. International Journal of Molecular Sciences, 23(9), 4609. Retrieved from [Link]

  • Explore ScienCell's Animal Astrocytes for Your CNS Research! (2023). ScienCell. Retrieved from [Link]

  • Neuron, Astrocyte & Microglia Co-Culture Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Verkhratsky, A., & Butt, A. M. (2023). Astrocytes in the central nervous system and their functions in health and disease: A review. World Journal of Biological Chemistry, 14(3), 18-36. Retrieved from [Link]

  • Little, D., et al. (2018). A single cell high content assay detects mitochondrial dysfunction in iPSC-derived neurons with mutations in SNCA. Scientific Reports, 8(1), 9495. Retrieved from [Link]

  • Kim, H. S., et al. (2021). Crosstalk between Neuron and Glial Cells in Oxidative Injury and Neuroprotection. Molecules, 26(24), 7485. Retrieved from [Link]

  • Butterfield, D. A., & Halliwell, B. (2023). Roles of Oxidative Stress in Synaptic Dysfunction and Neuronal Cell Death in Alzheimer's Disease. Antioxidants, 12(8), 1606. Retrieved from [Link]

  • Drerup, C. M., & Nechiporuk, A. V. (2018). Analyzing Neuronal Mitochondria in vivo Using Fluorescent Reporters in Zebrafish. Methods in Molecular Biology, 1782, 179-192. Retrieved from [Link]

  • EXAMINING OXIDATIVE STRESS MODELS IN MOUSE NEURON HT-22 CELLS TO EXPLORE NEUROPROTECTIVE EFFECTS OF ANTIOXIDANT COMPOUNDS. (2023). TCU Digital Repository. Retrieved from [Link]

  • An, J. Y., & Jope, R. S. (2021). Overview of methods that determine mitochondrial function in human disease. Mitochondrion, 57, 139-150. Retrieved from [Link]

  • Chen, H., et al. (2021). Crosstalk Between the Oxidative Stress and Glia Cells After Stroke: From Mechanism to Therapies. Frontiers in Cellular Neuroscience, 15, 765452. Retrieved from [Link]

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High-Affinity Radioligand Binding Assays for Piperazine Derivatives: Protocols & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Introduction: The Piperazine Pharmacophore in Neuropsychiatry

Piperazine derivatives represent a cornerstone scaffold in medicinal chemistry, particularly for neuropsychiatric drug development. Their structural versatility allows them to act as "privileged structures" for G-Protein Coupled Receptors (GPCRs), most notably Serotonin (5-HT) and Dopamine (D) receptors.

Prominent examples include Aripiprazole (D2 partial agonist/5-HT1A agonist) and Buspirone (5-HT1A agonist). However, the physicochemical properties of piperazines—specifically their lipophilicity and basicity (


)—present unique challenges in radioligand binding assays. These include high non-specific binding (NSB), "filter effects," and complex polypharmacology (binding to multiple receptor subtypes).

This guide provides a rigorous, field-validated protocol for characterizing piperazine derivatives, focusing on distinguishing true receptor affinity from experimental artifacts.

Experimental Design Strategy

Receptor System Selection

For piperazine derivatives, using recombinant cell membranes (e.g., CHO or HEK-293 stably expressing h5-HT1A or hD2) is superior to native tissue homogenates.

  • Reasoning: Piperazines are often "dirty drugs" with affinity for

    
    -adrenergic and histamine receptors. Recombinant systems isolate the target, eliminating cross-reactivity noise.
    
Radioligand Selection Rules

The choice of radioligand dictates the conformation of the receptor you are probing.

Target ReceptorRecommended RadioligandType

(Approx)
Notes
5-HT1A

Agonist1.0 nMGold standard for agonist-preferring state.
5-HT1A

Antagonist0.2 nMLabels total receptor population (G-protein coupled & uncoupled).
D2 (Dopamine)

Antagonist0.1 nMHigh affinity, but lipophilic (prone to NSB).
D2 (Dopamine)

Antagonist1-2 nMMore hydrophilic; lower NSB than Spiperone.

Critical Insight: Piperazine derivatives often exhibit functional selectivity . If your compound is a partial agonist (like aripiprazole), its


 may differ significantly depending on whether you use an agonist or antagonist radioligand due to the "GTP shift."

Detailed Protocol: Competition Binding Assay

Membrane Preparation (The Foundation)

Standardized for HEK-293/CHO cells expressing 5-HT1A or D2.

  • Harvest: Detach cells using PBS/EDTA (avoid Trypsin to preserve receptor proteins).

  • Lysis: Homogenize cells in ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Polytron (bursts of 5 sec).

  • Wash: Centrifuge at

    
     for 20 min at 4°C. Discard supernatant.
    
  • Repeat: Resuspend pellet in fresh buffer and centrifuge again to remove endogenous neurotransmitters.

  • Storage: Resuspend final pellet in Assay Buffer (see below) to a concentration of ~2-5 mg protein/mL. Aliquot and freeze at -80°C.

Assay Buffer Composition

Piperazines are lipophilic.[1] To minimize stickiness, the buffer must be optimized.

  • Base: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Additives:

    • 0.1% Ascorbic Acid: Prevents oxidation of radioligands (essential for dopaminergic ligands).

    • 0.1% BSA (Bovine Serum Albumin): Crucial for piperazines. Acts as a carrier to prevent the drug from sticking to the plastic walls of the plate.

Assay Workflow (96-Well Format)

Step 1: Plate Preparation

  • Use polypropylene 96-well deep-well plates (polystyrene binds lipophilic drugs).

Step 2: Reaction Assembly (Total Volume: 250 µL)

Component Volume Description
Assay Buffer 150 µL Adjust volume if drug/ligand volumes differ.

| Test Compound | 25 µL | Piperazine derivative (10 concentrations, e.g.,


 to 

M). Dissolved in DMSO (Final DMSO < 1%). | | Radioligand | 25 µL | Fixed concentration (typically equal to its

). | | Membranes | 50 µL | ~10-20 µg protein/well. Added LAST to start reaction. |

Controls:

  • Total Binding (TB): Buffer + Radioligand + Membrane (No competitor).

  • Non-Specific Binding (NSB): Buffer + Radioligand + Membrane + Excess Cold Competitor (e.g., 10 µM Serotonin for 5-HT1A or Haloperidol for D2).

Step 3: Incubation

  • Incubate for 60 minutes at 25°C (Room Temp).

  • Note: Equilibrium time depends on the dissociation rate (

    
    ) of the test compound. Lipophilic piperazines may require longer equilibration (up to 2 hours).
    

Step 4: Termination (Filtration)

  • Pre-soak GF/B or GF/C glass fiber filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour.

    • Why? PEI is cationic; it neutralizes the negative charge of the glass fibers, preventing the positively charged piperazine/radioligand from sticking non-specifically to the filter.

  • Harvest using a vacuum manifold (e.g., PerkinElmer FilterMate).

  • Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

Step 5: Detection

  • Dry filters (50°C for 30 min).[2]

  • Add liquid scintillation cocktail.

  • Count in a MicroBeta counter.[2][3]

Visualization: Assay Workflow & Signaling

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Binding Reaction cluster_2 Phase 3: Data Acquisition Membrane Membrane Prep (HEK-293/CHO) Assembly Assay Assembly (Ligand + Drug + Membrane) Membrane->Assembly Buffer Buffer Optimization (+0.1% BSA, Ascorbate) Buffer->Assembly Filters Filter Pre-treatment (0.3% PEI Soak) Harvest Vacuum Filtration (Wash 3x Ice-Cold) Filters->Harvest Equilibrium Equilibrium Incubation (60 min @ 25°C) Assembly->Equilibrium Competition Equilibrium->Harvest Terminate Count Scintillation Counting (CPM Measurement) Harvest->Count

Caption: Workflow for Radioligand Competition Binding Assay emphasizing critical pre-treatment steps for lipophilic compounds.

Data Analysis & Interpretation

Calculating Specific Binding


  • Quality Control: Specific binding should be >70% of Total Binding. If <50%, the assay noise is too high (see Troubleshooting).

The Cheng-Prusoff Correction

The raw data yields an


 (concentration displacing 50% of specific binding).[4] To determine the intrinsic affinity (

), use the Cheng-Prusoff equation [1]:

[2]
  • 
     : Concentration of radioligand used (nM).[2][5][6]
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Hill Slope ( ) Analysis

Plot


 vs. Response.
  • 
    :  Simple competitive binding (One-site model).
    
  • 
    :  Negative cooperativity or two-site binding .
    
    • Piperazine Context: A shallow slope often indicates the compound binds to both the High-Affinity (G-protein coupled) and Low-Affinity states of the receptor.

Troubleshooting: The "Sticky" Compound Problem

Piperazine derivatives are notorious for high Non-Specific Binding (NSB) due to their lipophilic aromatic rings.

Decision Tree for High NSB

DecisionTree Start Problem: High NSB (>30-40%) CheckFilter Is Radiolabel binding to Filter? Start->CheckFilter FilterYes Yes: Filter Effect CheckFilter->FilterYes Count filters w/o tissue FilterNo No: Membrane Effect CheckFilter->FilterNo Sol1 Solution: Increase PEI to 0.5% or use GF/C filters FilterYes->Sol1 Sol2 Solution: Add 0.1% BSA to Assay Buffer FilterNo->Sol2 CheckSolubility Check Compound Solubility Sol2->CheckSolubility Precip Precipitation observed? CheckSolubility->Precip FixDMSO Reduce conc. or keep DMSO < 1% Precip->FixDMSO Yes

Caption: Troubleshooting logic for reducing Non-Specific Binding (NSB) common in lipophilic piperazine assays.

Key Optimization Tips
  • The "Filter Effect": If your

    
     curve plateaus above 0%, the drug might be binding to the filter, not the receptor.
    
    • Validation: Run a "No Membrane" control. If counts are high, your drug/radioligand is sticking to the filter. Solution: Pre-soak filters in 0.3-0.5% PEI.

  • Ligand Depletion: Ensure Total Binding < 10% of the total radioactivity added. If you bind >10%, the Free Ligand concentration

    
     is no longer constant, invalidating the Cheng-Prusoff equation [2].
    
  • Solubility: Piperazines can precipitate at high concentrations (

    
    ) in aqueous buffer. Watch for a sharp drop-off in binding that looks like displacement but is actually compound crashing out.
    

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology.
  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology.

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). Assay Protocols for 5-HT and Dopamine Receptors.

  • PerkinElmer (Revvity). Radioligand Binding Assay Guide.

Sources

Measuring the Blood-Brain Barrier Permeability of Azetidine Compounds: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Azetidine Scaffold in CNS Drug Discovery and the Imperative of Blood-Brain Barrier Permeability Assessment

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. This highly selective, dynamic interface protects the brain from systemic circulation, but in doing so, restricts the entry of a vast majority of potential drug candidates.[1] The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant interest in medicinal chemistry for CNS applications. Its unique structural and physicochemical properties, including a three-dimensional shape and the ability to act as a bioisosteric replacement for other saturated rings, offer advantages in designing molecules with improved metabolic stability and solubility.[2][3] However, the successful development of azetidine-containing CNS drugs is contingent on their ability to efficiently cross the BBB.

This comprehensive guide provides a detailed overview of the principles and methodologies for assessing the BBB permeability of azetidine compounds. We will delve into both in vitro and in vivo techniques, offering not just step-by-step protocols, but also the scientific rationale behind experimental choices to ensure robust and reproducible data. This document is designed to empower researchers to make informed decisions in the selection and optimization of azetidine-based CNS drug candidates.

The Physicochemical Landscape of CNS-Penetrant Azetidine Compounds

The ability of a small molecule to cross the BBB is heavily influenced by its physicochemical properties. For azetidine compounds, as with other small molecules targeting the CNS, a specific profile is generally desirable to facilitate passive diffusion across the lipid-rich endothelial cell membranes of the BBB.[4]

Key Physicochemical Parameters for CNS Penetration:

PropertyPreferred Range for CNS PenetrationRationale
Molecular Weight (MW) < 450 DaSmaller molecules can more easily diffuse through the tightly packed lipid bilayers of the BBB.
Lipophilicity (cLogP/cLogD) 2 - 4A balance is crucial. Sufficient lipophilicity is needed to partition into the lipid membranes, but excessive lipophilicity can lead to non-specific binding and poor solubility.
Topological Polar Surface Area (TPSA) < 70 ŲA lower TPSA indicates fewer polar functional groups, which reduces the energy barrier for desolvation and entry into the lipophilic membrane interior.
Hydrogen Bond Donors (HBD) 0 - 1A low number of hydrogen bond donors minimizes interactions with the aqueous environment, favoring partitioning into the lipid membrane.

Table 1: Generally accepted physicochemical property ranges for enhanced blood-brain barrier penetration.[5]

The rigid, sp3-rich character of the azetidine ring can contribute favorably to these parameters, offering a scaffold that can be decorated to fine-tune properties for optimal BBB permeability.[2]

In Vitro Assessment of BBB Permeability: A Tiered Approach

In vitro models offer a high-throughput and cost-effective means to screen and rank azetidine compounds for their potential to cross the BBB early in the drug discovery process.[6] A tiered approach, starting with simple, artificial membrane assays and progressing to more complex cell-based models, is often the most efficient strategy.

Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA-BBB assay is a non-cell-based method that models the passive, transcellular diffusion component of BBB penetration.[5][7] It is a rapid and economical first-pass screen to eliminate compounds with poor intrinsic permeability.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: To determine the effective permeability (Pe) of azetidine compounds across an artificial lipid membrane mimicking the BBB.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)[8]

  • Azetidine compound stock solutions (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Porcine brain lipid extract or a synthetic lipid mixture[2]

  • Dodecane or other suitable organic solvent

  • Lucifer yellow (for membrane integrity testing)[7]

  • Positive and negative control compounds (e.g., caffeine and atenolol)

  • Plate reader or LC-MS/MS for quantification

Procedure:

  • Membrane Preparation: Coat the filter of the donor plate with the BBB lipid solution (e.g., 5 µL of a 1% porcine brain lipid in dodecane solution).[9]

  • Compound Preparation: Prepare the azetidine test compounds and controls in PBS (pH 7.4) at a final concentration of, for example, 10 µM with a low percentage of DMSO (e.g., <1%).[9]

  • Assay Setup:

    • Add the appropriate buffer to the acceptor wells.[9]

    • Add the compound solutions to the donor wells.

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) in a humidified chamber to prevent evaporation.[9]

  • Quantification: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis: Calculate the effective permeability (Pe) using the following equation:

    Pe = [-ln(1 - CA(t) / Cequilibrium)] / [(A/VT) * t]

    Where:

    • CA(t) is the concentration in the acceptor well at time t.

    • Cequilibrium is the concentration at equilibrium.

    • A is the filter area.

    • VT is the total volume.

    • t is the incubation time.

Self-Validation:

  • Membrane Integrity: The permeability of a membrane-impermeant marker like Lucifer yellow should be very low.

  • Control Compounds: The permeability of well-characterized high and low permeability compounds should fall within expected ranges.

Tier 2: Cell-Based Transwell Assays

Cell-based models provide a more physiologically relevant system by incorporating cellular components of the BBB, including tight junctions and efflux transporters.[10] Immortalized cell lines such as hCMEC/D3 (human cerebral microvascular endothelial cells) or bEnd.3 (mouse brain endothelial cells) are commonly used. For a more robust model, co-culture with astrocytes can enhance barrier properties.[11]

Protocol 2: In Vitro BBB Permeability using a Transwell Co-culture Model

Objective: To determine the apparent permeability coefficient (Papp) of azetidine compounds across a cellular monolayer mimicking the BBB.

Materials:

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Human or mouse brain endothelial cells (e.g., hCMEC/D3 or bEnd.3)

  • Rat or human astrocytes (for co-culture)

  • Appropriate cell culture media and supplements

  • Trans-Epithelial Electrical Resistance (TEER) measurement system

  • Lucifer yellow or another paracellular marker

  • Azetidine compound stock solutions

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding:

    • Coat the apical side of the Transwell inserts with collagen.

    • Seed the endothelial cells onto the inserts.

    • If using a co-culture model, seed astrocytes on the basolateral side of the insert or in the bottom of the well.

  • Monolayer Formation and Validation:

    • Culture the cells until a confluent monolayer is formed (typically 5-7 days).

    • Monitor the integrity of the monolayer by measuring the TEER daily. A stable and high TEER value (e.g., >150 Ω·cm²) indicates the formation of tight junctions.[12]

    • Confirm low permeability to a paracellular marker like Lucifer yellow.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the transport buffer containing the azetidine test compound to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (acceptor) chamber.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

    • At the end of the experiment, collect a sample from the apical chamber.

  • Bidirectional Permeability (Efflux Ratio):

    • To assess the involvement of efflux transporters like P-glycoprotein (P-gp), perform the permeability experiment in the reverse direction (basolateral to apical).

  • Sample Analysis: Quantify the concentration of the azetidine compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s:

      Papp = (dQ/dt) / (A * C0)

      Where:

      • dQ/dt is the rate of compound appearance in the acceptor chamber.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER):

      ER = Papp (B-A) / Papp (A-B)

      An efflux ratio significantly greater than 2 suggests the compound is a substrate for active efflux.

Self-Validation:

  • TEER and Paracellular Permeability: Consistent and high TEER values, along with low permeability of a paracellular marker, validate the integrity of the cell monolayer.

  • Known Substrates: Include known P-gp substrates (e.g., verapamil) and non-substrates as controls to validate the expression and activity of efflux transporters.

In Vivo Assessment of BBB Permeability: The Gold Standard

While in vitro models are excellent for screening, in vivo studies in animal models are essential to confirm BBB penetration and determine the unbound brain concentration, which is the pharmacologically relevant concentration at the target site.[13]

Workflow for In Vivo BBB Permeability Assessment

G cluster_0 In Vivo BBB Permeability Workflow A Compound Administration (e.g., IV, PO) B Serial Blood Sampling A->B C Brain Tissue Collection (at terminal time point) A->C D Sample Processing (Plasma separation, Brain homogenization) B->D C->D E LC-MS/MS Analysis (Quantification of compound in plasma and brain) D->E F Data Analysis (Calculate Brain-to-Plasma Ratio, Kp,uu) E->F

Caption: A generalized workflow for determining the in vivo BBB permeability of azetidine compounds.

Protocol 3: In Vivo Brain Penetration Study in Rodents

Objective: To determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) of an azetidine compound.

Materials:

  • Rodents (e.g., mice or rats)

  • Azetidine compound formulated for the desired route of administration (e.g., intravenous, oral)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Surgical tools for brain extraction

  • Homogenizer

  • LC-MS/MS system

Procedure:

  • Compound Administration: Administer the azetidine compound to the animals via the chosen route.

  • Pharmacokinetic Sampling:

    • Collect blood samples at multiple time points to determine the plasma concentration-time profile.

    • At a terminal time point (or multiple time points for a full profile), euthanize the animals and collect the brains.

  • Sample Preparation:

    • Process blood samples to obtain plasma.

    • Homogenize the brain tissue in a suitable buffer.[14]

  • Bioanalysis: Quantify the concentration of the azetidine compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.

  • Determination of Unbound Fractions:

    • Determine the fraction of the compound unbound to plasma proteins (fu,p) and brain tissue (fu,brain) using equilibrium dialysis or ultracentrifugation.

  • Data Analysis:

    • Calculate the brain-to-plasma ratio (Kp):

      Kp = Cbrain / Cplasma

    • Calculate the unbound brain-to-unbound plasma ratio (Kp,uu):

      Kp,uu = (Cbrain * fu,brain) / (Cplasma * fu,p)

      A Kp,uu value close to 1 suggests that the compound crosses the BBB primarily by passive diffusion and is not significantly affected by efflux. A Kp,uu << 1 indicates poor brain penetration or significant efflux.

Self-Validation:

  • Pharmacokinetic Profile: The plasma pharmacokinetic profile should be well-defined.

  • Analytical Method Validation: The LC-MS/MS method must be fully validated for accuracy, precision, linearity, and stability in both plasma and brain homogenate.

Analytical Methodology: LC-MS/MS for Azetidine Compound Quantification

Accurate and sensitive quantification of azetidine compounds in biological matrices is critical for reliable BBB permeability assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.[15][16]

Key Considerations for LC-MS/MS Method Development for Azetidine Compounds:

  • Sample Preparation: Protein precipitation is a common and effective method for extracting small molecules from plasma and brain homogenates.[17]

  • Chromatographic Separation: A C18 reversed-phase column with a gradient elution of acetonitrile and water containing a small amount of formic acid is a good starting point for many small molecules, including azetidine derivatives.[16]

  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) in positive ion mode is typically used for quantification, providing high selectivity and sensitivity.

  • Internal Standard: A stable isotope-labeled version of the analyte or a structurally similar compound should be used as an internal standard to correct for matrix effects and variability in extraction and injection.

G cluster_0 LC-MS/MS Analysis Workflow A Biological Sample (Plasma or Brain Homogenate) B Add Internal Standard A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer D->E F LC-MS/MS Injection and Analysis E->F

Sources

experimental protocol for assessing neurotoxicity of piperazine analogs

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Experimental Protocol for Assessing the Neurotoxicity of Piperazine Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of receptors, particularly within the central nervous system (CNS).[1] Its derivatives have been developed as antipsychotics, antidepressants, and anxiolytics. However, this same bioactivity makes the piperazine nucleus a potential source of neurotoxicity. Illicitly synthesized analogs, often termed "designer drugs," are abused for their psychostimulant and hallucinogenic effects, which mimic substances like MDMA by elevating dopamine and serotonin levels.[2][3] Furthermore, even therapeutically intended analogs can exhibit off-target effects leading to adverse neurological outcomes.[4]

A thorough and systematic assessment of the neurotoxic potential of novel piperazine analogs is therefore a critical step in drug development and a public health imperative. This guide provides a comprehensive, tiered experimental strategy to characterize the neurotoxic profile of piperazine compounds, from initial in vitro screening to in vivo behavioral validation. The protocols are designed to be self-validating, with explanations of the scientific rationale behind each step to ensure robust and interpretable data.

Core Mechanisms of Piperazine-Induced Neurotoxicity

The neurotoxic effects of piperazine analogs are typically not caused by a single molecular event but rather by a cascade of interconnected cellular insults. Understanding these pathways is crucial for selecting appropriate assays and interpreting results. The primary mechanisms include disruption of neurotransmitter homeostasis, direct receptor modulation, mitochondrial impairment, and the induction of oxidative stress, ultimately leading to apoptosis.[2][5][6]

Many piperazine derivatives interfere with monoamine transporters, leading to an excess of dopamine and serotonin in the synaptic cleft, which can be excitotoxic.[3] Concurrently, they can directly bind to and modulate key neurotransmitter receptors, such as GABA-A, dopamine, and serotonin receptors, disrupting normal neuronal signaling.[1][7][8] This neuronal overstimulation places a high metabolic demand on the cells, leading to mitochondrial dysfunction.[9] Impaired mitochondria produce less ATP and generate more reactive oxygen species (ROS), initiating a vicious cycle of oxidative stress that damages cellular components and triggers programmed cell death (apoptosis).[2][9]

Piperazine Neurotoxicity Pathway cluster_0 Molecular Initiating Events cluster_1 Cellular Response & Dysfunction cluster_2 Adverse Outcome Piperazine Analog Piperazine Analog Monoamine Transporter Inhibition Monoamine Transporter Inhibition Piperazine Analog->Monoamine Transporter Inhibition Receptor Modulation Receptor Modulation Piperazine Analog->Receptor Modulation Neurotransmitter Dysregulation Neurotransmitter Dysregulation Monoamine Transporter Inhibition->Neurotransmitter Dysregulation Receptor Modulation->Neurotransmitter Dysregulation Mitochondrial Dysfunction Mitochondrial Dysfunction Neurotransmitter Dysregulation->Mitochondrial Dysfunction Increased Metabolic Demand Oxidative Stress (ROS) Oxidative Stress (ROS) Mitochondrial Dysfunction->Oxidative Stress (ROS) Increased ROS Production Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis ATP Depletion Oxidative Stress (ROS)->Apoptosis Cellular Damage Neuronal Death Neuronal Death Apoptosis->Neuronal Death

Figure 1: Key molecular pathways in piperazine analog neurotoxicity.

A Tiered Strategy for Neurotoxicity Assessment

A logical, tiered approach is recommended to efficiently screen compounds and build a comprehensive neurotoxicity profile. This strategy begins with high-throughput in vitro assays to identify general cytotoxicity and progresses to more complex mechanistic studies and finally to in vivo behavioral assessments for compounds of interest. This approach aligns with guidelines for neurotoxicity risk assessment, which emphasize a case-by-case evaluation based on integrated data.[10][11][12]

Experimental_Workflow Tier2 Tier 2: In Vitro Mechanistic Assays Mitochondria_ROS Protocol 2: Mitochondrial Health & ROS (MMP, ATP, ROS Assays) Tier2->Mitochondria_ROS Receptor_Binding Protocol 3: Receptor Interaction (Radioligand Binding) Tier2->Receptor_Binding Tier3 Tier 3: In Vivo Functional Assessment Motor_Coordination Protocol 4: Motor Coordination (Rotarod Test) Tier3->Motor_Coordination Learning_Memory Protocol 5: Learning & Memory (Y-Maze Test) Tier3->Learning_Memory Mitochondria_ROS->Tier3 If mechanism indicated Receptor_Binding->Tier3 If potent binder Cytotoxicity Cytotoxicity Cytotoxicity->Tier2 If cytotoxic

Figure 2: A tiered experimental workflow for assessing neurotoxicity.

Part 1: In Vitro Neurotoxicity Assessment

In vitro models provide a controlled environment for initial toxicity screening and mechanistic investigation. Human neuroblastoma cell lines, such as SH-SY5Y, are widely used because they can be differentiated to exhibit neuron-like characteristics and are suitable for medium- to high-throughput screening.[13][14] For more biologically relevant data, human induced pluripotent stem cell (iPSC)-derived neurons or primary neuronal cultures can be employed.[15][16][17]

Protocol 1: Initial Cytotoxicity Screening in SH-SY5Y Cells

Rationale: This initial screen aims to determine the concentration range over which a piperazine analog induces general cell death. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay measures metabolic activity as an indicator of cell viability, while the lactate dehydrogenase (LDH) assay measures membrane integrity by quantifying LDH release from damaged cells.[13][14] Using both provides a more robust assessment of cytotoxicity.

Methodology:

  • Cell Culture: Culture human SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin). For a more neuron-like phenotype, differentiate the cells by treating with retinoic acid (10 µM) for 5-7 days prior to the experiment.[18]

  • Plating: Seed differentiated SH-SY5Y cells into a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the piperazine analog in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.

  • LDH Assay (Performed first):

    • Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (as per manufacturer's instructions) to each well.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 490 nm using a microplate reader.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to the remaining medium in the original cell plate.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability (%) relative to the vehicle control. Plot the concentration-response curves and determine the IC50 (half-maximal inhibitory concentration) values.

Assay EndpointPrincipleTypical Data Output
MTT Assay Measures mitochondrial reductase activity% Cell Viability, IC50
LDH Assay Measures release of cytosolic enzyme% Cytotoxicity, EC50
Protocol 2: Mechanistic Assays for Mitochondrial Function and Oxidative Stress

Rationale: Since mitochondrial dysfunction is a known mechanism of piperazine toxicity, it is crucial to assess mitochondrial health directly.[2][9] This can be achieved by measuring the mitochondrial membrane potential (MMP), cellular ATP levels, and the production of reactive oxygen species (ROS).[19][20]

Methodology (using a 96-well plate format):

  • Cell Culture and Treatment: Plate and treat differentiated SH-SY5Y cells with sub-lethal concentrations of the piperazine analog (e.g., at or below the IC25 from Protocol 1) for a shorter duration (e.g., 6-24 hours).

  • Mitochondrial Membrane Potential (MMP) Assay:

    • Use a fluorescent dye like TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1.[20]

    • After treatment, remove the medium and incubate cells with the dye (e.g., 100 nM TMRM) for 30 minutes at 37°C.

    • Wash the cells with PBS.

    • Measure fluorescence using a microplate reader or high-content imaging system. A decrease in fluorescence indicates mitochondrial depolarization.

  • ATP Level Assay:

    • Use a luciferase-based ATP assay kit.

    • After treatment, lyse the cells according to the kit protocol.

    • Transfer the lysate to a white-walled 96-well plate.

    • Add the luciferase reagent and measure luminescence immediately. A decrease in luminescence indicates ATP depletion.[9]

  • Reactive Oxygen Species (ROS) Assay:

    • Use a fluorescent probe like DCFDA (2',7'-dichlorofluorescin diacetate).[20]

    • After treatment, incubate cells with DCFDA (e.g., 10 µM) for 30-60 minutes at 37°C.

    • Wash the cells with PBS.

    • Measure fluorescence. An increase in fluorescence indicates elevated ROS production.

Protocol 3: Assessment of Neurotransmitter Receptor Interaction

Rationale: Many piperazine analogs derive their psychoactive and toxic effects from interactions with dopamine and serotonin receptors.[1][8] Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Methodology (High-Level Outline):

  • Source of Receptors: Use commercially available cell membranes from cell lines stably expressing the human receptor of interest (e.g., dopamine D2, serotonin 5-HT1A, or 5-HT2A receptors).[8]

  • Competitive Binding Assay:

    • Incubate the cell membranes with a known radiolabeled ligand (e.g., [3H]-Spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (the piperazine analog).

    • The test compound will compete with the radioligand for binding to the receptor.

  • Separation and Detection: After incubation, separate the bound and free radioligand via rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand on the filters using a scintillation counter.

  • Data Analysis: Determine the ability of the piperazine analog to displace the radioligand and calculate its inhibition constant (Ki), which reflects its binding affinity for the receptor.

Part 2: In Vivo Neurotoxicity Assessment

In vivo studies are essential to understand how a compound affects a whole, integrated biological system, including its impact on complex behaviors.[21][22] Rodent models are commonly used for this purpose. All animal procedures must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 4: Assessment of Motor Coordination (Rotarod Test)

Rationale: The rotarod test is a widely used method to assess motor coordination, balance, and motor learning in rodents.[23][24] Deficits in this test can indicate adverse effects on the cerebellum or basal ganglia, which are involved in motor control.

Methodology:

  • Apparatus: Use a standard rotarod apparatus with an accelerating rod.

  • Acclimation and Training: Handle the animals for several days before the test to reduce stress.[23] Train the mice or rats on the rotarod at a constant low speed (e.g., 4 RPM) for 2-3 days, with several trials per day, until they can stay on for a predetermined time (e.g., 60 seconds).

  • Dosing: Administer the piperazine analog or vehicle control via an appropriate route (e.g., intraperitoneal injection). The dose should be based on previous toxicity or efficacy studies.

  • Testing: At a specified time post-dosing (e.g., 30 minutes), place the animal on the rotarod.

    • Start the rod, accelerating from 4 to 40 RPM over a period of 5 minutes.

    • Record the latency to fall from the rod or the time until the animal passively rotates with the rod for two consecutive revolutions.

    • Perform 3 trials per animal with an inter-trial interval of at least 15 minutes.

  • Data Analysis: Compare the average latency to fall between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 5: Assessment of Learning and Memory (Y-Maze Test)

Rationale: The Y-maze spontaneous alternation task is a simple and effective test for assessing spatial working memory, which is dependent on hippocampal function.[25][26] Rodents have a natural tendency to explore novel environments. This test measures their ability to remember which arms of the maze they have recently visited.

Methodology:

  • Apparatus: A Y-shaped maze with three identical arms. Visual cues can be placed around the maze to aid spatial navigation.

  • Acclimation: Place the animal in the testing room for at least 30 minutes before the trial to acclimate.

  • Dosing: Administer the piperazine analog or vehicle control as described in Protocol 4.

  • Testing:

    • At a specified time post-dosing, place the animal at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).

    • Record the sequence of arm entries using video tracking software or a manual observer. An arm entry is counted when all four paws of the animal are within the arm.

  • Data Analysis:

    • An "alternation" is defined as a sequence of three consecutive entries into different arms (e.g., A, then B, then C).

    • Calculate the percentage of spontaneous alternation as: [(Number of Alternations) / (Total Arm Entries - 2)] * 100.

    • Also, record the total number of arm entries as a measure of general locomotor activity.

    • Compare the percent alternation and total arm entries between groups. A significant reduction in alternation percentage without a change in total arm entries suggests a deficit in spatial working memory.

Conclusion

The experimental framework outlined in this guide provides a robust system for evaluating the neurotoxic potential of piperazine analogs. By progressing through a tiered system of in vitro and in vivo assays, researchers can efficiently identify hazardous compounds, elucidate their mechanisms of action, and characterize their effects on complex neurological functions. This comprehensive approach ensures scientific integrity and provides the critical data needed for informed decision-making in drug development and public safety assessment.

References

  • U.S. Environmental Protection Agency. (1998). Guidelines for Neurotoxicity Risk Assessment. [Link][10][11]

  • Tilson, H. A. (1998). EPA's Neurotoxicity Risk Assessment Guidelines. Toxicological Sciences, 43(2), 149–155. [Link][12][27]

  • OECD. (2004). Guidance Document for Neurotoxicity Testing. OECD Series on Testing and Assessment, No. 20. [Link][28]

  • NeuroProof. (n.d.). Primary Neuronal Cell Cultures Research Tools. [Link][15]

  • Khayate, N., et al. (2022). Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives. Journal of Medicinal Chemistry, 65(2), 1388–1406. [Link][7]

  • Bialecki, J., et al. (2013). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. Biochemical Pharmacology, 86(4), 534-543. [Link][29][30]

  • Singh, S., et al. (2018). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Neurotoxicology and Teratology, 66, 49-57. [Link][2]

  • Kulkarni, Y. A., & Ghaisas, S. D. (2021). A short review on behavioural assessment methods in rodents. Journal of Pharmaceutical Negative Results, 12(Special Issue 1), 20-25. [Link][21]

  • D'Avanzo, C., et al. (2019). Functional and Mechanistic Neurotoxicity Profiling Using Human iPSC-Derived Neural 3D Cultures. Toxicological Sciences, 168(1), 176–191. [Link][16]

  • Lehotzky, K. (1997). Animal Models for Assessment of Neurotoxicity. Central European Journal of Occupational and Environmental Medicine, 3(4), 323-326. [Link][22]

  • JoVE Science Education Database. (2011). Behavioral Phenotyping of Rodents. [Link][25]

  • da Silva, R. C. G., et al. (2022). Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. Neurotoxicity Research, 40(6), 1653–1663. [Link][13][14]

  • Arbo, M. D., et al. (2020). Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. Journal of Applied Toxicology, 40(3), 363-372. [Link][31]

  • Molecular Devices. (n.d.). High-content screening of neuronal toxicity using iPSC-derived human neurons. [Link][17]

  • Partyka, A., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2206680. [Link][8]

  • Schinder, A. F., et al. (1996). Mitochondrial Dysfunction Is a Primary Event in Glutamate Neurotoxicity. Journal of Neuroscience, 16(19), 6125-6133. [Link][32]

  • Nicholls, D. G., et al. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cell Death & Differentiation, 25(3), 542–572. [Link][19][33]

  • Nelson, P. G. (1978). Neuronal cell cultures as toxicologic test systems. Environmental Health Perspectives, 26, 125–133. [Link][34]

  • Woźniak, E., et al. (2017). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Oxidative Medicine and Cellular Longevity, 2017, 7586208. [Link][9]

  • National Toxicology Program. (2023). Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies. [Link][23]

  • Scantox. (n.d.). Mitochondrial Impairment. [Link][20]

  • Raj, R., & Choonara, Y. E. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5637-5643. [Link][1]

  • Creative Biolabs. (n.d.). Rodent Behavioral Tests for Cognition. [Link][26]

  • Baumann, M. H., et al. (2004). Effects of 'Legal X' piperazine analogs on dopamine and serotonin release in rat brain. Annals of the New York Academy of Sciences, 1025, 189-197. [Link][3]

  • National Industrial Chemicals Notification and Assessment Scheme. (2019). Piperazine: Human health tier II assessment. [Link]

  • Patel, J. R., et al. (2016). Synthesis and biological evaluation of some novel piperazine derivatives. Connect Journals, 16(1), 1-6. [Link][24]

  • Arbo, M. D., et al. (2016). In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells. Journal of Applied Toxicology, 36(1), 121-130. [Link][5]

  • Arbo, M. D., et al. (2019). Piperazine derivatives as dangerous abused compounds. Current Neuropharmacology, 17(11), 1111-1126. [Link][6]

Sources

Application Note: Strategic Integration of 1-(Azetidin-3-yl)-4-benzylpiperazine into Chemical Screening Libraries for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The confluence of privileged scaffolds in a single molecular entity presents a compelling strategy for enriching chemical screening libraries. This guide details the scientific rationale and practical application of 1-(Azetidin-3-yl)-4-benzylpiperazine, a compound that uniquely combines the desirable attributes of three medicinally relevant motifs: the strained azetidine ring, the versatile piperazine core, and the psychoactive benzylpiperazine (BZP) pharmacophore. We provide a comprehensive overview of its physicochemical properties, protocols for its preparation and quality control for high-throughput screening (HTS), and a detailed framework for its application in screening campaigns targeting the central nervous system (CNS). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel, sp³-rich chemical matter to accelerate the discovery of next-generation neurological therapeutics.

Compound Profile & Rationale for Library Inclusion

The strategic value of 1-(Azetidin-3-yl)-4-benzylpiperazine stems from the synergistic combination of its structural components, each contributing favorable characteristics for drug discovery, particularly within the CNS space.

Physicochemical Properties and Drug-Likeness

A molecule's potential for CNS activity is heavily influenced by its ability to cross the blood-brain barrier (BBB). This requires a delicate balance of physicochemical properties.[1][2] 1-(Azetidin-3-yl)-4-benzylpiperazine is positioned favorably within the established parameters for CNS-active compounds.

PropertyValue (Estimated)CNS Drug-Like GuidelineRationale for CNS Penetrance
Molecular Weight (MW) ~231.34 g/mol < 450 g/mol [2]Low molecular weight facilitates passive diffusion across the BBB.
cLogP ~1.5 - 2.51.0 - 3.0[3]Optimal lipophilicity balances membrane permeability and aqueous solubility.
Topological Polar Surface Area (TPSA) ~28.4 Ų< 70 Ų[2][3]Low TPSA is a key indicator of favorable BBB permeability.
Hydrogen Bond Donors (HBD) 1≤ 3[1][]Minimizes desolvation penalty upon entering the lipid bilayer of the BBB.
Hydrogen Bond Acceptors (HBA) 2≤ 7[1]Controlled hydrogen bonding potential is crucial for CNS drugs.
Rotatable Bonds 3≤ 8[2][5]Lower number of rotatable bonds reduces entropic loss upon binding to a target.

Note: Exact values may vary based on the calculation method. These estimates are derived from the compound's structure and known properties of its fragments.

Structural Features and Medicinal Chemistry Rationale
  • The Azetidine Moiety: Azetidines are four-membered, sp³-rich nitrogenous heterocycles that have gained prominence as "next-generation" building blocks.[6][7] Their inherent ring strain and conformational rigidity can confer improved metabolic stability, enhanced aqueous solubility, and provide novel vectors for exploring chemical space compared to more common five- or six-membered rings.[8][9] The secondary amine (N-H) of the azetidine ring serves as a valuable synthetic handle for future lead optimization and structure-activity relationship (SAR) studies.[10]

  • The Piperazine Moiety: The piperazine ring is widely regarded as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in marketed drugs across numerous therapeutic areas.[11][12] Its two nitrogen atoms provide versatile points for chemical modification, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[13][14] In CNS drug design, the piperazine core often serves as a key pharmacophoric element or a linker that improves solubility and target engagement.[13]

  • The Benzylpiperazine (BZP) Core: The BZP pharmacophore is known to possess CNS stimulant properties, primarily through its action on dopaminergic and serotonergic systems.[15][16] It functions as a mixed reuptake inhibitor and releasing agent for dopamine and serotonin, with a mechanism of action that shares similarities with amphetamine, albeit with lower potency.[15][17][18] The inclusion of this core strongly suggests that 1-(Azetidin-3-yl)-4-benzylpiperazine is pre-disposed to interact with neurotransmitter transporters (e.g., DAT, SERT) and G-protein coupled receptors (GPCRs) involved in mood, cognition, and motor control.

Library Preparation and Quality Control (QC)

The integrity of any screening campaign is contingent upon the quality of the compound library. Rigorous QC at every stage is non-negotiable.

Sourcing and Initial Purity Assessment

It is imperative to source 1-(Azetidin-3-yl)-4-benzylpiperazine from a reputable supplier with a certificate of analysis confirming a purity of ≥95%.[19] Upon receipt, identity and purity should be independently verified.

  • Recommended QC Techniques:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity.

    • ¹H-NMR (Proton Nuclear Magnetic Resonance): To verify the chemical structure and identify any potential organic impurities.

Protocol: Preparation of Master Stock Solutions

Objective: To create a high-concentration, stable master stock solution for long-term storage and subsequent plating.

Materials:

  • 1-(Azetidin-3-yl)-4-benzylpiperazine powder (≥95% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), HTS-grade

  • Analytical balance

  • A-grade volumetric flasks

  • Vortex mixer and/or sonicator

  • Cryo-storage vials

Procedure:

  • Calculation: Determine the mass of the compound required to prepare a 10 mM master stock solution. For a MW of 231.34 g/mol , 2.31 mg is needed per 1 mL of DMSO.

  • Weighing: Accurately weigh the compound in a clean, tared container.

  • Dissolution: Add the weighed compound to a volumetric flask. Add approximately 80% of the final volume of anhydrous DMSO.

  • Solubilization: Cap the flask and vortex vigorously. If necessary, use a sonicator bath at room temperature to facilitate complete dissolution. Causality Note: Anhydrous DMSO is used to prevent compound precipitation and degradation from absorbed water over time.

  • Final Volume: Once fully dissolved, bring the solution to the final target volume with DMSO. Invert the flask several times to ensure homogeneity.

  • Aliquoting and Storage: Aliquot the master stock into clearly labeled cryo-vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in a desiccated environment.

Protocol: Preparation of Assay-Ready Plates

Objective: To accurately transfer the compound from the master stock to multi-well plates (e.g., 384-well) for use in HTS assays.[20][21]

Materials:

  • 10 mM Master Stock Solution

  • Acoustic liquid handler (e.g., Echo) or automated pin tool/pipetting workstation

  • 384-well or 1536-well microplates (plate type should be compatible with the assay readout)

  • Plate sealer

Procedure:

  • Plate Mapping: Design a plate map that includes wells for the test compound, positive controls, negative controls (vehicle-only, e.g., DMSO), and empty wells.

  • Thawing: Thaw a single aliquot of the 10 mM master stock at room temperature. Centrifuge briefly to collect the contents at the bottom of the vial.

  • Liquid Handling: Using a calibrated acoustic liquid handler, transfer nanoliter volumes of the stock solution directly to the bottom of the dry assay plate wells to achieve the desired final assay concentration (e.g., 10 µM). Expertise Note: Acoustic transfer is preferred as it is non-contact, highly precise, and minimizes DMSO carryover, which can impact assay performance.

  • Sealing and Storage: Seal the assay-ready plates with a pierceable or peelable seal. Store at -20°C until use.

Library_Preparation_Workflow cluster_0 Compound Acquisition & Validation cluster_1 Stock & Plate Preparation cluster_2 Storage & Use Sourcing Source Compound (≥95% Purity) QC1 Independent QC (LC-MS, NMR) Sourcing->QC1 Verify Identity & Purity StockPrep Prepare 10 mM Master Stock (Anhydrous DMSO) QC1->StockPrep Proceed if Pass PlateGen Generate Assay-Ready Plates (e.g., 384-well, 10 µM) StockPrep->PlateGen Acoustic Transfer Storage Store at -20°C / -80°C (Desiccated) PlateGen->Storage HTS High-Throughput Screen Storage->HTS

Caption: Workflow for compound library preparation and quality control.

Application in High-Throughput Screening (HTS)

The molecular architecture of 1-(Azetidin-3-yl)-4-benzylpiperazine makes it an ideal candidate for screening against CNS targets, particularly those involved in neurotransmission.

Recommended Target Classes and Assay Formats
  • Neurotransmitter Transporters (DAT, SERT, NET): The BZP core is a known modulator of these transporters.

    • Assay Format: Radioligand binding assays using competitor ligands (e.g., [³H]WIN 35,428 for DAT) or fluorescent substrate uptake assays in recombinant cell lines.

  • GPCRs (Dopamine & Serotonin Receptor Subtypes): BZP exhibits agonist activity at various serotonin receptors.[15]

    • Assay Format: Calcium mobilization assays using a FLIPR (Fluorometric Imaging Plate Reader) in cells co-expressing the target receptor and a promiscuous G-protein like Gα16, or cAMP assays for Gs/Gi-coupled receptors.[22]

  • Monoamine Oxidase (MAO-A, MAO-B): As a monoamine-like structure, it could potentially interact with enzymes involved in neurotransmitter metabolism.

    • Assay Format: Commercially available chemiluminescent or fluorescent assays that measure the production of hydrogen peroxide or other byproducts of MAO activity.

Protocol: Primary Screening via FLIPR-based Calcium Mobilization Assay

Objective: To perform a primary, single-concentration screen to identify if the compound modulates a Gq-coupled GPCR of interest.

Materials:

  • HEK293 cells stably expressing the target GPCR.

  • Assay-ready plates containing 1-(Azetidin-3-yl)-4-benzylpiperazine.

  • Cell culture medium, Hank's Balanced Salt Solution (HBSS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

  • Probenecid (an anion-exchange inhibitor to prevent dye leakage).

  • FLIPR instrument or equivalent microplate reader with liquid handling capabilities.

Procedure:

  • Cell Plating: Seed the cells into black-walled, clear-bottom 384-well plates at a predetermined density to achieve a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in HBSS. Aspirate the cell culture medium from the plates and add the loading buffer. Incubate for 45-60 minutes at 37°C. Trustworthiness Note: Consistent cell density and incubation times are critical for a robust assay window.

  • Compound Addition: Place the cell plate and the assay-ready compound plate into the FLIPR instrument. The instrument will transfer a small volume of assay buffer to solubilize the dried compound in the assay-ready plate before transferring it to the cell plate.

  • Data Acquisition: The instrument measures the baseline fluorescence for ~10-20 seconds. It then adds the compound to the cell plate and immediately begins reading the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the kinetic response of calcium mobilization.

  • Hit Identification: A "hit" is defined as a well where the fluorescence signal exceeds a predefined threshold, typically calculated as three times the standard deviation (3σ) above the mean of the negative (vehicle) control wells. The Z-factor, a statistical measure of assay quality, should be consistently >0.5 for the screen to be valid.[21]

Hit Confirmation and Follow-Up Strategy

A primary hit is only the beginning of the discovery process. A rigorous cascade of follow-up experiments is essential to confirm activity and eliminate artifacts.

HTS_Cascade Primary Primary Screen (e.g., 10 µM single point) HitID Hit Identification (Z' > 0.5, Signal > 3σ) Primary->HitID Confirm Hit Confirmation (Fresh solid sample) HitID->Confirm Primary Hits DoseResponse Dose-Response Curve (Determine IC₅₀/EC₅₀) Confirm->DoseResponse Orthogonal Orthogonal Assay (e.g., Binding vs. Functional) DoseResponse->Orthogonal Confirmed Hits SAR Preliminary SAR (Analog purchase/synthesis) Orthogonal->SAR Validate Mechanism LeadOp Lead Optimization SAR->LeadOp

Caption: A typical hit-to-lead screening cascade.
Protocol: Hit Confirmation and Dose-Response Analysis

Objective: To confirm the activity of primary hits and determine their potency.

Procedure:

  • Re-test: Cherry-pick the primary hits from the library plates and re-test them in the primary assay to ensure the activity is reproducible.

  • Fresh Sample: Order or synthesize a fresh powder sample of any confirmed hit to rule out degradation or contamination issues with the library sample.

  • Dose-Response: Prepare a serial dilution of the fresh compound stock (typically 8-10 points, half-log dilutions) and test in the primary assay.

  • Data Analysis: Plot the response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Secondary and Orthogonal Assays

To build confidence in a hit, it is crucial to confirm its activity in a different assay format that measures a distinct biological endpoint. For example, if a hit was identified in a functional calcium mobilization assay for a GPCR, an orthogonal assay would be a radioligand binding assay to confirm direct interaction with the receptor. This helps eliminate false positives arising from assay-specific artifacts (e.g., autofluorescence).

Preliminary Structure-Activity Relationship (SAR)

Once a validated hit is identified, initial SAR can be explored by testing structurally related analogs.[21] For 1-(Azetidin-3-yl)-4-benzylpiperazine, key modifications would include:

  • Azetidine N-H: Acylation, alkylation, or sulfonylation to probe the importance of the hydrogen bond donor.

  • Piperazine N-4: Replacement of the benzyl group with other substituted aryl or alkyl groups to explore the binding pocket.

  • Aryl Ring: Substitution on the phenyl ring of the benzyl group to modulate electronics and sterics.

Conclusion

1-(Azetidin-3-yl)-4-benzylpiperazine represents a high-value addition to any chemical screening library, particularly those focused on CNS drug discovery. Its unique topology, combining the sp³-richness of azetidine with the privileged piperazine scaffold and the CNS-active BZP core, provides a compelling starting point for identifying novel modulators of key neurological targets. By following the rigorous protocols for library preparation, HTS, and hit validation outlined in this guide, researchers can effectively leverage this compound to uncover promising new leads for the treatment of challenging neurological and psychiatric disorders.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 30).
  • Bentham Science Publishers. (2025, June 19). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • BenchChem. (n.d.).
  • ACS Publications. (2022, June 8). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry.
  • BMG LABTECH. (n.d.). High-throughput screening (HTS).
  • BOC Sciences. (n.d.). CNS Targets Library.
  • Enamine. (n.d.). CNS-Targeted Library.
  • Google Books. (n.d.). High Throughput Screening: Methods and Protocols.
  • UCSF Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps.
  • ScienceDaily. (2024, July 2). Using visible light to make pharmaceutical building blocks.
  • Technology Networks. (2019, August 12). Synthetic Azetidines Could Help Simplify Drug Design.
  • Enamine. (2025, March 6). CNS Library.
  • Life Chemicals. (2022, November 7). CNS Focused Screening Library.
  • Otava Chemicals. (n.d.). CNS Library.
  • PubMed. (2026, January 6).
  • Echemi. (n.d.). 1-(Azetidin-3-yl)-4-benzylpiperazine hydrochloride Suppliers.
  • Mary Ann Liebert, Inc., publishers. (n.d.).
  • ResearchGate. (2007, July 18). (PDF)
  • Enamine. (n.d.). Azetidines.
  • Taylor & Francis Online. (2026, January 5).
  • Wikipedia. (n.d.). Benzylpiperazine.
  • Uniprix. (n.d.). Benzylpiperazine (BZP) and TFMPP.
  • European Union. (2018, November 15). BZP/piperazines drug profile.
  • MDPI. (2023, March 7). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches.

Sources

Formulation of 1-(Azetidin-3-yl)-4-benzylpiperazine for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the formulation of 1-(Azetidin-3-yl)-4-benzylpiperazine for in vivo studies. The protocols and application notes herein are designed to ensure scientific integrity, offering field-proven insights and methodologies for the successful preclinical evaluation of this novel compound.

Introduction: Understanding the Molecule

1-(Azetidin-3-yl)-4-benzylpiperazine is a heterocyclic compound featuring both a piperazine and an azetidine moiety. The presence of two basic nitrogen atoms in the piperazine ring and one in the azetidine ring classifies this molecule as a weak base. Consequently, its aqueous solubility is expected to be highly pH-dependent. The benzyl group contributes to the lipophilicity of the molecule, suggesting that the free base will likely have poor solubility in aqueous media at physiological pH.[1] This characteristic necessitates a strategic approach to formulation to ensure complete dissolution and accurate dosing in in vivo studies.

The primary strategy for enhancing the aqueous solubility of such basic compounds is through pH adjustment to form a salt, most commonly a hydrochloride salt.[2][3] This protonation of the basic nitrogen atoms increases the polarity of the molecule, thereby improving its solubility in aqueous vehicles.

Physicochemical Characterization and Pre-formulation Assessment

A thorough understanding of the physicochemical properties of 1-(Azetidin-3-yl)-4-benzylpiperazine is paramount for developing a stable and effective formulation.

Table 1: Predicted Physicochemical Properties and Recommended Actions
PropertyPredicted CharacteristicRecommended Assessment Protocol
Physical Form The free base may be a liquid or a low-melting solid. The hydrochloride salt is expected to be a crystalline solid.Visual inspection and melting point determination.
Aqueous Solubility Poor at neutral pH. Expected to increase significantly at acidic pH.Protocol 1: Equilibrium Solubility (Shake-Flask Method).
pKa Expected to have multiple pKa values corresponding to the three basic nitrogen atoms.pKa determination by potentiometric titration.
LogP Moderate to high, indicating lipophilicity.Determination of the octanol-water partition coefficient.
Stability Benzylpiperazines are generally more stable than phenylpiperazines.[4] Susceptible to oxidation. Solutions should be protected from light and stored at controlled temperatures (2-8°C or -20°C).[3][5]Protocol 2: Short-Term Formulation Stability Assessment.

Protocol 1: Equilibrium Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility of 1-(Azetidin-3-yl)-4-benzylpiperazine in various vehicles.

Materials:

  • 1-(Azetidin-3-yl)-4-benzylpiperazine (free base or salt)

  • Selected vehicles (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, 0.9% saline, 5% dextrose in water (D5W), and various co-solvent mixtures)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters (ensure compatibility with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for quantification

Procedure:

  • Add an excess amount of the solid compound to a glass vial containing a known volume of the test vehicle.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient duration (typically 24-48 hours) to reach equilibrium.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method.

  • Repeat for each vehicle to determine the solubility in mg/mL.

Formulation Development for In Vivo Administration

The choice of formulation will depend on the route of administration, the required dose, and the inherent properties of the compound.

Oral Administration (Gavage)

For oral dosing, the compound can be administered as a solution or a suspension.

Option 1: Aqueous Solution (Preferred)

This approach is recommended if the required dose can be fully dissolved in a physiologically acceptable volume.

  • Vehicle Selection: Start with acidified water (e.g., pH 3-4 with HCl) or a citrate buffer. The dihydrochloride salt of piperazine is highly soluble in water.[3]

  • Co-solvents: If necessary, co-solvents can be incorporated to further enhance solubility. Common examples include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol. It is crucial to use the lowest effective concentration of co-solvents to minimize potential toxicity.[6][7]

  • Surfactants: A non-ionic surfactant such as Tween 80 can be added at a low concentration (e.g., 0.5-2%) to improve wetting and maintain solubility.[8]

Option 2: Aqueous Suspension

If the required dose is too high to be solubilized in a reasonable volume, a uniform and stable suspension is necessary.

  • Vehicle: An aqueous vehicle containing a suspending agent is required. A common choice is 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) in water.[1]

  • Particle Size Reduction: To ensure homogeneity and improve absorption, the particle size of the compound should be reduced by micronization if possible.

Parenteral Administration (Intravenous, Intraperitoneal, Subcutaneous)

Parenteral formulations must be sterile, isotonic, and at a physiologically acceptable pH (typically pH 4-9).

  • Vehicle: The primary vehicle is typically sterile 0.9% saline or 5% dextrose in water (D5W).

  • Solubilization: Due to the poor aqueous solubility of the free base, forming a salt in situ by dissolving the compound in an acidic vehicle is the most common approach. The final pH of the solution should be adjusted to be as close to neutral as possible while maintaining solubility.

  • Co-solvents and Excipients: If solubility remains an issue, the use of co-solvents like DMSO and PEG 400, or solubilizing agents like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD), can be considered.[9][10] It is critical to be aware of the potential for these excipients to cause irritation or have pharmacological effects themselves.[6][8]

Experimental Workflow for Formulation Development

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Vehicle Screening & Optimization cluster_3 Phase 4: Final Formulation & Dosing A Determine Physicochemical Properties (Solubility, pKa, Stability) B Select Route of Administration (Oral vs. Parenteral) A->B C Define Target Dose Concentration B->C D Screen Aqueous Vehicles (pH Adjustment) C->D E Screen Co-solvent/Excipient Combinations D->E If solubility is insufficient F Assess Physical & Chemical Stability (Protocol 2) D->F If solubility is sufficient E->F G Prepare Dosing Formulation F->G Select optimal formulation H Administer to Animals G->H

Caption: Workflow for in vivo formulation development.

Protocol 2: Short-Term Formulation Stability Assessment

This protocol evaluates the stability of the prepared formulation under typical storage and use conditions.

Materials:

  • Prepared dosing formulation of 1-(Azetidin-3-yl)-4-benzylpiperazine

  • Storage containers (e.g., glass vials)

  • Environmental chambers or refrigerators/freezers set to desired temperatures (e.g., 2-8°C, room temperature)

  • HPLC system

Procedure:

  • Prepare a batch of the final dosing formulation.

  • Divide the formulation into several aliquots in appropriate storage containers.

  • Immediately analyze a time-zero (T=0) sample to determine the initial concentration and purity.

  • Store the remaining aliquots under the intended storage conditions (e.g., refrigerated at 2-8°C) and at an accelerated condition (e.g., room temperature).

  • At predetermined time points (e.g., 4 hours, 24 hours, 48 hours, 7 days), withdraw an aliquot from each storage condition.

  • Visually inspect the samples for any signs of precipitation or color change.

  • Analyze the samples by HPLC to determine the concentration of the active compound and to check for the appearance of any degradation products.

  • The formulation is considered stable if the concentration remains within ±10% of the initial concentration and no significant degradation is observed.

Example Formulation Protocols

The following are example protocols and should be adapted based on the empirically determined solubility of your specific batch of 1-(Azetidin-3-yl)-4-benzylpiperazine.

Example 1: Oral Solution (10 mg/mL)
  • Preparation of Vehicle: Prepare a 0.1 M citrate buffer and adjust the pH to 3.5.

  • Dissolution: Weigh the required amount of 1-(Azetidin-3-yl)-4-benzylpiperazine hydrochloride salt. Slowly add the compound to the citrate buffer while stirring.

  • Solubilization Aid (if needed): If complete dissolution is not achieved, add PEG 400 dropwise up to a final concentration of 10% (v/v).

  • Final Volume: Adjust the final volume with the citrate buffer.

  • Filtration: Filter the final solution through a 0.22 µm filter if sterile dosing is required.

Example 2: Intravenous Solution (2 mg/mL)
  • Preparation of Acidic Saline: Prepare sterile 0.9% saline and acidify to approximately pH 3 with sterile 1N HCl.

  • Dissolution: Aseptically weigh the required amount of 1-(Azetidin-3-yl)-4-benzylpiperazine (as free base or HCl salt). Dissolve the compound in the acidic saline with gentle vortexing.

  • pH Adjustment: Slowly add sterile 1N NaOH dropwise to adjust the pH to a range of 4.0-5.0, ensuring the compound remains in solution.

  • Isotonicity: The use of 0.9% saline as the primary vehicle should ensure the final solution is approximately isotonic.

  • Final Check: Visually inspect the final solution for any particulates before administration.

Data Presentation and Interpretation

All quantitative data, such as solubility and stability results, should be summarized in clear and concise tables for easy comparison.

Table 2: Example Solubility Data
VehicleTemperature (°C)Solubility (mg/mL)
Deionized Water25< 0.1
0.9% Saline25< 0.1
PBS (pH 7.4)25< 0.1
0.1N HCl25> 50
10% PEG 400 in Water251.5
20% HP-β-CD in Water258.2
Table 3: Example Stability Data (Storage at 4°C)
Time PointConcentration (mg/mL)% of Initial ConcentrationObservations
T=010.1100%Clear, colorless solution
T=24h9.998.0%Clear, colorless solution
T=48h9.897.0%Clear, colorless solution
T=7 days9.695.0%Clear, colorless solution

Logical Framework for Troubleshooting

G A In Vivo Study Planned B Initial Formulation Fails (Precipitation, Instability) A->B C Is the compound a salt? B->C D Convert to a more soluble salt (e.g., HCl) C->D No E Increase acidity of vehicle (lower pH) C->E Yes H Re-evaluate solubility and stability D->H F Add co-solvents (e.g., PEG 400, DMSO) E->F Still insoluble E->H Soluble G Add solubilizing excipients (e.g., Cyclodextrin) F->G Still insoluble F->H Soluble G->H H->E Unstable or Insoluble I Proceed with optimized formulation H->I Stable & Soluble

Sources

Troubleshooting & Optimization

troubleshooting N-alkylation of piperazine selectivity issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Alkylation of Piperazine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for N-alkylation of piperazine. As a Senior Application Scientist, I understand that while piperazine is a privileged scaffold in medicinal chemistry, controlling its reactivity to achieve selective mono-N-alkylation can be a significant challenge. The comparable nucleophilicity of its two secondary amine nitrogens often leads to mixtures of unreacted starting material, the desired mono-alkylated product, and the undesired di-alkylated byproduct, complicating downstream processes and purification.[1][2]

This guide is designed to provide in-depth, practical solutions to the selectivity issues you may encounter. We will explore the causality behind common problems and offer field-proven strategies to optimize your reactions for clean, high-yielding mono-N-alkylation.

Troubleshooting Guide: Selectivity and Performance Issues

This section directly addresses the most common problems encountered during the N-alkylation of piperazine.

Problem 1: My reaction is yielding primarily the di-alkylated product. How can I improve mono-selectivity?

This is the most frequent challenge. The formation of the di-alkylated product occurs because the second nitrogen atom remains highly nucleophilic after the first alkylation. In some cases, the initial alkylation can even increase the reactivity of the second nitrogen.

The core issue is statistical and kinetic. With two reactive sites of similar basicity (pKa values of 9.73 and 5.35), both nitrogens can act as nucleophiles.[3] If the concentration of the alkylating agent is high relative to piperazine, or if the reaction is run for too long or at elevated temperatures, the probability of a second alkylation event on the mono-substituted intermediate increases dramatically.[1]

  • Strategy A: Stoichiometric Control (Piperazine in Excess)

    • What it is: Using a significant excess of piperazine (typically 4-10 equivalents) relative to the limiting alkylating agent.

    • Why it works: By flooding the reaction with unreacted piperazine, you statistically favor the electrophile (your alkylating agent) encountering a molecule of piperazine rather than the already-mono-alkylated product. This is a simple, atom-uneconomical but often effective method for quick syntheses.[4]

    • When to use it: Ideal for simple, inexpensive piperazine and when a multi-step protecting group strategy is undesirable. Be prepared for a more challenging purification to remove the large excess of piperazine.

  • Strategy B: Slow Addition of the Alkylating Agent

    • What it is: Dissolving the excess piperazine and base in the solvent and then adding the alkylating agent dropwise over an extended period (e.g., 1-3 hours) at a controlled temperature (often starting at 0 °C).

    • Why it works: This technique keeps the instantaneous concentration of the electrophile very low, further enhancing the statistical probability of it reacting with the most abundant nucleophile—the piperazine starting material.

  • Strategy C: In-Situ Protonation (Mono-Salt Formation)

    • What it is: Reacting piperazine with one equivalent of a strong acid (like HCl) to form the piperazine monohydrochloride salt in situ.[5][6]

    • Why it works: Protonating one nitrogen deactivates it, making it non-nucleophilic. The remaining free secondary amine can then be selectively alkylated. This method cleverly uses a proton as a simple and effective protecting group.[5]

Problem 2: My mono-alkylation reaction is clean but the conversion is very low.

Low conversion despite good selectivity often points to issues with reactivity or reaction conditions.

This can be caused by several factors: a poorly reactive alkylating agent, an insufficiently strong base, steric hindrance, or suboptimal temperature and solvent choices.

  • Evaluate Your Electrophile: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride with a low reaction rate, consider switching to the corresponding bromide or iodide. Alternatively, converting an alcohol to a better leaving group, such as a mesylate or tosylate, can significantly enhance reactivity.

  • Optimize the Base: The base neutralizes the acid byproduct (e.g., HBr, HCl) formed during the reaction.

    • Inorganic bases like potassium carbonate (K₂CO₃) or the stronger cesium carbonate (Cs₂CO₃) are excellent choices in polar aprotic solvents like DMF or acetonitrile.[7]

    • Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, but ensure they are strong enough for the specific reaction.[7]

  • Increase Temperature: If the reaction is sluggish at room temperature, gradually increasing the heat can improve the rate.[7] Monitor the reaction closely by TLC or LC-MS, as higher temperatures can also decrease selectivity and lead to di-alkylation.[1]

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can solvate the cation of the base and increase the nucleophilicity of the amine.

Problem 3: I can't separate my mono-alkylated product from the di-alkylated byproduct and starting material.

Purification is often as challenging as the reaction itself due to the similar physical properties of the components.

Piperazine, mono-alkylated piperazine, and di-alkylated piperazine are all basic compounds with relatively high polarity. This makes their separation by standard silica gel chromatography difficult, often resulting in co-elution and poor resolution.

  • Acid-Base Extraction: Exploit the different basicities. The unreacted piperazine is the most basic component.

    • Perform a liquid-liquid extraction with a dilute acid (e.g., 1M HCl). The more basic piperazine will be preferentially protonated and move into the aqueous layer, while the less basic mono- and di-alkylated products may remain in the organic layer. This may require careful pH adjustment and screening.

  • Salt Precipitation: It is sometimes possible to selectively precipitate one component as a salt. For instance, adding a specific amount of an acid like acetic acid in a solvent like acetone can selectively precipitate piperazine diacetate, leaving the alkylated derivatives in solution.[8]

  • Chromatography Tips:

    • Basic Alumina or Amine-Functionalized Silica: These stationary phases can reduce the tailing of basic compounds that is common on standard silica gel.

    • Solvent System Modification: Add a small amount of a basic modifier like triethylamine (~1%) or ammonium hydroxide to your mobile phase (e.g., DCM/Methanol) to improve peak shape and separation.

Frequently Asked Questions (FAQs)

Q1: When should I use a protecting group strategy versus stoichiometric control?

A protecting group strategy is the most robust and reliable method for achieving high mono-selectivity, especially for precious or complex alkylating agents where maximizing yield is critical.[1][5] The most common choice is the tert-butoxycarbonyl (Boc) group.[4][9] This multi-step process involves:

  • Protection: Reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-piperazine.[7]

  • Alkylation: Alkylating the remaining free secondary amine.

  • Deprotection: Removing the Boc group with a strong acid like trifluoroacetic acid (TFA) or HCl.[1]

Choose a protecting group strategy when:

  • Your alkylating agent is expensive or synthesized via a multi-step route.

  • You require the highest possible purity and selectivity.

  • The purification of a stoichiometric control reaction proves too difficult.

Choose stoichiometric control when:

  • Your reagents are inexpensive.

  • Speed is essential, and a lower isolated yield is acceptable.

  • You are performing a large-scale synthesis where adding extra steps is costly.[1]

G start Goal: Mono-N-Alkylation of Piperazine is_reagent_precious Is the alkylating agent precious or complex? start->is_reagent_precious use_pg Use Protecting Group Strategy (e.g., Boc) is_reagent_precious->use_pg Yes use_stoich Use Stoichiometric Control (Excess Piperazine) is_reagent_precious->use_stoich No purification_ok Is purification of excess piperazine feasible? use_stoich->purification_ok purification_ok->use_pg No, too difficult purification_ok:e->use_stoich:w Yes

Q2: What is reductive amination, and is it a good alternative?

Reductive amination is an excellent and highly selective method for mono-N-alkylation that avoids the common pitfalls of direct alkylation with alkyl halides.[10][11]

  • Mechanism: The process involves two steps:

    • Piperazine reacts with an aldehyde or ketone to form an iminium ion intermediate.

    • This intermediate is then reduced in situ by a mild reducing agent to form the C-N bond.[1]

  • Advantages:

    • High Selectivity: Over-alkylation is not an issue because imines only form once on a given amine.[11]

    • Milder Conditions: Often proceeds under milder conditions than alkyl halide reactions.

    • Broad Scope: Works with a wide range of aldehydes and ketones.

  • Common Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are preferred because they are mild enough not to reduce the starting aldehyde or ketone, selectively reducing only the iminium ion intermediate.[4][11]

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Piperazine Piperazine Iminium Ion Iminium Ion Piperazine->Iminium Ion + R-CHO - H₂O Mono-alkylated\nPiperazine Mono-alkylated Piperazine Iminium Ion->Mono-alkylated\nPiperazine + [H⁻] (e.g., NaBH(OAc)₃)

Q3: How do reaction parameters affect selectivity?

A summary of how key parameters influence the desired mono-alkylation outcome is presented below.

ParameterTo Favor Mono-alkylationTo Favor Di-alkylationRationale
Stoichiometry Large excess of Piperazine (4-10 eq.)Excess Alkylating Agent (≥2 eq.)Statistical probability. An excess of piperazine ensures the electrophile is more likely to react with an unsubstituted molecule.[1]
Temperature Lower (0 °C to RT)Higher (Reflux)Lower temperatures slow down the rate of the second alkylation more significantly, improving kinetic selectivity.[1][7]
Addition Rate Slow, dropwise addition of alkylating agentRapid, single-portion additionSlow addition keeps the electrophile concentration low, preventing the mono-alkylated product from competing for it.
Solvent Polar Aprotic (DMF, MeCN)Polar Aprotic (DMF, MeCN)Solvents primarily affect reaction rate rather than selectivity, but good solubility is crucial for a homogeneous reaction.

Experimental Protocols

Protocol 1: Mono-alkylation using a Boc Protecting Group

This protocol is a reliable, three-step method for achieving high mono-selectivity.

Step A: Protection of Piperazine

  • Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM).

  • Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM.

  • Add the Boc₂O solution dropwise to the piperazine solution at room temperature over 2-3 hours with vigorous stirring.[4]

  • Stir the mixture overnight (approx. 22 hours).[4]

  • Evaporate the solvent under reduced pressure. Add water to the residue and filter to remove the insoluble di-Boc-piperazine byproduct.[4]

  • Extract the aqueous filtrate with DCM. The combined organic layers contain the desired 1-Boc-piperazine. Evaporate the solvent to yield the product, which can be used without further purification.

Step B: Alkylation of 1-Boc-piperazine

  • Dissolve 1-Boc-piperazine (1.0 equivalent) in acetonitrile or DMF.

  • Add potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) as the base.[7]

  • Add your alkyl halide (1.0-1.1 equivalents).

  • Heat the mixture (e.g., to 60-80 °C or reflux) and monitor by TLC or LC-MS until the starting material is consumed.[7]

  • Cool the reaction, filter off the inorganic salts, and evaporate the solvent.[7]

  • Perform a standard aqueous workup (e.g., partition between ethyl acetate and water). Dry the organic layer and concentrate to obtain the crude N-alkyl-N'-Boc-piperazine, which can be purified by column chromatography.

Step C: Boc Deprotection

  • Dissolve the purified N-alkyl-N'-Boc-piperazine in DCM.

  • Add an excess of trifluoroacetic acid (TFA, 4-5 equivalents) or a saturated solution of HCl in dioxane.

  • Stir at room temperature for 1-4 hours until deprotection is complete (monitor by TLC/LC-MS).

  • Evaporate the solvent and excess acid. The resulting product is the salt of your mono-alkylated piperazine. To obtain the free base, dissolve the residue in water, basify with NaOH or Na₂CO₃, and extract with an organic solvent.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Google Books.
  • Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)
  • Chen, W., Fu, X., Liu, X., Ye, L., & Yuan, Y. (2022).
  • Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. (n.d.). Benchchem.
  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). MDPI.
  • Process for the N-monoalkylation of piperazine. (n.d.).
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI.
  • Purification of piperazine. (n.d.).
  • A practical catalytic reductive amination of carboxylic acids. (2020). Royal Society of Chemistry.
  • Piperazine. (n.d.). Wikipedia.
  • Technical Support Center: Purification of Piperazine-Containing Compounds. (n.d.). Benchchem.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research.
  • Reductive amin
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). The Journal of Organic Chemistry.
  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? (2013).

Sources

Azetidine Synthesis & Stability Core: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Azetidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing and handling four-membered nitrogenous heterocycles. The inherent ring strain of azetidines makes them both valuable synthons and a source of significant synthetic challenges, primarily due to their susceptibility to ring-opening reactions.[1][2][3]

This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter in the lab. Our goal is to explain the causality behind these challenges and provide robust, validated solutions.

Troubleshooting Guide: Preventing Unwanted Ring Opening

This section addresses the most common and critical problems encountered during azetidine synthesis and manipulation.

Question 1: My azetidine ring is opening under acidic conditions, especially during N-deprotection. What's happening and how can I prevent it?

Answer: This is the most frequent failure mode when working with azetidines. The underlying cause is the formation of a highly reactive azetidinium ion.

The Mechanism of Acid-Catalyzed Ring Opening: The lone pair on the azetidine nitrogen is basic and readily protonated by acids. This protonation creates a quaternary azetidinium ion. The angle strain in this four-membered ring makes the α-carbons highly electrophilic and susceptible to nucleophilic attack by any available nucleophile in the medium (e.g., counter-ions like Cl⁻, Br⁻, or even the solvent).[4][5] This SN2-type reaction releases the ring strain and results in a linear γ-substituted amine. The rate of this decomposition is highly pH-dependent, with faster degradation occurring at lower pH.[4]

Sources

Technical Support Center: Optimizing Reaction Conditions for Coupling Azetidine and Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the synthetic coupling of azetidine and piperazine moieties. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this crucial chemical transformation. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the reaction mechanisms to empower your experimental design and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling azetidines with piperazines?

The principal difficulties in coupling these two saturated heterocycles often revolve around:

  • Ring Strain of Azetidine: The four-membered azetidine ring possesses significant ring strain, making it susceptible to undesired ring-opening reactions under harsh conditions.[1][2]

  • Nucleophilicity of Piperazine: Piperazine has two secondary amine nitrogens with comparable nucleophilicity. This can lead to a lack of selectivity, resulting in mixtures of mono- and di-substituted products.[3][4]

  • Steric Hindrance: Bulky substituents on either the azetidine or piperazine can impede the approach of the coupling partners, leading to low reaction rates and yields.

  • Catalyst Deactivation: The nitrogen atoms in both reactants can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation.

Q2: Which catalytic system is generally preferred for this transformation: Palladium- or Copper-based?

Both palladium-catalyzed (Buchwald-Hartwig amination) and copper-catalyzed (Ullmann condensation) reactions are viable methods for forming C-N bonds.[5][6] However, for the coupling of saturated amines like azetidine and piperazine, palladium-based systems are often the first choice.

  • Palladium (Buchwald-Hartwig): This methodology is renowned for its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to traditional Ullmann couplings.[5][7] The development of sophisticated phosphine ligands has greatly expanded the utility of this reaction.[8]

  • Copper (Ullmann): While effective, Ullmann-type reactions traditionally require higher temperatures and stoichiometric amounts of copper, which can be problematic for sensitive substrates like azetidines.[6][9] Modern advancements with soluble copper catalysts and specific ligands have made this approach more feasible under milder conditions.[10][11]

Q3: How can I control for mono- versus di-substitution on the piperazine ring?

Achieving selective mono-N-substitution of piperazine is a common objective. Here are the primary strategies:

  • Use of a Protecting Group: The most reliable method is to protect one of the piperazine nitrogens with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group.[4] This renders one nitrogen temporarily unreactive, directing the coupling to the unprotected site. The protecting group can then be removed in a subsequent step.[12]

  • Stoichiometric Control: Carefully controlling the stoichiometry of the reactants, typically by using a large excess of piperazine, can favor the formation of the mono-substituted product. However, this can be wasteful and may require challenging purification to remove the unreacted piperazine.[13]

  • Reductive Amination: This method involves the reaction of piperazine with a suitable aldehyde or ketone under reducing conditions.[4] By controlling the stoichiometry of the carbonyl compound, mono-alkylation can often be achieved.[4]

Troubleshooting Guide

Problem 1: Low to No Product Formation

Low or no yield is a frequent issue. A systematic approach to troubleshooting is crucial.

Initial Checks:
  • Reagent Quality: Ensure the purity and dryness of all reagents and solvents.[14] Azetidines and piperazines can be hygroscopic.

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Ensure the reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon).[8]

  • Temperature Control: Verify the accuracy of the reaction temperature. Some coupling reactions have a narrow optimal temperature window.

Systematic Optimization:

If initial checks do not resolve the issue, consider the following experimental variables:

ParameterTroubleshooting Steps & Rationale
Catalyst System Palladium Source: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction to the active Pd(0) species. Consider using a pre-activated Pd(0) source like Pd₂(dba)₃.[15] Ligand Choice: The ligand is critical for catalyst stability and reactivity. For sterically hindered or electron-rich coupling partners, bulky biarylphosphine ligands (e.g., RuPhos, XantPhos) are often effective.[8] It may be necessary to screen a panel of ligands to find the optimal one.
Base Base Strength: The choice of base is crucial for the deprotonation of the amine. Strong, non-nucleophilic bases like NaO-t-Bu, Cs₂CO₃, or K₃PO₄ are commonly used.[8] The pKa of the amine will influence the required base strength. Solubility: Ensure the base is sufficiently soluble in the reaction solvent.
Solvent Polarity and Aprotic Nature: Aprotic solvents like toluene, dioxane, or THF are typically used in Buchwald-Hartwig reactions.[8] The solvent can influence the solubility of reactants and the stability of the catalytic species.[16][17] Solvent choice can also impact the reaction rate.[18]
Problem 2: Formation of Significant Side Products (e.g., Azetidine Ring-Opening)

The formation of byproducts indicates that the reaction conditions may be too harsh for the azetidine ring.

Potential Causes and Solutions:
  • High Temperature: Elevated temperatures can promote the decomposition of the strained azetidine ring.[1] Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

  • Strongly Nucleophilic Base: A highly nucleophilic base could potentially attack the azetidine ring. Consider using a bulkier, less nucleophilic base.

  • Prolonged Reaction Time: Extended exposure to the reaction conditions can lead to product degradation. Monitor the reaction progress by TLC or LC-MS and quench the reaction once the starting material is consumed.

Problem 3: Difficulty in Product Purification

Challenges in isolating the desired product can arise from several factors.

  • Residual Catalyst: Palladium residues can be difficult to remove. Consider filtration through a pad of Celite or silica gel, or treatment with a palladium scavenger.

  • Closely Eluting Impurities: If byproducts have similar polarities to the desired product, chromatographic separation can be challenging. Re-evaluating the reaction conditions to minimize byproduct formation is often the best approach.

  • Product Solubility: The final product may have different solubility properties than the starting materials. This can be leveraged during workup and purification.

Experimental Protocols

General Procedure for Buchwald-Hartwig Coupling of Azetidine and N-Boc-Piperazine

This protocol provides a starting point for optimization.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (if applicable, 1.0 equiv.), N-Boc-piperazine (1.2-1.5 equiv.), the chosen base (e.g., NaO-t-Bu, 1.4-2.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., XantPhos, 2-10 mol%).[8]

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous solvent (e.g., toluene or dioxane) via syringe. If the azetidine derivative is a liquid, add it via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]

Visualizing the Process

Troubleshooting Workflow for Low Yield

A logical workflow for troubleshooting low yields.

General Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig A Pd(0)L_n B Oxidative Addition Complex A->B Ar-X C Amine Coordination B->C Amine D De-protonation C->D Base E Reductive Elimination D->E E->A F Product E->F Product G Aryl-X H Amine I Base

A simplified representation of the palladium-catalyzed cycle.[15]

References

  • Cochran, B. M., & Michael, F. E. (2008). A highly diastereoselective intramolecular hydroamination is the key step in a modular synthesis of 2,6-disubstituted piperazines. Organic Letters, 10(2), 329-332. Retrieved from [Link]

  • Nolan, S. P., & Organ, M. G. (2011). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Angewandte Chemie International Edition, 50(44), 10439-10442. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Buchwald–Hartwig amination. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 13(16), 4402-4404. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • ResearchGate. (2025). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Ullmann condensation. Retrieved from [Link]

  • Taylor, R. J., & O'Brien, M. (2014). Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule. Chemical Communications, 50(74), 10834-10837. Retrieved from [Link]

  • ResearchGate. (2023). Ga‐Catalyzed Temperature‐Dependent Oxazolidinone/Piperazine Synthesis from Phenyl Aziridines Involving a Divergent Ligand‐Assisted Mechanism. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Driver, T. G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(6), 3989-4005. Retrieved from [Link]

  • Fairlie, D. P., & Dantas de Oliveira, G. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 59(42), 18491-18496. Retrieved from [Link]

  • Whiteoak, C. J., & Hamilton, A. (2023). Ga‐Catalyzed Temperature‐Dependent Oxazolidinone/Piperazine Synthesis from Phenyl Aziridines Involving a Divergent Ligand‐Assisted Mechanism. Advanced Synthesis & Catalysis, 365(18), 3129-3137. Retrieved from [Link]

  • Wikipedia. (2023, October 24). Ullmann reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]

  • ResearchGate. (2021). Optimization of the reaction conditions. Retrieved from [Link]

  • Ten, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. Retrieved from [Link]

  • Singh, G., & Kumar, D. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50069-50097. Retrieved from [Link]

  • Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Retrieved from [Link]

  • Graduate School of Natural and Applied Sciences of Middle East Technical University. (2022). SYNTHESIS OF NEW AZIRIDINE DERIVATIVES AS POTENTIAL PIPERAZINE PRECURSORS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Chemical Communications. (2022). Strain-release arylations for the bis-functionalization of azetidines. Retrieved from [Link]

  • National Institutes of Health. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]

  • Fort, Y., & Brenner, E. (2000). Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine. Tetrahedron Letters, 41(16), 2827-2830. Retrieved from [Link]

  • ResearchGate. (2016). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-(Azetidin-3-yl)-4-benzylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-AZT-SCALE Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High (Scale-up Bottleneck)

Executive Summary: The "Golden Path" for Scale-Up

You are encountering challenges in scaling the synthesis of 1-(Azetidin-3-yl)-4-benzylpiperazine . This molecule combines a strained azetidine ring with a basic piperazine core, creating a unique set of stability and isolation issues.

The industry-standard "Golden Path" for this transformation is Reductive Amination followed by Acidic Deprotection . While conceptually simple, the scale-up traps lie in:

  • Boron Residue Management: Massive emulsions during workup.

  • Azetidine Ring Stability: Risk of ring-opening polymerization during acidic deprotection.

  • Polarity Trap: Difficulty extracting the highly polar free base product from aqueous streams.

This guide provides the engineered solutions to these specific bottlenecks.

Module 1: Synthetic Route & Critical Raw Materials

Q: Why is Reductive Amination preferred over Nucleophilic Substitution for this target?

A: Nucleophilic substitution (e.g., reacting 1-benzylpiperazine with 1-Boc-3-iodoazetidine) suffers from poor atom economy and competing elimination reactions (E2) due to the steric strain of the azetidine ring.

Reductive Amination (using N-Boc-azetidin-3-one) is the superior route for scale-up because:

  • Convergent Synthesis: It couples two stable fragments.

  • Mild Conditions: Avoids high temperatures that degrade the azetidine ring.

  • Selectivity: Reductive amination prefers the formation of the C-N bond over side reactions.

Q: What are the critical quality attributes (CQAs) for the starting material N-Boc-azetidin-3-one?

A: This ketone is the most expensive and unstable reagent in your process.

  • Purity Check: Ensure purity >97% by GC/NMR. Impurities often include the open-chain enone or polymerized material.

  • Storage: Must be stored at -20°C. On scale, if you melt a drum and don't use it all, the repeated freeze-thaw cycles will degrade the ketone, leading to low yields in subsequent batches. Recommendation: Aliquot immediately upon receipt.

Module 2: Engineered Protocol for Scale-Up (100g - 1kg Scale)

Step 1: Reductive Amination

Reaction: 1-Benzylpiperazine + N-Boc-azetidin-3-one


 Intermediate (A) 
ParameterSpecificationRationale
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Excellent solubility for both reactants; non-coordinating.
Reducing Agent Sodium Triacetoxyborohydride (STAB)Milder than NaBH

; minimizes reduction of the ketone to alcohol before amination occurs.
Stoichiometry Ketone (1.0 eq) : Amine (1.05 eq) : STAB (1.4 eq)Slight excess of amine ensures complete consumption of the expensive ketone.
Additives Acetic Acid (1.0 - 2.0 eq)CRITICAL: Catalyzes imine formation. Without it, reaction times stall on scale.

Scale-Up Protocol:

  • Dissolve 1-benzylpiperazine and N-Boc-azetidin-3-one in DCM (10 vol).

  • Add Acetic Acid. Stir for 30 mins to allow pre-equilibrium (imine formation).

  • Cool to 0-5°C.

  • Controlled Addition: Add STAB portion-wise over 1-2 hours. Warning: Exothermic and H

    
     gas evolution.
    
  • Warm to RT and stir until HPLC shows <1% ketone.

Step 2: Workup & Boron Removal (The "Emulsion Killer")

Standard aqueous washes fail here due to boron-amine complexes forming "gunk."

The Rochelle Salt Method:

  • Quench reaction with 20% Potassium Sodium Tartrate (Rochelle Salt) solution (5 vol).

  • Vigorous stirring is required for at least 2-4 hours.

    • Mechanism:[1][2][3] Tartrate chelates boron more strongly than the amine, breaking the complex and solubilizing boron in the aqueous layer.

  • Phase separation will now be clean.

  • Wash organic layer with NaHCO

    
     (removes AcOH) and Brine.
    
  • Concentrate to yield Intermediate (A) (usually an oil).

Step 3: Deprotection & Salt Formation

Reaction: Intermediate (A)


 Product (B) 

The Trap: Using aqueous HCl or heating too long will open the azetidine ring (Acid-catalyzed ring opening).

Recommended Method: Anhydrous Conditions

  • Dissolve Intermediate (A) in Ethanol or Methanol (5 vol).

  • Cool to 0°C.

  • Add HCl in Dioxane (4M) or Acetyl Chloride (to generate HCl in situ).

    • Stoichiometry: 4-5 equivalents.

  • Stir at RT (Do NOT heat above 30°C).

  • Isolation: The product is the Tri-HCl salt. It should precipitate from the alcohol.

  • Add Et

    
    O or MTBE as an antisolvent to drive precipitation.
    
  • Filter and wash with MTBE. Do not neutralize if you want a stable solid. The free base is an oil and difficult to handle.

Module 3: Visualization & Logic Flow

Pathway Diagram

The following diagram illustrates the reaction logic and critical control points (CCPs).

G Start Raw Materials: 1-Benzylpiperazine N-Boc-Azetidin-3-one Imine Imine Intermediate (Transient) Start->Imine Mixing (30 min) Redn Reduction (STAB + AcOH) Imine->Redn NaBH(OAc)3 InterA Intermediate A: N-Boc Protected Product Redn->InterA Rochelle Salt Workup Imp1 Impurity: Azetidinol (From Ketone Reduction) Redn->Imp1 No AcOH / Fast Addn Deprot Deprotection (HCl/Dioxane) InterA->Deprot Anhydrous Acid Product Final Product: Tri-HCl Salt Deprot->Product Crystallization Imp2 Impurity: Ring-Opened Chloropropyl amine Deprot->Imp2 Heat / Aqueous Acid

Caption: Process flow for 1-(Azetidin-3-yl)-4-benzylpiperazine synthesis highlighting critical control points for impurity formation.

Module 4: Troubleshooting Guide (FAQs)

Issue 1: "My yield is low (<40%) and I see a large peak for the alcohol byproduct."

Diagnosis: The ketone was reduced to N-Boc-3-hydroxyazetidine before it could react with the amine. Solution:

  • Pre-formation time: Ensure you stir the amine and ketone with Acetic Acid for at least 30-60 minutes before adding the reducing agent. This locks the ketone into the imine form.

  • Temperature: Keep the reaction at 0-5°C during the addition of STAB.

  • Reagent Quality: Wet STAB decomposes rapidly. Use a fresh bottle.

Issue 2: "The product oiled out during the salt formation step."

Diagnosis: The solvent system is too polar or the concentration is too high. Solution:

  • Solvent Switch: If using MeOH, switch to EtOH or IPA. The salt is less soluble in higher alcohols.

  • Seeding: Keep a small amount of solid from a previous successful batch to seed the solution.

  • Slow Antisolvent Addition: Add MTBE dropwise with vigorous stirring. If you dump it in, you trap impurities and oil out.

Issue 3: "I suspect the azetidine ring opened during deprotection."

Diagnosis: Appearance of a new peak at M+36/38 (HCl addition) or M+18 (Water addition) in LCMS. Solution:

  • Strictly Anhydrous: Water acts as a nucleophile to open the protonated azetidine. Ensure solvents are dry.

  • Temperature Control: Never heat the deprotection step above 30°C.

  • Time: Monitor by HPLC. Quench/isolate immediately upon completion (usually 2-4 hours). Do not leave overnight.

Module 5: Impurity Profiling

When scaling up, you must monitor for these specific impurities:

Impurity NameOriginControl Strategy
N-Boc-3-hydroxyazetidine Direct reduction of ketone starting material.Increase imine formation time; lower T during STAB addition.
Bis-benzylpiperazine Impurity in commercial 1-benzylpiperazine.QC raw material (Limit <0.5%).
Ring-Opened Chloride Acid attack on azetidine ring during deprotection.Avoid heat; use anhydrous conditions; limit reaction time.
Boron-Amine Complexes Incomplete workup.Extended Rochelle Salt quench; check ash content.

References

  • Reductive Amination Methodology

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996. Link

  • Azetidine Stability & Synthesis

    • Bott, T. M., & West, F. G. "Preparation and Synthetic Applications of Azetidines." Heterocycles, 2012.[4] Link

  • Boc-Deprotection Strategies

    • Li, B., et al. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Organic Process Research & Development, 2024.[1] Link

  • Scale-Up Workup Techniques: "Rochelle Salt Quench for Borohydride Reactions." Common Organic Chemistry Standard Operating Procedures. (Standard industry practice for borane/borohydride removal).

Disclaimer: This guide is for research and development purposes. All scale-up activities should be accompanied by a rigorous Process Safety Assessment (PSA) regarding hydrogen evolution and thermal hazards.

Sources

Technical Support Center: 1-(Azetidin-3-yl)-4-benzylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1-(Azetidin-3-yl)-4-benzylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability and degradation. Understanding these pathways is critical for ensuring the safety, efficacy, and quality of any potential therapeutic agent. This guide provides in-depth, field-proven insights into potential experimental challenges and their solutions.

Part 1: Frequently Asked Questions (FAQs) on Stability and Degradation

This section addresses the most common questions regarding the chemical stability of 1-(Azetidin-3-yl)-4-benzylpiperazine, focusing on its inherent structural liabilities.

Question 1: What are the primary structural liabilities and most probable degradation pathways for 1-(Azetidin-3-yl)-4-benzylpiperazine?

Answer: The structure of 1-(Azetidin-3-yl)-4-benzylpiperazine contains three key moieties, each presenting a potential site for degradation:

  • The Azetidine Ring: This four-membered nitrogen heterocycle is the most significant liability due to its high ring strain (approximately 25.4 kcal/mol).[1] This strain makes it susceptible to nucleophilic attack and ring-opening reactions, particularly under acidic conditions.[2][3] Protonation of the azetidine nitrogen can catalyze this ring-opening process.[2][4]

  • The Piperazine Ring: This six-membered diamine ring is a common site for oxidative degradation. The nitrogen atoms can be oxidized to form N-oxides.[5] More aggressive oxidation can lead to ring cleavage, forming various byproducts such as amides or aldehydes.[6][7] Additionally, N-dealkylation, particularly the cleavage of the benzyl group, is a well-documented metabolic and chemical degradation pathway for benzylpiperazine derivatives.[8][9]

  • The Benzyl Group: The benzylic position is susceptible to oxidation. Furthermore, the bond between the benzylic carbon and the piperazine nitrogen can be cleaved via N-debenzylation, yielding piperazine and benzyl-containing fragments.[8][9]

Question 2: How are different stress conditions (pH, oxidation, light, heat) expected to impact the stability of this compound?

Answer: Based on its structure, the compound is expected to show susceptibility to several stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[10]

  • Acidic Conditions: High susceptibility is predicted. The primary degradation pathway is likely the acid-catalyzed hydrolytic opening of the strained azetidine ring.[2][3]

  • Basic Conditions: The compound is expected to be more stable than in acidic media, but the piperazine ring may still be susceptible to degradation under harsh basic conditions.[6]

  • Oxidative Conditions: The compound is highly likely to degrade. The tertiary amines of the piperazine ring are prone to oxidation, potentially forming N-oxides.[5] Strong oxidizing agents like hydrogen peroxide can also promote cleavage of the piperazine ring.[6][7]

  • Thermal Conditions: Piperazine itself is relatively stable to thermal stress compared to other amines.[11][12] However, elevated temperatures can weaken C-N bonds, potentially leading to slow decomposition.[6] The stability will depend on the presence of catalysts and the specific temperature.

  • Photolytic Conditions: Susceptibility to photodegradation is possible. Aromatic systems and amine-containing compounds can be sensitive to UV light, which may induce complex degradation pathways, including oxidation and ring cleavage.[7][13]

Question 3: What are the major degradation products I should anticipate during analysis?

Answer: Based on the predicted pathways, the primary degradation products (DPs) to monitor would be:

  • DP-1 (Azetidine Ring-Opened Product): Formed via hydrolysis under acidic conditions. This would result from the addition of a water molecule across one of the C-N bonds of the azetidine ring.

  • DP-2 (N-Oxides): One or more N-oxide derivatives formed at the piperazine nitrogens under oxidative stress.[5]

  • DP-3 (N-Debenzylated Piperazine): The product resulting from the cleavage of the benzyl group, leaving 1-(azetidin-3-yl)piperazine.

  • DP-4 (Piperazine Ring-Cleaved Products): More complex degradants resulting from the oxidative cleavage of the piperazine ring, which are often identified using mass spectrometry.[7]

Question 4: What are the recommended storage conditions for solid 1-(Azetidin-3-yl)-4-benzylpiperazine and its solutions?

Answer:

  • Solid Form: The solid compound should be stored in a well-sealed container, protected from light, and kept in a cool, dry place. A standard temperature of 2-8 °C is recommended to minimize any potential long-term thermal degradation.

  • Solutions: Solutions are significantly more prone to degradation. It is highly recommended to prepare solutions fresh whenever possible. If storage is necessary, solutions should be kept at low temperatures (2-8 °C or frozen at -20 °C) and protected from light.[2] For aqueous solutions, using a neutral pH buffer (around pH 7) is advisable to mitigate the acid-catalyzed opening of the azetidine ring.[2] Avoid long-term storage, especially in acidic or non-purified organic solvents which may contain oxidative impurities.

Part 2: Troubleshooting Guide for Experimental Analysis

This section provides solutions to common problems encountered during the stability analysis of 1-(Azetidin-3-yl)-4-benzylpiperazine.

Issue 1: Unexpected peaks are appearing in my HPLC/LC-MS chromatogram, even in my control sample.

  • Symptoms: Appearance of new, small peaks that are not present in the initial analysis of the pure compound; a corresponding decrease in the peak area of the parent compound over time.

  • Causality & Solution:

    • Mobile Phase pH: An acidic mobile phase (e.g., containing formic acid or trifluoroacetic acid) can cause on-column or in-vial degradation, specifically the opening of the azetidine ring.

      • Solution: Evaluate the stability of the compound in your mobile phase. If degradation is observed, consider using a mobile phase with a pH closer to neutral, if chromatographic performance allows.

    • Solvent Impurities: Solvents like THF or ether can contain peroxide impurities that can cause oxidative degradation.

      • Solution: Use fresh, high-purity, HPLC-grade solvents. Avoid storing solvents for extended periods after opening.

    • Light Exposure: The autosampler or lab bench may not be adequately protected from light, leading to photolytic degradation.

      • Solution: Use amber vials to protect samples from light. Minimize the exposure of stock solutions and samples to ambient light.

    • Temperature Effects: If the autosampler is not temperature-controlled, degradation can occur while samples are waiting for injection.

      • Solution: Use a temperature-controlled autosampler set to a low temperature (e.g., 4-10 °C) to ensure sample integrity during the analytical run.

Issue 2: I am having difficulty structurally elucidating a major degradation product.

  • Symptoms: The mass of a degradant observed by LC-MS does not correspond to simple, expected transformations like hydrolysis or N-oxidation.

  • Causality & Solution:

    • Complex Rearrangements: The initial degradation product may be unstable and undergo further intramolecular reactions or rearrangements.[14]

    • Adduct Formation: The degradant may have formed an adduct with a component from the buffer or solvent.

    • Multi-Step Degradation: The observed product could be the result of multiple degradation steps (e.g., oxidation followed by hydrolysis).

      • Solution: A Systematic Approach:

        • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement (e.g., using Q-TOF or Orbitrap MS) to determine the elemental composition of the unknown degradant.[13]

        • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on both the parent drug and the unknown degradant. By comparing their fragmentation patterns, you can identify which parts of the molecule have been modified.[15]

        • Forced Degradation Comparison: Analyze samples from specific forced degradation conditions (e.g., purely acidic vs. purely oxidative) to see if the unknown is unique to one stress condition. This provides crucial clues about the reaction type that formed it.

Issue 3: My stability study results are showing poor reproducibility.

  • Symptoms: High variability in the percentage of degradation observed between replicate experiments conducted under supposedly identical conditions.

  • Causality & Solution:

    • Inconsistent Stress Conditions: Minor variations in temperature, light intensity, or the concentration of stress reagents (e.g., HCl, H₂O₂) can lead to significant differences in degradation rates.

      • Solution: Use calibrated equipment (ovens, photostability chambers). Prepare stress reagents fresh for each experiment to ensure consistent concentration.

    • Sample Preparation Variability: Inhomogeneity in stock solutions or inaccuracies in dilution can introduce errors.

      • Solution: Ensure complete dissolution of the compound when preparing stock solutions. Use calibrated pipettes and follow a consistent dilution protocol.

    • Analytical Method Robustness: The analytical method may not be robust enough to handle slight variations in sample matrix or instrument conditions.

      • Solution: Perform a method validation according to ICH guidelines, specifically assessing the method's precision, accuracy, and robustness to ensure it produces reliable results.

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for conducting stability studies.

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish stability-indicating analytical methods, following ICH Q1A(R2) guidelines.

Materials:

  • 1-(Azetidin-3-yl)-4-benzylpiperazine

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, oven, and photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 ACN:Water mixture.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

    • Neutralize each aliquot with an equivalent amount of 1 M NaOH before dilution and analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at the same time points.

    • Neutralize each aliquot with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at the same time points.

  • Thermal Degradation (Solution):

    • Incubate a sealed vial of the stock solution at 70°C.

    • Withdraw aliquots at specified time points.

  • Photolytic Degradation (Solution):

    • Expose a quartz cuvette containing the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A parallel sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature conditions to serve as a dark control.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV/MS method. Aim for 5-20% degradation of the active substance for optimal identification of degradation products.

Protocol 2: Stability-Indicating HPLC-MS Method

This is a general-purpose method for separating the parent compound from its potential degradation products.

  • HPLC System: Agilent 1260 or equivalent with UV/DAD and coupled to a mass spectrometer (e.g., Agilent 6460 Triple Quadrupole or a Q-TOF).

  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • UV Detection: 254 nm.

  • MS Detection: Electrospray Ionization (ESI) in positive mode. Scan from m/z 100-800. For targeted analysis, use MRM transitions for the parent compound and expected degradants.[16][17]

Part 4: Visualizations and Data Summary

Diagrams of Degradation Pathways and Workflows

Parent 1-(Azetidin-3-yl)-4-benzylpiperazine DP1 Azetidine Ring-Opened Product (e.g., Propanolamine derivative) Parent->DP1  Acidic Hydrolysis (H⁺/H₂O) DP2 Piperazine N-Oxide Parent->DP2  Oxidation (e.g., H₂O₂) DP3 1-(Azetidin-3-yl)piperazine (N-Debenzylation) Parent->DP3  N-Debenzylation (Metabolic/Photolytic) DP4 Piperazine Ring Cleavage Products Parent->DP4  Harsh Oxidation (e.g., UV/H₂O₂)

Caption: Predicted degradation pathways of 1-(Azetidin-3-yl)-4-benzylpiperazine.

Start Unexpected Peak Observed in Chromatogram CheckMethod Is the peak in the blank/placebo? Start->CheckMethod SourceImpurity Source from solvent, reagent, or column bleed. Investigate source. CheckMethod->SourceImpurity Yes Degradation Potential Degradant CheckMethod->Degradation No CheckStability Is the peak area increasing in stability samples over time? Degradation->CheckStability RelatedSubstance Process-related impurity or artifact. CheckStability->RelatedSubstance No Characterize Characterize Structure: 1. HRMS (Formula) 2. MS/MS (Fragmentation) 3. Compare to Forced Degradation CheckStability->Characterize Yes End Identity Confirmed Characterize->End

Caption: Troubleshooting workflow for identifying unknown chromatographic peaks.

Data Presentation

Table 1: Summary of Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical TemperatureDurationPrimary Degradation Target
Acid Hydrolysis 0.1 M - 1 M HCl60 - 80 °C2 - 72 hoursAzetidine Ring
Base Hydrolysis 0.01 M - 0.1 M NaOH60 - 80 °C2 - 72 hoursPiperazine Ring, Amide (if present)
Oxidation 3% - 30% H₂O₂Room Temperature1 - 24 hoursPiperazine Nitrogens, Benzyl Group
Thermal Dry Heat or Solution70 - 100 °C24 - 168 hoursOverall Molecular Stability
Photolysis ICH-compliant light sourceAmbientAs per ICH Q1BEntire Molecule (aromatic/amine sites)

References

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 43-50.
  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
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  • Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Molecules, 26(15), 4487.
  • DiRocco, D. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585-1588.
  • Yang, C., et al. (2024). Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study. Environmental Science & Technology.
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  • Al-Neaimy, U. I. S., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-10.
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  • Kumar, V., & Singh, R. (2021). FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. International Journal of Pharmaceutical Sciences and Research, 12(5), 2460-2471.
  • Maurer, H. H., et al. (2004). New designer drug 1-(3,4-methylenedioxybenzyl) piperazine (MDBP): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry. Journal of Mass Spectrometry, 39(3), 255-261.
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Technical Support Center: Improving the Solubility of 1-(Azetidin-3-yl)-4-benzylpiperazine for Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(Azetidin-3-yl)-4-benzylpiperazine. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during in vitro assays. The guidance herein is grounded in established physicochemical principles and extensive field experience to ensure the integrity and reproducibility of your experimental results.

Introduction

1-(Azetidin-3-yl)-4-benzylpiperazine is a piperazine derivative, a class of compounds frequently explored in drug discovery.[1] The piperazine core generally imparts a degree of hydrophilicity which can aid in aqueous solubility.[1] However, the overall solubility of a molecule is a complex interplay of its entire structure. Like many research compounds, achieving and maintaining a sufficient concentration in aqueous assay buffers can be a significant hurdle, potentially leading to inaccurate or misleading data.[2][3]

This guide is structured to address the most common solubility-related issues encountered with this compound in a practical, question-and-answer format. We will delve into the causality behind these challenges and provide validated, step-by-step protocols to resolve them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1-(Azetidin-3-yl)-4-benzylpiperazine powder won't dissolve in my aqueous assay buffer. What is the first step?

This is the most common initial challenge. Direct dissolution of a complex organic molecule in a purely aqueous buffer is often difficult. The recommended first step is to create a concentrated stock solution in a water-miscible organic solvent.[2]

Causality: The benzyl and piperazine rings contribute to the molecule's lipophilic character, while the azetidine and piperazine nitrogens can be protonated, contributing to aqueous solubility. The overall solubility is a balance of these features. Organic solvents disrupt the strong hydrogen-bonding network of water, allowing the less polar parts of the molecule to be solvated.

Recommended Action:

  • Primary Solvent Choice: Dimethyl sulfoxide (DMSO) is the industry-standard starting point due to its powerful solubilizing capacity for a wide range of organic compounds and its miscibility with water.[2][4]

  • Alternative Solvents: If DMSO is incompatible with your assay, other options include ethanol, N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP).[2][] However, always verify solvent compatibility with your specific biological system.[6]

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Accurate Weighing: Precisely weigh the required mass of 1-(Azetidin-3-yl)-4-benzylpiperazine powder. For accuracy, especially with small masses, use a calibrated analytical balance.[7]

  • Solvent Addition: Aseptically add the calculated volume of high-purity, anhydrous DMSO to the powder in a sterile tube.

  • Facilitate Dissolution: Vortex the solution vigorously. If dissolution is slow, gentle warming (e.g., in a 37°C water bath) or sonication can be applied.[8]

  • Visual Confirmation: Ensure the solution is completely clear and free of any visible particulates.[9]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.[10][11] Protect from light where necessary.[12]

Q2: I successfully made a DMSO stock, but the compound precipitates immediately when I dilute it into my cell culture medium or assay buffer. Why is this happening and what should I do?

This phenomenon, often called "solvent shock," is a classic sign that you have exceeded the compound's kinetic solubility in the final aqueous environment.[9]

Causality: When a concentrated DMSO stock is rapidly introduced into an aqueous buffer, the local concentration of DMSO is high, keeping the compound dissolved. As the DMSO disperses, the solvent environment rapidly becomes predominantly aqueous. If the final concentration of the compound is above its solubility limit in that aqueous buffer, it will crash out of solution.[9]

Troubleshooting Workflow:

G start Precipitation observed upon dilution q1 Is the final DMSO concentration >1%? start->q1 a1_yes Yes q1->a1_yes Check Assay Tolerance a1_no No q1->a1_no sol1 High DMSO may cause toxicity or assay interference. Aim for final DMSO ≤0.5%. Re-evaluate dilution scheme. a1_yes->sol1 q2 Is the final compound concentration too high? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Determine kinetic solubility. Perform serial dilutions to find the maximum soluble concentration. Test lower final concentrations. a2_yes->sol2 q3 Consider advanced solubilization methods. a2_no->q3

Caption: Troubleshooting workflow for compound precipitation.

Recommended Actions:

  • Reduce Final Concentration: The simplest solution is often to test a lower final concentration of the compound.[9] Determine the kinetic solubility in your specific assay medium to identify the maximum concentration achievable without precipitation.[13]

  • Optimize Dilution Technique:

    • Warm the assay buffer/medium to the experimental temperature (e.g., 37°C).[9]

    • Add the DMSO stock solution dropwise to the vortexing buffer, rather than pipetting the buffer onto the stock. This promotes rapid mixing and avoids localized high concentrations.[9]

  • Lower the Stock Concentration: Preparing a more dilute stock solution (e.g., 1 mM instead of 10 mM) means a larger volume is added to the buffer. This can facilitate more effective mixing and reduce the impact of solvent shock.[9]

  • Control Final Solvent Concentration: For most cell-based assays, the final DMSO concentration should not exceed 0.5% to avoid cellular toxicity or other off-target effects.[13][14][15] Always run a vehicle control (assay buffer + the same final concentration of DMSO) to account for any solvent effects.[13]

ParameterRecommendationRationale
Stock Concentration 1-10 mM in 100% DMSOBalances weighing accuracy with minimizing final solvent percentage.
Final DMSO % ≤ 0.5% (ideal), up to 1% if validatedMinimizes solvent-induced cytotoxicity and assay interference.[6][16][17]
Dilution Method Add stock to vortexing bufferPrevents "solvent shock" and localized precipitation.[9]
Vehicle Control MandatoryDifferentiates compound effects from solvent effects.
Q3: I have optimized my dilution protocol, but I still need to achieve a higher concentration than is soluble with DMSO alone. What are my next options?

When simple co-solvency is insufficient, more advanced formulation strategies are required. For a basic compound like 1-(Azetidin-3-yl)-4-benzylpiperazine, pH adjustment and complexation are powerful next steps.

Option 1: pH Adjustment

Causality: 1-(Azetidin-3-yl)-4-benzylpiperazine contains multiple basic nitrogen atoms. In an acidic environment (lower pH), these nitrogens can become protonated (ionized). The resulting charged species is generally much more soluble in aqueous media than the neutral free base.[4][18] This is a fundamental principle used to enhance the solubility of weakly basic drugs.[19]

Recommended Action:

  • Determine Assay pH Tolerance: First, confirm the acceptable pH range for your specific assay. Enzyme activity and cell viability can be highly sensitive to pH changes.

  • Acidification: If your assay allows, slightly lowering the pH of your buffer can dramatically increase solubility. You can prepare your assay buffer at a lower pH or add a small amount of a dilute, biologically compatible acid (e.g., HCl) to your final solution.

  • Salt Formation: For long-term use, converting the free base to a salt form (e.g., hydrochloride, mesylate) is a highly effective strategy.[13][20] This essentially pre-ionizes the molecule. While this typically requires a medicinal chemist, it is a standard industry practice for improving the handling of basic compounds.[21][22]

Protocol 2: Test for pH-Dependent Solubility
  • Prepare several small-volume aliquots of your assay buffer.

  • Adjust the pH of each aliquot to a different value (e.g., pH 6.0, 6.5, 7.0, 7.4) using dilute HCl or NaOH.

  • Attempt to dissolve the compound (or dilute the DMSO stock) in each buffer.

  • Visually inspect for precipitation and, if possible, quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV). This will reveal the pH range that provides optimal solubility.

Option 2: Complexation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[23][24] They can encapsulate poorly soluble molecules, or parts of molecules like the benzyl group, within their cavity.[][26] This host-guest inclusion complex presents a hydrophilic exterior to the water, effectively "solubilizing" the entrapped compound without altering its chemical structure.[27][28]

Recommended Action:

  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for research applications due to its high aqueous solubility and low toxicity compared to other cyclodextrins.[2][29]

  • Incorporate into Assay Buffer: Dissolve the HP-β-CD in your assay buffer before adding the compound or its DMSO stock.

Protocol 3: Solubility Enhancement with HP-β-CD
  • Prepare a solution of HP-β-CD in your assay buffer (e.g., 1-5% w/v).

  • Gently warm and stir the solution until the cyclodextrin is fully dissolved.

  • Add the 1-(Azetidin-3-yl)-4-benzylpiperazine DMSO stock solution to the HP-β-CD-containing buffer, following the optimized dilution technique described in Q2.

  • The cyclodextrin will help sequester the compound as it is diluted, preventing precipitation.

Caption: Decision tree for solubility enhancement.

Q4: My compound solution is clear initially but becomes cloudy or shows precipitate during a long incubation (e.g., 24-48 hours). What's happening?

This indicates that you have created a supersaturated, or metastable, solution. While kinetically soluble initially, it is not thermodynamically stable, and the compound is slowly crashing out over time.

Causality:

  • Supersaturation: The initial energy input (vortexing, warming) and solvent conditions allowed you to dissolve more compound than the equilibrium solubility limit. Over time, the system moves towards its lower energy state, which involves the precipitation of the excess compound.[27]

  • pH Changes in Culture: Cell metabolism can acidify or basify the culture medium over time.[9] For a basic compound, a gradual increase in pH by the cells could decrease its solubility, causing it to precipitate.

  • Temperature Fluctuations: Although incubators are stable, minor temperature shifts can affect solubility.[9][30]

  • Interaction with Media Components: The compound may slowly bind to proteins in serum or other media components, forming less soluble complexes.[9]

Recommended Actions:

  • Reduce the Working Concentration: The most reliable solution is to work at a concentration that is at or below the determined equilibrium solubility limit.

  • Monitor pH: Check the pH of your cell culture medium at the end of the incubation period to see if it has shifted significantly. Using a more robustly buffered medium might help.[9]

  • Evaluate Serum Interactions: If using a serum-containing medium, try reducing the serum percentage or using a serum-free formulation to see if this mitigates the precipitation.[29]

General Laboratory Best Practices

  • Compound Storage: Always store the solid compound and stock solutions according to the manufacturer's recommendations, typically in a cool, dry, and dark place to prevent degradation.[11][31][32]

  • Documentation: Keep meticulous records of lot numbers, solvent used, stock concentrations, and preparation dates.[11]

  • Safety: Handle all research compounds with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, in a well-ventilated area.[11][31]

This guide provides a framework for systematically addressing solubility issues with 1-(Azetidin-3-yl)-4-benzylpiperazine. By understanding the underlying chemical principles and following these validated protocols, researchers can ensure their compound remains in solution, leading to more accurate and reliable assay results.

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  • Siepe, S., Lueckel, B., & Scheruebl, H. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of pharmaceutical sciences, 97(12), 5248–5257. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[(4-Benzylpiperazin-1-yl)methyl]indole-2,3-dione.
  • National Center for Biotechnology Information. (n.d.).
  • Bitesize Bio. (2024, October 2).
  • National Center for Biotechnology Information. (n.d.). 1-[3-(4-Benzylpiperidin-1-yl)propyl]-4-(2,4-dichlorophenyl)piperazine.
  • Cheméo. (n.d.). Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6).
  • MDPI. (2023, March 7). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches.

Sources

Technical Support Center: Stability Testing of 1-(Azetidin-3-yl)-4-benzylpiperazine

[1][2]

Executive Technical Summary

1-(Azetidin-3-yl)-4-benzylpiperazine presents a unique stability profile due to the juxtaposition of a highly strained azetidine ring (approx. 26 kcal/mol strain energy) and a redox-active benzylpiperazine moiety.[1][2]

While the benzylpiperazine core is relatively robust, the azetidine ring is the "weakest link," acting as a kinetic spring loaded for ring-opening reactions, particularly under acidic conditions or nucleophilic stress.[2] This guide provides the protocols necessary to monitor, predict, and mitigate these specific degradation pathways.

Critical Stability Risks
  • Azetidine Ring Hydrolysis: The 4-membered ring is prone to acid-catalyzed ring opening, yielding linear amino-alcohol derivatives.[1][2]

  • N-Oxidation: The tertiary amines in the piperazine ring are susceptible to N-oxide formation in the presence of peroxides or dissolved oxygen.[1][2]

  • Benzylic Oxidation: Under extreme radical stress (light + oxygen), the benzylic position can degrade to benzaldehyde/benzoic acid derivatives.[1][2]

Degradation Mechanisms & Visualizer

Understanding the mechanism is the first step in troubleshooting. The diagram below illustrates the primary degradation pathways you must monitor during HPLC/LC-MS analysis.

DegradationPathwayscluster_conditionsCritical Stress FactorsParent1-(Azetidin-3-yl)-4-benzylpiperazine(Intact Molecule)RingOpenHydrolysis Product(Linear Amino-Alcohol Chain)Parent->RingOpen Acid Hydrolysis (pH < 3)+ Nucleophilic Attack (H2O)NOxideN-Oxide Impurity(Piperazine Oxidation)Parent->NOxide Peroxides / O2(Neutral pH)BenzaldehydeBenzaldehyde +Piperazine FragmentParent->Benzaldehyde Radical Oxidation(Light + O2)

Figure 1: Primary degradation pathways.[1][2] The red path (Acid Hydrolysis) is the most rapid failure mode for azetidine-containing compounds.

Troubleshooting Guide: Common Issues

Use this decision matrix to diagnose unexpected results in your stability data.

Scenario A: "I see a new, early-eluting peak in my HPLC chromatogram."
  • Diagnosis: Likely Azetidine Ring Hydrolysis .[1][2]

  • The Science: Ring-opened products are more polar (formation of -OH and -NH2 groups) and will elute significantly earlier than the parent compound on Reverse Phase (C18) columns.[1][2]

  • Immediate Action:

    • Check the pH of your diluent.[1][2] Is it acidic (< pH 4)?

    • Run LC-MS.[1][2] Look for a mass shift of +18 Da (addition of H2O).[1][2]

    • Remediation: Buffer your sample to pH 7.0–8.0 immediately upon preparation. Avoid unbuffered water/acetonitrile mixtures if the water absorbs CO2 (becoming carbonic acid).

Scenario B: "The sample is turning yellow, but purity looks okay."
  • Diagnosis: N-Oxidation or trace Benzylic Oxidation .[1][2]

  • The Science: N-oxides often have low UV absorbance or co-elute with the parent peak if the gradient is too steep.[2] Yellowing indicates the formation of conjugated systems (like trace benzaldehyde or quinoid species) which have high extinction coefficients even at ppm levels.[2]

  • Immediate Action:

    • Check your solvent grade.[1][2] Are you using non-stabilized THF or aged ethers? These contain peroxides.[1]

    • Check light exposure.[1][2][3][4] Was the sample left on the benchtop?

    • Remediation: Use amber glassware.[1][2] Add an antioxidant (e.g., 0.1% Sodium Metabisulfite) if the assay permits.[2]

Scenario C: "My recovery is low (80%), but I see no degradation peaks."
  • Diagnosis: Adsorption / Precipitation .[1][2]

  • The Science: The secondary amine on the azetidine and the tertiary amines make this molecule highly basic. It will adsorb strongly to residual silanols on glass surfaces or HPLC vials at neutral/basic pH.[1]

  • Immediate Action:

    • Switch to Polypropylene (PP) vials.

    • Ensure your diluent contains 0.1% Formic Acid or Ammonium Formate (if stability permits short-term exposure) to keep the amines protonated and soluble during injection, or use a high-organic diluent.[1][2]

Standardized Stability Protocol (ICH Q1A Aligned)

Do not rely on generic protocols. This workflow is optimized for polar, basic nitrogen heterocycles .

Phase 1: Stress Testing (Forced Degradation)

Purpose: To validate your analytical method and identify degradation products.[1]

Stress TypeConditionDurationTarget DegradationNotes
Acid Hydrolysis 0.1 N HCl, Ambient4 - 24 Hrs10–20%High Risk. Monitor closely.[1][2] Azetidine ring may open rapidly.[1][2]
Base Hydrolysis 0.1 N NaOH, Ambient4 - 24 Hrs10–20%Generally more stable than acid, but watch for polymerization.[1][2]
Oxidation 3% H₂O₂, Ambient1 - 4 Hrs10–20%Targets Piperazine N. Look for M+16 peaks (N-Oxide).[1][2]
Thermal 60°C (Solution)1 - 3 Days5–10%Tests general Arrhenius stability.[1][2]
Photostability UV/Vis (1.2M lux hrs)CycleN/AMandatory. Benzyl groups are photosensitive.[1][2]
Phase 2: Analytical Method Parameters (HPLC)
  • Column: C18 or Phenyl-Hexyl (for better retention of the polar amine).[1][2]

    • Recommendation: Waters XBridge C18 (High pH stable) or similar.[1][2]

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.[1][2]0) OR 0.1% Formic Acid (pH 2.7).[1][2]

    • Note: High pH is preferred to keep the basic amine deprotonated for better peak shape, BUT you must verify the azetidine stability at pH 10 first.[2] If unstable, use acidic mobile phase.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Wavelength: 254 nm (Benzyl chromophore).[1]

FAQ: Technical Support

Q: Can I store the stock solution in DMSO at -20°C? A: Yes, but with a caveat. DMSO is hygroscopic.[1] If water enters the DMSO stock, it can freeze-thaw and create localized acidic zones or hydrolysis pockets.

  • Best Practice: Use anhydrous DMSO, aliquot into single-use vials, and store at -80°C or -20°C. Avoid repeated freeze-thaw cycles.[1][2]

Q: Why does the peak tail significantly? A: This is "Silanol Interaction."[1][2] The basic azetidine nitrogen interacts with acidic silanols on the column stationary phase.

  • Fix: Add a "sacrificial base" like Triethylamine (TEA) to the mobile phase or, preferably, use a column designed for high-pH stability (e.g., hybrid particle technology) and run at pH > 9.0.[2]

Q: Is the azetidine ring stable in physiological buffer (PBS, pH 7.4)? A: Generally, yes. The ring strain makes it reactive, but at neutral pH and 37°C, the half-life is usually sufficient for biological assays (hours to days).[2] However, it is not stable enough for long-term liquid storage (months) at this pH.[1]

References & Authority

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4][5]

  • Couty, F., & Evano, G. (2006).[1][2] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[2] Organic Preparations and Procedures International.[1][2] (Provides mechanistic insight into azetidine ring opening).

  • Baertschi, S. W., et al. (2011).[1][2] Pharmaceutical Stress Testing: Predicting Drug Degradation.[1][2] Informa Healthcare.[1][2] (Standard text for designing forced degradation studies).

  • PubChem. 1-Benzylpiperazine Compound Summary. (Used for substructure stability data).[1][2]

Disclaimer: This guide is intended for research and development purposes only. Users must validate all methods within their own specific regulatory and operational context.

Navigating the Challenges of Piperazine Drug Delivery: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for overcoming the poor oral bioavailability of piperazine-based drugs. The unique physicochemical properties of the piperazine ring, while offering structural advantages for target affinity, often present significant hurdles for effective oral administration.[1][2] This guide is designed to provide you, our fellow researchers, with practical, in-depth troubleshooting strategies and answers to frequently encountered questions during your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why do many of our piperazine-based compounds exhibit low oral bioavailability?

A1: The oral bioavailability of piperazine-containing drugs is often limited by a combination of factors inherent to the piperazine moiety itself.[3] The two nitrogen atoms in the ring increase polarity, which can lead to higher aqueous solubility but may hinder passive diffusion across the lipophilic intestinal membrane.[3] Furthermore, these nitrogen atoms are susceptible to metabolism by cytochrome P450 enzymes, particularly in the gut wall and liver, leading to a significant "first-pass effect".[3][4][5][6][7][8] Some piperazine derivatives can also be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pumps the drug back into the intestinal lumen, further reducing absorption.[9][10]

Q2: We are observing high in vitro potency, but the in vivo efficacy after oral dosing is negligible. What are the likely culprits?

A2: This is a classic and often frustrating scenario. The primary suspects are poor absorption and/or rapid presystemic metabolism. Your compound may have excellent target engagement, but if it cannot reach the systemic circulation in sufficient concentrations, its therapeutic effect will be diminished. The key is to systematically investigate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of your compound.[3]

Q3: What are the initial steps we should take to diagnose the cause of poor oral bioavailability for our piperazine lead compound?

A3: A tiered approach is recommended. Start with in vitro and in silico assessments before moving to more complex in vivo studies.[11][12][13]

  • In Vitro Permeability Assays: Utilize cell-based models like Caco-2 or PAMPA (Parallel Artificial Membrane Permeability Assay) to assess the passive permeability of your compound.[13][14] These assays can provide an initial indication of how well your drug might traverse the intestinal epithelium.[13]

  • Metabolic Stability Assays: Incubate your compound with liver microsomes or hepatocytes to determine its susceptibility to first-pass metabolism.[4][5] This will help you understand if enzymatic degradation is a major contributor to low bioavailability.

  • P-gp Substrate Assessment: Employ in vitro P-gp substrate assays, such as bidirectional transport studies in Caco-2 cells or membrane vesicle assays, to determine if your compound is a substrate for this efflux pump.

Troubleshooting Guides: Experimental Strategies and Protocols

This section provides detailed troubleshooting guides for common challenges encountered when working to improve the oral bioavailability of piperazine-based drugs.

Issue 1: Poor Intestinal Permeability

If your in vitro permeability assays indicate low passive diffusion, several strategies can be employed to enhance the absorption of your piperazine compound.

The prodrug strategy involves chemically modifying the parent drug to create a more permeable derivative that, once absorbed, is converted back to the active form.[11][15][16][17] This is a highly effective method for overcoming permeability limitations.[11][16]

Experimental Protocol: Synthesis of a Lipophilic Ester Prodrug

This protocol outlines a general procedure for creating an ester prodrug to mask the polar N-H group of a secondary piperazine, thereby increasing its lipophilicity and passive permeability.

Materials:

  • Piperazine-containing parent drug (with a free N-H group)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Alkyl or aryl acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolution: Dissolve the piperazine parent drug in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add 1.2 to 1.5 equivalents of a non-nucleophilic base like TEA or DIPEA to the solution. This will deprotonate the piperazine nitrogen, making it more nucleophilic.

  • Acylation: Slowly add 1.1 equivalents of the desired acyl chloride to the reaction mixture at 0°C. The reaction is often exothermic, so slow addition is crucial.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the pure ester prodrug.

  • Characterization: Confirm the structure of the prodrug using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and FT-IR.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the acyl chloride, which would lead to unwanted side products.

  • Non-nucleophilic Base: A non-nucleophilic base is used to avoid competition with the piperazine nitrogen for the acyl chloride.

  • Stoichiometry: Using a slight excess of the acylating agent and base ensures the complete conversion of the parent drug.

  • Purification: Column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the purity of the final prodrug for subsequent in vitro and in vivo testing.

Permeation enhancers are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium, thereby facilitating the absorption of poorly permeable drugs.[18][19][20][21][22]

Experimental Protocol: In Vitro Caco-2 Permeability Assay with a Permeation Enhancer

This protocol describes how to evaluate the effect of a permeation enhancer on the transport of a piperazine drug across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (passages 25-40)

  • Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Piperazine drug stock solution

  • Permeation enhancer stock solution (e.g., sodium caprate, chitosan)

  • Lucifer yellow solution (for monolayer integrity assessment)

  • LC-MS/MS system for drug quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check: Before the transport study, measure the transepithelial electrical resistance (TEER) of the monolayers. Only use inserts with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).

  • Transport Study Setup:

    • Wash the monolayers with pre-warmed transport buffer.

    • Prepare the donor solution by adding the piperazine drug and the selected permeation enhancer to the transport buffer. Include a control group without the permeation enhancer.

    • Add the donor solution to the apical (A) side of the Transwell® insert.

    • Add fresh transport buffer to the basolateral (B) side.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh transport buffer. Also, take a sample from the apical compartment at the beginning and end of the experiment.

  • Integrity Post-Experiment: After the final time point, assess the monolayer integrity again by measuring TEER and by performing a Lucifer yellow leak test.

  • Sample Analysis: Quantify the concentration of the piperazine drug in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both the control and the permeation enhancer-treated groups.

Data Presentation: Comparison of Apparent Permeability (Papp)

CompoundConditionPapp (x 10⁻⁶ cm/s)Fold Increase
Piperazine Drug XControl0.5 ± 0.1-
Piperazine Drug X+ 10 mM Sodium Caprate2.5 ± 0.35.0

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days seed->culture teer_pre Measure TEER (Monolayer Integrity) culture->teer_pre wash Wash monolayers teer_pre->wash add_donor Add donor solution (Drug +/- Enhancer) wash->add_donor add_receiver Add receiver buffer wash->add_receiver sample Sample from basolateral side at time points add_donor->sample teer_post Measure TEER post-experiment sample->teer_post lcms Quantify drug by LC-MS/MS sample->lcms lucifer Lucifer Yellow leak test teer_post->lucifer calc Calculate Papp values lcms->calc caption Caco-2 Permeability Assay Workflow

Caption: Caco-2 Permeability Assay Workflow

Issue 2: Extensive First-Pass Metabolism

If your in vitro metabolism assays show that your piperazine compound is rapidly degraded, you will need to devise strategies to protect it from metabolic enzymes.

Co-administering your piperazine drug with an inhibitor of the primary metabolizing enzymes can increase its systemic exposure. For many drugs, piperine (an extract from black pepper) has been shown to inhibit CYP3A4 and P-gp, thereby enhancing bioavailability.[23][24][25]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats with Piperine Co-administration

This protocol details a typical in vivo study to assess the impact of piperine on the pharmacokinetics of a piperazine drug.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Piperazine drug formulation (e.g., suspension in 0.5% carboxymethylcellulose)

  • Piperine formulation (e.g., suspension in 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • LC-MS/MS system for drug quantification

Procedure:

  • Animal Acclimation and Fasting: Acclimate the rats for at least 3 days before the study. Fast the animals overnight (with free access to water) before dosing.

  • Dosing:

    • Group 1 (Control): Administer the piperazine drug formulation via oral gavage at the desired dose.

    • Group 2 (Treatment): Administer the piperine formulation 30 minutes before administering the piperazine drug formulation.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately process the blood samples by centrifuging at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of the piperazine drug in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for both groups using appropriate software (e.g., Phoenix WinNonlin).

Data Presentation: Key Pharmacokinetic Parameters

ParameterControl Group (Drug Alone)Treatment Group (Drug + Piperine)% Increase
Cmax (ng/mL)150 ± 25450 ± 50200%
AUC₀₋₂₄ (ng*h/mL)600 ± 752400 ± 300300%
T½ (h)2.5 ± 0.54.0 ± 0.660%

Visualization of Metabolic Inhibition

G cluster_gut Gut Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation drug Piperazine Drug drug_in Piperazine Drug drug->drug_in Absorption cyp3a4 CYP3A4 drug_in->cyp3a4 pgp P-gp drug_in->pgp drug_circ Piperazine Drug (Active) drug_in->drug_circ To Circulation metabolite Inactive Metabolite cyp3a4->metabolite pgp->drug Efflux piperine Piperine piperine->cyp3a4 Inhibits piperine->pgp Inhibits caption Mechanism of Piperine Bioenhancement

Caption: Mechanism of Piperine Bioenhancement

Issue 3: P-glycoprotein (P-gp) Efflux

If your compound is identified as a P-gp substrate, strategies to circumvent this efflux mechanism are necessary.

Similar to inhibiting metabolism, specific excipients can inhibit P-gp function. Many permeation enhancers also have P-gp inhibitory activity.

Experimental Protocol: Bidirectional Transport Assay in Caco-2 Cells

This assay is the gold standard for determining if a compound is a P-gp substrate and for evaluating the efficacy of P-gp inhibitors.

Materials:

  • Same as the Caco-2 permeability assay.

  • Known P-gp inhibitor (e.g., verapamil) as a positive control.

Procedure:

  • Cell Culture and Integrity Check: Follow steps 1 and 2 from the Caco-2 permeability assay protocol.

  • Transport Studies:

    • Apical to Basolateral (A-to-B) Transport:

      • Add the donor solution (piperazine drug +/- P-gp inhibitor) to the apical side.

      • Sample from the basolateral side over time.

    • Basolateral to Apical (B-to-A) Transport:

      • Add the donor solution to the basolateral side.

      • Sample from the apical side over time.

  • Sample Analysis and Data Calculation:

    • Quantify drug concentrations using LC-MS/MS.

    • Calculate Papp (A-to-B) and Papp (B-to-A).

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

Interpretation of Results:

  • ER > 2: Indicates that the compound is likely a P-gp substrate.

  • ER ≈ 1: Suggests that the compound is not a P-gp substrate, or that the P-gp inhibitor is effective.

Data Presentation: Efflux Ratio Comparison

CompoundConditionPapp (A-to-B) (x 10⁻⁶ cm/s)Papp (B-to-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)
Piperazine Drug YControl0.8 ± 0.24.0 ± 0.55.0
Piperazine Drug Y+ 100 µM Verapamil1.5 ± 0.31.6 ± 0.41.1

This table clearly demonstrates that Piperazine Drug Y is a P-gp substrate (ER = 5.0) and that verapamil effectively inhibits its efflux, reducing the ER to 1.1.

Concluding Remarks

Overcoming the poor oral bioavailability of piperazine-based drugs requires a systematic and multi-faceted approach. By carefully diagnosing the underlying causes—be it poor permeability, extensive first-pass metabolism, or P-gp efflux—and applying targeted experimental strategies, researchers can significantly improve the therapeutic potential of these promising compounds. This guide provides a foundational framework for your troubleshooting efforts. Remember to meticulously document your experimental conditions and results to build a comprehensive understanding of your compound's behavior.

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minimizing off-target effects of benzylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzylpiperazine Derivatives

A Guide for Researchers on Minimizing Off-Target Effects

Welcome to the technical support center for researchers working with benzylpiperazine (BZP) derivatives. As a Senior Application Scientist, my goal is to provide you with practical, evidence-based guidance to navigate the complexities of your experiments and anticipate challenges before they arise. The benzylpiperazine scaffold holds significant therapeutic promise but is also notorious for its promiscuous binding profile. This guide is structured in a question-and-answer format to directly address the common issues you may encounter, helping you to design more selective compounds and interpret your results with confidence.

Part 1: Understanding and Identifying Off-Target Liabilities

This section focuses on the foundational knowledge required to anticipate the off-target profile of your BZP derivatives.

Q1: I'm starting a new project with a novel benzylpiperazine derivative. What are the most critical off-target interactions I should be concerned about?

Answer: Based on the shared pharmacophore of the BZP scaffold, your primary concerns should be interactions with monoamine systems, specific cardiac ion channels, and metabolic enzymes. The basic nitrogen of the piperazine ring is a key driver for many of these interactions.

  • Monoamine Transporters (SERT, DAT, NET): The BZP core structure mimics endogenous monoamines, leading to significant activity at the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[1][2] BZP itself acts as a releasing agent and reuptake inhibitor, with a preference for dopamine and serotonin systems.[2][3] This can lead to amphetamine-like stimulant effects and potential for abuse.[1][2]

  • Serotonin (5-HT) Receptors: Beyond transporters, direct agonist activity at various 5-HT receptors is common.[1][4] For instance, interaction with the 5-HT2A receptor can cause hallucinogenic effects at high doses, while activity at 5-HT2B and 5-HT3 receptors can lead to peripheral side effects like gastrointestinal issues and headaches.[1][4]

  • hERG Potassium Channel: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety liability for many compounds containing a basic nitrogen, including piperazine derivatives.[5][6] hERG blockade can prolong the QT interval of the heart, leading to a life-threatening arrhythmia called Torsades de Pointes.[6][7] This is a major reason for compound failure in preclinical and clinical development.

  • Cytochrome P450 (CYP) Enzymes: The piperazine moiety is frequently metabolized by CYP enzymes, particularly CYP3A4 and CYP2D6.[8][9][10][11] More importantly, many BZP derivatives can act as inhibitors of these enzymes, leading to a high risk of drug-drug interactions (DDIs) if your compound is co-administered with other medications metabolized by the same enzymes.[8][9][10][11]

Q2: How can I predict these potential off-target effects before I even synthesize the compound?

Answer: While experimental validation is essential, you can leverage in silico and historical data to make informed decisions at the design stage.

  • Pharmacophore Modeling and Docking: Use computational models of the binding sites for hERG, SERT, DAT, and CYP enzymes. Dock your designed structures into these models to predict binding affinity. Look for key interactions, such as the distance between the basic nitrogen and key acidic residues in the binding pocket.

  • Structure-Activity Relationship (SAR) Databases: Analyze existing SAR data for BZP derivatives. Public and commercial databases (e.g., ChEMBL, Reaxys) contain affinity data for thousands of compounds against various targets. This can reveal which structural modifications tend to increase or decrease affinity for specific off-targets. For example, studies have shown that adding electron-withdrawing groups to the N-benzyl ring can enhance affinity for the dopamine transporter.[12]

  • Physicochemical Property Prediction: Calculate properties like pKa and logP. The basicity (pKa) of the piperazine nitrogen is a critical determinant of hERG liability.[5] Highly basic compounds are more likely to become protonated and trapped within the hERG channel. Aiming for a lower pKa can be a key strategy to mitigate this risk.

Part 2: Experimental Troubleshooting and Protocols

This section provides actionable protocols and workflows to diagnose and solve issues when experimental data doesn't match expectations.

Q3: My BZP derivative is showing potent activity in a cell-based assay, but the mechanism is unclear. How do I systematically identify the true target?

Answer: This is a common challenge. The observed phenotype could be due to the intended target, a known off-target, or something entirely unexpected. A systematic approach is required to deconvolute the mechanism.

Here is a logical workflow to follow:

Deconvolution_Workflow cluster_1 Hypothesis Generation cluster_2 Hypothesis Testing cluster_3 Mechanism Confirmation A Unexpected Cellular Activity Observed B Step 1: Broad Selectivity Screening (e.g., CEREP Panel) A->B Start Investigation C Step 2: Focused Target Validation B->C Identify Potential Hits B1 Assay vs. common BZP off-targets: - Monoamine Transporters (SERT, DAT, NET) - Key 5-HT Receptor Subtypes - Adrenergic & Dopaminergic Receptors B->B1 D Step 3: Confirm Mechanism in Cellular Context C->D Validate Hits & Test Causality C1 Perform concentration-response curves for hits from screening panel. C->C1 C2 Use specific antagonists/inhibitors for the identified off-target in the original cellular assay. C->C2 D1 Does the antagonist rescue the phenotype? If yes, off-target is confirmed. D->D1 Analyze Results D2 If no, consider other mechanisms: - Target not in screening panel - Downstream signaling effects - Compound toxicity D->D2 Analyze Results D1->D2

Caption: Workflow for Deconvoluting an Unclear Mechanism of Action.

Q4: How do I perform a standard in vitro assay to determine the selectivity of my compound for monoamine transporters (SERT, DAT, NET)?

Answer: A radioligand uptake inhibition assay is the gold standard for determining the potency (IC50) of your compound at these transporters.[13] This assay measures how effectively your compound competes with a radiolabeled substrate for uptake into cells expressing the specific transporter.

Protocol: Monoamine Transporter Uptake Inhibition Assay

  • Objective: To determine the IC50 values of a test compound at hSERT, hDAT, and hNET.

  • Materials:

    • HEK293 cells (or other suitable host cells) stably expressing human SERT, DAT, or NET.

    • Culture medium (e.g., DMEM with 10% FBS).

    • Krebs-Ringer-HEPES (KRH) buffer.[14]

    • Radiolabeled substrates: [3H]5-HT (for SERT), [3H]dopamine (for DAT), [3H]norepinephrine (for NET).[15]

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Known selective inhibitors for positive controls (e.g., Fluoxetine for SERT, Vanoxerine for DAT, Nisoxetine for NET).[16]

    • Scintillation fluid and a liquid scintillation counter.

  • Methodology:

    • Cell Culture: Plate the transporter-expressing cells in 96-well plates and grow to confluence.

    • Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with KRH buffer at room temperature.

    • Pre-incubation: Add 50 µL of KRH buffer containing various concentrations of your test compound (typically a 10-point serial dilution) or control inhibitors to the wells. Also include a "vehicle control" (DMSO only) and a "non-specific uptake" control (a high concentration of a known inhibitor). Incubate for 10-15 minutes at room temperature.[15]

    • Initiate Uptake: Add 50 µL of KRH buffer containing the radiolabeled substrate (e.g., final concentration of 10-20 nM [3H]5-HT) to all wells to initiate the uptake reaction.[13]

    • Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature. This time should be optimized to be within the linear range of uptake.

    • Terminate Uptake: Rapidly terminate the reaction by aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

    • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1% SDS) and shaking for 30 minutes.

    • Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Data Analysis:

      • Calculate the percentage of specific uptake for each concentration of your test compound relative to the vehicle control (100% uptake) and the non-specific uptake control (0% specific uptake).

      • Plot the percent inhibition versus the log concentration of your test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Q5: What is the most direct way to assess the hERG liability of my compound?

Answer: The most direct and definitive method is the manual or automated whole-cell patch-clamp electrophysiology assay .[17] This technique directly measures the flow of potassium ions through the hERG channel in living cells and how your compound inhibits this current. It is considered the regulatory gold standard.

Overview of Automated Patch-Clamp for hERG:

  • Principle: Cells expressing hERG channels are captured on a planar substrate with a micro-aperture. A seal is formed, and the cell membrane is ruptured to achieve a "whole-cell" configuration, allowing control of the voltage across the membrane and measurement of the resulting current.

  • Procedure:

    • A specific voltage protocol is applied to elicit the characteristic hERG current.

    • The baseline current is recorded.

    • The test compound is perfused over the cells at increasing concentrations.

    • The hERG current is measured at each concentration, and the percentage of inhibition is calculated.

    • The resulting concentration-response data is used to calculate an IC50 value.

  • Why it's authoritative: Unlike binding assays, which only show affinity, the patch-clamp assay measures functional inhibition of the channel, which is the clinically relevant endpoint.[5][18]

Part 3: Strategies for Minimizing Off-Target Effects

This section covers medicinal chemistry strategies to rationally design BZP derivatives with improved selectivity.

Q6: What are the key structural modifications I can make to a BZP derivative to improve its selectivity and reduce off-target effects?

Answer: A rational, structure-based design approach is crucial. The goal is to introduce modifications that are favored by your intended target but disfavored by off-targets.

Table 1: Structure-Activity Relationship (SAR) Strategies for BZP Derivatives

Structural RegionModification StrategyRationale & Expected OutcomeKey Off-Target(s) Mitigated
Piperazine Ring Replace with a less basic bioisostere (e.g., piperidine, diazepane) or introduce electron-withdrawing groups nearby.Lowers the pKa of the basic nitrogen, reducing the likelihood of protonation and entrapment in the hERG channel pore.[5]hERG
Benzyl Moiety Introduce substitution on the phenyl ring (e.g., halogens, small alkyl groups).Can enhance selectivity. For example, 4-position electron-withdrawing groups can increase DAT affinity and selectivity over SERT.[12]SERT/DAT Selectivity
Linker Vary the length and rigidity of any linker between the piperazine and other pharmacophoric elements.Optimizes the spatial orientation of key binding groups to fit the unique topology of the desired target's binding site versus off-targets.General Selectivity
Overall Molecule Increase molecular rigidity or introduce specific hydrogen bond donors/acceptors.Reduces conformational flexibility, which can "lock" the molecule into a bioactive conformation for the on-target while preventing it from adopting the shape required to bind off-targets.General Selectivity
Q7: My compound has high hERG liability. You mentioned lowering pKa. How does that work and what's a good target pKa to aim for?

Answer: This is one of the most effective strategies for mitigating hERG risk.

  • The Mechanism: The hERG channel pore contains key aromatic residues (Y652, F656) that form cation-π interactions with positively charged ligands.[17] Most hERG-blocking drugs are basic amines that become protonated (positively charged) at physiological pH. By lowering the pKa of your compound's most basic center (the piperazine nitrogen), you decrease the proportion of molecules that are protonated in the cell. The neutral form of the drug can enter and exit the channel more freely, reducing the likelihood of channel block.

  • The Goal: A common medicinal chemistry goal is to reduce the pKa of the most basic nitrogen to below 7.4 . This ensures that at physiological pH, a significant portion of the compound remains in its neutral, less hERG-active state.

Here is a diagram illustrating the relationship between pKa and hERG risk:

pKa_hERG_Risk cluster_high_risk High hERG Risk cluster_low_risk Lower hERG Risk High_pKa High pKa (> 8.0) Compound is >80% Protonated Trapped Trapped in hERG Channel CHANNEL BLOCK High_pKa->Trapped Strong Cation-π Interaction Low_pKa Low pKa (< 7.4) Compound is >50% Neutral Free Free Exchange NO BLOCK Low_pKa->Free Weaker Interaction Rapid Egress

Caption: Relationship between compound pKa and hERG channel trapping.

By applying these principles of proactive profiling, systematic troubleshooting, and rational design, you can significantly increase the chances of developing benzylpiperazine derivatives with a favorable safety and selectivity profile.

References

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Technical Support Center: Navigating hERG Inhibition in Novel Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals addressing the challenge of hERG potassium channel inhibition with novel piperazine-containing compounds. The piperazine scaffold is a cornerstone of modern medicinal chemistry, prized for its versatility and favorable physicochemical properties.[1][2] However, its basic nitrogen center often serves as a key feature in the pharmacophore for unintended hERG channel binding, a major cause of drug-induced cardiotoxicity.[3][4][5]

This guide is designed to provide practical, in-depth answers to the specific experimental and conceptual challenges you may encounter. We move beyond simple protocols to explain the underlying scientific principles, helping you troubleshoot effectively and design next-generation compounds with an improved cardiac safety profile.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses fundamental concepts at the intersection of piperazine chemistry and hERG biology.

Q: What is the hERG channel, and why is it a critical concern in drug discovery?

A: The human Ether-à-go-go-Related Gene (hERG) encodes the alpha subunit of a potassium ion channel (Kv11.1) that is critical for cardiac repolarization—the process of resetting the heart's electrical state after each beat.[6][7] Inhibition of this channel by pharmaceutical compounds can delay this repolarization, leading to a condition known as "Long QT Syndrome" (LQTS).[4][8] This is visible on an electrocardiogram (ECG) as a prolongation of the QT interval and can precipitate a life-threatening ventricular arrhythmia called Torsades de Pointes (TdP).[8][9][10] Due to this risk, a number of drugs have been withdrawn from the market, making early assessment of hERG liability a mandatory and critical step in modern drug development, as emphasized by regulatory agencies like the FDA and EMA.[4][7][11]

Q: Why are piperazine-containing compounds so frequently implicated in hERG inhibition?

A: The frequent association of piperazine derivatives with hERG inhibition stems from their structural and physicochemical properties, which align well with the known pharmacophore for hERG blockers. The key features include:

  • A Basic Nitrogen Center: The piperazine ring contains at least one basic nitrogen atom that is typically protonated at physiological pH. This positive charge is a primary recognition element, interacting with key aromatic residues (e.g., Tyr652, Phe656) within the hERG channel's inner pore via cation-π interactions.[9][12][13]

  • Lipophilicity: Piperazine derivatives are often part of larger, lipophilic molecules. Higher lipophilicity can increase a compound's concentration within the cell membrane, facilitating access to the hERG channel's binding site located within the transmembrane domain.[9][14]

  • Structural Mimicry: The overall structure of many piperazine-containing drugs, with a basic center linked to aromatic or lipophilic moieties, mimics the general architecture of potent hERG inhibitors.[4]

Q: Can you illustrate the typical hERG pharmacophore and how a piperazine compound interacts with it?

A: Certainly. The generally accepted hERG pharmacophore consists of a basic amine (which becomes cationic) and several hydrophobic or aromatic groups. A piperazine derivative fits this model well.

hERG_Pharmacophore cluster_hERG hERG Channel Inner Pore cluster_Compound Piperazine Compound Phe656 Phe656 Aromatic Pocket Tyr652 Tyr652 Aromatic Pocket Pore K+ Ion Pathway Aromatic_Group Aromatic Moiety (e.g., Phenyl) Piperazine_Core N H+ N Aromatic_Group->Piperazine_Core:N1 π-π stacking Lipophilic_Tail Lipophilic Group Lipophilic_Tail->Phe656 Hydrophobic Interaction Piperazine_Core:H->Tyr652 Cation-π Interaction Piperazine_Core->Pore Blocks Channel

Caption: Interaction model of a piperazine compound within the hERG channel pore.

Section 2: Troubleshooting Guide for Experimental Assays

This section provides solutions to common problems encountered during the experimental evaluation of hERG liability.

Q: My hERG patch-clamp data for a piperazine series is highly variable and difficult to reproduce. What are the common causes and solutions?

A: Data variability in patch-clamp electrophysiology is a frequent and frustrating issue.[14][15] For piperazine compounds, the causes often trace back to compound handling, assay conditions, or inherent electrophysiological challenges.

Potential Cause Scientific Rationale Troubleshooting & Validation Steps
Poor Compound Solubility Piperazine compounds, especially those with high lipophilicity, can precipitate in aqueous buffer, leading to inaccurate concentrations being applied to the cells. This results in artificially low potency (high IC50).1. Visual Inspection: Check for precipitate in your stock and final dilution solutions. 2. Solvent Concentration: Ensure the final DMSO concentration is consistent across all experiments and typically ≤0.1%.[16] 3. Kinetic Solubility Assay: Run a turbidity or nephelometry-based solubility assay in the exact buffer used for your electrophysiology experiment.
Unstable Recordings / "Rundown" The hERG current can naturally decrease over the course of a long experiment (rundown), especially with a weak seal resistance.[16] If the compound application period coincides with this rundown, it can be mistaken for genuine inhibition.1. QC Seal Resistance: Only accept cells with a high seal resistance (>1 GΩ for manual patch-clamp).[16] 2. Stable Baseline: Record a stable baseline current for several minutes before applying the compound. The current should not drift by more than 5-10%.[17] 3. Vehicle Control: Apply the vehicle (e.g., 0.1% DMSO) for the same duration as your compound to quantify any solvent effect or rundown.[17]
Assay Temperature hERG channel kinetics and drug binding are temperature-sensitive. Assays run at room temperature may yield different IC50 values than those performed at a more physiological temperature (35-37°C).[14][18]1. Standardize Temperature: Choose a temperature (room or physiological) and maintain it strictly for all comparative experiments.[18] 2. Document & Report: Always report the temperature at which the assay was conducted, as this is a critical experimental parameter.
Inter-laboratory Variability Different laboratories may use slightly different equipment, voltage protocols, or cell lines, leading to systematic shifts in IC50 values.[15][18]1. Establish Internal Controls: Regularly test a set of standard reference compounds (e.g., dofetilide, moxifloxacin) to benchmark your assay's performance.[18] 2. Define Internal Safety Margins: Do not rely solely on literature IC50 values. Establish your own safety margin thresholds based on your lab's calibrated assay data.[18]
Q: My radioligand binding assay shows potent hERG inhibition, but my automated patch-clamp (APC) results are much weaker. How do I interpret this discrepancy?

A: This is a classic scenario that highlights the difference between measuring affinity and functional block. There is often a poor correlation between these two assay formats.[14]

  • Binding vs. Function: A radioligand binding assay measures the compound's affinity for the hERG channel protein (its Ki), often in a closed or non-conducting state.[11] An electrophysiology assay (like APC) measures the functional consequence—the actual block of ion flow—which depends on the channel's state (open, closed, inactivated).[6]

  • "Trappable" vs. "Non-Trappable" Inhibitors: Some compounds can only access their binding site when the channel is open and then get trapped inside when it closes.[9][14] These are "trappable" inhibitors. Others may bind and unbind more freely. The specific voltage protocol and stimulation frequency used in an APC assay can heavily influence the apparent potency of these different types of blockers.[9]

  • Interpretation: The patch-clamp assay is considered the "gold standard" as it measures the direct functional effect on channel current, which is more physiologically relevant to causing arrhythmia.[8] However, a potent binding affinity should not be ignored. It indicates a clear interaction with the channel protein.

    • Actionable Advice: Prioritize the functional data from the patch-clamp assay for risk assessment. Use the binding data as a high-throughput screen to rank-order compounds and flag potential liabilities early. Investigate the frequency dependence of the block in a follow-up manual patch-clamp experiment to understand if your compound is a trappable inhibitor.[9]

Q: The parent piperazine compound has a clean hERG profile (IC50 >30 µM), but we still see a cardiac signal in vivo. Could metabolites be the issue?

A: Yes, absolutely. It is a well-established principle that if the parent drug cannot explain an observed in vivo hERG signal, its metabolites are the next logical suspects.[9]

  • Metabolic Activation: The piperazine ring and its substituents can be sites of metabolic modification (e.g., N-dealkylation, oxidation). These transformations can generate a metabolite with a completely different hERG profile—often creating a more potent blocker.

  • Troubleshooting Steps:

    • Metabolite Identification: Perform in vitro metabolism studies using liver microsomes or hepatocytes to identify the major metabolites.

    • Synthesize and Test: Synthesize the identified major metabolites.

    • Profile Metabolites: Test the synthesized metabolites in your primary hERG assay (e.g., APC). It is crucial to profile any major metabolite that reaches a high concentration in vivo.[9]

Section 3: Medicinal Chemistry Mitigation Strategies

This section focuses on designing out hERG liability from your piperazine-containing lead series.

Q: What are the primary medicinal chemistry strategies to reduce hERG inhibition in a piperazine series?

A: The goal is to disrupt the key pharmacophoric features that drive hERG binding while maintaining on-target potency. Several field-proven strategies exist.[5][9]

Mitigation_Strategies Start High hERG Risk Piperazine Lead Strategy1 Reduce Basicity (pKa) Start->Strategy1 Strategy2 Reduce Lipophilicity (cLogP) Start->Strategy2 Strategy3 Introduce Steric Hindrance Start->Strategy3 Strategy4 Remove/Mask Basic Center Start->Strategy4 End Low hERG Risk Optimized Compound Strategy1->End Strategy2->End Strategy3->End Strategy4->End

Caption: Decision tree for mitigating hERG risk in a piperazine lead series.

  • Reduce Basicity (pKa): Lowering the pKa of the basic nitrogen reduces the proportion of the compound that is protonated at physiological pH, thereby weakening the critical cation-π interaction.[9] This is a highly effective strategy.

  • Reduce Lipophilicity (cLogP): Decreasing the overall lipophilicity lowers the compound's concentration in the membrane near the channel, effectively reducing its access to the binding site.[5][9]

  • Introduce Steric Hindrance: Adding bulky groups near the piperazine nitrogen or other key interaction points can create a steric clash with the channel pore, preventing optimal binding.[9]

  • Mask or Remove the Basic Center: If the basic nitrogen is not essential for on-target activity, it can be replaced with a non-basic isostere or converted to a less basic functional group (e.g., an amide).[9]

Q: How exactly can I modulate the basicity of the piperazine nitrogen?

A: Modulating pKa is a powerful tool. Here are some specific chemical modifications:

Modification Strategy Example Mechanism
Introduce Electron-Withdrawing Groups Add a fluorine atom to a carbon adjacent to the nitrogen.The electronegative fluorine atom pulls electron density away from the nitrogen through an inductive effect, making the lone pair less available for protonation.[9]
Bioisosteric Replacement of N-Alkyl group Replace an N-methyl group with an N-trifluoroethyl group.The highly electronegative CF3 group dramatically lowers the pKa of the distal nitrogen.[9]
Ring Bioisostere Replace the piperazine ring with a morpholine ring.The oxygen atom in the morpholine ring is electron-withdrawing, reducing the basicity of the nitrogen compared to a piperidine or piperazine.[9][12]
Form a Zwitterion Introduce an acidic functional group (e.g., a carboxylic acid) elsewhere in the molecule.The presence of an acidic center can reduce the effective lipophilicity and create a zwitterion, which may have a lower affinity for the hERG channel.[9]
Structure-Activity Relationship (SAR) Summary Table: Mitigating hERG in a Hypothetical Piperazine Series
Compound Modification hERG IC50 (µM) cLogP pKa Comment
Lead-1 (Reference Compound)0.54.28.5High hERG risk, high lipophilicity and basicity.
Analog-1A Add polar group (e.g., -OH) to aromatic ring.2.53.68.4Reduced Lipophilicity. 5-fold improvement in hERG.
Analog-1B Add fluorine to carbon adjacent to piperazine N.8.04.37.8Reduced Basicity. 16-fold improvement in hERG.[9]
Analog-1C Replace piperazine with morpholine.15.03.86.5Reduced Basicity & Lipophilicity. 30-fold improvement.[9]
Analog-1D Replace piperazine N-methyl with carbon (pyrrolidine).> 304.0N/ARemoved Basic Center. hERG risk eliminated.[9]

Section 4: Key Experimental Protocols

A self-validating protocol is essential for trustworthy data. Here is a standard workflow for assessing hERG liability.

Screening Cascade for hERG Liability Assessment

Screening_Cascade Start New Piperazine Compound Series InSilico In Silico Modeling (QSAR, Pharmacophore Fit) Start->InSilico Early Triage BindingAssay High-Throughput Assay (e.g., Radioligand Binding) InSilico->BindingAssay Prioritize APC Automated Patch-Clamp (APC) (IC50 Determination) BindingAssay->APC Confirm & Quantify ManualPatch Manual Patch-Clamp (Gold Standard, Mechanism) APC->ManualPatch If Discrepancies or Mechanism Question InVivo In Vivo CV Telemetry (e.g., Dog, NHP) APC->InVivo For IND-Enabling Studies

Caption: A typical experimental workflow for hERG liability screening.

Protocol: Automated Patch-Clamp (APC) hERG Assay

This protocol is a generalized procedure for platforms like the QPatch or SyncroPatch.

  • Cell Culture:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).

    • Culture cells according to the vendor's protocol. Harvest cells at 70-90% confluency for optimal viability.

  • Solutions & Compound Preparation:

    • External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4.

    • Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2.

    • Compound Plates: Prepare a master stock of the piperazine compound in 100% DMSO. Perform serial dilutions to create a concentration-response curve (e.g., 8 points, 1:3 dilution). The final DMSO concentration in the well should not exceed 0.3%.

  • APC System Execution:

    • Prime the system with external and internal solutions.

    • Dispense cells onto the measurement plate. The system will automatically establish whole-cell patch-clamp configurations.

    • Quality Control (QC): Set minimum acceptance criteria. For example, Seal Resistance > 100 MΩ and initial hERG current > 200 pA.[17] Cells not meeting these criteria are excluded from analysis.

  • Voltage Protocol & Recording:

    • Hold the cell membrane at -80 mV.

    • Depolarize to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.

    • Repolarize to -50 mV to elicit the characteristic hERG "tail current" as channels recover from inactivation. This tail current is the primary measurement.

    • Repeat this voltage step protocol at a set frequency (e.g., every 15 seconds, 0.067 Hz).

  • Compound Application & Data Acquisition:

    • Establish a stable baseline recording for 2-3 minutes with external solution.

    • Apply a vehicle control for 3 minutes to measure rundown.[17]

    • Apply increasing concentrations of the test compound sequentially, allowing the effect to stabilize at each concentration (typically 3-5 minutes).[17]

    • Apply a positive control blocker (e.g., E-4031) at the end of the experiment to confirm maximal block.[17]

  • Data Analysis:

    • Measure the peak amplitude of the tail current at each concentration.

    • Normalize the current at each concentration to the baseline current before drug application.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter Hill equation to determine the IC50 value.

References

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024). Drug Hunter. [Link]

  • Early identification of hERG liability in drug discovery programs by automated patch clamp. (n.d.). CiteSeerX. [Link]

  • High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. (2022). MDPI. [Link]

  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. (2025). ResearchGate. [Link]

  • Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia. (2020). PLOS ONE. [Link]

  • Human Ether-a-go-go-Related Gene (hERG) Blockers. (n.d.). Cambridge MedChem Consulting. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]

  • New Insights into Ion Channels: Predicting hERG-Drug Interactions. (n.d.). PMC. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science. [Link]

  • hERG Safety. (n.d.). Cyprotex. [Link]

  • New Insights into Ion Channels: Predicting hERG-Drug Interactions. (2025). ResearchGate. [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. [Link]

  • Best Practice hERG Assay. (2024). Mediford Corporation. [Link]

  • Reducing hERG Toxicity Using hERG Classification Model and Fragment-growing Network. (n.d.). ChemRxiv. [Link]

  • Multi-laboratory comparisons of manual patch clamp hERG data generated using standardized protocols and following ICH S7B Q&A 2.1 best practices. (2025). PMC. [Link]

  • Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques. (2022). Frontiers in Chemistry. [Link]

  • Lead compound optimization strategy (5) - Reducing the hERG cardiac toxicity in drug development. (2025). ResearchGate. [Link]

  • Unraveling the Role of hERG Channels in Drug Safety. (n.d.). Creative Bioarray. [Link]

Sources

strategies to reduce CYP450 metabolism of piperazine drugs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperazine Pharmacophore Optimization From the Desk of Dr. Aris Thorne, Senior Application Scientist

Welcome to the Piperazine Optimization Hub

Status: Operational Ticket ID: PIP-CYP-450-OPT Subject: Reducing Metabolic Liability of Piperazine Scaffolds

You are likely here because your piperazine-containing lead compound is showing rapid intrinsic clearance (


) in human liver microsomes (HLM) or exhibiting non-linear kinetics suggestive of Mechanism-Based Inactivation (MBI).

The piperazine ring is a "privileged scaffold" in medicinal chemistry due to its ability to modulate physicochemical properties (solubility, pKa) and drive receptor interactions (GPCRs, kinases). However, it is a notorious metabolic "soft spot."

This guide moves beyond generic advice. We will dissect the specific oxidative mechanisms driving this instability and provide validated medicinal chemistry strategies to block them.

Module 1: Diagnostic & Mechanism

Before modifying the structure, you must confirm the mechanism of clearance. Piperazines primarily undergo metabolism via CYP2D6 and CYP3A4 .

The Two Primary Failure Modes
  • 
    -Carbon Hydroxylation (The Major Pathway): 
    CYP450 enzymes abstract a hydrogen atom from the carbon adjacent to the nitrogen (the 
    
    
    
    -carbon). This forms an unstable carbinolamine intermediate, which collapses to ring-opened products or iminium ions.
  • N-Oxidation: Direct oxidation of the basic nitrogen to form an N-oxide. While sometimes reversible, this alters the pharmacophore’s polarity and basicity.

The Hidden Danger: Bioactivation

Piperazines can form reactive iminium ion intermediates (via 2-electron oxidation). These are electrophilic species that can covalently bind to the CYP enzyme heme or protein backbone, causing Time-Dependent Inhibition (TDI) .

  • Symptom:[1] Your

    
     shifts lower after a 30-minute pre-incubation.
    

Module 2: Structural Modification Strategies

Use the following strategies to stabilize the ring. These are ranked by "success rate" in preserving biological activity while improving metabolic stability.

Strategy A: Fluorination (Electronic Deactivation)

Mechanism: Fluorine is highly electronegative.[2] Placing it near the basic nitrogen lowers the


 of the amine (typically by 1–2 log units). This reduces the electron density available for Single Electron Transfer (SET) mechanisms initiated by CYP450s.
  • Tactics:

    • 
      -Fluorination:  Introduce fluorine at the C3/C5 position.
      
    • Effect: Blocks metabolic soft spots sterically and electronically deactivates the ring against oxidation.

    • Caveat: Ensure the

      
       drop does not abolish target binding (e.g., if a salt bridge is required).
      
Strategy B: Deuteration (Kinetic Isotope Effect)

Mechanism: The Carbon-Deuterium (C-D) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond due to lower zero-point energy.[3][4]

  • Tactics:

    • Replace protons at the

      
      -carbon (C2/C6) with deuterium.
      
    • Result: If C-H bond breakage is the rate-determining step (RDS), this results in a Primary Kinetic Isotope Effect (KIE), significantly reducing

      
      .[3]
      
    • Pro: rarely affects binding affinity or selectivity.

Strategy C: Steric Shielding (Methylation)

Mechanism: Introducing a methyl group at the


-carbon (C2) creates steric hindrance that prevents the bulky CYP heme iron-oxo species from accessing the C-H bond.
  • Tactics:

    • Gem-dimethylation: Adding two methyl groups is often more effective but conformationally restrictive.

    • Bridged Piperazines: (e.g., 2,5-diazabicyclo[2.2.1]heptane) lock the conformation and completely shield the

      
      -protons.
      

Visualization: Metabolic Soft Spots & Blocking Strategies

PiperazineMetabolism Piperazine Piperazine Core AlphaC α-Carbon Attack (Major Liability) Piperazine->AlphaC C-H Abstraction NOx N-Oxidation Piperazine->NOx Direct Ox CYP CYP450 (Heme-O) CYP->AlphaC RingOpen Ring Opening / Dealkylation AlphaC->RingOpen Iminium Reactive Iminium (TDI Risk) AlphaC->Iminium Deuterium Strategy: Deuteration (High Bond Strength) Deuterium->AlphaC Blocks Fluorine Strategy: Fluorination (Lowers pKa) Fluorine->NOx Reduces Methyl Strategy: Methylation (Steric Shield) Methyl->AlphaC Blocks

Caption: Figure 1. CYP450 attack vectors on the piperazine ring and corresponding medicinal chemistry blocking strategies.

Module 3: Experimental Protocols

Protocol A: Microsomal Stability Assay (Optimized for Basic Amines)

Standard HLM assays often fail to account for the specific binding properties of piperazines.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.

  • Phosphate Buffer (100 mM, pH 7.4).

  • Critical: Glass-lined 96-well plates (to prevent non-specific binding of lipophilic amines).

Workflow:

  • Pre-incubation: Mix 1 µM test compound with HLM (0.5 mg/mL final) in buffer. Incubate 5 min at 37°C.

    • Note: Do not exceed 1 µM to avoid enzyme saturation (Michaelis-Menten deviation).

  • Initiation: Add NADPH to start reaction.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS. Monitor disappearance of parent.

Data Interpretation Table:

ParameterValueInterpretationAction

> 50 µL/min/mgHigh ClearanceApply Strategy A or C immediately.

15–50 µL/min/mgModerateApply Strategy B (Deuteration) for "quick win."

StableLow ClearanceCheck for TDI (see below).
Protocol B: Reactive Metabolite Trapping (Cyanide Assay)

Use this if you suspect your piperazine is causing mechanism-based inactivation (TDI).

Rationale: Piperazine oxidation often yields an electrophilic iminium ion. Cyanide (


) is a hard nucleophile that will attack the iminium species, forming a stable cyano-adduct detectable by MS.

Workflow:

  • Incubate compound (10 µM) with HLM + NADPH.

  • Add Trapping Agent: Supplement buffer with 1 mM Potassium Cyanide (KCN) .

    • Safety Warning: KCN is lethal. Use basic pH buffers to prevent HCN gas formation. Work in a fume hood.

  • Analysis: Scan for Parent Mass + 25 Da (Adduct: +CN -H -H +H).

  • Result: Observation of [M+25]+ peak confirms iminium formation.

Frequently Asked Questions (FAQ)

Q: Why does my piperazine show high clearance in microsomes but low clearance in hepatocytes? A: This is likely Lysosomal Trapping . Piperazines are basic amines. In hepatocytes, they can passively diffuse into acidic lysosomes, become protonated, and get "trapped." This sequesters them away from CYP enzymes in the endoplasmic reticulum, artificially lowering the observed clearance. Microsomes lack lysosomes, so they show the "true" metabolic vulnerability.

  • Tip: Trust the microsomal data for metabolic stability; trust hepatocyte data for volume of distribution (

    
    ) prediction.
    

Q: Will fluorination kill my potency? A: It depends on the binding pocket. Fluorine lowers the amine


. If the basic nitrogen forms a critical salt bridge with an Aspartate or Glutamate in the receptor, lowering the 

(e.g., from 9.0 to 7.5) might weaken this interaction. However, fluorine can also induce beneficial conformational changes (gauche effect).

Q: Can I just use N-acylation to stop the metabolism? A: Yes, converting the amine to an amide (N-acyl) completely shuts down the basicity and oxidation risk. However, this dramatically changes the geometry (planar vs. chair) and removes the positive charge, essentially creating a different pharmacophore. This is a scaffold hop, not an optimization.

References

  • Kalgutkar, A. S., et al. (2005). Functionalized Piperazines as Potent, Metabolic Stability-Enhanced Inhibitors of CYP2D6. Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Wójcikowski, J., et al. (2004). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes.[5] European Neuropsychopharmacology.

  • Srivastava, N., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs. Annals of Clinical Pathology.

  • Nagy, L. D., et al. (2011). Mechanism-based inactivation of human cytochrome P450 2D6 by piperazine-containing compounds.[6][7][8] Drug Metabolism and Disposition.[2][9][10]

Sources

Technical Support Center: Analytical Method Validation for 1-(Azetidin-3-yl)-4-benzylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method validation of 1-(Azetidin-3-yl)-4-benzylpiperazine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to support your experimental work. The methodologies described herein are grounded in established scientific principles and aligned with international regulatory standards to ensure data integrity and reliability.

I. Introduction to Analytical Method Validation

What is the purpose of analytical method validation and why is it critical for 1-(Azetidin-3-yl)-4-benzylpiperazine?

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] For 1-(Azetidin-3-yl)-4-benzylpiperazine, a specific and validated analytical method is crucial for accurate quantification and impurity profiling in drug substance and drug product. This ensures the quality, safety, and efficacy of the final pharmaceutical product. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for conducting method validation.[1][2][3]

II. HPLC-UV Method for Assay and Impurity Determination

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a common and robust technique for the analysis of piperazine derivatives.[4][5]

Q1: I am developing an HPLC-UV method for 1-(Azetidin-3-yl)-4-benzylpiperazine and observing poor peak shape (tailing). What are the likely causes and how can I troubleshoot this?

  • Scientific Rationale: Peak tailing for basic compounds like piperazine derivatives is often due to secondary interactions between the analyte and acidic silanol groups on the surface of the silica-based stationary phase.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The pH of the mobile phase can significantly impact the peak shape of basic compounds.[6] Experiment with a mobile phase pH in the range of 3-7 to ensure the analyte is in a single ionic form.

    • Use of an Amine Modifier: Adding a small amount of an amine modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can help to mask the active silanol groups and reduce peak tailing.[4][6][7] A typical starting concentration is 0.1% (v/v).

    • Column Selection: Consider using a column with a base-deactivated stationary phase, which has been specifically treated to reduce silanol activity. C18 columns are a good starting point, but exploring other stationary phases like C8 or phenyl may provide different selectivity.[6]

    • Lower Analyte Concentration: High concentrations of the analyte can overload the column, leading to peak asymmetry. Try injecting a more dilute sample.

Q2: How do I establish the linearity of my HPLC-UV method for quantifying 1-(Azetidin-3-yl)-4-benzylpiperazine?

  • Scientific Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[1]

  • Experimental Protocol:

    • Prepare a stock solution of your 1-(Azetidin-3-yl)-4-benzylpiperazine reference standard in a suitable diluent.

    • From the stock solution, prepare a minimum of five calibration standards at different concentration levels.[1] For an assay method, the range should typically span 80% to 120% of the expected sample concentration.

    • Inject each calibration standard in triplicate.

    • Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.[5]

    • The y-intercept should be close to zero.

    • The residuals should be randomly distributed around the x-axis.

Linearity ParametersAcceptance Criteria
Correlation Coefficient (r²)≥ 0.999
Y-interceptClose to origin
ResidualsRandomly distributed

Q3: My method for 1-(Azetidin-3-yl)-4-benzylpiperazine needs to be stability-indicating. How do I prove this?

  • Scientific Rationale: A stability-indicating method is capable of separating the active pharmaceutical ingredient (API) from its degradation products, ensuring that the assay results are not inflated by co-eluting impurities.[6] This is achieved through forced degradation studies.[6]

  • Forced Degradation Protocol:

    • Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at 60°C for 24 hours.[8]

    • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.[6][8]

    • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.[6]

    • Photolytic Degradation: Expose the drug substance to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis and Acceptance Criteria:

    • Analyze the stressed samples using your HPLC method.

    • The method is considered stability-indicating if all major degradation products are resolved from the main peak (resolution > 2.0).

    • Mass balance should be assessed to ensure that the decrease in the main peak corresponds to the increase in degradation products.

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation cluster_result Result Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC PDA Peak Purity (PDA) HPLC->PDA Resolution Resolution > 2.0? PDA->Resolution Resolution->HPLC No, Optimize Method MassBalance Mass Balance Achieved? Resolution->MassBalance Yes MassBalance->HPLC SIM Stability-Indicating Method MassBalance->SIM Yes

Caption: Workflow for establishing a stability-indicating HPLC method.

III. LC-MS for Identification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of unknown impurities and degradation products.[4][6]

Q4: I have an unknown peak in my chromatogram. How can I use LC-MS to identify it?

  • Scientific Rationale: LC-MS provides the mass-to-charge ratio (m/z) of an unknown compound, which gives its molecular weight.[6] Tandem mass spectrometry (MS/MS) can then be used to fragment the molecule and provide structural information.[6]

  • Troubleshooting and Identification Workflow:

    • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement of the unknown peak. This will allow you to propose a molecular formula.

    • MS/MS Fragmentation: Perform MS/MS on the parent ion of the unknown peak. The fragmentation pattern will provide clues about the molecule's structure. Compare the fragmentation pattern to that of the parent compound, 1-(Azetidin-3-yl)-4-benzylpiperazine, to identify common fragments and potential modifications.

    • Consider Degradation Pathways: Based on the forced degradation conditions that produced the impurity, you can hypothesize potential chemical transformations (e.g., oxidation, hydrolysis).[9][10][11]

Unknown Peak Identification Start Unknown Peak Detected in HPLC LCMS LC-MS Analysis Start->LCMS HRMS Obtain Accurate Mass (HRMS) LCMS->HRMS ProposeFormula Propose Molecular Formula HRMS->ProposeFormula MSMS Perform MS/MS Fragmentation ProposeFormula->MSMS AnalyzeFragments Analyze Fragmentation Pattern MSMS->AnalyzeFragments Compare Compare with Parent Compound Fragments AnalyzeFragments->Compare Hypothesize Hypothesize Structure based on Degradation Pathway Compare->Hypothesize Confirm Confirm Structure (e.g., Synthesis, NMR) Hypothesize->Confirm End Structure Identified Confirm->End

Caption: Logical workflow for identifying an unknown peak using LC-MS.

IV. Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria as per ICH Q2(R1) guidelines.[1][2]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method is selective for the analyte.No interference from blank, placebo, and known impurities at the analyte's retention time. Peak purity should pass.
Linearity To demonstrate a proportional relationship between response and concentration.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.For assay: 80% to 120% of the test concentration. For impurities: Reporting threshold to 120% of the specification.
Accuracy The closeness of the test results to the true value.For assay: 98.0% to 102.0% recovery. For impurities: 90.0% to 110.0% recovery at each concentration.
Precision (Repeatability & Intermediate Precision)The degree of scatter between a series of measurements.Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision: Overall RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Signal-to-noise ratio of 10:1. Precision (RSD) ≤ 10% at the LOQ concentration.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should pass under all varied conditions.
V. Conclusion

This technical support guide provides a framework for the analytical method validation of 1-(Azetidin-3-yl)-4-benzylpiperazine. By understanding the scientific principles behind the methodologies and adhering to regulatory guidelines, you can develop and validate robust and reliable analytical methods.

References

  • A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. Benchchem.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Quality Guidelines. ICH.
  • Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. PubMed.
  • Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. Journal of Applied Pharmaceutical Research.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate.
  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect.
  • Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection. PHF Science.
  • Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. National Institutes of Health.
  • Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. ResearchGate.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. ACS Publications.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. National Institutes of Health.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.

Sources

Technical Support Center: Resolving Impurities in 1-(Azetidin-3-yl)-4-benzylpiperazine Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Azetidin-3-yl)-4-benzylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve impurity-related issues encountered during the synthesis, purification, and analysis of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the quality and integrity of your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding impurities in 1-(Azetidin-3-yl)-4-benzylpiperazine samples.

Q1: What are the most common types of impurities I can expect to see in my 1-(Azetidin-3-yl)-4-benzylpiperazine samples?

A1: Impurities can originate from various sources, including the synthetic route, degradation, and storage conditions.[1] Common impurities can be categorized as:

  • Starting Material-Related Impurities: Unreacted starting materials or impurities present in the starting materials themselves.

  • Synthesis-Related By-products: Products from side reactions occurring during the synthesis. For piperazine derivatives, this can include N-oxide formation or products from incomplete reactions.[2]

  • Degradation Products: The azetidine and piperazine rings can be susceptible to degradation under certain conditions, such as acidic or oxidative environments.[3][4] Ring-opening of the azetidine ring is a potential degradation pathway.[5]

  • Residual Solvents: Solvents used during synthesis and purification that are not completely removed.

Q2: I see an unexpected peak in my HPLC chromatogram. How do I begin to identify it?

A2: A systematic approach is crucial. Start by ensuring the peak is not an artifact of the analytical system. This can be done by running a blank (mobile phase only) injection. If the peak persists, it is likely a real impurity. The next steps involve gathering more information about the peak:

  • Determine its UV spectrum: If you are using a Diode Array Detector (DAD), the UV spectrum of the impurity can provide clues about its structure compared to the main compound.

  • Mass Spectrometry (MS) analysis: The most powerful tool for initial identification is mass spectrometry. An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the impurity, which is a critical piece of information for proposing a molecular formula and structure.

  • Consider the synthesis: Review the synthetic pathway to hypothesize potential side products or unreacted intermediates that could correspond to the observed mass.

Q3: My sample purity appears to decrease over time when stored. What are the likely causes and how can I prevent this?

A3: A decrease in purity over time suggests that the compound is degrading. Both the azetidine and piperazine moieties can be susceptible to degradation.[3][6]

  • Hydrolytic Degradation: The presence of moisture can lead to hydrolysis, potentially affecting the amide bonds if any are present in related structures, or promoting ring opening of the strained azetidine ring.[4]

  • Oxidative Degradation: Exposure to air (oxygen) can lead to the formation of N-oxides, a common degradation pathway for tertiary amines like the piperazine nitrogen.

  • Prevention: To minimize degradation, store the compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C).

II. Troubleshooting Guide: A Deeper Dive

This section provides more detailed troubleshooting strategies for complex impurity issues.

Issue 1: Persistent Impurity Peak Co-eluting with the Main Peak in Reversed-Phase HPLC

Scenario: You have an impurity that is difficult to resolve from the main 1-(Azetidin-3-yl)-4-benzylpiperazine peak using standard reversed-phase HPLC conditions.

Root Cause Analysis & Solution Workflow

A Problem: Co-eluting Impurity B Step 1: Modify HPLC Method A->B C Change Mobile Phase Composition (e.g., alter organic modifier, change pH) B->C D Adjust Gradient Slope B->D E Change Column Chemistry (e.g., different stationary phase like phenyl-hexyl) B->E M Resolution Achieved? C->M D->M E->M F Step 2: Characterize the Impurity G LC-MS Analysis (Determine m/z) F->G H High-Resolution MS (Propose elemental composition) F->H I NMR Spectroscopy (Requires isolation) F->I O No: Re-evaluate Impurity Structure G->O H->O I->O J Step 3: Adjust Synthesis/Purification K Modify Reaction Conditions (e.g., temperature, reaction time) J->K L Optimize Purification (e.g., recrystallization, preparative HPLC) J->L K->A L->A M->F No N Yes: Finalize Method M->N Yes O->J cluster_synthesis Synthesis cluster_impurities Potential Impurities A Azetidine Precursor C Coupling Reaction A->C B Benzylpiperazine B->C F Di-substituted Piperazine B->F Side Reaction D 1-(Azetidin-3-yl)-4-benzylpiperazine C->D E Unreacted Starting Materials C->E Incomplete Reaction G Ring-Opened Azetidine D->G Degradation (Acid/Heat) H N-Oxide D->H Degradation (Oxidation)

Caption: Potential impurity formation pathways.

Protocol 2.2: Structure Elucidation of an Unknown Impurity
  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement of the impurity. This will allow you to determine its elemental composition with high confidence.

  • Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion in the mass spectrometer. The fragmentation pattern provides valuable structural information by revealing how the molecule breaks apart. Compare the fragmentation pattern to that of the parent compound to identify which part of the molecule has been modified.

  • Forced Degradation Studies: Subject a pure sample of 1-(Azetidin-3-yl)-4-benzylpiperazine to various stress conditions (acidic, basic, oxidative, thermal, photolytic). [3]Analyze the stressed samples by LC-MS. If the unknown impurity is formed under specific conditions, it provides strong evidence for its identity as a degradation product.

  • Isolation and NMR Spectroscopy: If the impurity is present at a sufficient level, preparative HPLC can be used for its isolation. Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) will provide definitive structural confirmation.

Potential ImpurityLikely OriginExpected Mass Difference from Parent
Benzylpiperazine Unreacted Starting Material-57.07 Da
1-Benzyl-4-methylpiperazine Impurity in Starting Material-43.05 Da
N-Oxide Oxidative Degradation+16.00 Da
Ring-opened azetidine product Hydrolytic Degradation+18.01 Da

Table 2: Common Potential Impurities and Their Mass Differences

III. General Laboratory Best Practices

To minimize the formation of impurities and ensure the reliability of your analytical results, adhere to the following best practices:

  • High-Purity Reagents and Solvents: Always use reagents and solvents of the highest available purity. Impurities in starting materials are a common source of impurities in the final product. [1]* Inert Atmosphere: For reactions sensitive to air or moisture, conduct them under an inert atmosphere of nitrogen or argon.

  • Proper Storage: Store your final compound and any sensitive intermediates under appropriate conditions (low temperature, protected from light and moisture) to prevent degradation.

  • System Suitability Tests: Before running a sequence of samples on an HPLC, perform a system suitability test to ensure the system is performing correctly. This typically involves injecting a standard solution to check for retention time stability, peak shape, and resolution.

  • Regular Instrument Maintenance: Regularly maintain your analytical instruments (e.g., HPLC, LC-MS) to prevent issues such as leaks, blockages, and detector noise that can interfere with impurity analysis. [7][8] By following the guidance in this technical support center, you will be better equipped to troubleshoot and resolve impurity issues in your 1-(Azetidin-3-yl)-4-benzylpiperazine samples, leading to higher quality data and more reliable research outcomes.

References

  • Degradation products of azetidine core G334089 - Ovid. (n.d.).
  • piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards. (n.d.).
  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway - ResearchGate. (n.d.).
  • BENZYLPIPERAZINE - SWGDrug. (2005, June 1).
  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (n.d.).
  • Thermal degradation of piperazine and its structural analogs - ResearchGate. (2025, October 30).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023, December 21).
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24).

Sources

Technical Support Center: Interpreting Complex NMR Spectra of N,N'-Substituted Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of N,N'-substituted piperazine NMR spectra. Researchers, scientists, and drug development professionals frequently encounter piperazine scaffolds, prized for their pharmacological relevance. However, their conformational flexibility often leads to NMR spectra that are broad, complex, or counter-intuitive. This guide is structured in a question-and-answer format to directly address the most common challenges and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

FAQ 1: Why does my piperazine spectrum look so broad and poorly resolved at room temperature?

Answer: This is the most common issue and is almost always due to intermediate conformational exchange on the NMR timescale. The piperazine ring is not static; it rapidly flips between two chair conformations in a process called ring inversion.

  • On the NMR Timescale: Imagine an NMR spectrometer as a camera with a specific shutter speed.

    • Fast Exchange (High Temp): If the ring flips much faster than the "shutter speed," the spectrometer sees only an average of the axial and equatorial protons. This results in a single, sharp signal for the piperazine CH₂ groups.

    • Slow Exchange (Low Temp): If the ring flips much slower, the spectrometer can resolve the distinct axial and equatorial protons, resulting in multiple, sharp signals.

    • Intermediate Exchange (Room Temp): When the rate of ring flipping is similar to the NMR timescale, the signals for the distinct protons broaden significantly. At a specific temperature, known as the coalescence temperature (Tc) , these signals merge into a single, very broad hump that can sometimes be mistaken for a baseline artifact.[1][2][3]

Troubleshooting Action: The definitive solution is to perform a Variable Temperature (VT) NMR experiment .[4][5][6]

  • Cooling the sample will slow the ring inversion, moving you into the slow-exchange regime and causing the broad signals to resolve into sharp, distinct peaks.

  • Heating the sample will accelerate the inversion, moving you into the fast-exchange regime and causing the signals to sharpen into a single averaged peak.

FAQ 2: I see more signals than expected for my symmetrically substituted (N,N') piperazine at low temperature. What's happening?

Answer: This is an excellent observation and indicates you are in the slow-exchange regime . In a rigid chair conformation, the eight protons on the piperazine ring are not chemically equivalent. They are divided into two distinct sets: four axial protons (pointing up or down, parallel to the principal axis) and four equatorial protons (pointing out from the ring's equator).

Because they occupy different spatial environments, axial and equatorial protons on the same carbon are diastereotopic and have different chemical shifts. For a simple, symmetrically N,N'-disubstituted piperazine, this slow-exchange condition will typically resolve the single room-temperature signal into a complex set of multiplets representing these distinct protons.[7][8]

Diagram: Piperazine Chair-Chair Interconversion This diagram illustrates how the ring inversion process exchanges the axial and equatorial environments. A proton that is axial in one chair form becomes equatorial in the other, and vice-versa.

Caption: Chair-chair interconversion of a piperazine ring.

FAQ 3: How can I definitively assign the axial and equatorial protons in my low-temperature spectrum?

Answer: Assignment relies on two key principles: characteristic J-coupling constants and through-space correlations (NOE) .

  • J-Coupling Analysis: The dihedral angle between coupled protons strongly influences the magnitude of their coupling constant (³JHH). In a perfect chair conformation:

    • Axial-Axial (³Jaa): Large coupling (typically 10-13 Hz) due to a ~180° dihedral angle.

    • Axial-Equatorial (³Jae): Small coupling (typically 2-5 Hz) due to a ~60° dihedral angle.

    • Equatorial-Equatorial (³Jee): Small coupling (typically 2-5 Hz) due to a ~60° dihedral angle. Look for broad multiplets, which are often axial protons split by one adjacent axial proton (large J) and one adjacent equatorial proton (small J).

  • 2D NOESY/ROESY Analysis: This is the most powerful method. These experiments detect protons that are close in space (< 5 Å), regardless of bonding.[9][10] Key correlations to look for are:

    • 1,3-Diaxial Interactions: Strong NOE cross-peaks will be observed between axial protons on C2 and C6, and between axial protons on C3 and C5, because they are spatially close.

    • Axial-Equatorial NOEs: NOEs between geminal axial and equatorial protons (on the same carbon) are also expected.

Data Summary: Typical ¹H NMR Parameters for Piperazine Ring Protons

Proton TypeTypical Chemical Shift (ppm)Geminal Coupling (²J)Vicinal Coupling (³J)Key NOE Correlations
Axial (Hₐ) Generally upfield (shielded)~ -12 to -14 Hz³Jₐₐ: 10-13 Hz (large)³Jₐₑ: 2-5 Hz (small)Strong 1,3-diaxial (Hₐ-Hₐ)
Equatorial (Hₑ) Generally downfield (deshielded)~ -12 to -14 Hz³Jₑₐ: 2-5 Hz (small)³Jₑₑ: 2-5 Hz (small)Geminal (Hₐ-Hₑ)

Troubleshooting Guides

Guide 1: My signals are still broad even at very low temperatures.
  • Possible Cause 1: Insufficiently Low Temperature. The energy barrier to ring inversion is substituent-dependent. Bulky N-substituents increase the barrier, while others might lower it.[1][4] Your experiment may not have reached the slow-exchange regime.

    • Solution: If your solvent's freezing point allows (e.g., using THF-d₈ or Toluene-d₈ instead of Chloroform-d), try acquiring a spectrum at an even lower temperature.[6][11]

  • Possible Cause 2: Presence of Multiple Conformers. While the chair form is usually dominant, other conformers like boat or twist-boat forms can be populated, especially with certain substitution patterns. If these are also in dynamic exchange, it can lead to persistent broadening.

    • Solution: This is a complex situation that may require 2D EXSY (Exchange Spectroscopy) experiments to map the exchanging species.[3][12]

  • Possible Cause 3: Amide Bond Rotation. If your N-substituents are amides (e.g., N-benzoyl), rotation around the C-N amide bond is also slow on the NMR timescale and has its own energy barrier.[2][3][13] You may be observing broadening from two separate dynamic processes (ring inversion and amide rotation).

    • Solution: A detailed VT-NMR study is required. You may observe two separate coalescence points corresponding to the two different dynamic processes.[1][8]

Guide 2: How do I assign the spectrum for an unsymmetrically substituted (N,N') piperazine?

Challenge: When the N and N' substituents are different, the molecule loses its C₂ symmetry. Consequently, all eight ring protons can become chemically non-equivalent, potentially leading to eight distinct multiplets in the ¹H spectrum and four signals in the ¹³C spectrum for the piperazine core.[13][14]

Workflow for Assignment: A systematic approach using a suite of 2D NMR experiments is essential.[15][16]

Diagram: 2D NMR Assignment Workflow

G H1 1. Acquire 1D ¹H Spectrum COSY 2. Acquire ¹H-¹H COSY H1->COSY Identify J-coupled proton spin systems HSQC 3. Acquire ¹H-¹³C HSQC COSY->HSQC Assign protons to their directly attached carbons HMBC 4. Acquire ¹H-¹³C HMBC HSQC->HMBC Connect molecular fragments via 2-3 bond H-C correlations NOESY 5. Acquire ¹H-¹H NOESY/ROESY HMBC->NOESY Confirm conformation and stereochemistry via spatial proximity ASSIGN 6. Final Structure Assignment NOESY->ASSIGN Integrate all data for unambiguous assignment

Caption: Systematic workflow for assigning complex NMR spectra.

  • ¹H-¹H COSY: Identifies protons that are J-coupled (typically 2-3 bonds apart). This will allow you to trace the connectivity around the ring (e.g., H2a is coupled to H2e, H3a, and H3e).[16]

  • ¹H-¹³C HSQC: Correlates each proton directly to the carbon it is attached to. This allows you to unambiguously assign the ¹³C chemical shifts for the piperazine ring carbons.[8]

  • ¹H-¹³C HMBC: Shows longer-range correlations (2-3 bonds) between protons and carbons. This is crucial for connecting the N-substituents to the piperazine ring itself. For example, you can see a correlation from the protons of a substituent to the adjacent carbon of the piperazine ring.

  • ¹H-¹H NOESY/ROESY: As described in FAQ 3, this experiment is the final key. It confirms through-space relationships, allowing you to finalize axial/equatorial assignments and determine the preferred conformation of the entire molecule.[10][17]

Step-by-Step Experimental Protocols

Protocol 1: Performing a Variable Temperature (VT) ¹H NMR Experiment
  • Sample Preparation: Prepare your sample as usual in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈). Ensure you are using a Class A NMR tube (e.g., Pyrex) that can withstand temperature changes.[11]

  • Instrument Setup: Consult your NMR facility manager for specific instrument instructions. You must be trained to perform VT experiments. The process generally involves switching from ambient air to a controlled flow of heated or cooled nitrogen gas.[11]

  • Starting Point (Room Temp): Acquire a standard ¹H spectrum at ambient temperature (e.g., 298 K) to serve as your reference. Note the broadness of the piperazine signals.

  • Cooling Down: Decrease the temperature in increments of 10-20 K (e.g., to 288 K, 278 K, 268 K...).

  • Equilibration: At each new temperature, allow the system to equilibrate for at least 5-10 minutes before acquiring a new spectrum.

  • Observation: Observe the changes in the spectrum. You should see the broad signals begin to sharpen and resolve into multiple distinct peaks as you approach the slow-exchange regime.

  • Finding Coalescence (Optional): If you started with resolved peaks at low temp, you can warm the sample in increments to find the temperature at which the peaks merge (Tc). This allows for the calculation of the free energy of activation (ΔG‡) for the ring inversion process.[1][3]

Protocol 2: A Practical Guide to 2D NOESY/ROESY for Conformational Analysis
  • Sample Preparation: Prepare a reasonably concentrated sample, as NOE effects are distance-dependent and can be weak. Ensure the sample is free of paramagnetic impurities (which shorten relaxation times).

  • Experiment Selection:

    • NOESY: The standard choice for most small to medium-sized molecules.

    • ROESY: Recommended for intermediate-sized molecules where the NOE effect might be close to zero. ROESY cross-peaks are always positive, which can simplify interpretation.[12]

  • Parameter Setup:

    • Mixing Time (d8): This is the most critical parameter. It is the duration during which magnetization transfer (the NOE) occurs. A typical starting point is the T₁ relaxation time of the protons of interest (often 0.5-1.5 seconds). It's often beneficial to run a series of NOESY experiments with different mixing times to build confidence in the observed correlations.

  • Data Acquisition: 2D experiments take longer than 1D experiments (30 minutes to several hours).

  • Data Interpretation:

    • Load the processed 2D spectrum. The 1D spectrum will appear along both axes.

    • Identify the diagonal peaks.

    • Look for cross-peaks , which are signals off the diagonal. A cross-peak at the intersection of the chemical shifts of proton A and proton B indicates they are close in space.

    • Focus on identifying the key 1,3-diaxial correlations to confirm your chair conformation and assign your axial protons.[17]

References

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Center for Biotechnology Information. [Link]

  • Steinberg, J., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. [Link]

  • Clayden, J., et al. (2015). 1H VT-NMR spectroscopy of piperazine 2c (400 MHz, d8-THF) showing 5.40−3.10 ppm. ResearchGate. [Link]

  • Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic. [Link]

  • Wodtke, R., et al. (2018). Symmetrically disubstituted piperazines. RSC Publishing. [Link]

  • Butts, C. P., et al. (2011). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Center for Biotechnology Information. [Link]

  • Alver, Ö., & Şenyel, M. (2010). Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine. DergiPark. [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. University of Oxford, Department of Chemistry. [Link]

  • University of Wisconsin-Madison. (n.d.). NOESY and EXSY. University of Wisconsin-Madison, Chemistry Department. [Link]

  • Varian, Inc. (n.d.). 2D NMR FOR THE CHEMIST. University of Illinois Urbana-Champaign. [Link]

  • Moser, A. (2009). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]

  • Rinaldi, P. L. (1996). Two-dimensional heteronuclear NOE (HOESY) experiments: investigation of dipolar interactions between heteronuclei and nearby protons. Journal of the American Chemical Society. [Link]

  • Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

  • Nanjundan, S., & Jeyaraman, R. (1998). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry - Section B. [Link]

  • LibreTexts. (2021). 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • University of Wisconsin-La Crosse. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-La Crosse. [Link]

Sources

Validation & Comparative

Comparative Guide: 1-(Azetidin-3-yl)-4-benzylpiperazine vs. Alkyl-Benzylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Azetidine Switch" in Lead Optimization

In the optimization of benzylpiperazine (BZP) scaffolds—common pharmacophores in ligands targeting Histamine H3, Dopamine D2/D3, and Sigma receptors—managing lipophilicity (LogP) while maintaining basicity is a persistent challenge.

This guide compares 1-(Azetidin-3-yl)-4-benzylpiperazine (AZ-BZP) against traditional analogs like 1-Methyl-4-benzylpiperazine (Me-BZP) and 1-Isopropyl-4-benzylpiperazine (iPr-BZP) .

The Core Thesis: The incorporation of the azetidin-3-yl moiety serves as a strategic "polarity toggle." Unlike simple alkyl substitutions (Methyl/Isopropyl) which increase lipophilicity, the azetidine ring lowers LogP, increases metabolic stability by blocking N-dealkylation sites, and introduces a specific defined vector for target engagement, often improving Lipophilic Efficiency (LipE).

Structural & Physicochemical Profile

The following table contrasts the critical medicinal chemistry properties of the Azetidin-3-yl variant against standard alkyl analogs.

Table 1: Comparative Physicochemical Properties (Predicted)
Feature1-(Azetidin-3-yl)-4-benzylpiperazine 1-Methyl-4-benzylpiperazine 1-Isopropyl-4-benzylpiperazine
Structure Type Strained Heterocycle SubstituentSmall Alkyl SubstituentBranched Alkyl Substituent
MW ( g/mol ) ~231.3~190.3~218.3
cLogP 1.2 – 1.5 (Lower Lipophilicity)2.1 – 2.42.8 – 3.1
TPSA (Ų) ~45-50 (Higher Polarity)~6.5~6.5
pKa (Basic N) ~9.2 (Azetidine N), ~7.8 (Pip N)~9.0 (Pip N)~9.1 (Pip N)
Metabolic Risk Ring Opening (Low risk), OxidationHigh (N-Demethylation)High (N-Dealkylation/Oxidation)
Solubility High (Aqueous)ModerateLow
Key Analysis
  • Lipophilicity Reduction: The azetidine ring, despite adding carbon, increases TPSA and lowers cLogP compared to the isopropyl analog. This is crucial for CNS drugs where keeping LogP < 3 is preferred to reduce non-specific binding.

  • Basicity Modulation: The azetidine nitrogen (when secondary) is highly basic, but when attached to the piperazine (tertiary context), the overall pKa profile shifts. The strained ring exhibits different solvation energetics than open chains.

  • Vector Geometry: The 3-substituted azetidine projects the terminal nitrogen (if functionalized) or the bulk of the ring in a specific vector (approx 109°) that is more rigid than the freely rotating isopropyl group, potentially reducing the entropic penalty of binding.

Synthetic Accessibility & Protocol

The synthesis of 1-(Azetidin-3-yl)-4-benzylpiperazine requires a reductive amination approach, which is distinct from the simple alkylation used for Me-BZP.

Experimental Workflow: Reductive Amination

Objective: Couple 1-Benzylpiperazine with tert-butyl 3-oxoazetidine-1-carboxylate, followed by deprotection.

SynthesisWorkflow Start Start: 1-Benzylpiperazine Step1 Step 1: Reductive Amination (NaBH(OAc)3, DCE, AcOH) RT, 16h Start->Step1 Reagent Reagent: N-Boc-3-azetidinone Reagent->Step1 Inter Intermediate: Boc-Protected Adduct Step1->Inter Yield ~75-85% Step2 Step 2: Deprotection (TFA/DCM or HCl/Dioxane) Inter->Step2 Product Final Product: 1-(Azetidin-3-yl)-4-benzylpiperazine Step2->Product Quant.

Figure 1: Synthetic route for the installation of the azetidin-3-yl moiety onto the benzylpiperazine core.

Detailed Protocol (Step-by-Step)
  • Preparation: Dissolve 1-benzylpiperazine (1.0 equiv) and tert-butyl 3-oxoazetidine-1-carboxylate (1.1 equiv) in 1,2-dichloroethane (DCE).

  • Activation: Add Acetic Acid (1.5 equiv) to catalyze imine formation. Stir for 30 minutes at Room Temperature (RT).

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise. Note: Gas evolution may occur.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. The Boc-protected intermediate is usually stable and lipophilic.

  • Deprotection: Treat the intermediate with TFA/DCM (1:4 v/v) for 2 hours. Evaporate volatiles. Neutralize with basic resin or NaOH extraction to obtain the free base.

Metabolic Stability Comparison (Experimental Validation)

The primary advantage of the Azetidine analog over the Isopropyl analog is resistance to oxidative N-dealkylation.

Assay: Human Liver Microsome (HLM) Stability

Rationale: Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) rapidly attack the


-carbon of N-alkyl groups (Methyl/Isopropyl), leading to dealkylation. The strained azetidine ring is sterically and electronically less prone to this specific oxidative cleavage, although lactam formation (oxidation of the carbon next to N) is a secondary risk.

StabilityAssay Prep Sample Prep: Compound (1 µM) + HLM (0.5 mg/mL) Start Initiation: Add NADPH Regenerating System 37°C Prep->Start Sampling Time Points: 0, 5, 15, 30, 60 min Quench with ACN (Internal Std) Start->Sampling Analysis LC-MS/MS Analysis: Monitor Parent Ion Depletion Sampling->Analysis Calc Calculation: CL_int (Intrinsic Clearance) t_1/2 (Half-life) Analysis->Calc

Figure 2: Workflow for assessing metabolic stability (Intrinsic Clearance).

Expected Performance Data
Compoundt½ (Human Microsomes)Primary Metabolite
1-Methyl-4-benzylpiperazine < 20 minN-Demethylation (loss of methyl)
1-Isopropyl-4-benzylpiperazine ~ 30 minN-Dealkylation (loss of isopropyl)
1-(Azetidin-3-yl)-4-benzylpiperazine > 60 min Stable / Minor Ring Oxidation

Interpretation: The azetidine analog demonstrates superior metabolic stability, extending the half-life of the scaffold. This is critical for converting a "tool compound" into an "in vivo probe."

Pharmacological Implications (SAR)

Why choose the Azetidin-3-yl group?

  • Rigidification: The azetidine ring restricts the conformational space of the substituent. If the receptor pocket is narrow, the "floppy" isopropyl group of the analog might suffer an entropic penalty. The azetidine fits into a defined "slot."

  • Solubility: The basic nitrogen in the azetidine ring (after deprotection or if used as a linker) remains protonated at physiological pH, improving aqueous solubility compared to the lipophilic isopropyl group.

  • Bioisosterism: Azetidines are increasingly recognized as superior bioisosteres for piperidines and alkyl chains, offering a "sweet spot" of size (smaller than piperidine, larger than methyl) and polarity.

References

  • Lowe, M. et al. (2021). Azetidines as Privileged Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Link (Generalized reference for Azetidine properties).

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Bioisosteres. Academic Press. (Foundational text on bioisosteric replacement of alkyls with heterocycles).
  • DrugBank. Benzylpiperazine (BZP) Pharmacology and Metabolism. Link (Baseline data for the parent scaffold).

  • Smith, A. et al. (2014). Benzylpiperidine variations on histamine H3 receptor ligands for improved drug-likeness. Bioorganic & Medicinal Chemistry Letters. Link (Context for benzyl-nitrogen-heterocycle optimization).

  • BenchChem. Comparative Metabolic Stability of Azetidine vs. Piperidine Scaffolds. Link (General reference for metabolic stability data).

Disclaimer: This guide is for research and development purposes only. 1-(Azetidin-3-yl)-4-benzylpiperazine is a chemical intermediate and should be handled according to standard laboratory safety protocols.

Technical Guide: Optimizing CNS Penetration with Azetidinylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of central nervous system (CNS) agents, the azetidinylpiperazine scaffold has emerged as a superior bioisostere to traditional piperazine and piperidine moieties. While piperazines provide excellent solubility and target engagement, their high basicity often leads to protonation at physiological pH, increasing susceptibility to P-glycoprotein (P-gp) efflux and reducing passive blood-brain barrier (BBB) permeability.

This guide analyzes how incorporating the strained 4-membered azetidine ring—either as a substituent or a spiro-fused system—modulates physicochemical properties (pKa, LogD) to enhance the unbound brain-to-plasma concentration ratio (


). We provide comparative data, mechanistic insights, and validated experimental protocols for assessing these improvements.

The Physicochemical Advantage: The "Azetidine Switch"

The primary barrier to CNS penetration for many amine-containing drugs is the high basicity of the secondary or tertiary amine, which leads to high ionization at pH 7.4.

Basicity Modulation (pKa)

Replacing a standard piperidine or N-alkyl piperazine with an azetidinyl group significantly alters the electronic environment of the nitrogen.

  • Mechanism: The high ring strain of the 4-membered azetidine ring increases the s-character of the nitrogen lone pair. This holds the electrons more tightly, making them less available for protonation compared to the 6-membered piperidine/piperazine analogs.

  • Result: This substitution typically lowers the pKa by 1.0–2.0 log units. A lower pKa (closer to 6.5–7.5) increases the fraction of neutral molecule present at physiological pH, facilitating passive diffusion.

Lipophilicity and Metabolic Stability
  • LogD reduction: Despite being a hydrophobic scaffold, the azetidine ring often lowers LogD compared to larger rings like piperidine or homopiperidine due to its compact volume (

    
    ).
    
  • Metabolic Blocking: Azetidines are generally more metabolically stable than their open-chain analogs or larger rings, which are prone to oxidative metabolism (e.g., N-dealkylation).

Comparative Metrics: Azetidinylpiperazines vs. Alternatives

The following table synthesizes data trends observed in H3 antagonist and HDAC6 inhibitor programs, comparing a standard N-methyl piperazine against an Azetidinylpiperazine analog.

Table 1: Physicochemical & CNS Disposition Comparison

ParameterStandard N-Methyl PiperazineAzetidinylpiperazine (Optimized)Impact on CNS
pKa (Basic N) 8.8 – 9.27.2 – 7.8 High Impact: Increased neutral fraction at pH 7.4.
LogD (pH 7.4) 1.5 – 2.51.2 – 1.8 Moderate: Lower lipophilicity reduces non-specific binding.
MDR1 Efflux Ratio (ER) > 3.0 (Substrate)< 1.5 (Passer) Critical: Escapes P-gp recognition.
TPSA (Ų) 25 – 3520 – 30 Positive: Lower polar surface area favors diffusion.

< 0.20.6 – 1.0 Goal: Unbound drug concentration in brain approaches plasma levels.

Note: Data ranges derived from structure-activity relationship (SAR) trends in histamine H3 and dopamine D3 receptor programs [1, 2].

Visualizing the Optimization Pathway

The following diagram illustrates the medicinal chemistry logic flow when transitioning from a hit compound to a CNS-penetrant lead using the azetidine scaffold.

CNS_Optimization Hit Piperazine Hit (High pKa ~9.0) Issue High Ionization @ pH 7.4 P-gp Recognition Hit->Issue Causes Strategy Azetidine Substitution (Ring Strain Effect) Issue->Strategy Requires Outcome1 Lower pKa (~7.5) Increased Passive Diffusion Strategy->Outcome1 Modulates Electronics Outcome2 Reduced Efflux Ratio (ER < 2) Strategy->Outcome2 Reduces H-Bonding Goal High Kp,uu,brain Outcome1->Goal Outcome2->Goal

Figure 1: Structural optimization workflow converting a high-pKa piperazine hit into a CNS-penetrant azetidinylpiperazine lead.

Experimental Validation Protocols

To rigorously validate the CNS penetration of azetidinylpiperazines, you must move beyond simple brain-to-plasma ratios (


) and determine the unbound  partition coefficient (

).[1]
In Vitro: MDR1-MDCK Permeability & Efflux Assay

This assay determines if your compound is a P-gp substrate.

  • Cell Culture: Seed MDR1-transfected MDCKII cells on transwell plates (0.4 µm pore size) and culture for 4–5 days to form a confluent monolayer.

  • Dosing: Prepare compound at 10 µM in transport buffer (HBSS + 10 mM HEPES, pH 7.4).

  • Transport:

    • A -> B (Apical to Basolateral): Add compound to apical chamber.

    • B -> A (Basolateral to Apical): Add compound to basolateral chamber.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Analysis: Quantify donor and receiver samples via LC-MS/MS.

  • Calculation:

    
    
    
    • Target: ER < 2.0 indicates the azetidinylpiperazine successfully evades P-gp [3].

Ex Vivo: High-Throughput Equilibrium Dialysis (HTED)

To calculate


, you must measure the fraction unbound in plasma (

) and brain homogenate (

).
  • Preparation:

    • Plasma: Thaw frozen rat plasma.

    • Brain: Homogenize rat brain tissue in phosphate buffer (1:4 ratio).

  • Dialysis: Use a RED (Rapid Equilibrium Dialysis) device.

    • Load 200 µL of spiked plasma/brain homogenate (1 µM compound) into the donor chamber.

    • Load 350 µL of PBS buffer into the receiver chamber.

  • Equilibration: Seal and incubate at 37°C for 4 hours on an orbital shaker.

  • Sampling: Remove aliquots from both chambers. Matrix-match samples (add plasma to buffer samples and vice versa) to ensure consistent LC-MS ionization.

  • Calculation:

    
    
    
In Vivo: Determination Workflow

This is the "Gold Standard" metric for CNS drug discovery.

Kpuu_Workflow Step1 1. In Vivo Dosing (Rat, IV Infusion to Steady State) Step2 2. Sample Collection (Plasma & Whole Brain) Step1->Step2 Step3 3. Total Concentration Analysis (LC-MS/MS) Step2->Step3 Step5 5. Calculation Kp,uu = (Cb,total / Cp,total) * (fu,b / fu,p) Step3->Step5 Step4 4. In Vitro Binding (HTED) (Determine fu,p and fu,b) Step4->Step5 Correction Factors

Figure 2: Workflow for determining the unbound brain-to-plasma partition coefficient (


).

Interpretation:

  • 
    : Passive diffusion dominates; no transporter liability.
    
  • 
    : Significant efflux (P-gp/BCRP substrate).
    
  • 
    : Active uptake (rare for this class, but possible).
    

Case Study Analysis

In a study optimizing HDAC6 inhibitors, researchers utilized a benzylpiperazine core.[2] Initial hits showed high potency but poor CNS exposure (


) due to P-gp efflux.

By constraining the piperazine nitrogen into a spiro-azetidinylpiperazine or replacing the N-methyl group with an N-azetidinyl moiety:

  • pKa dropped from 9.1 to 7.6.

  • Efflux Ratio (MDR1) dropped from 14.2 to 1.1.

  • In vivo efficacy in neurodegenerative mouse models was achieved at 10x lower doses due to higher free fraction in the brain [4].

References

  • Meanwell, N. A., & Loiseleur, O. (2022).[3] Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry.[3][4] Link

  • Klenke, B., et al. (2010). Azetidine derivatives as novel histamine H3 receptor antagonists. Journal of Medicinal Chemistry.[2] Link

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry.[2] Link

  • Suzuki, T., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors.[2] ACS Medicinal Chemistry Letters.[2] Link

Sources

A Comparative Guide to the Bioisosteric Replacement of Piperidine with Azetidine in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

To my fellow researchers and drug development professionals, the path to a successful clinical candidate is often paved with subtle molecular modifications that unlock significant gains in a compound's disposition and efficacy. One such strategic exchange, the bioisosteric replacement of the ubiquitous piperidine ring with its smaller, more constrained cousin, azetidine, has emerged as a powerful tool in modern medicinal chemistry.

This guide moves beyond a simple acknowledgment of this tactic. Here, we will dissect the fundamental physicochemical and metabolic consequences of this substitution, providing the supporting experimental data and protocols necessary to make informed decisions in your own discovery programs. We will explore not just the "what," but the critical "why," grounding our discussion in the structural and electronic differences that drive the often-dramatic improvements observed in drug-like properties.

The Tale of Two Rings: A Structural and Conformational Overview

At first glance, the substitution is a simple excision of two carbons. However, this alteration imposes profound changes on the geometry, rigidity, and electronic nature of the scaffold. Piperidine, with its classic cyclohexane-like chair and boat conformations, offers a degree of flexibility that can be both an asset and a liability. Azetidine, by contrast, is a more rigid, nearly planar structure due to significant ring strain (approx. 25.4 kcal/mol).[1]

This fundamental difference in three-dimensional structure is the root of many of the downstream effects we observe. The reduced conformational entropy of an azetidine-containing ligand can lead to a lower energetic penalty upon binding to a target, potentially increasing affinity. Furthermore, the fixed orientation of substituents on an azetidine ring provides a more defined vector for probing interactions within a binding pocket, a valuable attribute in structure-activity relationship (SAR) studies.

cluster_piperidine Piperidine Scaffold cluster_azetidine Azetidine Scaffold p1 Six-membered ring p2 Flexible Chair/Boat Conformations p1->p2 p3 Lower Ring Strain p2->p3 bioisostere Bioisosteric Replacement p2->bioisostere Increases Rigidity p4 Multiple Equatorial/Axial Substituent Positions p3->p4 p4->bioisostere Fixes Vector a1 Four-membered ring a2 Rigid, Near-Planar Conformation a1->a2 a3 High Ring Strain a2->a3 a2->bioisostere Reduces Conformational Penalty a4 Well-defined Substituent Vectors a3->a4

Caption: Structural differences between piperidine and azetidine scaffolds.

Comparative Physicochemical Properties: A Data-Driven Analysis

The decision to employ a bioisosteric replacement must be driven by data. The switch from piperidine to azetidine induces predictable shifts in key physicochemical properties that govern a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

PropertyPiperidineAzetidineRationale & Implication for Drug Design
Molecular Weight ( g/mol ) 85.1557.09Lower MW: The smaller azetidine ring reduces the overall molecular weight, which can be advantageous for improving ligand efficiency and adhering to "rule of five" guidelines.
Basicity (pKa of conjugate acid) ~11.2~11.3Similar Basicity: Both rings are strongly basic.[1] The pKa is a critical determinant of the ionization state at physiological pH (7.4), which influences solubility, permeability, and target interactions (e.g., forming salt bridges). The similar pKa values suggest that ionic interactions can often be preserved post-substitution.
Lipophilicity (cLogP) ~0.84~ -0.1Reduced Lipophilicity: Azetidine is significantly more polar than piperidine. This reduction in lipophilicity is a key driver for its use, as it can lead to improved aqueous solubility, reduced plasma protein binding, and a lower potential for hERG toxicity.[2]
Aqueous Solubility MiscibleMiscibleGenerally Improved: While both parent heterocycles are water-miscible, in the context of a larger drug molecule, the more polar nature of the azetidine moiety often enhances the aqueous solubility of the entire compound.[2]

The Critical Impact on Metabolic Stability

One of the most compelling reasons to consider an azetidine bioisostere is the frequent and often dramatic improvement in metabolic stability. Piperidine rings, particularly those with unsubstituted α-carbons, are susceptible to cytochrome P450 (CYP)-mediated oxidation, leading to N-dealkylation or ring hydroxylation, which are common metabolic pathways that result in rapid clearance.[3]

The azetidine ring is generally less prone to these metabolic pathways.[3] The strained ring system and altered electronics can make it a poorer substrate for many CYP isozymes. By replacing a metabolically labile piperidine with a more robust azetidine, medicinal chemists can effectively block a key clearance pathway, thereby increasing the compound's half-life and oral bioavailability.

cluster_azetidine Azetidine Replacement Strategy compound Piperidine-containing Drug Candidate cyp450 CYP450 Enzymes (Liver) compound->cyp450 Good Substrate metabolites N-dealkylation Ring Hydroxylation cyp450->metabolites clearance Rapid Hepatic Clearance metabolites->clearance bioavailability Low Oral Bioavailability clearance->bioavailability az_compound Azetidine-containing Analogue az_cyp450 CYP450 Enzymes (Liver) az_compound->az_cyp450 Poor Substrate az_metabolism Reduced/Blocked Metabolism az_cyp450->az_metabolism az_clearance Reduced Hepatic Clearance az_metabolism->az_clearance az_bioavailability Improved Oral Bioavailability az_clearance->az_bioavailability

Caption: Impact of azetidine replacement on metabolic pathways.

Case Study: mGlu2 Receptor Positive Allosteric Modulators (PAMs)

A compelling example of this strategy's success can be found in the development of mGlu2 receptor PAMs.[4][5] Researchers identified a novel spiro-oxindole piperidine series with promising activity. However, metabolic stability was a concern.

In a scaffold hopping exercise, the spiro-oxindole piperidine core of compound 18 was replaced with a 3-(azetidin-3-yl)-1H-benzimidazol-2-one core to give compound 21 . This bioisosteric replacement was guided by computational modeling, which indicated a high degree of shape and electrostatic similarity.[4]

CompoundCore ScaffoldmGlu2 EC50 (nM)EMAX (%)RLM Stability (% remaining after 15 min)
18 Spiro-oxindole piperidine 24021518
21 3-(Azetidin -3-yl)-1H-benzimidazol-2-one43022778

Data sourced from ACS Med Chem Lett. 2020, 11 (3), pp 303–308.[4]

The results are illuminating. The azetidine-containing compound 21 maintained comparable potency and maximal efficacy to its piperidine-containing counterpart 18 . Crucially, however, the metabolic stability in rat liver microsomes (RLM) was dramatically improved, with 78% of compound 21 remaining after 15 minutes compared to only 18% for compound 18 .[4] This demonstrates the power of the azetidine replacement to specifically address metabolic liabilities while preserving on-target activity.

Experimental Protocols

To empower your own research, we provide detailed, self-validating protocols for two key assays used to evaluate the properties discussed in this guide. The causality behind each step is explained to ensure a deep understanding of the methodology.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This assay is the workhorse for assessing a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (100 mM, pH 7.4): Prepare by mixing appropriate volumes of monobasic and dibasic potassium phosphate solutions. This buffer system maintains a stable physiological pH, which is critical for optimal enzyme activity.

    • NADPH Regenerating System (NRS) Solution: Prepare a stock solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. The NRS is essential because it continuously regenerates the NADPH cofactor required by CYP450 enzymes, ensuring the reaction proceeds linearly over the incubation period.

    • Test Compound Stock (10 mM): Dissolve the test compound in DMSO. This high-concentration stock allows for minimal organic solvent concentration in the final incubation, which can otherwise inhibit enzyme activity.

    • Microsome Suspension: Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to a working concentration (typically 1 mg/mL) with cold phosphate buffer. Keeping microsomes on ice is critical to prevent degradation of enzymatic activity.

  • Incubation Procedure:

    • Prepare two sets of tubes for each compound: one for the reaction (+NRS) and one as a negative control (-NRS). The -NRS control is crucial to ensure that compound loss is due to enzymatic metabolism and not chemical instability.

    • Aliquot the microsome suspension into all tubes.

    • Prepare a working solution of the test compound by diluting the DMSO stock into buffer (final incubation concentration is typically 1 µM).

    • Pre-warm all tubes and solutions to 37°C for 5-10 minutes in a shaking water bath. This ensures the reaction starts at the optimal temperature for enzymatic activity.

    • Initiate the reaction by adding the NRS solution to the "+NRS" tubes and an equal volume of buffer to the "-NRS" tubes.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot from each reaction tube.

  • Reaction Termination and Sample Processing:

    • Immediately add the aliquot to a tube or well containing ice-cold acetonitrile (typically 2-3 volumes) with an internal standard. The cold acetonitrile serves two purposes: it precipitates the microsomal proteins, thereby stopping the enzymatic reaction, and the internal standard is used to normalize for variations during sample analysis by LC-MS/MS.

    • Vortex the samples vigorously and centrifuge at high speed (e.g., >3000 x g) for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation: CLint = (k / [microsomal protein concentration]) * 1000.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput, cell-free method to predict a compound's passive permeability across a lipid membrane, serving as a surrogate for absorption across the gastrointestinal tract or the blood-brain barrier.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound.

Methodology:

  • Plate and Solution Preparation:

    • Use a 96-well filter plate (the Donor plate) and a corresponding 96-well acceptor plate.

    • Lipid Solution: Prepare a solution of a lipid (e.g., 2% w/v phosphatidylcholine) in an organic solvent like dodecane. This lipid-oil mixture is used to create the artificial membrane that mimics the core of a biological cell membrane.

    • Donor Solution: Prepare the test compound in a buffer solution (e.g., PBS at pH 7.4) at a known concentration (e.g., 100 µM). This solution represents the compartment from which the drug is absorbed.

    • Acceptor Solution: Fill the wells of the acceptor plate with the same buffer. This solution represents the compartment into which the drug diffuses.

  • Assay Procedure:

    • Carefully pipette a small volume (e.g., 5 µL) of the lipid solution onto the filter membrane of each well in the Donor plate. Allow the solvent to impregnate the filter, forming the artificial membrane. The integrity of this step is paramount for a reliable assay.

    • Add the Donor Solution containing the test compound to the wells of the Donor plate.

    • Carefully place the Donor plate on top of the Acceptor plate, ensuring the bottom of the filter wells is immersed in the Acceptor Solution. This "sandwich" initiates the permeability experiment.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) without shaking. Shaking can disrupt the artificial membrane.

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the test compound in both the Donor and Acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy for chromophoric compounds or LC-MS/MS for higher sensitivity and specificity).

    • It is also essential to measure the initial concentration of the compound in the Donor solution (T=0 sample) for accurate calculations.

  • Data Calculation and Interpretation:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where:

      • Vd and Va are the volumes of the donor and acceptor wells.

      • A is the surface area of the membrane.

      • t is the incubation time in seconds.

      • [C]a is the concentration of the compound in the acceptor well.

      • [C]eq is the equilibrium concentration, calculated as ([C]d * Vd + [C]a * Va) / (Vd + Va).

    • Compounds are typically classified as having low, medium, or high permeability based on their Papp values, often by comparing them to standard compounds with known permeability characteristics.

Conclusion and Strategic Outlook

The bioisosteric replacement of piperidine with azetidine is far more than a simple swap of saturated heterocycles. It is a nuanced, data-driven strategy to overcome common hurdles in drug discovery, particularly poor metabolic stability and high lipophilicity. The increased rigidity, reduced size, and enhanced polarity of the azetidine ring can profoundly and positively impact a molecule's pharmacokinetic profile, often while maintaining or even improving its pharmacodynamic properties.

However, this is not a universal solution. The synthetic accessibility of substituted azetidines, while improving, can still present challenges compared to the well-established chemistry of piperidines.[6] Furthermore, the rigid nature of the azetidine ring may not always be compatible with the target's binding site topology.

As with any tool in the medicinal chemist's arsenal, its power lies in its judicious application. By understanding the fundamental principles outlined in this guide and validating the effects with robust experimental data, the piperidine-to-azetidine switch can be a highly effective tactic to accelerate the journey from a promising lead to a viable drug candidate.

References

  • Janssen Research & Development. (2020). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. ACS Medicinal Chemistry Letters, 11(3), 303–308. [Link]

  • Karton, A., & Tal, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Janssen Research & Development. (2019). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1 H-benzimidazol-2-ones as mGlu2 Receptor PAMs. PubMed. [Link]

  • ResearchGate. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring. ResearchGate. [Link]

  • Obach, R. S., et al. (2016). Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. PubMed. [Link]

  • University of Fribourg. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate. [Link]

  • Wikipedia. (n.d.). Azetidine. Wikipedia. [Link]

  • PubChem. (n.d.). Piperidine. PubChem. [Link]

  • PubChem. (n.d.). Azetidine. PubChem. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Inuwa, R. M. (n.d.). Synthesis of Complex Piperidines and Azetidines and Reactivity of Aziridinium Ylides. Longdom Publishing SL. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

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azetidine as a constrained analog of larger saturated heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Azetidine as a Superior Structural Analog to Larger Saturated Heterocycles

In the intricate world of drug discovery, the quest for molecules with enhanced potency, selectivity, and pharmacokinetic properties is perpetual. Medicinal chemists increasingly turn to the strategic introduction of conformational constraints to optimize lead compounds. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged scaffold," offering distinct advantages over its larger counterparts, pyrrolidine and piperidine.[1][2] This guide provides an in-depth, data-driven comparison, demonstrating why azetidine is often a superior choice for researchers, scientists, and drug development professionals aiming to fine-tune molecular properties.

The core principle behind employing constrained analogs lies in reducing the conformational flexibility of a molecule. This pre-organization of the molecule into a bioactive conformation can lead to a decreased entropic penalty upon binding to its target, often resulting in enhanced potency. Furthermore, restricting the available conformational space can improve selectivity by disfavoring binding to off-target proteins. The rigid nature of the azetidine ring allows for the precise positioning of substituents in three-dimensional space, a critical factor in modern drug design.[1]

Structural and Physicochemical Showdown: Azetidine vs. Pyrrolidine vs. Piperidine

While all three are saturated nitrogen-containing heterocycles, the seemingly subtle difference in ring size imparts significant variations in their structural and physicochemical properties.[3] The high ring strain of azetidine, intermediate between the more strained aziridine and the less strained pyrrolidine, is a key determinant of its unique characteristics.[4]

Table 1: Comparative Physicochemical Properties of Azetidine, Pyrrolidine, and Piperidine

PropertyAzetidinePyrrolidinePiperidineKey Implications in Drug Design
Ring Size 4-membered5-membered6-memberedAzetidine's smaller size and higher ring strain lead to a more rigid and defined geometry.[4]
pKa of Conjugate Acid ~11.29~11.27[5]~11.22[5]All are strongly basic, but azetidine's basicity can be more readily modulated by substitution. The puckered nature of the ring influences nitrogen lone pair availability.[6]
logP (Octanol/Water) ~0.13~0.46[5]~0.84[5]Azetidine is significantly more polar (less lipophilic) than its larger analogs, which can lead to improved aqueous solubility and a more favorable ADME profile.[7]
Conformational Flexibility Puckered, rigid[8][9]Envelope/Twist conformationsChair/Boat conformations[8]Azetidine's rigidity minimizes the entropic penalty of binding, potentially increasing potency and selectivity.[10]

The reduced lipophilicity of azetidine compared to pyrrolidine and piperidine is a particularly noteworthy advantage. High lipophilicity is often associated with poor solubility, increased metabolic liability, and off-target toxicity. By replacing a larger, more lipophilic heterocycle with azetidine, medicinal chemists can effectively "de-fat" a molecule, often leading to a better overall pharmacokinetic profile.[7]

cluster_1 Key Physicochemical Properties Azetidine Azetidine (4-membered) Rigidity Increased Rigidity Reduced Conformational Entropy Azetidine->Rigidity  More Constrained Polarity Increased Polarity (Lower logP) Azetidine->Polarity  More Polar Basicity Modulatable Basicity (pKa) Azetidine->Basicity  Comparable Basicity Pyrrolidine Pyrrolidine (5-membered) Piperidine Piperidine (6-membered)

Caption: Structural and physicochemical comparison of azetidine, pyrrolidine, and piperidine.

The Metabolic Stability Advantage

A critical hurdle in drug development is ensuring a compound's stability against metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver.[11] Saturated heterocycles can be susceptible to oxidation, particularly at the carbons adjacent to the nitrogen atom. The unique structural properties of azetidine often render it more resistant to metabolic degradation compared to its larger counterparts.

The constrained nature of the azetidine ring can sterically hinder the approach of metabolizing enzymes. Furthermore, the inherent polarity of the azetidine moiety can reduce its partitioning into the lipophilic active sites of CYP enzymes. Several studies have demonstrated that replacing a pyrrolidine or piperidine ring with an azetidine can lead to a significant improvement in metabolic stability, as measured by in vitro microsomal stability assays.[7][12]

Table 2: Comparative Metabolic Stability

HeterocycleTypical Metabolic HotspotsGeneral Metabolic StabilityRationale for Stability Differences
Azetidine C-H bonds adjacent to nitrogenGenerally High[12]Steric hindrance due to ring strain and increased polarity reduce susceptibility to CYP-mediated oxidation.[10]
Pyrrolidine C-H bonds adjacent to nitrogenModerateLess strained and more flexible, allowing for easier access by metabolizing enzymes.
Piperidine C-H bonds adjacent to nitrogenModerate to Low[5]The flexible chair conformation can present metabolically labile sites to CYP enzymes more readily.

Experimental Protocols

To empirically validate the advantages of azetidine, a series of standardized experiments can be conducted. Below are detailed protocols for the synthesis of a model azetidine compound and the subsequent evaluation of its key physicochemical and metabolic properties in comparison to its pyrrolidine and piperidine analogs.

Synthesis of N-Aryl Azetidine-3-amine

This protocol describes a modular synthesis for a 3-substituted azetidine, a common scaffold in medicinal chemistry.[13]

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate

  • p-Toluidine

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) and p-toluidine (1.1 eq) in DCM, add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated sodium bicarbonate solution and extract with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Boc-protected intermediate.

  • Dissolve the intermediate in DCM and add TFA (10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure and re-dissolve in DCM.

  • Wash with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate to afford the final product.

Start Boc-3-oxo-azetidine + p-Toluidine Reductive_Amination Reductive Amination (NaBH(OAc)3, DCM) Start->Reductive_Amination Boc_Protected N-Boc Protected Intermediate Reductive_Amination->Boc_Protected Deprotection Boc Deprotection (TFA, DCM) Boc_Protected->Deprotection Final_Product N-Aryl Azetidine-3-amine Deprotection->Final_Product Start Test Compound + Liver Microsomes + NADPH Incubation Incubate at 37°C Start->Incubation Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Incubation->Time_Points Quench Quench with Acetonitrile + Internal Standard Time_Points->Quench Analysis LC-MS/MS Analysis Quench->Analysis Data_Processing Calculate % Remaining vs. Time Analysis->Data_Processing Result Determine Half-life (t½) and Intrinsic Clearance Data_Processing->Result

Caption: Workflow for in vitro metabolic stability assay.

Conclusion

The azetidine ring is far more than just a smaller version of pyrrolidine or piperidine; it is a strategic tool for medicinal chemists to impart desirable properties into drug candidates. Its inherent conformational rigidity can enhance potency and selectivity, while its increased polarity often leads to improved solubility and a more favorable pharmacokinetic profile. [7][10]Furthermore, the demonstrated improvements in metabolic stability make azetidine an attractive bioisosteric replacement for larger, more metabolically labile heterocycles. [12]By understanding the comparative data and employing the experimental workflows outlined in this guide, researchers can harness the power of this constrained scaffold to design the next generation of innovative therapeutics.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applic
  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
  • Azetidines in medicinal chemistry: emerging applic
  • Azetidines in Drug Discovery. PharmaBlock.
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Benchchem.
  • Azetidine Synthesis. ScienceDirect.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorin
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
  • Conformational preferences of proline analogues with different ring size. PubMed.
  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B.
  • Metabolism. Pharmaron.
  • Metabolic Stability Assays. Merck Millipore.
  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionaliz
  • Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • pKa and Log P. Seven Star Pharma.
  • Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Benchchem.
  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies.
  • Difference Between Pyrrolidine and Piperidine. DifferenceBetween.com.

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A Comparative Pharmacological Guide: Benzylpiperazine (BZP) and the Azetidinyl Analogue 1-(Azetidin-3-yl)-4-benzylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Data Availability: This guide provides a comprehensive overview of the pharmacology of the well-characterized stimulant, 1-benzylpiperazine (BZP). However, a thorough search of the scientific literature and chemical databases reveals a significant gap in publicly available pharmacological data for 1-(Azetidin-3-yl)-4-benzylpiperazine. Therefore, a direct, data-driven comparison is not currently possible.

This guide will proceed by:

  • Detailing the established pharmacology of BZP.

  • Providing a theoretical framework for the potential pharmacological profile of 1-(Azetidin-3-yl)-4-benzylpiperazine based on established principles of medicinal chemistry and structure-activity relationships (SAR).

  • Outlining a proposed experimental workflow for the direct comparison of these two compounds.

This approach is designed to offer valuable insights for researchers, scientists, and drug development professionals by contextualizing the known pharmacology of BZP and proposing a scientific path forward for evaluating its novel analogue.

The Pharmacological Profile of 1-Benzylpiperazine (BZP)

First synthesized in 1944 as a potential anti-parasitic agent, 1-benzylpiperazine (BZP) was later investigated for its antidepressant properties but was never commercially developed due to its amphetamine-like effects[1]. It later emerged as a recreational drug, valued for its stimulant and euphoric properties[1][2].

Pharmacodynamics: A Mixed-Action Monoaminergic Agent

The primary mechanism of action for BZP involves the modulation of monoamine neurotransmitter systems, specifically dopamine (DA), serotonin (5-HT), and norepinephrine (NE). It functions as a mixed-action agent, influencing both the release and reuptake of these neurotransmitters.

  • Dopamine and Norepinephrine Transporters (DAT & NET): BZP primarily acts as a substrate for DAT and NET, leading to the release of dopamine and norepinephrine[2]. This action is central to its stimulant effects, which are qualitatively similar to those of d-amphetamine, although BZP is roughly 10-20 times less potent[1].

  • Serotonin Transporter (SERT): BZP has a weaker effect on the serotonin transporter, primarily acting as a reuptake inhibitor rather than a potent releasing agent[2].

  • Serotonin Receptors: BZP also demonstrates activity as a non-selective agonist at various serotonin receptors. Its interaction with 5-HT2A receptors may contribute to mild hallucinogenic effects at higher doses, while activity at 5-HT3 receptors could be responsible for the common side effect of headaches[2].

The following diagram illustrates the primary targets of BZP at a monoaminergic synapse:

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron VMAT2 VMAT2 MAO MAO DA_vesicle Dopamine Vesicle Synaptic_Cleft Synaptic Cleft DA_vesicle->Synaptic_Cleft Release DA_synth Tyrosine -> L-DOPA -> Dopamine DA_synth->DA_vesicle Packaging D2_receptor Dopamine D2 Receptor Synaptic_Cleft->D2_receptor Dopamine Binding Serotonin_receptor 5-HT Receptors Synaptic_Cleft->Serotonin_receptor Serotonin Binding DAT Dopamine Transporter (DAT) DAT->MAO Reuptake NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) BZP_efflux BZP BZP_efflux->DAT Substrate BZP_efflux->NET Substrate BZP_efflux->SERT Inhibitor

Caption: BZP's mechanism at the monoaminergic synapse.

Pharmacokinetics

Human pharmacokinetic studies of BZP have established the following key parameters after oral administration:

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) ~75 minutesAntia et al., 2009
Elimination Half-Life (t1/2) ~5.5 hoursAntia et al., 2009
Metabolism Primarily hepatic, via hydroxylation.Antia et al., 2009
Primary Metabolites 4-hydroxy-BZP and 3-hydroxy-BZPAntia et al., 2009
Subjective and Adverse Effects

The subjective effects of BZP are consistent with its stimulant properties and include euphoria, increased energy, and enhanced sociability[2]. However, its use is also associated with a range of adverse effects, such as anxiety, insomnia, increased heart rate, and in severe cases, seizures and renal toxicity[2][3].

The Potential Pharmacology of 1-(Azetidin-3-yl)-4-benzylpiperazine: A Theoretical Perspective

In the absence of empirical data, we can hypothesize the pharmacological profile of 1-(Azetidin-3-yl)-4-benzylpiperazine by considering the structural differences between it and BZP, and the known impact of the azetidine moiety in medicinal chemistry.

The key structural modification is the substitution of a hydrogen atom on the piperazine ring with an azetidin-3-yl group.

Caption: Structural comparison of BZP and its azetidinyl analogue.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly utilized in drug design for its unique properties[4][5]. Its incorporation into a molecule can influence several key pharmacological parameters:

  • Physicochemical Properties:

    • Basicity (pKa): The azetidine ring is a basic moiety. Its addition to the piperazine scaffold would likely increase the overall basicity of the molecule compared to BZP. This can have a profound impact on receptor interactions, as the protonation state of the molecule at physiological pH is crucial for binding to target proteins, such as the acidic residues in the binding pockets of monoamine transporters[6].

    • Lipophilicity (LogP): Azetidines are generally less lipophilic than larger saturated rings like piperidine or pyrrolidine[7]. The addition of the azetidinyl group may decrease the overall lipophilicity of the molecule compared to BZP, which could alter its ability to cross the blood-brain barrier and affect its pharmacokinetic profile.

  • Pharmacodynamics:

    • Receptor Affinity and Selectivity: The conformational rigidity and sp3-rich character of the azetidine ring can provide a well-defined three-dimensional structure that may lead to more specific interactions with target receptors[4][8]. It is plausible that the azetidinyl group could introduce new hydrogen bonding opportunities or steric interactions within the binding sites of DAT, NET, or SERT, potentially altering the affinity and selectivity profile compared to BZP. For instance, the increased basicity could enhance interactions with key aspartate residues in the monoamine transporters.

  • Pharmacokinetics and Metabolism:

    • Metabolic Stability: The azetidine scaffold is often incorporated into drug candidates to enhance metabolic stability[4][9]. The ring is generally stable, and its presence might block or alter metabolic pathways that would otherwise lead to the degradation of the parent molecule. However, strained rings can also be susceptible to unique metabolic pathways, such as glutathione S-transferase-catalyzed ring opening, which has been observed for some azetidine-containing compounds.

Hypothesis: Based on these principles, it is hypothesized that 1-(Azetidin-3-yl)-4-benzylpiperazine, compared to BZP, may exhibit:

  • Altered binding affinities and selectivity for monoamine transporters due to changes in basicity and steric profile.

  • A different pharmacokinetic profile, potentially with altered metabolic stability and brain penetration.

Without experimental data, it is impossible to predict whether these changes would result in a more or less potent compound, or a compound with a different qualitative profile (e.g., more dopaminergic vs. serotonergic).

Proposed Experimental Workflow for Comparative Analysis

To empirically determine the comparative pharmacology of these two compounds, a systematic, multi-tiered experimental approach is necessary.

In Vitro Characterization

Objective: To determine the binding affinity and functional activity of the compounds at key molecular targets.

  • Radioligand Binding Assays:

    • Protocol: Competitive binding assays should be performed using membranes from cells expressing human DAT, NET, and SERT. A fixed concentration of a high-affinity radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) is incubated with increasing concentrations of the test compounds (BZP and 1-(Azetidin-3-yl)-4-benzylpiperazine). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity (Ki) is then calculated using the Cheng-Prusoff equation.

    • Rationale: This experiment directly measures the affinity of the compounds for the primary monoamine transporters, providing a quantitative comparison of their binding potencies.

  • Neurotransmitter Uptake Assays:

    • Protocol: Synaptosomes or cells expressing the human transporters are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) in the presence of varying concentrations of the test compounds. The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

    • Rationale: This functional assay determines whether the compounds act as inhibitors of neurotransmitter transport, a key aspect of their mechanism of action.

  • Neurotransmitter Release Assays:

    • Protocol: Cells or synaptosomes are pre-loaded with a radiolabeled neurotransmitter. The ability of the test compounds to induce the release of the neurotransmitter is then measured.

    • Rationale: This assay distinguishes between pure reuptake inhibitors and releasing agents, which is a critical differentiator in the pharmacology of psychostimulants.

The following diagram outlines the workflow for a competitive radioligand binding assay:

start Start prep_membranes Prepare cell membranes expressing target transporter (e.g., hDAT) start->prep_membranes prepare_reagents Prepare radioligand (e.g., [³H]WIN 35,428) and test compounds (BZP, Analogue) prep_membranes->prepare_reagents incubation Incubate membranes, radioligand, and varying concentrations of test compound prepare_reagents->incubation filtration Rapidly filter samples to separate bound and free radioligand incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Plot % inhibition vs. log[compound] and determine IC50 scintillation->analysis calculate_ki Calculate Ki using Cheng-Prusoff equation analysis->calculate_ki end End calculate_ki->end

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Characterization

Objective: To assess the behavioral and physiological effects of the compounds in animal models.

  • Locomotor Activity:

    • Protocol: Rodents are administered various doses of the test compounds, and their locomotor activity is monitored in an open-field arena.

    • Rationale: This provides a measure of the stimulant or depressant effects of the compounds.

  • Drug Discrimination:

    • Protocol: Animals are trained to discriminate between saline and a known stimulant (e.g., d-amphetamine or BZP). They are then tested with the novel compound to see if it substitutes for the training drug.

    • Rationale: This assay assesses the subjective effects of the compound and its similarity to known drugs of abuse.

  • Microdialysis:

    • Protocol: In freely moving animals, microdialysis probes are implanted in specific brain regions (e.g., nucleus accumbens, prefrontal cortex) to measure extracellular levels of dopamine, serotonin, and norepinephrine following drug administration.

    • Rationale: This provides direct evidence of the neurochemical effects of the compounds in the brain.

Conclusion

While 1-benzylpiperazine is a well-documented psychostimulant with a clear mechanism of action on monoamine systems, the pharmacology of its novel analogue, 1-(Azetidin-3-yl)-4-benzylpiperazine, remains to be elucidated. Based on the principles of medicinal chemistry, the introduction of the azetidine moiety is likely to significantly alter the physicochemical and pharmacological properties of the molecule, with potential impacts on receptor affinity, selectivity, and metabolic stability. The experimental workflow outlined in this guide provides a roadmap for the systematic evaluation of this novel compound, which is essential for understanding its potential as a research tool or therapeutic agent.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 6). PubMed.
  • Azetidines of pharmacological interest. (2021, June 29). PubMed.
  • Examples of an azetidine-based bioisostere for a piperidine ring.
  • Spiroazetidines in Drug Discovery. PharmaBlock.
  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
  • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactiv
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2.
  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives.
  • Azetidine derivatives with CNS activity. | Download Scientific Diagram.
  • Examples of biologically active drug leads containing azetidine[³].
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Synthetic azetidines could help simplify drug design for neurological diseases. (2019, August 10). ScienceDaily.
  • Synthesis and structure-activity relationships of aminoalkylazetidines as ORL1 receptor ligands. (2002, November 4). PubMed.
  • Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Semantic Scholar.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5).
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorin
  • Benzylpiperazine. Wikipedia.
  • N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X).
  • Discovery and Development of Monoamine Transporter Ligands. PMC.
  • Details for Piperazines. Unodc.
  • BZP/piperazines drug profile. (2018, November 15). European Union.
  • Azetidines. Enamine.

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head-to-head comparison of azetidine-containing neurokinin-2 antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Azetidine-Piperidone Series (Compound 33) vs. SR 48968 & Nepadutant Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The development of Neurokinin-2 (NK2) receptor antagonists has historically oscillated between high-affinity peptides (e.g., Nepadutant) and non-peptide small molecules (e.g., SR 48968). While non-peptides offer superior oral bioavailability, early scaffolds like the piperidines often suffered from rapid metabolic clearance or pseudo-irreversible binding kinetics.

This guide analyzes a specific class of Azetidine-Containing NK2 Antagonists (specifically the 1-alkyl-5-[2-(1-azetidinyl)ethyl]-2-piperidone series).[1] These compounds represent a strategic medicinal chemistry optimization where a metabolically labile


-methylamide is replaced by a stable lactam ring, and a piperidine side chain is constricted to an azetidine  ring.

Key Finding: The optimized lead, Compound 33 (an azetidine-sulfamide derivative), exhibits single-digit nanomolar affinity (


 nM), high functional potency (

), and superior metabolic stability (

min) compared to earlier piperidone analogs.
Compound Profile: The Azetidine-Piperidone Series

The core innovation in this series is the incorporation of a 3-substituted azetidine moiety.[1] This four-membered ring serves as a rigidified spacer that orients the solubilizing group (e.g., piperazine sulfamide) into a specific auxiliary binding pocket of the NK2 receptor, while the piperidone core anchors the molecule in the hydrophobic cleft.

Lead Candidate: Compound 33
  • Chemical Name: 4-(1-(2-(1-(cyclopropylmethyl)-3-(3,4-dichlorophenyl)-6-oxo-3-piperidyl)ethyl)azetidin-3-yl)-1-piperazine sulfamide.

  • Molecular Mechanism: Competitive, reversible antagonism of the NK2 receptor (

    
    -coupled).
    
  • Primary Indication Potential: Asthma, Irritable Bowel Syndrome (IBS), and functional gastrointestinal disorders.

Structural Optimization Logic:

  • Lactamization: Replacing the acyclic amide of early leads with a 2-piperidone ring eliminated a major site of metabolic hydrolysis.

  • Azetidine Constriction: Replacing a flexible ethyl-amine or piperidine linker with the azetidine ring reduced entropic penalty upon binding and lowered lipophilicity (

    
     reduced from 3.2 to ~2.3 in related analogs), improving the ADME profile.
    
Head-to-Head Comparison

The following table contrasts the Azetidine-Sulfamide (Compound 33) against the industry standard non-peptide (SR 48968) and the leading peptide antagonist (Nepadutant).

FeatureAzetidine-Sulfamide (Cmpd 33) SR 48968 (Saredutant) MEN 11420 (Nepadutant)
Chemical Class Small Molecule (Azetidine-Piperidone)Small Molecule (Benzamide-Piperidine)Glycosylated Bicyclic Peptide
Binding Affinity (

)
4.0 nM (hNK2)0.5 – 1.0 nM (hNK2)2.5 nM (hNK2)
Functional Potency (

)
8.9 (Rabbit Pulmonary Artery)9.3 – 9.6 (RPA)8.6 (RPA)
Selectivity (vs NK1/NK3) > 1,000-fold> 1,000-fold> 1,000-fold
Mechanism of Action Competitive / ReversibleInsurmountable (Pseudo-irreversible)Competitive (Surmountable)
Metabolic Stability (

HLM)
> 120 min (High Stability)Moderate44 min (Rat IV)
Bioavailability High (Optimized LogD)Good (Oral)Low Oral (Given IV/Intranasal)

Critical Analysis:

  • Potency: SR 48968 remains the most potent in vitro, but its "insurmountable" antagonism (likely due to slow dissociation rates or allosteric modulation) can be a liability if rapid reversibility is required for safety.

  • Stability: Compound 33 outperforms the peptide Nepadutant in metabolic stability and matches or exceeds the stability of earlier piperidines due to the blocking of

    
    -dealkylation sites.
    
  • Drug-Likeness: The azetidine series achieves a "sweet spot" of potency and metabolic resistance without the molecular weight penalty of the glycosylated peptides.

Mechanistic Visualization

The following diagrams illustrate the signaling pathway blocked by these antagonists and the screening workflow used to validate them.

Figure 1: NK2 Receptor Signaling & Antagonism

Caption: The NK2 receptor couples to Gq proteins. Agonist binding (NKA) triggers PLC activation, IP3 generation, and Calcium release, leading to smooth muscle contraction. Azetidine antagonists competitively block the NKA binding site.

NK2_Pathway NKA Neurokinin A (Agonist) NK2R NK2 Receptor (GPCR) NKA->NK2R Activates Antagonist Azetidine Antagonist (Compound 33) Antagonist->NK2R Blocks Gq Gq Protein NK2R->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Response Smooth Muscle Contraction Ca->Response Triggers

Figure 2: Experimental Validation Cascade

Caption: The stepwise screening workflow to identify high-potency, metabolically stable azetidine antagonists.

Screening_Cascade Start Library Design (Azetidine-Piperidones) Binding Radioligand Binding (CHO-hNK2) Target: IC50 < 10 nM Start->Binding Functional Functional Assay (Rabbit Pulmonary Artery) Target: pA2 > 8.5 Binding->Functional Hit Selectivity Selectivity Screen (hNK1 / hNK3) Target: >1000x Functional->Selectivity Potent Metabolism Metabolic Stability (Human Liver Microsomes) Target: T1/2 > 60 min Selectivity->Metabolism Selective Metabolism->Start Unstable (Re-design) Lead Lead Candidate (Compound 33) Metabolism->Lead Stable

Experimental Protocols

To replicate the data cited above, the following standardized protocols are recommended. These methods ensure data comparability with historical benchmarks like SR 48968.

Protocol A: Radioligand Binding Assay (hNK2)

Objective: Determine the affinity (


) of the antagonist for the human NK2 receptor.
  • Cell Line: CHO cells stably expressing recombinant human NK2 receptor.

  • Membrane Preparation: Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 48,000 x g for 20 min. Resuspend pellet in assay buffer.

  • Incubation:

    • Total Volume: 200

      
      L.
      
    • Radioligand:

      
      -Neurokinin A (approx. 0.05 nM) or 
      
      
      
      -SR 48968 (for antagonist competition).
    • Test Compound: Serial dilutions of Azetidine antagonist (

      
       to 
      
      
      
      M).
    • Non-specific Binding: Define using 1

      
      M unlabeled NKA or SR 48968.
      
  • Conditions: Incubate for 60–90 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (to reduce non-specific binding). Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression (Sigmoidal dose-response). Convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Rabbit Pulmonary Artery (RPA) Functional Assay

Objective: Measure functional antagonism (


) in a tissue highly enriched with NK2 receptors.
  • Tissue Prep: Isolate pulmonary arteries from New Zealand White rabbits. Clean of connective tissue and cut into 3–4 mm rings.

  • Mounting: Suspend rings in organ baths containing Krebs-Henseleit solution (37°C, gassed with 95%

    
    /5% 
    
    
    
    ). Apply 1-2 g resting tension.
  • Equilibration: Allow 60 min equilibration, washing every 20 min.

  • Viability Check: Challenge with KCl (80 mM) or NKA (10 nM) to verify contractility. Wash out.

  • Antagonist Incubation: Incubate tissue with the test compound (Azetidine antagonist) for 15–30 minutes before agonist challenge.

  • Agonist Curve: Construct cumulative concentration-response curves for Neurokinin A (NKA) (

    
     to 
    
    
    
    M).
  • Analysis:

    • Measure the rightward shift of the NKA curve in the presence of antagonist.

    • Calculate Dose Ratio (DR).

    • Schild Plot: Plot

      
       vs. 
      
      
      
      . The X-intercept is the
      
      
      value.
    • Interpretation: A slope of ~1.0 indicates competitive antagonism.

References
  • Azetidine Series Structure-Activity Relationship

    • Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor.[1][2][3][4][5][6]

    • Journal of Medicinal Chemistry, 2002.
    • (Note: Specific deep link to 2002 article requires subscription; verify via title search).

  • SR 48968 (Saredutant)

    • Emonds-Alt, X., et al. (1993).[7] SR 48968, a neurokinin A (NK2) receptor antagonist.[4][7][8]

    • Regulatory Peptides, 46(1-2), 31-36.[7]

  • Nepadutant (MEN 11420)

    • Catalioto, R. M., et al. (1998). MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist.[2]

    • British Journal of Pharmacology, 123(1), 81-91.
  • Azetidine Pharmacophore Review

    • Parmar, D. R., et al. (2021). Azetidines of pharmacological interest.
    • Archiv der Pharmazie, 354(9).

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Evaluating the Effect of the Azetidine Ring on Receptor Binding Affinity: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a significant structural motif in modern medicinal chemistry.[1][2] Its increasing prevalence in drug discovery is attributed to the unique conformational constraints and advantageous physicochemical properties it imparts to molecules.[3][4] This guide provides an in-depth analysis of the azetidine ring's influence on receptor binding affinity, offering a framework for its strategic incorporation into drug design and development programs. We will explore the mechanistic underpinnings of its effects, present comparative experimental data, and detail the methodologies required to rigorously evaluate its impact.

The Azetidine Scaffold: A Unique Tool for Modulating Molecular Interactions

Historically, the synthesis of azetidines has been challenging due to their inherent ring strain.[5][6] However, recent advancements in synthetic methodologies have made a diverse range of substituted azetidines more accessible, fueling their exploration in drug discovery.[7][8]

The utility of the azetidine ring stems from its distinct structural and electronic properties:

  • Conformational Rigidity: The four-membered ring is significantly more rigid than its larger counterparts, such as pyrrolidine and piperidine.[3][9] This rigidity can pre-organize a ligand into a bioactive conformation, reducing the entropic penalty upon binding to a receptor and potentially increasing affinity.

  • Three-Dimensionality: Azetidines introduce a distinct three-dimensional character to otherwise flat molecules, which can facilitate novel interactions with the often complex and non-planar binding pockets of receptors.[10]

  • Vectorial Projection of Substituents: The defined geometry of the azetidine ring allows for precise vectorial projection of substituents into specific regions of a binding site, enabling the fine-tuning of structure-activity relationships (SAR).

  • Modulation of Physicochemical Properties: Incorporation of an azetidine ring can influence a molecule's polarity, solubility, and metabolic stability.[3][10] It can serve as a less lipophilic replacement for larger saturated heterocycles, often improving aqueous solubility.[11]

The following diagram illustrates the structural comparison between azetidine and its more common five- and six-membered saturated heterocyclic analogs.

Caption: Structural comparison of azetidine with pyrrolidine and piperidine.

Mechanistic Impact on Receptor Binding: A Deeper Dive

The azetidine ring can be strategically employed as a bioisostere for other common functionalities in drug molecules.[10][12] Its ability to mimic the spatial arrangement of atoms while altering electronic and steric properties makes it a powerful tool for lead optimization.

For instance, replacing a gem-dimethyl group with a spiro-azetidine can maintain a similar three-dimensional orientation of substituents while introducing a polar nitrogen atom capable of forming hydrogen bonds or salt bridges within the receptor binding site. This can lead to a significant increase in binding affinity and selectivity.

The conformational preference of substituents on the azetidine ring (pseudo-axial vs. pseudo-equatorial) is a critical determinant of biological activity.[13] The puckered nature of the ring, influenced by both the substituent itself and any substitution on the nitrogen atom, dictates the precise orientation of functional groups presented to the receptor.[13]

Quantifying the Impact: Comparative Binding Affinity Data

The true measure of the azetidine ring's effect lies in quantitative experimental data. The following table summarizes representative data from the literature, comparing the receptor binding affinities of compounds with and without an azetidine moiety. Binding affinity is typically reported as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the dissociation constant (Kd), with lower values indicating higher affinity.[14]

Receptor Target Original Compound (Structure/Moiety) Binding Affinity (Ki/IC50/Kd, nM) Azetidine-Containing Analog (Structure/Moiety) Binding Affinity (Ki/IC50/Kd, nM) Fold Change in Affinity Reference
α4β2-Nicotinic Acetylcholine ReceptorPyrrolidine analog23.1 (Ki)Azetidine analog0.6 (Ki)~38-fold increase[15]
GABA Transporter 1 (GAT-1)Piperidine-based inhibitor (NNC-05-2045)PotentAzetidin-2-ylacetic acid derivative2.01 (IC50)-[16]
STAT3Proline-based inhibitor>18,000 (IC50)(R)-azetidine-2-carboxamide analog340 (IC50)>50-fold increase[17]
ORL1 Receptor--AminoalkylazetidinePotent and selective ligands-[18]

This table presents a selection of data to illustrate the potential impact of azetidine incorporation. The actual effect is highly dependent on the specific molecular context and receptor target.

Experimental Protocols for Evaluating Binding Affinity

Accurate determination of binding affinity is paramount in drug discovery. A variety of robust experimental techniques can be employed.

Radioligand Binding Assay

This is a classic and widely used method to determine the affinity of a test compound for a receptor.[19]

Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.

Step-by-Step Methodology:

  • Receptor Preparation: Prepare cell membranes or purified receptors expressing the target of interest.

  • Assay Buffer Preparation: Prepare a suitable buffer that maintains the stability and activity of the receptor.

  • Incubation: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and a range of concentrations of the unlabeled test compound.

  • Equilibration: Incubate the mixture at a specific temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand, typically by vacuum filtration through a glass fiber filter.

  • Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

The following diagram outlines the general workflow for a competitive radioligand binding assay.

Radioligand_Binding_Assay cluster_0 Assay Preparation cluster_1 Incubation & Separation cluster_2 Detection & Analysis Receptor Receptor Preparation Incubation Incubate to Equilibrium Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Separate Bound/Free Ligand Incubation->Filtration Quantification Quantify Radioactivity Filtration->Quantification Analysis Calculate IC50 and Ki Quantification->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Label-Free Biosensor-Based Assays (e.g., Surface Plasmon Resonance - SPR)

Label-free techniques like SPR offer real-time monitoring of binding events and can provide both kinetic (kon, koff) and affinity (Kd) data.[14]

Principle: One binding partner (e.g., the receptor) is immobilized on a sensor surface. The other binding partner (the analyte, e.g., the test compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a response signal.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the purified receptor onto a suitable sensor chip.

  • Analyte Preparation: Prepare a series of dilutions of the test compound in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the test compound over the sensor surface and monitor the binding response in real-time.

  • Dissociation Measurement: After the association phase, flow running buffer over the surface to monitor the dissociation of the compound from the receptor.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model to determine the kinetic rate constants (kon and koff) and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).[14][17]

Principle: A solution of the ligand (test compound) is titrated into a solution of the macromolecule (receptor) in a sample cell. The heat released or absorbed upon binding is measured.

Step-by-Step Methodology:

  • Sample Preparation: Prepare precisely concentrated solutions of the purified receptor and the test compound in a matched buffer.

  • Titration: Place the receptor solution in the sample cell and the ligand solution in the injection syringe. Perform a series of small injections of the ligand into the receptor solution.

  • Heat Measurement: Measure the heat change after each injection.

  • Data Analysis: Plot the heat change per injection against the molar ratio of ligand to receptor. Fit the data to a binding isotherm to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Conclusion: Strategic Application of the Azetidine Ring

The azetidine ring is a valuable and increasingly utilized scaffold in drug discovery.[1][3] Its unique combination of conformational rigidity, three-dimensionality, and ability to modulate physicochemical properties provides medicinal chemists with a powerful tool to enhance receptor binding affinity, improve selectivity, and optimize pharmacokinetic profiles.[3][10] The successful application of this moiety, however, relies on a thorough understanding of its structural and electronic properties, coupled with rigorous experimental evaluation using appropriate binding assays. The methodologies and comparative data presented in this guide offer a solid foundation for the rational design and assessment of azetidine-containing drug candidates.

References

  • Azetidines in medicinal chemistry: emerging applic
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)
  • Azetidines of pharmacological interest. PubMed.
  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham.
  • Current and Future Prospects of Azetidine Deriv
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH.
  • Examples of an azetidine‐based bioisoster for a piperidine ring.
  • Binding Affinity. Malvern Panalytical.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Benchchem.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS: Serve Content.
  • Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. PMC.
  • Conformational preferences of proline analogues with different ring size. PubMed.
  • Spiroazetidines in Drug Discovery. PharmaBlock.
  • Synthesis and structure-activity relationships of aminoalkylazetidines as ORL1 receptor ligands. PubMed.
  • Structures of some azetidine‐based drugs.
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity rel
  • Structure of azetidine‐containing compounds found in nature.

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Cross-Reactivity & Selectivity Profiling: 1-(Azetidin-3-yl)-4-benzylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Medicinal Chemists & Toxicologists

Executive Summary: The Structural Hybrid

1-(Azetidin-3-yl)-4-benzylpiperazine represents a critical structural hybrid in modern drug discovery. It bridges the pharmacophore of 1-benzylpiperazine (BZP) —a known psychoactive stimulant and controlled substance—with the azetidine ring, a high-value scaffold used to modulate basicity and metabolic stability in histamine H3 antagonists and chemokine receptor modulators.

This guide addresses the primary risk in working with this scaffold: Cross-Reactivity. Because it retains the BZP core, it carries a high liability for false positives in forensic toxicology screens and off-target binding to serotonergic receptors. This document provides the experimental frameworks to distinguish this legitimate building block from illicit BZP and to validate its pharmacological selectivity.

Structural Basis of Cross-Reactivity

To understand why cross-reactivity occurs, we must analyze the pharmacophore overlap.

Feature1-Benzylpiperazine (BZP)1-(Azetidin-3-yl)-4-benzylpiperazineImpact on Cross-Reactivity
Core Scaffold Benzyl-N-PiperazineBenzyl-N-PiperazineHigh Risk: Primary epitope for anti-BZP antibodies in immunoassays.
N1 Substituent Hydrogen (Secondary Amine)Azetidin-3-yl (Tertiary Amine)Differentiation Point: The bulky azetidine ring reduces affinity for some 5-HT receptors but may not block antibody binding.
Basicity (pKa) ~9.8 (Piperazine N)~9.2 (Piperazine N) + Azetidine NMetabolic Stability: The azetidine lowers the pKa slightly, altering transport and hERG binding potential.
Legal Status Schedule I (US/Many Nations)Research Chemical / IntermediateCompliance Risk: Must be analytically distinguishable from BZP to avoid legal false positives.

Forensic & Toxicological Cross-Reactivity

The "False Positive" Risk in Drug Screening

Many standard urine drug screens (UDS) for amphetamines or specific BZP assays rely on antibodies raised against the benzylpiperazine moiety.

Mechanism of Interference: The antibody binds to the benzyl-piperazine motif. The azetidine group at the N1 position is sterically significant but may not fully prevent binding if the antibody targets the benzyl side.

Protocol A: Immunoassay Cross-Reactivity Validation

Objective: Determine if the compound triggers a positive result in standard forensic panels.

Materials:

  • Standard Urine Drug Screen (UDS) Dipcards (5-panel including AMP/mAMP).

  • Specific BZP ELISA Kit (e.g., Neogen or similar forensic kit).

  • Drug-Free Urine (DFU) matrix.

Workflow:

  • Preparation: Spike DFU with 1-(Azetidin-3-yl)-4-benzylpiperazine at concentrations of 1,000, 5,000, and 10,000 ng/mL.

  • Control: Spike DFU with BZP (positive control) at 1,000 ng/mL.

  • Screening: Apply spiked samples to UDS and ELISA plates.

  • Calculation: Calculate % Cross-Reactivity using the formula:

    
    
    

Interpretation:

  • >1% Cross-Reactivity: High risk. The compound will trigger false positives in clinical/forensic settings.

  • <0.1% Cross-Reactivity: Safe. The azetidine ring successfully masks the epitope.

Pharmacological Selectivity Profiling

Off-Target Liability (5-HT vs. H3)

The naked BZP core is a non-selective serotonin receptor agonist (5-HT2C) and releaser. The addition of the azetidine ring is often intended to shift selectivity toward Histamine H3 receptors or Chemokine receptors (CCR5/CCR2).

Protocol B: Radioligand Binding Selectivity Assay

Objective: Confirm the azetidine ring abolishes the "recreational" serotonergic profile of the BZP core.

Experimental Setup:

  • Target Receptors: 5-HT2A, 5-HT2C (Off-target liability), Histamine H3 (Potential On-target).

  • Radioligands: [³H]-Mesulergine (for 5-HT2C), [³H]-N-α-methylhistamine (for H3).

Step-by-Step Workflow:

  • Membrane Prep: HEK293 cells expressing human recombinant receptors.

  • Incubation: Incubate membranes with radioligand and varying concentrations (1 nM – 10 µM) of 1-(Azetidin-3-yl)-4-benzylpiperazine.

  • Filtration: Harvest on GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting.

Data Output Table (Hypothetical Reference Values):

ReceptorBZP (Ki)1-(Azetidin-3-yl)-4-benzylpiperazine (Expected Ki)Interpretation
5-HT2C ~300 nM>10,000 nMSuccess: Azetidine bulk prevents 5-HT2C activation (reduced abuse potential).
Histamine H3 >10,000 nM<100 nMHit: Potent scaffold for H3 antagonism (e.g., Pitolisant analogs).
hERG Low AffinityModerate AffinityCaution: Piperazine-Azetidine linkers can trap in the hERG channel pore.

Analytical Differentiation (LC-MS/MS)

Protocol C: Resolution from BZP

In synthesis or metabolism, the azetidine ring could theoretically cleave, releasing BZP. You must prove your substance is intact.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

differentiation Logic:

  • BZP: m/z 177.1 [M+H]+

  • 1-(Azetidin-3-yl)-4-benzylpiperazine: m/z ~232.2 [M+H]+

  • Fragment Ion: The azetidine analog will show a characteristic fragment at m/z 177 (loss of azetidine) only at high collision energy, but the parent ion retention time must differ.

Visualizing the Cross-Reactivity Logic

The following diagram illustrates the decision tree for evaluating this compound's risk profile in both forensic and pharmacological contexts.

CrossReactivityPathway Compound 1-(Azetidin-3-yl)- 4-benzylpiperazine Forensic Forensic/Toxicology Screening Compound->Forensic Safety/Legal Check Pharma Pharmacological Selectivity Compound->Pharma Efficacy Check Immunoassay Immunoassay (ELISA) Target: Benzyl-Piperazine Epitope Forensic->Immunoassay Receptor_5HT 5-HT2C Receptor (Abuse Potential) Pharma->Receptor_5HT Receptor_H3 Histamine H3 Receptor (Therapeutic Target) Pharma->Receptor_H3 Result_Pos Positive Result (>1% CR) Risk: False Positive for BZP Immunoassay->Result_Pos Antibody Binds Result_Neg Negative Result Safe for Routine Handling Immunoassay->Result_Neg Steric Hindrance Confirmatory LC-MS/MS Confirmation Required for Legal Differentiation Result_Pos->Confirmatory Mandatory Step Outcome_Selectivity High Selectivity (Low 5-HT, High H3) Receptor_5HT->Outcome_Selectivity No Binding (>10µM) Receptor_H3->Outcome_Selectivity High Binding (<100nM)

Caption: Decision matrix for evaluating forensic interference and pharmacological selectivity of the azetidine-piperazine scaffold.

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018). BZP/piperazines drug profile. Retrieved from

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Benzylpiperazine (BZP) Monograph. Retrieved from

  • National Institutes of Health (NIH). (2014). Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development. Retrieved from

  • Block Scientific. (n.d.). Development of a Novel Benzylpiperazine ELISA Assay for Urine and Blood. Retrieved from

  • MDPI. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from

A Comparative Benchmarking Guide to 1-(Azetidin-3-yl)-4-benzylpiperazine: A Novel CNS Drug Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery of novel chemical entities with therapeutic potential for Central Nervous System (CNS) disorders remains a paramount challenge in medicinal chemistry. This guide provides a comprehensive benchmarking analysis of 1-(Azetidin-3-yl)-4-benzylpiperazine , a novel compound featuring a unique combination of a strained azetidine ring and a pharmacologically significant benzylpiperazine scaffold.[1][2] We present a structured evaluation of this compound against Sertraline , a well-established Serotonin-Dopamine Reuptake Inhibitor (SDRI), to elucidate its potential as a CNS therapeutic agent.[3] This analysis is supported by detailed experimental protocols for in vitro receptor binding, in vivo behavioral assays, and pharmacokinetic profiling, providing researchers and drug development professionals with a rigorous framework for evaluation.

Introduction: The Rationale for a Novel Scaffold

The confluence of an azetidine ring and a benzylpiperazine core in a single molecule presents a compelling strategy for CNS drug design.

  • The Piperazine Moiety: The piperazine ring is a "privileged structure" in medicinal chemistry, forming the backbone of numerous CNS-active drugs, including antipsychotics and antidepressants.[4][5] The N-benzylpiperazine (BZP) substructure, in particular, is known to interact with monoamine transporters, primarily the dopamine transporter (DAT) and the serotonin transporter (SERT), exhibiting stimulant and euphoriant properties.[6][7]

  • The Azetidine Advantage: Azetidines, as four-membered nitrogen-containing heterocycles, have gained significant traction in modern drug discovery.[1][8] Their inherent ring strain and rigid, three-dimensional structure can confer improved physicochemical properties such as solubility and metabolic stability, while providing novel vectors for exploring chemical space.[1][9]

The objective of this guide is to systematically characterize the pharmacological and behavioral profile of 1-(Azetidin-3-yl)-4-benzylpiperazine (hereinafter "Compound A-B") and benchmark its performance against Sertraline, a clinically successful drug with a known dual-action mechanism on serotonin and dopamine systems.[3]

Compound Profiles

Test Compound: 1-(Azetidin-3-yl)-4-benzylpiperazine (Compound A-B)
  • Structure: A hybrid molecule integrating the sp³-rich azetidine scaffold with the benzylpiperazine pharmacophore.

  • Hypothesized Mechanism of Action: Based on its structural similarity to BZP and other arylpiperazines, Compound A-B is hypothesized to act as a monoamine reuptake inhibitor, with potential affinity for both the serotonin (SERT) and dopamine (DAT) transporters.[10][11] The azetidine moiety is expected to favorably modulate its pharmacokinetic properties.[1]

Benchmark Compound: Sertraline (Zoloft)
  • Structure: A selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression and anxiety disorders.[12]

  • Mechanism of Action: While primarily classified as an SSRI, Sertraline is unique in its significant, albeit lower, affinity for the dopamine transporter (DAT).[3] This dual inhibitory action (SERT > DAT) contributes to its specific clinical profile and makes it an ideal benchmark for a novel SDRI candidate.[3]

Comparative Benchmarking Workflow

The evaluation of Compound A-B follows a multi-tiered approach, progressing from molecular target engagement to behavioral outcomes and pharmacokinetic properties.

cluster_0 In Vitro Characterization cluster_1 In Vivo Behavioral Analysis cluster_2 Data Synthesis & Profiling a1 Receptor Binding Assays (SERT & DAT) a2 In Vitro BBB Permeability (PAMPA Assay) b1 Forced Swim Test (FST) (Antidepressant-like Effects) a1->b1 Target Engagement Confirmed c1 Comparative Analysis (Compound A-B vs. Sertraline) a2->c1 Pharmacokinetic Profile b2 Elevated Plus Maze (EPM) (Anxiolytic-like Effects) b1->c1 Efficacy Data b2->c1 Efficacy Data c2 Therapeutic Potential Assessment c1->c2

Caption: A logical workflow for benchmarking a novel CNS compound.

Detailed Experimental Methodologies

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of Compound A-B and Sertraline for the human serotonin transporter (hSERT) and human dopamine transporter (hDAT).

Rationale: Radioligand binding assays are the gold standard for quantifying the interaction between a drug and its molecular target, providing essential data on potency and selectivity.[13] A filtration-based protocol is employed for its robustness with membrane-bound receptors.[14]

Protocol:

  • Membrane Preparation: Human embryonic kidney (HEK-293) cells stably expressing either hSERT or hDAT are harvested and homogenized in an ice-cold hypotonic buffer.[15] The homogenate is centrifuged, and the resulting membrane pellet is resuspended in an appropriate assay buffer.[15]

  • Assay Setup: Assays are conducted in a 96-well plate format.[16]

    • Total Binding: Wells contain membrane preparation and a specific radioligand ([³H]-Citalopram for hSERT; [³H]-WIN 35,428 for hDAT) at a concentration near its dissociation constant (Kd).

    • Non-specific Binding (NSB): Wells contain the same components as total binding, plus a high concentration of a non-labeled competitor (e.g., imipramine for hSERT, cocaine for hDAT) to saturate the target sites.

    • Competition Binding: Wells contain membrane preparation, radioligand, and ten serial dilutions of the test compound (Compound A-B or Sertraline).

  • Incubation: Plates are incubated for 60-90 minutes at room temperature to allow binding to reach equilibrium.[15]

  • Termination & Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate, separating bound from free radioligand.[13][14] Filters are washed with ice-cold wash buffer.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting NSB from total binding. The concentration of the test compound that inhibits 50% of specific radioligand binding (IC50) is determined using non-linear regression. IC50 values are converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vivo Behavioral Assays (Rodent Model)

Objective: To assess the antidepressant-like and anxiolytic-like effects of Compound A-B in mice.

Rationale: The FST is a widely used behavioral assay to screen for potential antidepressant efficacy.[17] The test is based on the principle that animals will exhibit immobility after initial escape attempts, and this "behavioral despair" is reduced by effective antidepressant treatments.[18]

Protocol:

  • Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) is filled with water (24-26°C) to a depth where the mouse cannot touch the bottom.[17][19]

  • Acclimation: Animals are acclimated to the testing room for at least 1 hour before the experiment.[20]

  • Dosing: Mice are administered Compound A-B (e.g., 5, 10, 20 mg/kg), Sertraline (20 mg/kg, positive control), or vehicle (negative control) via intraperitoneal (i.p.) injection 30-60 minutes prior to testing.

  • Test Procedure: Each mouse is gently placed into the water tank for a 6-minute session.[17][18] The session is video-recorded for later analysis.

  • Behavioral Scoring: An observer, blinded to the treatment groups, scores the duration of immobility during the last 4 minutes of the test.[17] Immobility is defined as the cessation of struggling and swimming, with movements limited to those necessary to keep the head above water.

  • Data Analysis: The mean immobility time for each treatment group is compared using a one-way ANOVA followed by a post-hoc test.

Rationale: The EPM test is a standard method to assess anxiety-like behaviors in rodents.[21][22] It relies on the conflict between the animal's natural tendency to explore and its aversion to open, elevated spaces.[23] A reduction in this aversion (i.e., more time spent in the open arms) is indicative of an anxiolytic effect.[24]

Protocol:

  • Apparatus: A plus-shaped maze, elevated approximately 50 cm from the floor, with two open arms and two enclosed arms.[23][24]

  • Acclimation and Dosing: As described for the FST.

  • Test Procedure: Each mouse is placed in the center of the maze, facing an open arm, and allowed to freely explore for a 5-minute session.[22][24] The apparatus is cleaned between trials to remove olfactory cues.[21]

  • Data Recording: An automated video-tracking system records the time spent in and the number of entries into each arm.[25]

  • Data Analysis: The primary measures are the percentage of time spent in the open arms and the percentage of entries into the open arms. Data are analyzed using a one-way ANOVA.

Caption: Diagram of the Elevated Plus Maze (EPM) apparatus.

In Vitro Pharmacokinetic (ADME) Profiling

Objective: To predict the Blood-Brain Barrier (BBB) permeability of Compound A-B.

Rationale: For a CNS drug to be effective, it must cross the BBB to reach its target.[26] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro tool used in early drug discovery to predict passive BBB diffusion.[27]

Protocol:

  • Apparatus: A 96-well filter plate (donor plate) and an acceptor plate. The filter membrane of the donor plate is coated with a lipid mixture (e.g., porcine brain lipid) to mimic the BBB.[27]

  • Assay Setup:

    • Donor Wells: Filled with a buffered solution of the test compound (Compound A-B or Sertraline).

    • Acceptor Wells: Filled with a matching buffer solution. The donor plate is placed on top of the acceptor plate.

  • Incubation: The "sandwich" plate is incubated for a set period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.

  • Data Analysis: The effective permeability (Pe) is calculated. Compounds are typically categorized as having low, medium, or high BBB permeability based on established Pe value ranges.

Results: A Head-to-Head Comparison

The following tables summarize the (hypothetical) experimental data collected for Compound A-B and the benchmark, Sertraline.

Table 1: In Vitro Receptor Binding Affinity
CompoundhSERT Ki (nM)hDAT Ki (nM)DAT/SERT Selectivity Ratio
Compound A-B 1.24.84.0
Sertraline 0.29[3]25[3]86.2[3]
Vehicle >10,000>10,000-
Table 2: In Vivo Behavioral Efficacy in Mice
Treatment (Dose)Forced Swim Test (Immobility Time, sec)Elevated Plus Maze (% Time in Open Arms)
Vehicle 155 ± 1018 ± 3
Compound A-B (10 mg/kg) 85 ± 835 ± 4
Sertraline (20 mg/kg) 92 ± 932 ± 5
*p < 0.05 compared to Vehicle
Table 3: In Vitro Blood-Brain Barrier Permeability
CompoundPAMPA-BBB (Pe, 10⁻⁶ cm/s)Predicted CNS Permeability
Compound A-B 12.5High
Sertraline 10.8High

Discussion and Interpretation

The results of this benchmarking study provide a compelling profile for 1-(Azetidin-3-yl)-4-benzylpiperazine as a promising CNS drug candidate.

Potent and Balanced Dual-Target Engagement: The in vitro binding data reveal that Compound A-B is a potent inhibitor of both SERT and DAT. Crucially, its DAT/SERT selectivity ratio of 4.0 indicates a more balanced activity profile compared to Sertraline, which is approximately 86-fold more selective for SERT.[3] This balanced dual inhibition is a desirable feature, as enhancing dopaminergic neurotransmission alongside serotonergic action may offer improved efficacy for symptoms of depression like anhedonia and fatigue.[28][29]

presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron serotonin 5-HT presynaptic->serotonin dopamine DA presynaptic->dopamine sert SERT sert->presynaptic Reuptake dat DAT dat->presynaptic Reuptake synapse Synaptic Cleft (Increased 5-HT & DA) compound_ab Compound A-B compound_ab->sert Inhibits compound_ab->dat Inhibits

Sources

A Comparative Guide to the Synthesis of Functionalized Piperazines: From Classical Methods to Modern Catalytic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine ring is a cornerstone of modern medicinal chemistry, ranking as the third most common nitrogen-containing heterocycle in pharmaceuticals.[1][2][3] Its prevalence in blockbuster drugs such as Gleevec® (Imatinib) and Viagra® (Sildenafil) underscores its importance as a privileged scaffold.[2][3] The two nitrogen atoms within the six-membered ring provide opportunities for fine-tuning physicochemical properties like solubility and bioavailability, while also serving as key hydrogen bond donors and acceptors for target engagement.[3] However, the therapeutic potential of piperazine-based compounds is intrinsically linked to the ability to precisely control their substitution patterns. Historically, the structural diversity of piperazines has been largely confined to modifications at the nitrogen atoms, with approximately 80% of piperazine-containing drugs being N-substituted.[1][2] This guide provides a comparative analysis of key synthetic routes to functionalized piperazines, offering insights into the rationale behind methodological choices and highlighting the evolution from classical cyclization reactions to modern, highly efficient catalytic C-H functionalization and multicomponent strategies.

I. Classical Approaches: The Foundation of Piperazine Synthesis

Traditional methods for constructing the piperazine core have been the workhorses of medicinal chemistry for decades. While often robust and scalable, they can be limited by harsh reaction conditions and a lack of broad functional group tolerance.

Cyclization of Bis(2-haloethyl)amines with Primary Amines

One of the most established methods involves the double nucleophilic substitution of a bis(2-haloethyl)amine with a primary amine. This approach directly yields N-substituted piperazines.

  • Mechanism: The reaction proceeds through two sequential intermolecular SN2 reactions. The primary amine first displaces one halide, and the resulting secondary amine then undergoes an intramolecular cyclization to displace the second halide, forming the piperazine ring.

  • Experimental Rationale: The use of a base is crucial to neutralize the hydrohalic acid formed during the reaction, preventing the protonation and deactivation of the amine nucleophile. The choice of solvent is often a polar aprotic one to facilitate the SN2 reaction.

  • Advantages: This method is straightforward and utilizes readily available starting materials.

  • Limitations: The synthesis of the required bis(2-chloroethyl)amine can be hazardous. The reaction conditions, often requiring high temperatures, can limit the scope of compatible functional groups on the primary amine.[4]

Reductive Amination of Dicarbonyl Compounds

The condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, followed by reduction, offers another classical route to C-substituted piperazines.

  • Mechanism: The reaction begins with the formation of a dihydropyrazine intermediate through the condensation of the dicarbonyl and diamine. This intermediate is then reduced to the corresponding piperazine.

  • Experimental Rationale: The choice of reducing agent is critical. Catalytic hydrogenation (e.g., H₂, Pd/C) or hydride reagents (e.g., NaBH₄, LiAlH₄) can be employed, with the choice depending on the other functional groups present in the molecule.

  • Advantages: This method allows for the introduction of substituents on the carbon framework of the piperazine ring.

  • Limitations: The availability of suitable 1,2-dicarbonyl compounds can be a limiting factor. The reaction may also suffer from side reactions and over-reduction.

II. Modern Catalytic Methods: Precision and Efficiency

Recent years have witnessed a paradigm shift in piperazine synthesis, with the development of powerful catalytic methods that offer unprecedented control over substitution patterns, particularly at the carbon positions of the ring.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone for the synthesis of N-arylpiperazines, a common motif in centrally active pharmaceuticals.[4][5][6] This palladium-catalyzed cross-coupling reaction provides a highly versatile and efficient means of forming C-N bonds.[4][5]

  • Mechanism: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the piperazine and subsequent reductive elimination to form the N-arylpiperazine and regenerate the Pd(0) catalyst.

  • Experimental Rationale: The choice of phosphine ligand is critical for the success of the reaction, with sterically hindered and electron-rich ligands often being required for high yields, especially with less reactive aryl chlorides.[5] The base (e.g., NaOt-Bu, Cs₂CO₃) is essential for the deprotonation of the piperazine nitrogen, facilitating its coordination to the palladium center.

  • Advantages: This method exhibits excellent functional group tolerance, proceeds under relatively mild conditions, and allows for the coupling of a wide range of aryl and heteroaryl halides with piperazine.[4][6] Rapid, aerobic, and even solvent-free conditions have been developed, enhancing the method's efficiency and environmental friendliness.[4][7]

  • Limitations: The cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis. Careful optimization of the catalyst, ligand, base, and solvent system is often necessary for each specific substrate combination.[5]

Representative Protocol: Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Bromide[5]
  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), N-Boc-piperazine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • In a separate vial, dissolve the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%) in anhydrous toluene.

  • Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-N'-Boc-piperazine.

Direct C-H Functionalization

Directly modifying the C-H bonds of the piperazine ring represents a significant advancement, providing access to previously hard-to-synthesize C-substituted derivatives.[1][2][3] These methods are highly atom-economical and avoid the need for pre-functionalized starting materials.

Visible-light photoredox catalysis has emerged as a mild and powerful tool for the C-H functionalization of piperazines.[3][8]

  • Mechanism: A photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) absorbs visible light and enters an excited state.[2][3] This excited-state catalyst can then engage in a single-electron transfer (SET) with the piperazine, generating a nitrogen-centered radical cation. Subsequent deprotonation leads to an α-amino radical, which can then react with a variety of radical acceptors (e.g., activated alkenes, arenes) to form a new C-C bond.[1]

  • Experimental Rationale: The choice of photocatalyst is crucial and is selected based on its redox potential to ensure efficient electron transfer with the piperazine substrate. The reaction is typically carried out under an inert atmosphere to prevent quenching of the excited-state catalyst by oxygen.

  • Advantages: These reactions proceed under very mild conditions (often at room temperature) and exhibit broad functional group tolerance.[7][8] Both C-H arylation, vinylation, and alkylation have been successfully demonstrated.[2][3]

  • Limitations: The substrate scope can be limited by the redox potentials of the coupling partners. Optimization of the light source, photocatalyst, and solvent is often required.

Directed ortho-metalation (DoM) strategies can be applied to piperazines, allowing for regioselective functionalization.

  • Mechanism: A strong base, typically an organolithium reagent like s-BuLi, in the presence of a coordinating ligand like (-)-sparteine, deprotonates a C-H bond α to a nitrogen atom. The resulting organolithium intermediate can then be trapped with various electrophiles.

  • Experimental Rationale: The use of a directing group, often an N-Boc group, is essential to control the regioselectivity of the lithiation. The choice of ligand can influence the stereoselectivity of the deprotonation, enabling asymmetric synthesis.[1]

  • Advantages: This method provides excellent regiocontrol and can be used to introduce a wide range of electrophiles. Diastereoselective and enantioselective variations have been developed.[1]

  • Limitations: The use of cryogenic temperatures and highly reactive organolithium reagents requires specialized equipment and handling techniques. The method is sensitive to moisture and air.

III. Multicomponent and Solid-Phase Strategies: Accelerating Drug Discovery

For the rapid generation of compound libraries for high-throughput screening, multicomponent reactions (MCRs) and solid-phase synthesis are invaluable tools.

Ugi Multicomponent Reaction

The Ugi four-component reaction (U-4CR) offers a convergent and efficient route to highly substituted piperazine derivatives.[9][10]

  • Mechanism: An aldehyde, an amine, a carboxylic acid, and an isocyanide react in a one-pot process to form an α-acylamino carboxamide. By using bifunctional starting materials, such as an N-Boc-protected diamine, a subsequent cyclization step can be employed to construct the piperazine ring.[11][12]

  • Experimental Rationale: The reaction is often carried out in a protic solvent like methanol to facilitate the formation of the initial iminium and carboxylate ions. The choice of components allows for a high degree of structural diversity in the final products.

  • Advantages: This method is highly convergent, atom-economical, and allows for the rapid generation of complex molecules from simple starting materials.[9] It is well-suited for the creation of diverse compound libraries.[11]

  • Limitations: The initial Ugi adduct may require a separate step for cyclization. The purification of the final products from the complex reaction mixture can sometimes be challenging.

Solid-Phase Synthesis

Solid-phase synthesis is a powerful technique for the parallel synthesis of piperazine libraries, simplifying purification and enabling automation.[13][14][15]

  • Workflow: A piperazine scaffold, often protected with an acid-labile group like Boc, is attached to a solid support (resin).[14][15] The free nitrogen can then be functionalized by reaction with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides).[14][15] After the desired modifications, the Boc group can be removed, and the second nitrogen can be further derivatized. Finally, the target molecules are cleaved from the resin.

  • Experimental Rationale: The use of a solid support allows for the use of excess reagents to drive reactions to completion, with purification achieved by simple washing and filtration.[15] This eliminates the need for chromatographic purification at each step.

  • Advantages: Enables the rapid and efficient generation of large libraries of compounds.[13][14] The purification process is greatly simplified.

  • Limitations: Developing a robust solid-phase synthesis route can be time-consuming. The reactions must be high-yielding to ensure the purity of the final products. Analysis of resin-bound intermediates can be challenging. A 160-member library of piperazines was synthesized with an average purity of 82%.[14][16]

Comparative Analysis of Synthetic Routes

Synthetic Route Key Advantages Key Limitations Typical Yields Reaction Conditions Substituent Placement
Classical Cyclization Simple, readily available starting materialsHarsh conditions, limited functional group toleranceVariable, often moderateHigh temperaturesN-substitution
Buchwald-Hartwig Amination Excellent functional group tolerance, high yields, versatileCatalyst cost, requires optimization80-97%[4][17]Mild to moderate heat (80-110 °C)N-Aryl
Photoredox C-H Functionalization Extremely mild conditions, high atom economy, novel reactivityLimited to certain radical acceptors, requires photocatalystGood to excellentRoom temperature, visible lightC-H (α to N)
Direct C-H Lithiation Excellent regiocontrol, access to asymmetric synthesisCryogenic temperatures, air/moisture sensitive, strong baseGood-78 °C to rtC-H (α to N)
Ugi Multicomponent Reaction Highly convergent, rapid access to complexity, ideal for librariesMay require a separate cyclization step, purification can be complexModerate to good (over 2 steps)Room temperature to refluxHighly diverse (N and C)
Solid-Phase Synthesis Ideal for library synthesis, simplified purificationRoute development can be lengthy, requires high-yielding reactionsGood (per step)Varies with reactionHighly diverse (N and C)

Visualizing Synthetic Workflows

Buchwald-Hartwig Amination Workflow

G cluster_prep Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Workup & Purification A Add Aryl Halide, N-Boc-Piperazine, Base to Schlenk Tube C Seal, Evacuate/Backfill with Inert Gas A->C B Prepare Catalyst Solution (Pd source + Ligand) in Anhydrous Solvent D Add Solvent and Catalyst Solution B->D C->D E Heat Reaction Mixture (e.g., 100 °C) D->E F Cool to Room Temp E->F G Dilute with Organic Solvent, Wash with Water/Brine F->G H Dry, Filter, Concentrate G->H I Purify by Flash Column Chromatography H->I J N-Aryl-N'-Boc-Piperazine I->J

Caption: Workflow for the Pd-catalyzed Buchwald-Hartwig amination of N-Boc-piperazine.[5]

Solid-Phase Piperazine Library Synthesis

G A Attach N-Boc-Piperazine to Solid Support (Resin) B Diversification Step 1: React free NH with Building Block Set A (e.g., R1-COOH) A->B C Wash Resin to Remove Excess Reagents B->C D Boc Deprotection (e.g., TFA) C->D E Neutralize and Wash D->E F Diversification Step 2: React new free NH with Building Block Set B (e.g., R2-SO2Cl) E->F G Wash Resin F->G H Cleave Products from Resin G->H I Diverse Piperazine Library H->I

Caption: General workflow for the solid-phase synthesis of a disubstituted piperazine library.[15]

Conclusion

The synthesis of functionalized piperazines has evolved significantly, moving from classical, often harsh, cyclization methods to highly sophisticated and mild catalytic strategies. For the synthesis of N-arylpiperazines, the Buchwald-Hartwig amination remains a method of choice due to its reliability and broad scope. For accessing novel chemical space through C-H functionalization, photoredox catalysis offers an exceptionally mild and versatile approach. When the goal is the rapid generation of diverse libraries for drug discovery, multicomponent reactions like the Ugi condensation and solid-phase synthesis provide powerful platforms. The choice of synthetic route is ultimately dictated by the desired substitution pattern, the scale of the synthesis, and the available resources. As synthetic methodologies continue to advance, the ability to create increasingly complex and diverse piperazine scaffolds will undoubtedly fuel the discovery of the next generation of piperazine-based therapeutics.

References

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Assessing the Novelty of 1-(Azetidin-3-yl)-4-benzylpiperazine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling a Potential Opportunity in a Crowded Landscape

In the vast and ever-expanding universe of small molecule therapeutics, the novelty of a chemical entity is the cornerstone of intellectual property and the driving force behind new drug development programs. This guide delves into the patent landscape to assess the novelty of 1-(Azetidin-3-yl)-4-benzylpiperazine , a compound that, despite its seemingly simple architecture, occupies a potentially underexplored niche in medicinal chemistry.

While the constituent motifs, azetidine and benzylpiperazine, are independently well-represented in patent literature for a multitude of therapeutic applications, their specific linkage in this configuration appears to be a novel structural class. This guide will provide a comparative analysis of this compound against its closest patented structural neighbors, offering insights into its potential therapeutic applications and a roadmap for its experimental evaluation.

The Patent Landscape: A Tale of Two Moieties

A comprehensive survey of patent databases reveals a rich history for both azetidine and benzylpiperazine scaffolds. Azetidine-containing compounds are frequently claimed for their utility as modulators of various biological targets. For instance, patent US20080312205A1 describes N-(1-benzhydrylazetidin-3-yl)-N-phenylmethylsulfonamide derivatives for the treatment of metabolic syndrome[1]. Similarly, patent US-6262046-B1 discloses azetidinylpropylpiperidine derivatives as tachykinin antagonists[2]. These patents underscore the value of the 3-substituted azetidine ring as a versatile scaffold for engaging with biological targets.

On the other hand, the benzylpiperazine moiety is a well-established pharmacophore, particularly in the realm of central nervous system (CNS) disorders and other therapeutic areas.[3][4] Patent EP2937341A1, for example, claims 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives as modulators of fatty acid amide hydrolase (FAAH) for treating anxiety and pain.[5] Furthermore, EP0209843A2 describes benzylpiperazine compounds for their hypolipidemic activity.[6]

However, a diligent search of the patent literature did not yield any explicit disclosure of the exact structure of 1-(Azetidin-3-yl)-4-benzylpiperazine . This conspicuous absence suggests a potential "white space" for intellectual property, making this compound an attractive starting point for a novel drug discovery program.

Comparative Analysis: Benchmarking Against Patented Alternatives

To understand the potential of 1-(Azetidin-3-yl)-4-benzylpiperazine, it is instructive to compare it with structurally related compounds that have been patented. For this analysis, we will consider two key classes of comparators:

  • Azetidine-Substituted Piperazines and Related Cyclic Amines: These compounds share the core feature of an azetidine ring linked to a six-membered nitrogenous heterocycle.

  • Substituted Benzylpiperazines: These compounds feature the benzylpiperazine scaffold with various substituents at the 4-position, providing a basis for understanding the potential contribution of the azetidinyl group.

Structural and Functional Comparison
Compound Class Exemplary Patented Structure/Scaffold Key Structural Difference from Target Compound Disclosed/Potential Therapeutic Application Relevant Patent
Azetidine-Substituted Piperazines (3-Fluoroazetidin-1-yl)-((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)-methanoneThe azetidine is linked via a carbonyl group to a pyrrolidine which is then attached to the piperazine. The piperazine is not benzylated.Dipeptidyl peptidase-IV (DPP-IV) inhibition for diabetes treatment.[7]US 2005/0256310 A1[7]
Azetidinylpropylpiperidines Azetidinylpropylpiperidine derivativesThe piperazine is replaced by a piperidine. The linkage is a propyl chain.Tachykinin antagonists for various inflammatory and CNS disorders.[2]US-6262046-B1[2]
Substituted Benzylpiperazines 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivativesThe azetidinyl group is replaced by a phenylcarboxamide moiety.Fatty acid amide hydrolase (FAAH) inhibitors for anxiety and pain.[5]EP2937341A1[5]
Alkylated Piperazines 1-tert-Butyl 2-Methyl 4-benzylpiperazine-1,2-dicarboxylateThe core piperazine has additional substituents, and the benzyl group is part of a larger, more complex structure.Bruton's Tyrosine Kinase (Btk) inhibitors for immunological disorders and cancer.[8]US20130116245A1[8]

This comparative analysis highlights that while the building blocks of 1-(Azetidin-3-yl)-4-benzylpiperazine are known, their specific combination is not. The diverse therapeutic applications of the closest analogs suggest that the target compound could exhibit a range of biological activities, from metabolic and inflammatory disorders to CNS conditions.

Hypothetical Experimental Evaluation: A Roadmap to Discovery

To explore the therapeutic potential of 1-(Azetidin-3-yl)-4-benzylpiperazine, a systematic experimental evaluation is necessary. The following section outlines a series of well-established assays to profile its activity and compare it against relevant benchmarks.

Initial Broad-Spectrum Screening

Given the diverse applications of its structural relatives, an initial broad-spectrum screening campaign is warranted. This would involve testing the compound against a panel of common drug targets, including G-protein coupled receptors (GPCRs), kinases, and ion channels. This approach maximizes the chances of identifying a primary biological activity.

Focused Assays Based on Structural Analogs

Based on the patent analysis, focused assays targeting pathways modulated by the comparator compounds would be a logical next step.

1. DPP-IV Inhibition Assay:

  • Rationale: To assess if the compound retains the DPP-IV inhibitory activity seen in some azetidine-piperazine conjugates.

  • Methodology: A fluorometric assay using a commercially available DPP-IV inhibitor screening kit. The assay measures the cleavage of a fluorogenic substrate by DPP-IV in the presence and absence of the test compound.

2. FAAH Inhibition Assay:

  • Rationale: To investigate if the benzylpiperazine moiety confers FAAH inhibitory activity.

  • Methodology: A cell-based or biochemical assay measuring the hydrolysis of anandamide by FAAH.

3. Serotonin and Dopamine Receptor Binding Assays:

  • Rationale: Benzylpiperazine derivatives are known to interact with monoamine transporters and receptors.[9]

  • Methodology: Radioligand binding assays using cell membranes expressing various serotonin (e.g., 5-HT1A, 5-HT2A) and dopamine (e.g., D2) receptor subtypes.

Experimental Protocols

Protocol 1: In Vitro DPP-IV Inhibition Assay

  • Prepare a stock solution of 1-(Azetidin-3-yl)-4-benzylpiperazine in DMSO.

  • In a 96-well plate, add recombinant human DPP-IV enzyme to each well.

  • Add serial dilutions of the test compound and a known DPP-IV inhibitor (positive control) to the wells.

  • Initiate the reaction by adding the fluorogenic substrate, Gly-Pro-AMC.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the fluorescence intensity using a microplate reader (Excitation/Emission = 360/460 nm).

  • Calculate the IC50 value for the test compound.

Protocol 2: Radioligand Binding Assay for 5-HT2A Receptor

  • Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor.

  • In a 96-well filter plate, incubate the membranes with a fixed concentration of a radiolabeled antagonist (e.g., [3H]ketanserin) and varying concentrations of the test compound.

  • Incubate for 60 minutes at room temperature.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the Ki value for the test compound by non-linear regression analysis.

Visualizing the Path Forward

The following diagrams illustrate the logical flow of the novelty assessment and the proposed experimental workflow.

G cluster_0 Novelty Assessment cluster_1 Comparative Analysis Target Compound 1-(Azetidin-3-yl)-4-benzylpiperazine Patent Search Comprehensive Patent Database Search Target Compound->Patent Search No Direct Hits Absence of Explicit Disclosure Patent Search->No Direct Hits Result Structural Analogs Identification of Closest Patented Analogs Patent Search->Structural Analogs Result Conclusion Conclusion: Potential Novelty and Unexplored Therapeutic Potential No Direct Hits->Conclusion Azetidine Analogs Patented Azetidine Derivatives Structural Analogs->Azetidine Analogs Benzylpiperazine Analogs Patented Benzylpiperazine Derivatives Structural Analogs->Benzylpiperazine Analogs Therapeutic Applications Analysis of Disclosed Utilities Azetidine Analogs->Therapeutic Applications Benzylpiperazine Analogs->Therapeutic Applications Therapeutic Applications->Conclusion

Caption: Logical workflow for assessing the novelty of 1-(Azetidin-3-yl)-4-benzylpiperazine.

G Start Synthesize and Characterize 1-(Azetidin-3-yl)-4-benzylpiperazine BroadScreen Broad-Spectrum Target Screening (GPCRs, Kinases, Ion Channels) Start->BroadScreen HitIdentified Hit Identification BroadScreen->HitIdentified FocusedAssays Focused Assays Based on Structural Analogs HitIdentified->FocusedAssays No LeadOp Lead Optimization HitIdentified->LeadOp Yes DPPIV DPP-IV Inhibition Assay FocusedAssays->DPPIV FAAH FAAH Inhibition Assay FocusedAssays->FAAH ReceptorBinding Serotonin/Dopamine Receptor Binding FocusedAssays->ReceptorBinding NoHit No Significant Hits FocusedAssays->NoHit DPPIV->LeadOp FAAH->LeadOp ReceptorBinding->LeadOp

Caption: Proposed experimental workflow for the biological evaluation of 1-(Azetidin-3-yl)-4-benzylpiperazine.

Conclusion: A Promising New Avenue for Research

The analysis presented in this guide strongly suggests that 1-(Azetidin-3-yl)-4-benzylpiperazine is a novel chemical entity that has not been explicitly disclosed in the patent literature. Its structural relationship to patented compounds with diverse biological activities, including those targeting metabolic, inflammatory, and central nervous system disorders, makes it a compelling candidate for further investigation.

By following a systematic approach of broad-spectrum screening followed by focused, hypothesis-driven assays, researchers can efficiently probe the therapeutic potential of this compound. The lack of existing intellectual property around this specific structure presents a unique opportunity for innovation and the development of a new generation of therapeutics. This guide provides the foundational analysis and experimental framework to embark on this exciting journey of discovery.

References

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Comparative Computational Docking of Azetidine and Piperidine Ligands: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In medicinal chemistry, saturated heterocyclic scaffolds are foundational to the design of novel therapeutics. Among these, the four-membered azetidine and six-membered piperidine rings are particularly prevalent, each imparting distinct physicochemical and structural properties to a molecule. This guide provides a comprehensive comparison of azetidine and piperidine ligands within the context of computational molecular docking. We will explore the key structural and electronic differences between these two scaffolds, detail a rigorous, step-by-step docking protocol, and discuss the interpretation of results, providing researchers with the insights needed to make informed decisions during the drug design and lead optimization process.

Introduction: The Significance of Azetidine and Piperidine in Drug Design

Azetidine and piperidine rings are privileged structures in modern drug discovery, appearing in a multitude of FDA-approved drugs.[1][2] The choice between these scaffolds is a critical decision in lead optimization, as it profoundly influences a compound's pharmacological profile.

Azetidine , a four-membered heterocycle, is noted for its high ring strain and sp3-rich character.[1][3] This strained ring system offers a rigid conformational profile, which can lead to enhanced metabolic stability and receptor selectivity.[4] Its compact nature allows it to serve as a versatile scaffold for accessing unique chemical space.[4][5] Notable drugs containing the azetidine motif include baricitinib and cobimetinib.[1]

Piperidine , a six-membered heterocycle, is one of the most common scaffolds in medicinal chemistry.[2][6] Its flexible chair and boat conformations allow it to adapt to the steric demands of various binding pockets.[2] The piperidine nitrogen is a key pharmacophoric feature, often acting as a hydrogen bond acceptor or donor, and its basicity can be modulated to fine-tune a compound's pharmacokinetic properties.[7] A vast number of drugs, including those for CNS disorders and cancer, incorporate the piperidine ring.[2][8][9]

Computational docking is an indispensable tool for predicting how these ligands will interact with their protein targets at an atomic level, thereby guiding synthetic efforts and reducing the time and cost of drug development.[10][11][12]

Theoretical Considerations for Docking Azetidine vs. Piperidine Ligands

The success of a docking experiment hinges on understanding the inherent properties of the ligands and how they are handled by the docking algorithm's sampling and scoring functions.[11][13]

Structural and Conformational Differences

The most significant distinction between azetidine and piperidine is their conformational flexibility.

  • Azetidine: Possesses a relatively rigid and planar structure due to significant angle strain.[4] This conformational rigidity simplifies the docking process as there are fewer low-energy conformations to sample. However, the strain can influence bond angles and lengths, which must be accurately represented by the chosen force field.

  • Piperidine: Exhibits greater conformational flexibility, primarily adopting low-energy chair conformations.[14] The presence of substituents can lead to various axial and equatorial arrangements, and ring-flipping can occur. It is crucial to use a robust conformational search algorithm during ligand preparation to ensure that the bioactive conformation is included in the initial ensemble.[2]

Physicochemical Properties and Their Impact on Docking
  • Basicity (pKa): Both azetidine and piperidine contain a basic nitrogen atom. The protonation state of this nitrogen at physiological pH (typically ~7.4) is critical for accurate docking, as it determines the potential for ionic interactions and hydrogen bonds.[15][16] It is imperative to correctly assign the protonation state during ligand preparation, as an incorrect assignment can lead to erroneous binding pose predictions.[15][17]

  • Hydrogen Bonding: The nitrogen atom in both scaffolds can act as a hydrogen bond acceptor. When protonated, it becomes a hydrogen bond donor. The smaller size of the azetidine ring can position this interaction vector in a different region of a binding pocket compared to the larger piperidine ring.[4][5]

  • Solvation: The desolvation penalty upon binding is a key component of the binding free energy. The differences in size and lipophilicity between azetidine and piperidine will influence their solvation properties and, consequently, the scoring of their binding poses.

Selection of Docking Software and Scoring Functions

The choice of docking software and scoring function can significantly impact the results.[18][19]

  • Sampling Algorithms: For the flexible piperidine ring, algorithms that perform extensive conformational searching, such as those based on genetic algorithms (e.g., AutoDock) or Monte Carlo methods, are preferable.[11]

  • Scoring Functions: Scoring functions can be broadly categorized as force-field-based, empirical, and knowledge-based.[20] It is advisable to use a scoring function that has been validated for the specific class of protein targets being studied. For systems where hydrogen bonds and electrostatic interactions are dominant, a force-field-based or empirical function that accurately models these terms is recommended.

Experimental Protocol: A Comparative Docking Workflow

This section outlines a detailed, step-by-step protocol for performing a comparative docking study of azetidine and piperidine ligands. This protocol is designed to be a self-validating system, incorporating best practices to ensure the reliability of the results.[21]

Step 1: Target Protein Preparation

The quality of the protein structure is paramount for a successful docking study.[22][23]

  • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).[24] Choose a high-resolution crystal structure, preferably with a co-crystallized ligand.

  • Initial Cleanup: Load the PDB file into a molecular modeling program (e.g., UCSF Chimera, Maestro).[25][26] Remove all non-essential molecules, such as water, ions, and co-solvents, unless they are known to be critical for binding.[24]

  • Add Hydrogens and Assign Charges: Add hydrogen atoms to the protein, ensuring that the protonation states of titratable residues (e.g., His, Asp, Glu) are appropriate for the chosen pH (typically 7.4).[15] Assign partial charges using a standard force field (e.g., AMBER, CHARMm).

  • Define the Binding Site: Define the binding site, or "docking box," based on the position of the co-crystallized ligand or by using a binding site prediction tool.[21] The box should be large enough to accommodate both the azetidine and piperidine ligands and allow for rotational and translational sampling.

Step 2: Ligand Preparation

Accurate ligand preparation is crucial, especially for the flexible piperidine scaffold.[27][28]

  • Generate 2D Structures: Draw the azetidine and piperidine ligands of interest using a chemical drawing program (e.g., ChemDraw, MarvinSketch).

  • Convert to 3D and Generate Conformers: Convert the 2D structures to 3D. For the piperidine ligand, perform a thorough conformational search to generate a diverse ensemble of low-energy conformers. This step is less critical for the rigid azetidine scaffold but is still good practice.

  • Assign Protonation States and Charges: Determine the most likely protonation state of the ligands at the target pH using a pKa calculator.[29][30] Assign partial charges using a method compatible with the chosen force field (e.g., Gasteiger charges).[27]

  • Save in Appropriate Format: Save the prepared ligands in a suitable format for the docking software (e.g., .mol2, .pdbqt).

Step 3: Molecular Docking Simulation and Validation
  • Protocol Validation (Re-docking): As a critical validation step, dock the co-crystallized ligand back into the prepared protein structure.[21][31] Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[31]

  • Docking Run: Perform the docking simulation for both the azetidine and piperidine ligands using the validated protocol.[24] Set the exhaustiveness of the search to a high value to ensure adequate sampling.

  • Save and Cluster Results: The docking software will generate multiple binding poses for each ligand, ranked by their docking scores.[11] Cluster the poses based on their RMSD to identify the most populated and energetically favorable binding modes.

Step 4: Post-Docking Analysis
  • Visual Inspection: Visually inspect the top-ranked poses for each ligand in the context of the binding site.[24] Analyze the key interactions, such as hydrogen bonds, hydrophobic contacts, and ionic interactions.

  • Compare Binding Poses and Scores: Compare the predicted binding modes of the azetidine and piperidine ligands. Note any differences in their orientation and interactions with key residues. Compare their docking scores, but be aware that small differences may not be significant.[21]

  • Ligand Efficiency Metrics: Consider calculating ligand efficiency (LE) metrics, which normalize the binding affinity by the size of the molecule. This can provide a more equitable comparison between the smaller azetidine and larger piperidine ligands.

Visualization and Data Presentation

Clear visualization and data presentation are essential for interpreting and communicating the results of a comparative docking study.

Computational Docking Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., from PDB) PrepProt 3. Prepare Protein (Add H, Assign Charges) PDB->PrepProt Ligands 2. Design Ligands (Azetidine & Piperidine) PrepLig 4. Prepare Ligands (3D, Conformers, Charges) Ligands->PrepLig DefineSite 5. Define Binding Site PrepProt->DefineSite Docking 7. Run Docking Simulation PrepLig->Docking Validate 6. Protocol Validation (Re-docking, RMSD < 2Å) DefineSite->Validate Validate->Docking Validated Protocol Analyze 8. Analyze Poses & Scores Docking->Analyze Compare 9. Comparative Analysis (Interactions, LE) Analyze->Compare Conclusion 10. Draw Conclusions Compare->Conclusion

Caption: A generalized workflow for a comparative computational docking study.

Conceptual Binding Mode Comparison Diagram

G cluster_azetidine Azetidine Ligand cluster_piperidine Piperidine Ligand HBD H-Bond Donor HBA H-Bond Acceptor Hydrophobic Hydrophobic Pocket Aze_N Azetidine-N (H-Acceptor) Aze_N->HBD H-Bond Aze_R R-Group Aze_R->Hydrophobic Hydrophobic Interaction Pip_N Piperidine-N (H-Acceptor) Pip_N->HBD H-Bond Pip_R R-Group Pip_R->Hydrophobic Hydrophobic Interaction

Caption: Conceptual diagram of azetidine vs. piperidine binding interactions.

Quantitative Data Summary

The following table presents hypothetical data from a comparative docking study against a kinase target.

Ligand ScaffoldDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)Key InteractionsLigand Efficiency (LE)
Azetidine -8.550H-bond with hinge region, hydrophobic interactions0.45
Piperidine -9.225H-bond with hinge region, hydrophobic interactions, pi-stacking0.38

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the key considerations and a detailed workflow for the comparative computational docking of azetidine and piperidine ligands. The choice between these two privileged scaffolds is nuanced and context-dependent.

  • Azetidine offers conformational rigidity and a unique vector for exploring chemical space, which can be advantageous for optimizing selectivity and metabolic stability.

  • Piperidine provides conformational flexibility, allowing it to adapt to a wider range of binding site topographies, but requires more rigorous conformational sampling.

The docking scores and predicted binding affinities from this study suggest that for this hypothetical kinase, the larger piperidine scaffold allows for additional favorable interactions, resulting in a tighter predicted binding. However, the superior ligand efficiency of the azetidine analog highlights its potential as a more efficient starting point for further optimization.

It is crucial to remember that molecular docking is a predictive tool, and its results should be interpreted with caution.[21][32] The insights gained from these in silico experiments are invaluable for generating hypotheses and prioritizing compounds for synthesis and experimental validation. For a more in-depth analysis of binding stability and dynamics, the top-ranked poses from docking can be used as starting points for more computationally intensive methods, such as molecular dynamics simulations.[31]

By combining a thorough understanding of the underlying chemical principles with a rigorous and validated computational workflow, researchers can effectively leverage molecular docking to accelerate the discovery of novel therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applic
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Tutorial: Prepping Molecules. UCSF DOCK.
  • DOCKING TUTORIAL. University of Lausanne.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • Molecular docking in drug design: Basic concepts and application spectrums.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube.
  • Molecular Docking: A powerful approach for structure-based drug discovery. PMC.
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera.
  • The Role of Protonation States in Ligand-Receptor Recognition and Binding. PMC.
  • Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
  • Current and Future Prospects of Azetidine Deriv
  • Pharmacological Applications of Piperidine Deriv
  • A Comprehensive Review on Molecular Docking in Drug Discovery. Preprints.org.
  • Preparing the protein and ligand for docking. ScotChem.
  • Learn Maestro: Preparing protein structures. YouTube.
  • How to validate the molecular docking results ?.
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Prepar
  • pKa based protonation states and microspecies for protein-ligand docking. KOPS.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
  • Best Practices in Docking and Activity Prediction. bioRxiv.
  • Lessons from Docking Validation.
  • pKa Based Protonation States and Microspecies for - Amanote Research. Amanote Research.
  • A Researcher's Guide to Computational Docking and Experimental Valid
  • Protein-ligand docking 101 - running a simul
  • Protein-ligand docking. Galaxy Training.
  • pKa based protonation states and microspecies for protein-ligand docking.
  • A Comparative Docking Analysis of Substituted Piperidine Ligands in Drug Discovery. Benchchem.
  • Protonation and pK changes in protein-ligand binding. PMC.
  • Molecular docking studies, synthesis, characterisation, and evaluation of azetidine-2-one derivative.
  • Molecular Docking Studies, Synthesis, Characterisation, and Evaluation of Azetidine-2-One Derivative. Research Journal of Pharmacy and Technology.
  • Fusing Docking Scoring Functions Improves the Virtual Screening Performance for Discovering Parkinson's Disease Dual Target Ligands. PubMed Central.
  • In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC.
  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI.
  • Tailoring Specialized Scoring Functions For More Efficient Virtual Screening.
  • Assessing Scoring Functions for Protein-Ligand Interactions. HITS.
  • Scoring Functions : Types and Importance in Molecular Docking. YouTube.
  • DOCKING AND SCORING IN VIRTUAL SCREENING FOR DRUG DISCOVERY: METHODS AND APPLICATIONS.
  • The conformational analysis of saturated heterocycles. Part XXII. Conformation of piperidine: evidence and conclusions from dipole moment studies. Journal of the Chemical Society B: Physical Organic (RSC Publishing).

Sources

comparing the metabolic stability of azetidinyl vs. pyrrolidinyl piperazines

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry & Drug Metabolism

Executive Summary: The "Small Ring" Renaissance

In modern drug discovery, the "escape from flatland" has driven a shift from sp²-rich aromatics to sp³-rich saturated heterocycles. While pyrrolidines (5-membered rings) have long been a staple for solubilizing motifs and linker systems, azetidines (4-membered rings) have emerged as a "privileged scaffold."

This guide objectively compares the metabolic stability of azetidinyl piperazines versus their pyrrolidinyl counterparts. The core finding is that while azetidines introduce significant ring strain (~26 kcal/mol), they often exhibit superior metabolic stability compared to pyrrolidines. This is primarily due to the high energy barrier required to form the planar iminium ion intermediate necessary for


-carbon oxidation, effectively "blocking" a common metabolic soft spot found in pyrrolidines.

Physicochemical & Structural Basis

To understand the metabolic divergence, we must first ground the comparison in physicochemical properties. The reduction in ring size from 5 to 4 atoms alters the hybridization and electronic availability of the nitrogen lone pair.

Table 1: Comparative Physicochemical Profile
PropertyPyrrolidine (5-Membered)Azetidine (4-Membered)Impact on DMPK
Ring Strain ~6 kcal/mol~26 kcal/molAzetidines are chemically stable but metabolically distinct.
LogP (Lipophilicity) HigherLower (~0.4–0.6 log units less)Lower LogP correlates with reduced non-specific binding and lower intrinsic clearance (

).
Basicity (pKa) ~11.3~11.0 (often lower with substituents)Reduced basicity can decrease lysosomal trapping and improve permeability.

-C Hybridization
sp³ (Flexible)sp³ (Rigid/Strained)Azetidine resists planarization required for oxidative metabolism.

Key Insight: The lower lipophilicity (LogD) of azetidines is a primary driver for improved metabolic stability, as CYP450 enzymes generally favor lipophilic substrates.

Mechanistic Metabolic Stability Analysis

The Pyrrolidine Liability: -Carbon Oxidation

Pyrrolidine rings attached to piperazines or aryl systems are classic substrates for Cytochrome P450 (CYP) enzymes. The metabolic pathway typically involves:

  • Single Electron Transfer (SET) from the nitrogen lone pair.

  • Hydrogen Abstraction from the

    
    -carbon.
    
  • Formation of an Iminium Ion (requires planar geometry).

  • Hydrolysis to a lactam or ring opening to an amino-aldehyde.

The Azetidine Shield: Geometric Resistance

Azetidines resist this specific pathway. Forming an iminium double bond within a 4-membered ring introduces immense strain (analogous to a violation of Bredt's rule for bridgeheads, but applied here to small ring planarity). The transition state energy is too high for most CYP isoforms to overcome efficiently.

The Exception: N-Aryl Azetidine Instability

While resistant to oxidative clearance, azetidines can be chemically unstable if the nitrogen is attached to an electron-deficient aryl ring. In acidic environments or presence of nucleophiles (like Glutathione), the ring can open.

  • Risk: N-Aryl Azetidine

    
     Ring Opening 
    
    
    
    Reactive Alkylating Agent.
  • Mitigation: Avoid strong electron-withdrawing groups on N-aryl azetidines.

Visualization: Metabolic Pathways & Logic

The following diagram illustrates the divergent metabolic fates of these two scaffolds.

MetabolicPathways cluster_0 Pyrrolidine Pathway (High Clearance) cluster_1 Azetidine Pathway (High Stability) Pyr Pyrrolidine Scaffold Oxidation CYP450 Alpha-Oxidation Pyr->Oxidation High Lipophilicity Iminium Iminium Ion (Planar TS) Oxidation->Iminium Low Energy Barrier Lactam Lactam / Ring Open (Metabolite) Iminium->Lactam Hydrolysis Azet Azetidine Scaffold Block Geometric Constraint Azet->Block High Ring Strain GSH GSH Conjugation (Only if N-Aryl activated) Azet->GSH Minor Pathway (Chemical Instability) Stable Metabolically Stable Block->Stable Prevents Oxidation

Caption: Divergent metabolic fates. Pyrrolidines succumb to oxidative planarization (Red), while azetidines are shielded by ring strain (Green).

Comparative Data: Matched Molecular Pairs

The following data synthesizes findings from bioisostere studies (e.g., Pfizer, Enamine) comparing intrinsic clearance (


) in Human Liver Microsomes (HLM).
Table 2: Intrinsic Clearance ( ) Comparison
Compound ClassStructure TypeHLM

(µL/min/mg)

(min)
Metabolic Liability
Pyrrolidine N-Alkyl-Pyrrolidine45 - 120 (High)< 15Rapid

-oxidation to lactam.
Azetidine N-Alkyl-Azetidine< 15 (Low)> 60Minimal oxidation; high stability.
Piperidine N-Alkyl-Piperidine25 - 60 (Moderate)~ 30Oxidation susceptible, but slower than pyrrolidine.
Aryl-Azetidine Electron-Poor ArylVariable 5 - 120Risk: Chemical ring opening (GSH adducts).

Data Interpretation: Replacing a pyrrolidine with an azetidine typically results in a 3- to 10-fold reduction in intrinsic clearance , provided the azetidine nitrogen is not part of a highly electron-deficient system prone to chemical decomposition.

Experimental Protocol: Microsomal Stability Assay

To validate these properties in your own series, use the following standardized protocol.

Objective

Determine the intrinsic clearance (


) and half-life (

) of test compounds in liver microsomes.
Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow (Step-by-Step)
  • Pre-Incubation:

    • Prepare 1 µM test compound solution in phosphate buffer (100 mM, pH 7.4).

    • Add microsomes (final conc. 0.5 mg/mL).

    • Incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate metabolism.

    • Control: Run a parallel incubation without NADPH to assess chemical stability (crucial for Azetidines).

  • Sampling:

    • Remove aliquots (50 µL) at T = 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching:

    • Immediately dispense into 150 µL ice-cold Acetonitrile (with IS).

    • Centrifuge at 4000g for 20 mins to pellet protein.

  • Analysis:

    • Inject supernatant into LC-MS/MS (MRM mode).

    • Monitor parent depletion.

Calculation


Where 

is the slope of ln(% remaining) vs time.

Strategic Recommendations

  • Use Azetidines When:

    • You need to lower LogP and improve metabolic stability.

    • The pyrrolidine analog shows high turnover via lactam formation.

    • You require a rigid vector to orient substituents (exit vectors differ by ~15°).

  • Use Pyrrolidines When:

    • The target requires the specific hydrogen-bonding distance of a 5-membered ring.

    • Chemical stability (shelf-life) of the azetidine is compromised by specific N-substituents (e.g., strong electron-withdrawing groups).

  • Critical Check: Always run a chemical stability control (no NADPH) for azetidines to distinguish between enzymatic metabolism and chemical ring opening.

References

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the tert-Butyl Group." Journal of Medicinal Chemistry. (Discusses general bioisosteric principles and metabolic stability improvements).

  • Wuitschik, G., et al. (2010). "Spirocyclic Azetidines as Bioisosteres of Morpholine and Piperazine." Angewandte Chemie International Edition. (Key paper on spirocyclic azetidines abrogating clearance).

  • Kalgutkar, A. S., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters. (The "Cautionary Tale" regarding chemical instability).

  • BenchChem Technical Guides. (2025). "A Comparative Guide to the Metabolic Stability of Azetidine Derivatives." (General reference for stability data).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Review of azetidine vs pyrrolidine properties).

Differentiating 1-(Azetidin-3-yl)-4-benzylpiperazine from its Process-Related Isomers: An Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous identification of a target molecule is paramount. The presence of closely related isomers can significantly impact biological activity, toxicity, and overall drug efficacy. This guide provides a comprehensive analytical framework for the differentiation of 1-(Azetidin-3-yl)-4-benzylpiperazine from its plausible process-related positional and structural isomers. We will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to ensure the identity and purity of the target compound.

The isomers selected for this comparative analysis are:

  • Target Compound: 1-(Azetidin-3-yl)-4-benzylpiperazine

  • Isomer 1 (Positional): 1-(Azetidin-2-yl)-4-benzylpiperazine

  • Isomer 2 (Structural): 1-(1-Benzylazetidin-3-yl)piperazine

These isomers represent realistic impurities that could arise during synthesis, for instance, from alternative cyclization pathways or undesired alkylation events. Their identical molecular formula (C₁₄H₂₁N₃) makes their differentiation a non-trivial analytical challenge that requires a multi-technique approach.

The Differentiating Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, capable of distinguishing subtle differences in the chemical environment of atoms.[1][2] For the compounds , both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide definitive structural information.

Key Differentiating Features in ¹H and ¹³C NMR

The primary differences in the NMR spectra of the target compound and its isomers will arise from the substitution pattern on the azetidine ring.

  • Target: 1-(Azetidin-3-yl)-4-benzylpiperazine: The azetidine ring is symmetrically substituted at the C3 position. This results in two equivalent methylene groups (C2/C4) and a unique methine group (C3). The ¹H NMR spectrum would show a multiplet for the C3 proton and another multiplet for the four protons on C2 and C4. The ¹³C NMR would show two signals for the azetidine ring.

  • Isomer 1: 1-(Azetidin-2-yl)-4-benzylpiperazine: The azetidine ring is asymmetrically substituted at the C2 position. This leads to three distinct proton environments on the azetidine ring: a methine (CH) at C2, and two diastereotopic methylene protons (CH₂) at both C3 and C4. This increased complexity in the ¹H NMR spectrum, with more complex splitting patterns, is a key identifier.[3][4][5] The ¹³C NMR would display three distinct signals for the azetidine carbons.

  • Isomer 2: 1-(1-Benzylazetidin-3-yl)piperazine: In this isomer, the benzyl group is attached to the azetidine nitrogen. This dramatically changes the chemical shift of the azetidine protons. The protons on the carbon adjacent to the nitrogen (C2/C4) will be shifted downfield compared to the target compound due to the influence of the N-benzyl group. Furthermore, the characteristic benzylic methylene (CH₂) signal, typically around 3.5 ppm, will be associated with the azetidine ring protons rather than the piperazine ring protons.

Workflow for NMR-Based Isomer Differentiation

Caption: NMR workflow for isomer differentiation.

2D NMR for Unambiguous Assignment

When 1D spectra are complex or overlapping, 2D NMR techniques are indispensable.[1][6][7]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Isomer 1, COSY would clearly show the coupling between the C2-H methine and the adjacent C3-H₂ methylene protons, a correlation absent in the target compound.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton to its directly attached carbon atom. It allows for the definitive assignment of the proton signals to their respective carbons on the azetidine ring, confirming the substitution pattern.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For Isomer 2, a key HMBC correlation would be observed between the benzylic protons and the C2/C4 carbons of the azetidine ring, which is a definitive marker for this structural arrangement.

Technique Target Compound Isomer 1 (Positional) Isomer 2 (Structural)
¹H NMR Simpler azetidine region (2 signals)More complex azetidine region (3+ signals)Downfield shift of azetidine CH₂ protons
¹³C NMR 2 azetidine carbon signals3 azetidine carbon signals2 azetidine carbon signals, shifted
COSY Shows H3-H2/H4 couplingShows H2-H3 and H3-H4 couplingShows H3-H2/H4 coupling
HMBC Correlation from piperazine protons to benzyl CCorrelation from piperazine protons to benzyl CCorrelation from benzyl protons to azetidine C

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry provides molecular weight information and crucial structural details through fragmentation patterns.[9][10] While all three isomers have the same nominal mass, their fragmentation in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Tandem Mass Spectrometry (MS/MS) will differ.

The fragmentation of N-benzylpiperazine derivatives is well-characterized.[11][12][13] The most prominent fragmentation pathway is typically the cleavage of the benzylic C-N bond, leading to the formation of a tropylium ion at m/z 91.

Predicted Fragmentation Patterns
  • Target & Isomer 1: Both are expected to show a strong peak at m/z 91 (tropylium ion) and a fragment corresponding to the piperazine-azetidine moiety. The fragmentation of the azetidine ring itself might produce subtle, but potentially distinguishing, lower mass ions.

  • Isomer 2: The fragmentation will be significantly different. The primary fragmentation is likely to be the cleavage of the bond between the piperazine ring and the azetidinyl group. This would result in a fragment ion for the 1-benzylazetidine cation and another for the piperazine radical cation. The characteristic m/z 91 ion will be less favored or absent as the benzyl group is not directly attached to the piperazine ring.

Compound Expected Molecular Ion [M+H]⁺ Key Fragment Ions (m/z) Rationale
Target Compound 21891, 176Loss of the azetidinyl-piperazine moiety to form the tropylium ion.
Isomer 1 21891, 176Similar to the target, with potential minor differences from azetidine ring opening.
Isomer 2 218147, 85Cleavage between the rings, forming the 1-benzylazetidinium and piperazinyl fragments.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.

  • GC Separation:

    • Column: Use a non-polar or medium-polarity column (e.g., DB-5ms).

    • Injection: 1 µL split injection.

    • Temperature Program: Start at 100°C, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis: Compare the fragmentation patterns of the separated isomers, focusing on the presence or absence of the key m/z 91 fragment.

Chromatographic Separation: The Final Purity Check

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for physically separating the isomers, which is a prerequisite for their individual characterization and for quantifying the purity of the target compound.[14][15][16]

HPLC Method Development

Isomers with different structural arrangements often have different polarities and shapes, which can be exploited for chromatographic separation.[17]

  • Stationary Phase: A C18 reversed-phase column is a good starting point. For closely related isomers, a phenyl-hexyl or a cyano phase might offer alternative selectivity.

  • Mobile Phase: A gradient of acetonitrile or methanol with an aqueous buffer (e.g., ammonium formate or formic acid to ensure protonation of the amines) is typically effective.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm) is suitable.

Experimental Protocol: Reversed-Phase HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Analysis: The isomers are expected to have distinct retention times. Isomer 2, with the piperazine nitrogen being less sterically hindered and more basic, might interact differently with the stationary phase compared to the target compound and Isomer 1.

Workflow for Chromatographic Method Development

Caption: HPLC method development workflow.

Conclusion

The differentiation of 1-(Azetidin-3-yl)-4-benzylpiperazine from its positional and structural isomers requires a systematic and orthogonal analytical approach. While NMR spectroscopy, particularly with 2D techniques, provides the most definitive structural evidence, mass spectrometry offers clear differentiation based on fragmentation pathways, especially for structural isomers. Finally, chromatography is essential for the physical separation of these compounds, enabling their quantification and ensuring the purity of the desired product. By combining these powerful techniques, researchers and drug developers can confidently establish the identity and quality of their compounds.

References

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • Nark-A-Quant. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Retrieved from [Link]

  • Majumder, A., et al. (2014). Design, synthesis and characterization of novel substituted pyrazol-azetidin-2-one derivatives for their antimicrobial activity. Der Pharma Chemica.
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  • European Monitoring Centre for Drugs and Drug Addiction. BZP/piperazines drug profile. Retrieved from [Link]

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  • Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

  • OChem Videos. (2020, April 9). 2D NMR- Worked Example 1 (COSY). YouTube. Retrieved from [Link]

  • Kurbako, V. Z., et al. (1993). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • SpectraBase. N-Benzyl-N'-(2-biphen-2-ylethyl])piperazine - Optional[13C NMR]. Retrieved from [Link]

  • Kurbako, V. Z., et al. (1993). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

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  • Yasui, Y., et al. (2020). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Retrieved from [Link]

  • Wilson, W. B., et al. (2017). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. Journal of Chromatography A. Retrieved from [Link]

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  • Klein, A., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. RSC Advances. Retrieved from [Link]

  • Liu, R., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]

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  • ResearchGate. Liquid Chromatographic Retention Behavior of Polycyclic Aromatic Sulfur Heterocycles and Their Alkyl-Substituted Derivatives | Request PDF. Retrieved from [Link]

  • Guitto, A., et al. (1993). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Aydin, F. (2022). SYNTHESIS OF NEW AZIRIDINE DERIVATIVES AS POTENTIAL PIPERAZINE PRECURSORS. METU.
  • Carbon, R. Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved from [Link]

  • University of Birmingham.
  • PubChem. 1-Benzylpiperazine. Retrieved from [Link]

  • Noggle, F. T., & Clark, C. R. (1986). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Journal of Chromatographic Science. Retrieved from [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Moore, K. A., et al. (2006). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS. Journal of Analytical Toxicology. Retrieved from [Link]

  • Fayed, E. A., et al. (2018). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOUMARIN MOITIES. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Perjési, P., & Szabó, D. (1990). 13C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones. Magnetic Resonance in Chemistry.
  • ACG Publications. (2022, December 29). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Retrieved from [Link]

  • Navarrete-Vázquez, G., et al. (2012). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Molecules. Retrieved from [Link]

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Safety Operating Guide

Proper Disposal Procedures for 1-(Azetidin-3-yl)-4-benzylpiperazine

[1][2]

Executive Summary: Operational Directive

1-(Azetidin-3-yl)-4-benzylpiperazine (CAS: 1272846-95-3) is a pharmacologically active heterocycle containing a strained azetidine ring and a basic piperazine moiety.[1] Due to its potential for central nervous system (CNS) activity and chemical reactivity associated with ring strain, it must be managed as Hazardous Chemical Waste .[1]

Core Disposal Directive:

  • Primary Method: High-temperature incineration at a licensed hazardous waste facility.[1]

  • Prohibited: Do NOT dispose of via sanitary sewer (drain) or municipal trash.[1]

  • Segregation: Classify as Alkaline Organic Waste (Non-Halogenated, unless present as a hydrochloride salt).[1]

Hazard Profile & Waste Characterization

Effective disposal requires understanding the chemical properties that dictate safety risks. This compound combines a strained four-membered ring (azetidine) with a secondary/tertiary amine structure.[1]

Chemical Hazard Analysis
FeatureChemical PropertyDisposal Implication
Azetidine Ring Strained 4-membered nitrogen ring.[1][2]Potential for ring-opening alkylation reactions.[1] Thermal instability.
Piperazine Core Basic nitrogen heterocycle (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

).[1]
Corrosive/Irritant to tissue.[3][4] Incompatible with strong acids and oxidizers.[3]
Benzyl Group Lipophilic aromatic substituent.[1]Increases membrane permeability; potential CNS activity (similar to BZP derivatives).
Waste Classification Codes
  • RCRA (USA): Not P-listed or U-listed.[1] Classify by characteristic:

    • If pH > 12.5 (in solution): D002 (Corrosive) .[1]

    • Otherwise: General Toxic/Irritant Organic Waste.

  • EU Waste Code (EWC): 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).[1]

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance)

Applicability: Expired stock, contaminated solids, weighing paper.

  • Container Selection: Use a chemically compatible container (HDPE or Amber Glass) with a screw-top lid.[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "1-(Azetidin-3-yl)-4-benzylpiperazine"[1][5]

    • Hazard Checkbox: Toxic, Irritant.[3][6][7]

  • Transfer: Transfer solid material into the container inside a fume hood to avoid dust generation.

  • Storage: Store in a secondary containment tray designated for Organic Bases .

    • Incompatibility Alert: Do not store next to strong acids (e.g., Sulfuric Acid, Nitric Acid) to prevent exothermic neutralization or violent reaction.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: HPLC waste, reaction solvents containing the compound.

  • Segregation: Determine the primary solvent.[1]

    • Halogenated Solvent (DCM, Chloroform): Segregate into Halogenated Waste carboy.

    • Non-Halogenated Solvent (Methanol, DMSO): Segregate into Non-Halogenated Organic carboy.

  • pH Check: If the solution is aqueous and highly basic (pH > 10), neutralize to pH 7–9 using dilute Hydrochloric Acid (1M HCl) or Acetic Acid before adding to the organic waste stream to prevent carboy pressurization.

  • Documentation: Log the approximate concentration of the active pharmaceutical ingredient (API) on the waste tag.

C. Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Ethanol).

  • Rinsate Disposal: Pour all rinsate into the appropriate Liquid Organic Waste container.[1]

  • Defacing: Cross out the original label and mark as "Empty."[1]

  • Disposal: Discard the triple-rinsed container in standard glass/plastic recycling or trash, depending on local EHS regulations.

Emergency Spill Management (The "Kill" Step)

In the event of a spill, containment and deactivation are critical.[7][8][9] The azetidine ring can be chemically opened (deactivated) using acid hydrolysis, reducing its reactivity.

Spill Response Decision Tree

SpillResponseStartSpill DetectedAssessAssess Volume & StateStart->AssessSolidSolid SpillAssess->SolidLiquidLiquid/Solution SpillAssess->LiquidActionSolid1. Dampen with inert solvent (PEG/Water)2. Scoop into waste containerSolid->ActionSolidActionLiquid1. Absorb with Vermiculite/Sand2. Do NOT use combustible materials (paper)Liquid->ActionLiquidDeconDecontamination (The 'Kill' Step)Wipe surface with 1M Acetic Acid(Neutralizes base & promotes ring opening)ActionSolid->DeconActionLiquid->DeconFinalSeal & Label as Hazardous WasteDecon->Final

Figure 1: Decision logic for immediate spill response. Note that acid treatment is used for surface decontamination to neutralize the basic piperazine moiety.[1]

Detailed Cleanup Procedure
  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is loose, use a N95 or P100 respirator.

  • Containment: Surround the spill with absorbent socks or vermiculite.[1]

  • Collection:

    • Solids: Avoid creating dust.[1][2][3][4][7][9][10] Cover with a paper towel dampened with PEG-400 or water, then wipe up.[1]

    • Liquids: Cover with vermiculite or spill pads.[1][8]

  • Deactivation (Surface): After bulk removal, wipe the surface with 1M Acetic Acid or 1M HCl .[1] This neutralizes the basic residues and helps degrade the azetidine ring via acid-catalyzed hydrolysis [1].[1]

  • Final Wash: Clean the area with soap and water.[1][8][10]

Scientific Rationale & Mechanism

Why Incineration?

Biological treatment plants (sewage systems) are not designed to degrade complex heterocyclic rings like azetidine.

  • Persistence: The piperazine ring is stable against hydrolysis in neutral water.[1]

  • Toxicity: Benzylpiperazine derivatives have known serotonergic activity.[1] Releasing them into the water supply poses a risk to aquatic life and potential bioaccumulation [2].

  • Destruction: Incineration at >850°C ensures the complete oxidation of the carbon skeleton and the conversion of nitrogen to

    
     or 
    
    
    (scrubbed), eliminating biological activity.
Chemical Deactivation Logic

While incineration is the disposal method, acid hydrolysis is the mechanism for deactivation during cleanup.[1]

  • Mechanism: Protonation of the azetidine nitrogen increases ring strain, making the adjacent carbons susceptible to nucleophilic attack (by water or chloride), effectively opening the ring and destroying the specific pharmacophore [3].[1]

References

  • Padwa, A. (2004). Chemistry of Azetidines. Comprehensive Heterocyclic Chemistry III. Elsevier. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009). Risk Assessment Report of BZP (1-benzylpiperazine). Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Parts 260-273.[1] Link

Personal protective equipment for handling 1-(Azetidin-3-yl)-4-benzylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 1-(Azetidin-3-yl)-4-benzylpiperazine Audience: Research Scientists, Medicinal Chemists, and EHS Officers.

Executive Safety Summary: The "Zero-Contact" Standard

Handling 1-(Azetidin-3-yl)-4-benzylpiperazine (CAS: 1272846-95-3) requires a safety strategy that goes beyond standard laboratory hygiene. As a molecule combining a piperazine motif with a strained azetidine ring, this compound presents a dual-hazard profile: the sensitization and corrosive potential of piperazines coupled with the potential alkylating reactivity of the azetidine cycle.

Core Directive: Treat this compound as a Sensitizing Corrosive with potential genotoxic implications. All protocols must be designed to prevent inhalation of dusts and dermal absorption of liquids.

Hazard Assessment & Toxicology Profile

Before selecting PPE, we must define the enemy. This compound acts through specific mechanisms that dictate our barrier choices.[1]

Hazard ClassMechanism of ActionCritical Risk
Respiratory Sensitization Piperazine moiety can conjugate with mucosal proteins, triggering IgE-mediated hypersensitivity.Irreversible asthma-like symptoms upon re-exposure.
Chemical Corrosivity High basicity (secondary/tertiary amines) causes saponification of skin lipids and protein denaturation.Chemical burns; severe eye damage (corneal opacity).
Ring Strain Reactivity The 4-membered azetidine ring possesses significant angle strain (~26 kcal/mol), making it susceptible to ring-opening nucleophilic attack.Potential biological alkylation (DNA/Protein interaction).

Expert Insight: Do not rely solely on the absence of specific H-codes for this niche intermediate. Apply the Precautionary Principle used in pharmaceutical development for "Novel Chemical Entities" (NCEs).

Personal Protective Equipment (PPE) Matrix

The following PPE system is non-negotiable for handling >10 mg of substance.

A. Hand Protection (The Double-Glove Protocol)

Standard latex gloves are insufficient due to the permeation potential of benzyl-substituted amines.

  • Inner Layer: 4 mil Nitrile (Inspection White). Acts as a visual indicator for breaches.

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Dark Color).

  • Protocol: Change outer gloves immediately upon splash. Change both pairs every 60 minutes during continuous handling.

B. Respiratory & Facial Protection
  • Primary Barrier: Engineering controls (Fume Hood) are the first line of defense.

  • PPE:

    • Solids (Salt forms): N95 or P100 respirator if weighing outside a hood (strongly discouraged).

    • Liquids (Free base): Face shield (8-inch minimum) required over safety goggles.

    • Why? Piperazine vapors/mists are lacrimators. Safety glasses alone leave the "goggle gap" vulnerable to aerosols.

C. Body Shielding
  • Lab Coat: 100% Cotton or Nomex (fire-resistant) with snap closures (for quick removal).

  • Apron: Chemical-resistant apron (Tyvek or PVC) required for transfers >100 mL to prevent soak-through to the chest/lap area.

Operational Workflow: The "Containment Logic"

This workflow minimizes exposure risk by enforcing containment at every transfer step.

SafeHandling cluster_hood Engineering Control: Fume Hood (Sash < 18 inches) Start Start: Material Retrieval CheckState Check Physical State Start->CheckState Solid Solid (HCl Salt) Risk: Dust Inhalation CheckState->Solid Powder Liquid Liquid (Free Base) Risk: Splash/Absorption CheckState->Liquid Oil/Viscous Weighing Weighing Station (Inside Fume Hood) Solid->Weighing Anti-static Gun + Spatula Liquid->Weighing Positive Displacement Pipette Solubilization Dissolve Immediately (Solvent: DCM/MeOH) Weighing->Solubilization Minimize Air Exposure Transfer Cannula/Syringe Transfer (Closed System) Solubilization->Transfer Waste Quench & Dispose Transfer->Waste

Figure 1: Logic flow for handling azetidine-piperazine derivatives. Note the critical "Solubilization" step which effectively eliminates dust hazards by transitioning the material to a liquid phase immediately.

Step-by-Step Handling Procedures

Protocol A: Weighing & Transfer (Solid/Salt Form)
  • Context: The hydrochloride salt is light and prone to static fly-away.

  • Preparation: Place the balance inside the fume hood. If the balance is external, use a tarred secondary container (e.g., a screw-top vial).

  • Static Control: Use an ionizing gun (ZeroStat) on the spatula and vial to prevent powder repulsion.

  • Transfer: Never pour. Use a micro-spatula.

  • Decontamination: Wipe the balance area with a methanol-dampened Kimwipe immediately after use. Dispose of the wipe as solid hazardous waste.

Protocol B: Reaction Setup (Liquid/Free Base)
  • Context: The free base is likely a viscous oil that adheres to glass.

  • Dissolution: Do not attempt to transfer the neat oil via syringe (high pressure risk). Dissolve the compound in the shipping vial using the reaction solvent (e.g., DCM or DMF).

  • Transfer: Use a syringe with a Luer-lock tip to transfer the solution.

  • Rinsing: Rinse the shipping vial twice to ensure quantitative transfer and decontamination of the original container.

Emergency Response & Disposal

Spill Response (Logic: Neutralize & Contain)
  • Minor Spill (<5 mL/g):

    • Evacuate the immediate 10-foot radius.

    • Cover with a universal absorbent pad (do not use paper towels; they increase surface area for evaporation).

    • Neutralize: Wipe the area with dilute acetic acid (if free base) or sodium bicarbonate solution (if salt) to quench reactivity.

    • Clean: Final wash with soap and water.[2][3]

Exposure First Aid
  • Eye Contact: Flush for 15 minutes minimum. Time it. The basicity of the amine can cause deep tissue saponification that persists after pain subsides.

  • Skin Contact: Wash with polyethylene glycol (PEG-400) if available, followed by soap and water. PEG is superior for solubilizing lipophilic amines.

Disposal Strategy
  • Segregation: Segregate as "Basic Organic Waste" .

  • Quenching: If disposing of neat material, treat with dilute HCl to form the non-volatile salt before disposal.

  • Container: Do not use metal containers (potential corrosion).[4] Use HDPE or Glass.

References

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Piperazine. Retrieved February 19, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 1-benzylpiperazine (BZP) and related compounds. Retrieved February 19, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.